3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
3-methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H13NO3/c1-10(13-3-4-14-10)8-5-9(12-2)7-11-6-8/h5-7H,3-4H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VTTGCKBXEWCPPS-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(OCCO1)C2=CC(=CN=C2)OC | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H13NO3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID70670133 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
195.21 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1072933-64-2 | |
| Record name | 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID70670133 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
synthesis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
An In-depth Technical Guide to the Synthesis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Foreword: Strategic Importance of the Target Heterocycle
In the landscape of modern synthetic chemistry, particularly within pharmaceutical and materials science research, the strategic selection of heterocyclic building blocks is paramount. This compound is a pyridine derivative of significant value, engineered with functionalities that offer a versatile platform for molecular elaboration. The methoxy group acts as a key electronic modulator, while the dioxolane moiety serves as a robust protecting group for a ketone, which can be unmasked for subsequent transformations. This compound is a crucial intermediate in the synthesis of more complex molecules, including indole derivatives with potential anticancer activity and cholinergic drugs for treating gastrointestinal diseases.[1]
This guide provides an in-depth, field-proven perspective on the efficient synthesis of this target molecule. We will dissect a reliable three-step synthetic pathway, moving beyond a mere recitation of procedural steps to explore the underlying chemical principles, the rationale for specific experimental choices, and the critical parameters that ensure a successful and reproducible outcome.
Overall Synthetic Strategy
The synthesis is logically approached in three distinct stages, starting from a commercially available di-substituted pyridine. The core strategy involves:
-
Selective Nucleophilic Aromatic Substitution (SNAr): Introduction of the C3-methoxy group onto a 3,5-dibromopyridine scaffold.
-
Organometallic C-C Bond Formation: Conversion of the remaining C5-bromo substituent to an acetyl group via a Grignard reaction.
-
Carbonyl Protection: Masking of the newly installed acetyl group as a cyclic ketal to yield the final product.
This sequence is designed for efficiency and control, utilizing well-established and scalable reaction classes.
Caption: A three-step synthetic pathway to the target compound.
Part 1: Synthesis of 3-Bromo-5-methoxypyridine
The initial step involves a regioselective nucleophilic aromatic substitution on 3,5-dibromopyridine. The electron-withdrawing nature of the pyridine nitrogen and the two bromine atoms sufficiently activates the ring for nucleophilic attack, with the C3 and C5 positions being electronically similar. The mono-substitution is achieved by controlling the stoichiometry of the nucleophile.
Experimental Protocol
| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |
| Starting Material | 3,5-Dibromopyridine | 1.0 | Commercially available, activated substrate. |
| Nucleophile | Sodium Methoxide (prepared from Na metal and Methanol) | ~1.5 | Strong nucleophile for SNAr. Excess ensures full consumption of the limiting reagent. |
| Solvent | N,N-Dimethylformamide (DMF), anhydrous | - | A polar aprotic solvent is ideal for stabilizing the charged Meisenheimer complex intermediate and promoting the reaction rate. |
| Temperature | 70-90 °C | - | Provides sufficient thermal energy to overcome the activation barrier without promoting significant side reactions like di-substitution.[2] |
| Reaction Time | 1-4 hours | - | Monitored by TLC or GC-MS for completion. |
| Work-up | Quench with ice-water | - | The product is a solid that is poorly soluble in water, causing it to precipitate upon quenching, which simplifies isolation via filtration.[2][3] |
Detailed Methodology
-
Preparation of Sodium Methoxide: Under an inert atmosphere (e.g., Argon), sodium metal pellets (1.05 eq) are cautiously added in portions to anhydrous methanol. The reaction is allowed to proceed until all the sodium has dissolved. The excess methanol is then removed under reduced pressure. The resulting sodium methoxide is azeotroped with anhydrous toluene and evaporated to dryness to ensure complete removal of residual water and methanol.[4]
-
Reaction Setup: The dried sodium methoxide is dissolved in anhydrous N,N-dimethylformamide (DMF). To this solution, 3,5-dibromopyridine (1.0 eq) is added.[4]
-
Reaction Execution: The mixture is heated to 70 °C and stirred for approximately 4 hours.[2][3] Progress should be monitored by thin-layer chromatography (TLC) until the starting material is consumed.
-
Isolation and Purification: Upon completion, the reaction mixture is cooled to room temperature and then slowly poured into a beaker containing an ice/water mixture.[3] The resulting precipitate is collected by vacuum filtration. The filter cake is washed with cold water and dried under reduced pressure to yield 3-bromo-5-methoxypyridine as an off-white solid.[2] Further purification can be achieved by flash column chromatography on silica gel (eluting with ethyl acetate in hexanes) if required.[2]
Part 2: Grignard Formation and Acetylation to 3-Acetyl-5-methoxypyridine
This critical step constructs the required carbon-carbon bond to form the acetyl group. It leverages the classic Grignard reaction, where the aryl bromide is converted into a highly nucleophilic organomagnesium species, which then attacks an acetylating agent.
Causality and Control in Grignard Reactions
The success of this step hinges on the rigorous exclusion of water and protic sources. Grignard reagents are exceptionally strong bases and will readily deprotonate any available water, alcohol, or even trace acidic protons, quenching the reagent and halting the desired reaction.[5] Anhydrous solvents (typically diethyl ether or THF) and flame-dried glassware are mandatory. The reaction is exothermic and requires careful temperature management, especially during the subsequent quenching with the electrophile.[5]
Experimental Protocol
| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |
| Starting Material | 3-Bromo-5-methoxypyridine | 1.0 | The organohalide precursor for the Grignard reagent. |
| Reagent | Magnesium turnings | ~1.2 | Forms the organometallic reagent. A slight excess is used to ensure complete reaction. |
| Solvent | Tetrahydrofuran (THF), anhydrous | - | Ethereal solvent is essential to solvate and stabilize the Grignard reagent. |
| Initiator | A small crystal of Iodine | - | Often used to etch the passivating oxide layer on the magnesium surface to initiate the reaction. |
| Electrophile | Acetyl Chloride | ~1.1 | The source of the acetyl group. Added at low temperature to control the exothermic reaction. |
| Temperature | Reflux (for formation), -78 °C (for quenching) | - | Formation requires heating to initiate and sustain the reaction. Quenching is done at low temperature to prevent side reactions. |
| Work-up | Saturated aqueous NH₄Cl | - | A mild acidic quench to neutralize the reaction and hydrolyze the magnesium alkoxide intermediate. |
Detailed Methodology
-
Reaction Setup: To an oven-dried, three-necked flask equipped with a reflux condenser, magnetic stir bar, and dropping funnel under an inert atmosphere, add magnesium turnings (1.2 eq).
-
Grignard Formation: A solution of 3-bromo-5-methoxypyridine (1.0 eq) in anhydrous THF is added to the dropping funnel. A small portion of this solution is added to the magnesium turnings. If the reaction does not initiate spontaneously (indicated by gentle boiling), a single crystal of iodine can be added, or the flask can be gently warmed. Once initiated, the remainder of the bromide solution is added dropwise at a rate that maintains a gentle reflux. After the addition is complete, the mixture is refluxed for an additional hour to ensure complete formation of the Grignard reagent.
-
Acetylation: The reaction mixture is cooled to -78 °C using a dry ice/acetone bath. Acetyl chloride (1.1 eq) dissolved in anhydrous THF is added dropwise via the dropping funnel, maintaining the internal temperature below -60 °C.
-
Work-up and Isolation: After the addition is complete, the reaction is allowed to warm to room temperature. It is then carefully quenched by the slow addition of saturated aqueous ammonium chloride solution. The resulting mixture is extracted with diethyl ether or ethyl acetate (3x). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure. The crude product is then purified by flash column chromatography to yield 3-acetyl-5-methoxypyridine.
Part 3: Ketal Protection to Yield the Final Product
The final step is the protection of the ketone functionality as a 2-methyl-1,3-dioxolane. This is an equilibrium-controlled reaction that is driven to completion by the removal of water, a byproduct of the reaction.
The Principle of Acetal Formation
The formation of an acetal (or ketal from a ketone) is an acid-catalyzed process involving the reaction of a carbonyl compound with two equivalents of an alcohol, or in this case, one equivalent of a diol (ethylene glycol) to form a more stable cyclic ketal.[6][7] To drive the reaction forward and achieve a high yield, the water produced must be continuously removed from the reaction mixture, a classic application of Le Chatelier's principle. This is most effectively accomplished using a Dean-Stark apparatus.[6]
Experimental Protocol
| Reagent/Parameter | Value/Description | Molar Eq. | Rationale |
| Starting Material | 3-Acetyl-5-methoxypyridine | 1.0 | The ketone to be protected. |
| Reagent | Ethylene Glycol | ~5.0 | Serves as both the diol for ketal formation and as a solvent. A large excess drives the equilibrium. |
| Catalyst | p-Toluenesulfonic acid (p-TsOH) | 0.05 (catalytic) | A strong acid catalyst to protonate the carbonyl oxygen, making the carbonyl carbon more electrophilic. |
| Solvent | Toluene | - | Forms an azeotrope with water, facilitating its removal via a Dean-Stark apparatus. |
| Temperature | Reflux | - | The temperature required to distill the toluene/water azeotrope. |
| Apparatus | Dean-Stark trap | - | Essential for the continuous removal of water to drive the reaction to completion.[6] |
| Work-up | Saturated aqueous NaHCO₃ | - | Neutralizes the acidic catalyst before extraction. |
Detailed Methodology
-
Reaction Setup: A round-bottom flask is charged with 3-acetyl-5-methoxypyridine (1.0 eq), toluene, ethylene glycol (5.0 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq). The flask is fitted with a Dean-Stark apparatus and a reflux condenser.
-
Reaction Execution: The mixture is heated to reflux. Water will begin to collect in the side arm of the Dean-Stark trap as an azeotrope with toluene. The reaction is continued until no more water is collected, indicating completion.
-
Work-up and Isolation: The reaction mixture is cooled to room temperature and diluted with ethyl acetate. The organic solution is washed with saturated aqueous sodium bicarbonate solution (to remove the p-TsOH catalyst), followed by water and then brine. The organic layer is dried over anhydrous sodium sulfate, filtered, and the solvent is removed under reduced pressure. The resulting crude oil or solid is purified by flash column chromatography to afford the final product, this compound.
Conclusion
This guide has detailed a robust and logical three-step synthesis for this compound, a valuable heterocyclic building block. By understanding the causality behind each procedural choice—from the SNAr mechanism and the stringent requirements of Grignard chemistry to the equilibrium dynamics of ketal protection—researchers can confidently and reproducibly execute this synthesis. The presented protocols, grounded in established chemical principles, provide a self-validating framework for obtaining this key intermediate, paving the way for its application in the discovery and development of novel chemical entities.
References
- This compound - Benchchem. Benchchem.
- 3-Bromo-5-methoxypyridine synthesis - ChemicalBook. ChemicalBook.
- Application Notes and Protocols for Nucleophilic Substitution on 3-Bromo-5-methoxypyridine - Benchchem. Benchchem.
- A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis - Benchchem. Benchchem.
- 3-Bromo-5-methoxypyridine | 50720-12-2 - ChemicalBook. ChemicalBook.
- 3-Bromo-5-methoxypyridine - Chem-Impex. Chem-Impex.
- Grignard Reaction. University of Wisconsin-Madison Chemistry Department.
- 1,3-Dioxanes, 1,3-Dioxolanes - Organic Chemistry Portal. Organic Chemistry Portal.
- Acetals as protecting groups and thioacetals (video) - Khan Academy. Khan Academy.
- Supporting Information - Digital CSIC. Digital.CSIC.
Sources
- 1. benchchem.com [benchchem.com]
- 2. 3-Bromo-5-methoxypyridine synthesis - chemicalbook [chemicalbook.com]
- 3. 3-Bromo-5-methoxypyridine | 50720-12-2 [chemicalbook.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. web.mnstate.edu [web.mnstate.edu]
- 6. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 7. Khan Academy [khanacademy.org]
An In-Depth Technical Guide to 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS: 1072933-64-2)
For Researchers, Scientists, and Drug Development Professionals
Introduction: A Versatile Heterocyclic Building Block
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a substituted pyridine derivative that has emerged as a valuable intermediate in the landscape of modern organic synthesis and medicinal chemistry. Its unique structural architecture, featuring a pyridine core functionalized with a methoxy group and a protected acetyl group (as a 2-methyl-1,3-dioxolane), offers a strategic advantage for the construction of complex molecular frameworks. Pyridine and its derivatives are ubiquitous in pharmaceuticals, owing to their ability to engage in various biological interactions and their favorable pharmacokinetic properties.[1][2] This guide provides a comprehensive technical overview of this compound, encompassing its physicochemical properties, a detailed synthetic pathway with mechanistic insights, analytical characterization, and its applications in the synthesis of bioactive molecules.
Physicochemical Properties
A thorough understanding of the physicochemical properties of a synthetic intermediate is paramount for its effective utilization in multi-step syntheses. The key properties of this compound are summarized in the table below.
| Property | Value | Source |
| CAS Number | 1072933-64-2 | [3] |
| Molecular Formula | C₁₀H₁₃NO₃ | [3] |
| Molecular Weight | 195.22 g/mol | [3] |
| Exact Mass | 195.09000 | [3] |
| LogP | 1.31 | [3] |
| Polar Surface Area (PSA) | 40.58 Ų | [3] |
The moderate lipophilicity, as indicated by the LogP value, and its polarity suggest good solubility in a range of organic solvents, which is advantageous for its use in various reaction conditions.
Synthesis and Mechanistic Considerations
The synthesis of this compound is a multi-step process that hinges on the strategic functionalization of the pyridine ring and the protection of a key functional group. The overall synthetic strategy involves the preparation of a key intermediate, 3-acetyl-5-methoxypyridine, followed by the protection of the acetyl group as a ketal.
Part 1: Synthesis of 3-Acetyl-5-methoxypyridine
The synthesis of the precursor, 3-acetyl-5-methoxypyridine, can be approached from commercially available starting materials such as 3,5-dibromopyridine.
Reaction Scheme:
Sources
An In-depth Technical Guide to 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: Synthesis, Characterization, and Applications
This guide provides a comprehensive technical overview of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a heterocyclic building block of increasing importance in medicinal chemistry and organic synthesis. This document is intended for researchers, scientists, and drug development professionals, offering expert insights into its molecular structure, synthesis, characterization, and potential applications.
Introduction and Molecular Overview
This compound, with the CAS Number 1072933-64-2, is a pyridine derivative featuring a methoxy group at the 3-position and a ketal-protected acetyl group (as a 2-methyl-1,3-dioxolane) at the 5-position.[1][2] This unique substitution pattern makes it a valuable intermediate for the synthesis of complex molecular architectures.
The presence of the dioxolane moiety serves as a protecting group for a reactive ketone functionality. This strategic protection allows for selective chemical transformations at other positions of the pyridine ring, which can later be deprotected to reveal the acetyl group for further derivatization. The methoxy group, an electron-donating substituent, influences the reactivity of the pyridine ring, directing electrophilic aromatic substitution and modifying the overall electronic properties of the molecule.
Key Physicochemical Properties:
| Property | Value | Source |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][2] |
| CAS Number | 1072933-64-2 | [1][2] |
| LogP | 1.31 | [1] |
| Polar Surface Area | 40.58 Ų | [1] |
| Predicted Boiling Point | 311.4±42.0 °C | [3] |
| Predicted Density | 1.144±0.06 g/cm³ | [3] |
The moderate lipophilicity, as indicated by the LogP value, suggests that this molecule possesses a balance of aqueous and lipid solubility, a desirable characteristic for potential drug candidates.[1]
Caption: 2D representation of this compound.
Synthesis and Mechanistic Considerations
The synthesis of this compound is not extensively detailed in readily available literature. However, a logical and field-proven synthetic strategy involves a two-step process starting from a suitable precursor, 3-acetyl-5-methoxypyridine. This approach leverages the strategic use of a protecting group to facilitate the synthesis.
Proposed Synthetic Pathway:
Caption: Proposed synthetic pathway for the target molecule.
Step 1: Ketalization of 3-Acetyl-5-methoxypyridine
The core of this synthesis is the protection of the ketone functionality of 3-acetyl-5-methoxypyridine as a cyclic ketal. This is a standard and highly efficient method for protecting ketones from nucleophilic attack or reduction.
Causality Behind Experimental Choices:
-
Reactants: 3-acetyl-5-methoxypyridine serves as the starting material. Ethylene glycol is used to form the five-membered dioxolane ring, which is a very stable protecting group.
-
Catalyst: An acid catalyst, typically p-toluenesulfonic acid (p-TsOH), is employed to protonate the carbonyl oxygen, thereby activating the carbonyl carbon towards nucleophilic attack by the diol.
-
Solvent and Conditions: Toluene is a common solvent for this reaction as it forms an azeotrope with water. By using a Dean-Stark apparatus, the water generated during the reaction can be continuously removed, driving the equilibrium towards the formation of the ketal product. Refluxing the mixture ensures a sufficient reaction rate.
Self-Validating Protocol:
-
Reaction Setup: To a round-bottom flask equipped with a Dean-Stark trap and a reflux condenser, add 3-acetyl-5-methoxypyridine (1.0 eq.), ethylene glycol (1.2 eq.), and a catalytic amount of p-toluenesulfonic acid (0.05 eq.) in toluene.
-
Reaction Execution: Heat the mixture to reflux. The formation of water will be observed in the Dean-Stark trap. Continue the reaction until no more water is collected, which typically indicates the completion of the reaction.
-
Work-up and Purification:
-
Cool the reaction mixture to room temperature.
-
Wash the organic layer with a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst, followed by washing with brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The crude product can be purified by column chromatography on silica gel or by distillation under reduced pressure to yield the pure this compound.
-
Structural Elucidation and Spectroscopic Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show distinct signals for the protons on the pyridine ring, the methoxy group, the methyl group of the dioxolane, and the ethylene glycol-derived protons.
-
The three aromatic protons on the pyridine ring will appear as distinct multiplets or singlets in the aromatic region (typically δ 7.0-8.5 ppm).
-
The methoxy group protons will present as a sharp singlet around δ 3.8-4.0 ppm.
-
The methyl group on the dioxolane ring will appear as a singlet around δ 1.6-1.8 ppm.
-
The four protons of the ethylene glycol moiety will likely appear as a multiplet or two distinct multiplets in the region of δ 3.9-4.2 ppm.
-
-
¹³C NMR: The carbon NMR spectrum will provide information on the number and types of carbon atoms in the molecule.
-
The five carbons of the pyridine ring will resonate in the aromatic region (δ 120-160 ppm).
-
The methoxy carbon will appear around δ 55-60 ppm.
-
The quaternary carbon of the dioxolane ring (C-2) will be observed in the region of δ 100-110 ppm.
-
The methyl carbon on the dioxolane will be found at approximately δ 25-30 ppm.
-
The two carbons of the ethylene glycol moiety will resonate around δ 65-70 ppm.
-
Infrared (IR) Spectroscopy
The IR spectrum will show characteristic absorption bands for the functional groups present in the molecule.
-
C-O-C stretching (ether and ketal): Strong bands are expected in the region of 1050-1250 cm⁻¹.
-
C=N and C=C stretching (pyridine ring): Multiple bands will be observed in the 1400-1600 cm⁻¹ region.
-
C-H stretching (aromatic and aliphatic): Bands will appear around 2850-3100 cm⁻¹.
-
The absence of a strong carbonyl (C=O) absorption band around 1700 cm⁻¹ confirms the successful protection of the ketone.
Mass Spectrometry (MS)
Mass spectrometry will confirm the molecular weight of the compound.
-
Molecular Ion Peak (M⁺): In an electron ionization (EI) mass spectrum, the molecular ion peak is expected at m/z = 195.
-
Fragmentation Pattern: Common fragmentation pathways may include the loss of a methyl group (m/z = 180) and fragmentation of the dioxolane ring. High-resolution mass spectrometry (HRMS) can be used to confirm the exact mass and elemental composition.[1]
Applications in Drug Discovery and Organic Synthesis
This compound is a versatile building block with significant potential in the development of novel therapeutics and complex organic molecules.
-
Intermediate for Indole Derivatives: This compound serves as a key precursor in the synthesis of various indole derivatives.[1] Indole scaffolds are prevalent in a wide range of biologically active natural products and pharmaceuticals, exhibiting activities such as anticancer and antimicrobial properties.[1]
-
Synthesis of Cholinergic Drugs: It is an important intermediate in the preparation of cholinergic drugs, which are used in the treatment of gastrointestinal diseases.[1] The structural features of this molecule allow for modifications that can lead to new therapeutic agents targeting cholinergic receptors.[1]
-
Scaffold for Medicinal Chemistry: The pyridine core is a "privileged structure" in medicinal chemistry, frequently found in FDA-approved drugs. The specific substitution pattern of this molecule provides multiple points for diversification, allowing medicinal chemists to explore structure-activity relationships (SAR) and optimize pharmacokinetic and pharmacodynamic properties.
Caption: Key application areas of the title compound.
Conclusion
This compound is a strategically designed molecule that holds significant promise as a synthetic intermediate. Its protected ketone functionality, combined with the electronic properties of the substituted pyridine ring, provides chemists with a versatile tool for the construction of complex and biologically active molecules. This guide has outlined its fundamental properties, a robust and logical synthetic approach, and its key applications, providing a solid foundation for researchers and developers working in the fields of organic synthesis and medicinal chemistry.
References
-
This compound. Amerigo Scientific. Available at: [Link]
Sources
Unraveling the Neuromodulatory Potential of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Guide to Mechanistic Elucidation
For: Researchers, scientists, and drug development professionals.
Abstract
This technical guide outlines a comprehensive strategy for the mechanistic elucidation of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a pyridine derivative with potential applications in neuroscience and pharmacology. While primarily documented as a versatile synthetic intermediate for cholinergic compounds, its core structure, a privileged scaffold in central nervous system (CNS) drug discovery, suggests a latent potential for direct neuromodulatory activity.[1][2][3][4][5][6] This document provides a series of structured, field-proven experimental workflows designed to rigorously test the hypothesis that this compound may act as a modulator of key ligand-gated ion channels, specifically nicotinic acetylcholine receptors (nAChRs) and γ-aminobutyric acid type A (GABAA) receptors. We will detail the scientific rationale, step-by-step protocols for binding and functional assays, and a framework for data interpretation, thereby creating a self-validating system for investigating this and other novel chemical entities.
Introduction: The Scientific Premise
This compound is a heterocyclic compound (CAS: 1072933-64-2) with a molecular weight of 195.22 g/mol . Its structure features a pyridine ring, a common motif in a vast array of CNS-active drugs, substituted with a methoxy group and a protected acetyl group (in the form of a 2-methyl-1,3-dioxolane).[1][5] The established use of this molecule as a precursor in the synthesis of cholinergic drugs provides a strong logical starting point for our investigation.[7] The cholinergic system, which utilizes acetylcholine (ACh), is fundamental to cognitive processes, and its modulation is a key strategy in treating neurological disorders.[8][9][10]
Furthermore, the pyridine scaffold is also integral to many modulators of the GABAA receptor, the primary mediator of fast synaptic inhibition in the brain.[11][12][13][14] Given this structural precedent, a dual-hypothesis approach is warranted. We will therefore systematically investigate the compound's potential to modulate both nAChRs and GABAA receptors.
Our core hypotheses are:
-
Hypothesis 1: this compound acts as a modulator (agonist, antagonist, or allosteric modulator) of one or more subtypes of nicotinic acetylcholine receptors.
-
Hypothesis 2: this compound acts as a modulator of GABAA receptors, potentially at the benzodiazepine binding site or another allosteric site.
This guide will provide the experimental framework to test these hypotheses, moving from initial binding assessment to functional characterization.
Phase 1: Target Engagement and Binding Affinity
The foundational step in characterizing a novel compound is to determine if it physically interacts with the hypothesized molecular targets. Radioligand binding assays are a robust and sensitive method for quantifying this interaction.[15]
Rationale for Target Selection
-
Nicotinic Acetylcholine Receptors (nAChRs): These are ligand-gated ion channels crucial for fast synaptic transmission in both the central and peripheral nervous systems.[16][17][18] Their dysfunction is implicated in Alzheimer's disease, nicotine addiction, and schizophrenia. The documented use of our topic compound as a building block for cholinergic drugs makes nAChRs a primary target for investigation.
-
GABAA Receptors: These are the principal inhibitory neurotransmitter receptors in the CNS and are the targets for major drug classes like benzodiazepines and barbiturates.[11][12][14] The pyridine nucleus is a known pharmacophore for GABAA receptor modulators, making this a logical secondary target.[1]
Experimental Workflow: Radioligand Binding Assays
The following diagram outlines the general workflow for competitive radioligand binding assays.
Caption: Workflow for a competitive radioligand binding assay.
Detailed Protocols
Protocol 2.3.1: nAChR Binding Assay
-
Membrane Preparation: Homogenize rat brain cortex (a rich source of α4β2 and α7 nAChRs) or membranes from HEK293 cells stably expressing specific nAChR subtypes (e.g., α4β2, α7) in ice-cold lysis buffer.[19]
-
Assay Setup: In a 96-well plate, combine the membrane preparation, a specific radioligand, and varying concentrations of this compound.
-
Incubation: Incubate the plates for 60-90 minutes at 4°C or room temperature to reach equilibrium.
-
Termination & Separation: Terminate the reaction by rapid filtration through glass fiber filters pre-soaked in polyethyleneimine (PEI) to reduce non-specific binding. Wash filters with ice-cold wash buffer.[20]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Determine the IC₅₀ value (concentration of test compound that displaces 50% of the radioligand) and calculate the binding affinity (Ki) using the Cheng-Prusoff equation.[15]
Protocol 2.3.2: GABAA Receptor Binding Assay
-
Membrane Preparation: Prepare membranes from rat cerebellum or cortex, or from cell lines expressing specific GABAA receptor subunit combinations (e.g., α1β2γ2).[21]
-
Assay Setup: To investigate binding at the benzodiazepine site, use the radioligand [³H]-Flunitrazepam or [³H]-Flumazenil.[22] Combine membranes, radioligand, and the test compound in a 96-well plate.
-
Incubation, Termination, and Quantification: Follow steps 3-5 as described in Protocol 2.3.1.
-
Data Analysis: Calculate IC₅₀ and Ki values as described above.
Anticipated Data and Interpretation
The primary output will be the binding affinity (Ki) of the compound for each receptor subtype tested. This data can be summarized as follows:
| Target Receptor Subtype | Radioligand Used | Test Compound Kᵢ (nM) |
| nAChR α4β2 | [³H]-Cytisine | Hypothetical Value |
| nAChR α7 | [³H]-MLA | Hypothetical Value |
| GABAAR (BZD site) | [³H]-Flunitrazepam | Hypothetical Value |
A low nanomolar to micromolar Ki value would indicate significant binding and justify proceeding to functional assays. If no significant binding is observed, the hypotheses would be revisited, and other potential CNS targets might be considered.
Phase 2: Functional Characterization
Demonstrating that a compound binds to a receptor is only the first step. The critical next phase is to determine the functional consequence of this binding: does it activate the receptor (agonist), block it (antagonist), or modify its response to the endogenous ligand (allosteric modulator)? For ion channels like nAChRs and GABAA receptors, electrophysiology is the gold standard for functional characterization.[23][24][25]
Experimental Workflow: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
This technique, typically using Xenopus laevis oocytes expressing the target receptor, allows for precise measurement of ion flow (current) through the channel in response to chemical stimuli.
Caption: General workflow for Two-Electrode Voltage Clamp (TEVC) experiments.
Detailed Protocols for Functional Assessment
Protocol 3.2.1: Characterizing nAChR Modulation
-
Oocyte Expression: Inject Xenopus oocytes with cRNA encoding the subunits for the desired nAChR subtype (e.g., α4 and β2).
-
Recording Setup: Perform TEVC recordings, clamping the membrane potential at -70 mV.
-
Agonist Test: Apply increasing concentrations of this compound alone to the oocyte. An inward current would indicate agonist activity.
-
Antagonist Test: Apply a fixed, sub-maximal concentration of acetylcholine (ACh) (e.g., EC₅₀) to elicit a control current. Then, co-apply ACh with increasing concentrations of the test compound. A reduction in the ACh-evoked current would indicate competitive or non-competitive antagonism.
-
Allosteric Modulator Test: To test for positive allosteric modulation (PAM), co-apply a low, threshold concentration of ACh (e.g., EC₁₀) with the test compound. Potentiation of the current would suggest PAM activity.
Protocol 3.2.2: Characterizing GABAA Receptor Modulation
-
Oocyte Expression: Inject oocytes with cRNA for GABAA receptor subunits (e.g., α1, β2, γ2).
-
Recording Setup: Perform TEVC recordings as described above.
-
Modulator Test: Apply a low concentration of GABA (e.g., EC₅-EC₂₀) to elicit a small baseline current. Co-apply this concentration of GABA with increasing concentrations of the test compound.
-
Potentiation of the GABA-evoked current suggests positive allosteric modulation (similar to benzodiazepines).[26]
-
Inhibition of the GABA-evoked current suggests negative allosteric modulation.
-
Data Interpretation and Quantitative Analysis
The electrophysiological data will allow for the determination of key pharmacological parameters:
| Parameter | Description | Implication |
| EC₅₀ | Effective concentration for 50% of maximal response | Potency as an agonist. |
| IC₅₀ | Inhibitory concentration for 50% of control response | Potency as an antagonist. |
| Eₘₐₓ | Maximum effect produced by the compound | Efficacy relative to the endogenous ligand. |
These results will definitively classify the compound's functional activity at the specific receptor subtype, providing a clear picture of its mechanism of action.
Concluding Remarks and Future Directions
This guide presents a logical, hypothesis-driven framework for elucidating the mechanism of action of this compound. By systematically progressing from binding assays to functional electrophysiology, researchers can build a comprehensive pharmacological profile of the compound.
Positive findings from these studies—specifically the identification of potent and selective activity at a particular nAChR or GABAAR subtype—would be a significant development. Such a result would warrant further investigation, including:
-
Subtype Selectivity Profiling: Expanding the assays to a broader panel of receptor subtypes.
-
In Vivo Studies: Progressing to animal models to assess behavioral effects, such as assays for cognition, anxiety, or sedation, depending on the identified mechanism.[27][28][29]
-
Structure-Activity Relationship (SAR) Studies: Synthesizing and testing analogs of the compound to optimize potency and selectivity.
By following this rigorous, self-validating approach, the scientific community can unlock the full therapeutic potential hidden within this and other novel chemical structures.
References
-
Benzodiazepine binding to GABA(A) receptors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Developmental regulation of GABAergic gene expression in forebrain cholinergic neurons. (n.d.). eLife. Retrieved January 19, 2026, from [Link]
-
GABA Receptor Physiology and Pharmacology. (n.d.). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
Radioligand binding characterization of neuronal nicotinic acetylcholine receptors. (n.d.). PubMed. Retrieved January 19, 2026, from [Link]
-
Cell-Based Assays for G Protein-Coupled Receptors (GPCRs). (2025, July 24). Marin Biologic Laboratories. Retrieved January 19, 2026, from [Link]
-
Ion Channel Screening - Assay Guidance Manual. (2012, October 1). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 15). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Nicotinic acetylcholine receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
GABAA receptor. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Evaluating functional ligand-GPCR interactions in cell-based assays. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
In Vitro Assays | Electrophysiology. (n.d.). Axxam SpA. Retrieved January 19, 2026, from [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (2018, May 16). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Overview - Nicotinic Acetylcholine Receptor Signaling in Neuroprotection. (2018, April 4). NCBI Bookshelf. Retrieved January 19, 2026, from [Link]
-
New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Pyridine alkaloids with activity in the central nervous system. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes. (2023, November 17). arXiv.org. Retrieved January 19, 2026, from [Link]
-
Nicotinic acetylcholine receptors. (2008, January 4). Scholarpedia. Retrieved January 19, 2026, from [Link]
-
Exploiting Cell-Based Assays to Accelerate Drug Development for G Protein-Coupled Receptors. (2024, May 17). MDPI. Retrieved January 19, 2026, from [Link]
-
GABA_A receptors. (n.d.). IUPHAR/BPS Guide to PHARMACOLOGY. Retrieved January 19, 2026, from [Link]
-
Ion Channel Assays. (n.d.). Charles River Laboratories. Retrieved January 19, 2026, from [Link]
-
A robust homogeneous binding assay for 42 nicotinic acetylcholine receptor. (2025, August 7). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Mapping of the benzodiazepine recognition site on GABA(A) receptors. (n.d.). ClinPGx. Retrieved January 19, 2026, from [Link]
-
Ion Channel Assay Services. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]
-
Data Sheet Radioligand Binding Assay Protocol. (n.d.). Gifford Bioscience. Retrieved January 19, 2026, from [Link]
-
GPCR Assay Services. (n.d.). ION Biosciences. Retrieved January 19, 2026, from [Link]
-
Gamma-Aminobutyric Acid (GABA): What It Is, Function & Benefits. (n.d.). Cleveland Clinic. Retrieved January 19, 2026, from [Link]
-
Nicotinic Acetylcholine Receptor Efficacy and Pharmacological Properties of 3-(Substituted phenyl)-2β-substituted Tropanes. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Pyridine: the scaffolds with significant clinical diversity. (2022, May 20). RSC Publishing. Retrieved January 19, 2026, from [Link]
-
Biochemistry and binding assay a, FSEC of GABAA receptor with and... (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Different Benzodiazepines Bind with Distinct Binding Modes to GABAA Receptors. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
In Silico Electrophysiological Investigation of Transient Receptor Potential Melastatin-4 Ion Channel Biophysics to Study Detrusor Overactivity. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
GPCR Functional Assays, Understanding On/Off-target Activity. (n.d.). Eurofins Discovery. Retrieved January 19, 2026, from [Link]
-
A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo. (n.d.). NIH. Retrieved January 19, 2026, from [Link]
-
GABAA receptors: structure, function, pharmacology, and related disorders. (2021, August 21). PubMed. Retrieved January 19, 2026, from [Link]
-
Cholinergic Excitation of Septohippocampal GABA But Not Cholinergic Neurons: Implications for Learning and Memory. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
Video: Cholinergic Receptors: Nicotinic. (2023, September 22). JoVE. Retrieved January 19, 2026, from [Link]
-
A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. (n.d.). PubMed Central. Retrieved January 19, 2026, from [Link]
-
(PDF) New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. (2021, October 4). ResearchGate. Retrieved January 19, 2026, from [Link]
-
In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons. (2023, February 4). Molecular Therapy. Retrieved January 19, 2026, from [Link]
-
Medicinal Importance and Chemosensing Applications of Pyridine Derivatives: A Review. (2022, June 20). ResearchGate. Retrieved January 19, 2026, from [Link]
Sources
- 1. Pyridine alkaloids with activity in the central nervous system - PMC [pmc.ncbi.nlm.nih.gov]
- 2. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - RSC Medicinal Chemistry (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. Pyridine: the scaffolds with significant clinical diversity - RSC Advances (RSC Publishing) DOI:10.1039/D2RA01571D [pubs.rsc.org]
- 5. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PMC [pmc.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Cholinergic Phenotypes of Acetyl-CoA with ATP-Citrate Lyase Link [mdpi.com]
- 10. researchgate.net [researchgate.net]
- 11. GABA Receptor Physiology and Pharmacology - Basic Neurochemistry - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 12. GABAA receptor - Wikipedia [en.wikipedia.org]
- 13. my.clevelandclinic.org [my.clevelandclinic.org]
- 14. GABAA receptors: structure, function, pharmacology, and related disorders - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. Nicotinic acetylcholine receptor - Wikipedia [en.wikipedia.org]
- 17. Nicotinic acetylcholine receptors - Scholarpedia [scholarpedia.org]
- 18. Video: Cholinergic Receptors: Nicotinic [jove.com]
- 19. Radioligand binding characterization of neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. giffordbioscience.com [giffordbioscience.com]
- 21. Benzodiazepine binding to GABA(A) receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Ion Channel Screening - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 24. axxam.com [axxam.com]
- 25. criver.com [criver.com]
- 26. ClinPGx [clinpgx.org]
- 27. [2311.10410] In vivo optogenetic identification and manipulation of GABAergic interneuron subtypes [arxiv.org]
- 28. A New Radioligand Binding Assay to Measure the Concentration of Drugs in Rodent Brain Ex Vivo - PMC [pmc.ncbi.nlm.nih.gov]
- 29. In silico prediction and in vivo testing of promoters targeting GABAergic inhibitory neurons - PubMed [pubmed.ncbi.nlm.nih.gov]
The Pyridine Scaffold: A Cornerstone in Modern Drug Discovery
An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals
The pyridine ring, a simple six-membered aromatic heterocycle containing one nitrogen atom, stands as a titan in the landscape of medicinal chemistry. Its unique electronic properties, synthetic tractability, and ability to engage in a multitude of biological interactions have cemented its status as a "privileged scaffold." This guide provides a comprehensive technical overview of the pivotal role of pyridine derivatives in contemporary drug discovery, from fundamental synthetic strategies to their application in combating a wide spectrum of human diseases. We will delve into the causality behind experimental choices, provide detailed protocols for synthesis and biological evaluation, and explore the intricate signaling pathways modulated by these remarkable compounds.
The Enduring Importance of the Pyridine Moiety in Medicinal Chemistry
The prevalence of the pyridine nucleus in FDA-approved drugs is a testament to its significance. Analysis of drugs approved over the last decade reveals that pyridine is one of the most frequently occurring azaheterocycles.[1] This is not a matter of chance; the pyridine ring offers several key advantages in drug design:
-
Modulation of Physicochemical Properties: The nitrogen atom in the pyridine ring acts as a hydrogen bond acceptor and can be protonated, which can significantly enhance the aqueous solubility and bioavailability of a drug molecule.[2] The dipole moment introduced by the nitrogen atom also influences how the molecule interacts with its biological target and its overall pharmacokinetic profile.
-
Metabolic Stability: The pyridine ring can be strategically incorporated into a drug candidate to block sites of metabolic degradation, thereby improving its metabolic stability and prolonging its duration of action.[1]
-
Versatile Synthetic Handles: The pyridine ring can be readily functionalized at various positions, allowing for the systematic exploration of structure-activity relationships (SAR) and the fine-tuning of a compound's biological activity.[1]
-
Bioisosteric Replacement: Pyridine can serve as a bioisostere for a phenyl ring, offering a similar size and shape while introducing a key hydrogen bond acceptor and altering the electronic distribution. This substitution can lead to dramatic improvements in potency and selectivity.
Foundational Synthetic Methodologies for Pyridine Derivatives
The construction of the pyridine core and its subsequent derivatization are critical skills for any medicinal chemist. Several classical and modern synthetic methods are routinely employed.
Hantzsch Pyridine Synthesis
First reported in 1881, the Hantzsch synthesis remains a robust and widely used method for the preparation of 1,4-dihydropyridines, which can be subsequently oxidized to the corresponding pyridines.[3][4] The reaction is a multi-component condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen source, typically ammonia or ammonium acetate.[3]
Experimental Protocol: Hantzsch Synthesis of a 1,4-Dihydropyridine Derivative [4]
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer and a reflux condenser, combine the aromatic aldehyde (1.0 mmol), ethyl acetoacetate (2.0 mmol), and ammonium acetate (1.2 mmol).
-
Solvent Addition: Add ethanol (10-20 mL) as the solvent.
-
Reflux: Heat the reaction mixture to reflux (approximately 80°C) with vigorous stirring.
-
Monitoring: Monitor the progress of the reaction by thin-layer chromatography (TLC).
-
Work-up: Upon completion (typically 4-6 hours), allow the mixture to cool to room temperature. If the product precipitates, collect the solid by filtration and wash with cold ethanol. If not, remove the ethanol under reduced pressure.
-
Purification: Purify the crude product by recrystallization from a suitable solvent (e.g., ethanol) or by column chromatography on silica gel.
Oxidation to the Pyridine:
-
Dissolution: In a round-bottom flask, dissolve the 1,4-dihydropyridine (1.0 mmol) in a suitable solvent such as acetonitrile (10-20 mL).
-
Oxidant Addition: Add an oxidizing agent such as manganese dioxide (5-10 equivalents).
-
Reaction: Stir the mixture at room temperature or with gentle heating, monitoring by TLC.
-
Work-up: Once the starting material is consumed, filter the reaction mixture through a pad of celite to remove the oxidant.
-
Purification: Remove the solvent under reduced pressure and purify the resulting pyridine derivative by column chromatography or recrystallization.
Chichibabin Pyridine Synthesis
The Chichibabin synthesis is a condensation reaction of aldehydes, ketones, or α,β-unsaturated carbonyl compounds with ammonia or an amine to form pyridine rings.[5] A variation of this, the Chichibabin amination, is a method for producing 2-aminopyridine derivatives by the reaction of pyridine with sodium amide.[6]
Experimental Protocol: Chichibabin Amination of Pyridine [7]
-
Reaction Setup: In a dry, three-necked round-bottom flask equipped with a reflux condenser, a nitrogen inlet, and a magnetic stirrer, add freshly powdered sodium amide (1.2 equivalents).
-
Solvent and Reactant Addition: Under a nitrogen atmosphere, add anhydrous toluene or xylene. Begin stirring and then add pyridine (1.0 equivalent) dropwise.
-
Reaction: Heat the mixture to reflux (110-130°C) for 4-6 hours. The reaction progress can be monitored by the evolution of hydrogen gas and the formation of a reddish color.
-
Quenching: After cooling to room temperature, cautiously quench the reaction by the slow addition of a saturated ammonium chloride solution.
-
Extraction: Transfer the mixture to a separatory funnel and extract the aqueous layer three times with an organic solvent like ethyl acetate.
-
Drying and Concentration: Combine the organic extracts, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude 2-aminopyridine by recrystallization or column chromatography.
Safety Note: Sodium amide is a highly reactive and moisture-sensitive reagent. All operations should be conducted under an inert, anhydrous atmosphere with appropriate personal protective equipment.
Cross-Coupling Reactions
Modern synthetic chemistry heavily relies on transition-metal-catalyzed cross-coupling reactions to construct C-C and C-N bonds. The Suzuki-Miyaura coupling, which couples an organoboron compound with a halide, is a powerful tool for the derivatization of pyridine rings.
Pyridine Derivatives in Oncology: Targeting Kinases and Beyond
The dysregulation of protein kinases is a hallmark of many cancers, making them a prime target for therapeutic intervention. Pyridine derivatives have emerged as a particularly successful class of kinase inhibitors.
VEGFR-2 Inhibitors
Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2) is a key mediator of angiogenesis, the formation of new blood vessels that are essential for tumor growth and metastasis.[8] Several FDA-approved pyridine-containing drugs, such as Sorafenib and Regorafenib, function as VEGFR-2 inhibitors.
Mechanism of Action: Pyridine-based VEGFR-2 inhibitors typically act as ATP-competitive inhibitors, binding to the ATP-binding pocket of the kinase domain. This prevents the autophosphorylation of the receptor and the initiation of downstream signaling cascades, such as the PLCγ-PKC-Raf-MEK-MAPK and the PI3K-Akt pathways, which are crucial for endothelial cell proliferation, migration, and survival.[8]
Experimental Protocol: In Vitro VEGFR-2 Kinase Assay [9]
-
Master Mixture Preparation: Prepare a master mixture containing 5x Kinase Buffer, ATP, and a suitable peptide substrate (e.g., Poly(Glu,Tyr)).
-
Plate Setup: Add the master mixture to the wells of a 96-well plate.
-
Inhibitor Addition: Add serial dilutions of the pyridine-based test compounds to the wells. Include a positive control (no inhibitor) and a blank (no enzyme).
-
Enzyme Addition: Initiate the reaction by adding recombinant human VEGFR-2 enzyme to all wells except the blank.
-
Incubation: Incubate the plate at 30°C for a defined period (e.g., 45 minutes).
-
Detection: Stop the reaction and measure the remaining ATP levels using a luminescence-based assay (e.g., Kinase-Glo®). The decrease in luminescence is proportional to the kinase activity.
-
Data Analysis: Calculate the IC50 value, the concentration of the inhibitor required to reduce enzyme activity by 50%.
| Compound | VEGFR-2 IC50 (µM) | Reference |
| Sorafenib | 0.09 | [10] |
| Compound 10 | 0.12 | [10] |
| Compound 8 | 0.13 | [10] |
| Compound 9 | 0.13 | [10] |
Table 1: IC50 values of selected pyridine derivatives against VEGFR-2.
Pim-1 Kinase Inhibitors
Pim-1 is a serine/threonine kinase that is overexpressed in many cancers and plays a crucial role in cell survival and proliferation by regulating downstream signaling pathways, including the JAK/STAT and PI3K/AKT pathways.[11]
Pyridine Derivatives in Neurodegenerative Disorders
The development of therapies for neurodegenerative diseases like Alzheimer's disease (AD) is a major challenge. Pyridine derivatives have shown promise by targeting multiple facets of the disease pathology.
Modulators of Amyloid-β Aggregation
The aggregation of the amyloid-β (Aβ) peptide into toxic oligomers and plaques is a central event in the pathogenesis of AD. Several pyridine derivatives have been shown to inhibit this process.[12] For example, the pyridine amine derivative PAT has been demonstrated to inhibit both self- and metal-induced Aβ aggregation.[11]
Cholinesterase and GSK-3β Inhibitors
Inhibiting acetylcholinesterase (AChE) to increase acetylcholine levels in the brain is a current therapeutic strategy for AD. Many pyridine derivatives have been developed as potent AChE inhibitors.[2] Furthermore, glycogen synthase kinase-3β (GSK-3β) is implicated in the hyperphosphorylation of tau protein, another hallmark of AD. Pyrrolo[2,3-b]pyridine derivatives have been identified as potent GSK-3β inhibitors with IC50 values in the nanomolar range.[13]
| Compound | Target | IC50 | Reference |
| Carbamate 8 | hAChE | 0.153 µM | [14] |
| Pyrrolo[2,3-b]pyridine 41 | GSK-3β | 0.22 nM | [13] |
| Pyridinyl aminohydantoin (S)-4g | BACE1 | 20 nM | [15] |
Table 2: Inhibitory activities of selected pyridine derivatives against AD-related targets.
Pyridine Derivatives as Antimicrobial and Antiviral Agents
The rise of drug-resistant pathogens necessitates the discovery of new antimicrobial and antiviral agents. The pyridine scaffold is a valuable starting point for the development of such compounds.
Antibacterial Agents
Pyridine derivatives have demonstrated broad-spectrum antibacterial activity.[16] One important target is DNA gyrase, an essential bacterial enzyme. Pyridine-3-carboxamide-6-yl-ureas have been designed as inhibitors of the ATPase subunit of DNA gyrase, showing potent activity against Gram-positive bacteria.[2]
Antiviral Agents
Pyridine-containing compounds have been investigated for their activity against a range of viruses, including HIV, influenza, and SARS-CoV-2.[17] For instance, pyridinone derivatives have been developed as potent non-nucleoside reverse transcriptase inhibitors (NNRTIs) of HIV-1.[14] Additionally, pyridine derivatives have been synthesized and evaluated as inhibitors of influenza neuraminidase.[1]
Experimental Workflow for Evaluating Pyridine Derivatives
A typical workflow for the discovery and preclinical evaluation of pyridine derivatives involves a multi-step process.
Experimental Protocol: Western Blot for Phosphoprotein Analysis [1]
-
Sample Preparation: Lyse cells in a buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Protein Quantification: Determine the protein concentration of the lysates.
-
SDS-PAGE: Separate the protein lysates by sodium dodecyl sulfate-polyacrylamide gel electrophoresis.
-
Transfer: Transfer the separated proteins to a nitrocellulose or PVDF membrane.
-
Blocking: Block the membrane with a suitable blocking buffer (e.g., 5% BSA in TBST) to prevent non-specific antibody binding.
-
Primary Antibody Incubation: Incubate the membrane with a primary antibody specific for the phosphorylated protein of interest.
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
Detection: Detect the signal using an enhanced chemiluminescence (ECL) substrate and imaging system.
Future Perspectives
The versatility of the pyridine scaffold ensures its continued prominence in drug discovery. Future efforts will likely focus on:
-
Novel Synthetic Methodologies: The development of more efficient and environmentally friendly methods for the synthesis and functionalization of pyridine derivatives.
-
Targeting New Biological Pathways: The exploration of pyridine derivatives as modulators of novel and challenging drug targets.
-
Fragment-Based Drug Design: The use of pyridine-containing fragments as starting points for the development of new lead compounds.
-
PROTACs and Molecular Glues: The incorporation of the pyridine scaffold into novel therapeutic modalities such as proteolysis-targeting chimeras (PROTACs) and molecular glues.
References
-
A Brief View on Pyridine Compounds. (n.d.). Open Access Journals. Retrieved January 19, 2026, from [Link]
-
Dwivedi, A. R., Jaiswal, S., Kukkar, D., Kumar, R., Singh, T. G., Singh, M. P., Gaidhane, A. M., Lakhanpal, S., Prasad, K. N., & Kumar, B. (2025). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry, 16(1), 12-36. [Link]
-
Hantzsch pyridine synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Li, Y., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2025). Synthesis and biological evaluation of novel pyrrolo[2,3-b]pyridine derivatives as potent GSK-3β inhibitors for treating Alzheimer's disease. European Journal of Medicinal Chemistry, 285, 117236. [Link]
-
Xu, C., Wang, Y., Wang, Y., Zhang, Y., Wang, Y., Zhang, Y., ... & Zhang, Y. (2019). Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative. European Journal of Medicinal Chemistry, 172, 135-146. [Link]
-
Di Martino, R. M., De Monte, C., Varchi, G., G G G, ... & Bartolini, M. (2017). New pyridine derivatives as inhibitors of acetylcholinesterase and amyloid aggregation. European Journal of Medicinal Chemistry, 141, 446-457. [Link]
-
BPS Bioscience. (n.d.). VEGFR2 (KDR) Kinase Assay Kit. Retrieved January 19, 2026, from [Link]
-
Najar, A. G., et al. (2021). Pyridine-derived VEGFR-2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), e2100033. [Link]
-
Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Ono, M., Haratake, M., Nakayama, M., Kaneko, Y., Kawabata, K., Mori, H., ... & Kung, H. F. (2005). Synthesis and biological evaluation of (E)-3-styrylpyridine derivatives as amyloid imaging agents for Alzheimer's disease. Nuclear medicine and biology, 32(4), 329-335. [Link]
-
Singh, G. N., Borah, K., Muinao, T., Silla, Y., Pal, M., Boruah, H. P. D., & Boruah, R. C. (2019). A simple, modular synthesis of substituted pyridines. The Journal of Organic Chemistry, 84(9), 5005-5020. [Link]
-
Zhou, P., Li, Y., Fan, Y., Wang, Z., Chopra, R., Olland, A., ... & Robichaud, A. J. (2010). Pyridinyl aminohydantoins as small molecule BACE1 inhibitors. Bioorganic & medicinal chemistry letters, 20(7), 2326-2329. [Link]
-
Hamada, Y. (n.d.). Role of Pyridines in Medicinal Chemistry and Design of BACE1 Inhibitors Possessing a Pyridine Scaffold. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). Pyridines in Alzheimer's Disease Therapy: Recent Trends and Advancements. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Aghaly, M., & El-Subbagh, H. (2023). Multi-targeted anti-Alzheimer's agents: Synthesis, biological evaluation, and molecular modeling study of some pyrazolopyridine hybrids. European Journal of Medicinal Chemistry, 264, 115880. [Link]
-
Zhang, Y., et al. (2023). Structure-activity relationship (SAR) studies on substituted N-(pyridin-3-yl)-2-amino-isonicotinamides as highly potent and selective glycogen synthase kinase-3 (GSK-3) inhibitors. Bioorganic & Medicinal Chemistry Letters, 81, 129143. [Link]
-
Chand, P., Kotian, P. L., Morris, P. E., Bantia, S., Walsh, D. A., & Babu, Y. S. (2005). Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. Bioorganic & medicinal chemistry, 13(7), 2665-2678. [Link]
-
Chichibabin pyridine synthesis. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Recent updates on potential of VEGFR-2 small-molecule inhibitors as anticancer agents. (2024). RSC Medicinal Chemistry. [Link]
-
Wang, G., De Clercq, E., & Li, G. (2019). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry, 62(17), 7965-7978. [Link]
-
Saari, W. S., Wai, J. S., Fisher, T. E., Thomas, C. M., Hoffman, J. M., Rooney, C. S., ... & Goldman, M. E. (1992). Synthesis and evaluation of 2-pyridinone derivatives as HIV-1-specific reverse transcriptase inhibitors. 2. Analogues of 3-aminopyridin-2(1H)-one. Journal of medicinal chemistry, 35(21), 3792-3802. [Link]
-
Chichibabin reaction. (n.d.). Wikipedia. Retrieved January 19, 2026, from [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses. ACS Omega, 7(24), 20655-20670. [Link]
-
Wang, G., De Clercq, E., & Li, G. (2019). Synthesis and Anti-Influenza Activity of Pyridine, Pyridazine, and Pyrimidine C-Nucleosides as Favipiravir (T-705) Analogues. Journal of Medicinal Chemistry. [Link]
-
Zhang, Y., et al. (2022). Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents. Frontiers in Chemistry, 10, 938501. [Link]
-
Miller, K., et al. (2009). Pyrrolamide DNA Gyrase Inhibitors: Fragment-Based Nuclear Magnetic Resonance Screening to Identify Antibacterial Agents. Antimicrobial Agents and Chemotherapy, 53(6), 2445-2452. [Link]
-
Al-Sanea, M. M., et al. (2022). Synthesis and Antiviral Properties against SARS-CoV-2 of Epoxybenzooxocino[4,3-b]Pyridine Derivatives. Molecules, 27(12), 3737. [Link]
-
Saleh, N. M., et al. (2025). Synthesis and Computational Studies of New Pyridine, Pyrazole, Pyran, and Pyranopyrimidine-Based Derivatives of Potential Antimicrobial Activity as DNA Gyrase and Topoisomerase IV Inhibitors. ResearchGate. [Link]
-
Ueno, T., Matsuoka, E., Asada, N., Yamamoto, S., Kanegawa, N., Ito, M., ... & Kusakabe, K. I. (2021). Discovery of Extremely Selective Fused Pyridine-Derived β-Site Amyloid Precursor Protein-Cleaving Enzyme (BACE1) Inhibitors with High In Vivo Efficacy through 10s Loop Interactions. Journal of Medicinal Chemistry, 64(20), 15136-15153. [Link]
-
Chichibabin Reaction. (n.d.). Slideshare. Retrieved January 19, 2026, from [Link]
-
Zhang, Y., et al. (2021). Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease. ChemMedChem, 16(20), 3189-3200. [Link]
-
Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. Archiv der Pharmazie, 354(7), 2100033. [Link]
-
C2 Amination of Pyridine with Primary Amines Mediated by Sodium Hydride in the Presence of Lithium Iodide. (2021). Organic Syntheses, 98, 215-231. [Link]
-
El-Sabbagh, O. I., et al. (2019). Design, Synthesis, Antiviral Evaluation, and SAR Studies of New 1-(Phenylsulfonyl)-1H-Pyrazol−4-yl-Methylaniline Derivatives. Frontiers in Chemistry, 7, 239. [Link]
-
Al-Ostoot, F. H., et al. (2020). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. Journal of Drug Delivery and Therapeutics, 10(4-s), 209-215. [Link]
-
Al-Ostoot, F. H., et al. (2023). A Systemic Review on Pyridine Derivative Against Cancer and Tumor Cell-Line. ResearchGate. [Link]
-
Kumar, S., et al. (2024). Recent Advancements in Pyridine Derivatives as Anticancer Agents. International Journal on Science and Technology, 4(5), 1-13. [Link]
-
Sharma, S., et al. (2021). Current Status of Novel Pyridine Fused Derivatives as Anticancer Agents: An Insight into Future Perspectives and Structure Activity Relationship (SAR). Current Topics in Medicinal Chemistry, 21(25), 2292-2349. [Link]
-
Medel, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. Molecules, 29(14), 3248. [Link]
-
Medel-Vázquez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. ResearchGate. [Link]
-
Veer, B., & Singh, R. (n.d.). Pyridine derivatives as anti-Alzheimer agents. ResearchGate. Retrieved January 19, 2026, from [Link]
-
Medel-Vázquez, J., et al. (2024). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC. [Link]
-
Basak, S., Mukherjee, A., & Ghosh, B. (n.d.). RECENT DEVELOPMENTS IN THE SYNTHESIS AND APPLICATIONS OF PYRIDINES. ResearchGate. [Link]
-
Ukhin, L. Y., et al. (n.d.). Pyridine derivatives: structure-activity relationships causing parkinsonism-like symptoms. PubMed. [Link]
-
Abdellatif, K. R. A., et al. (2025). Comprehensive drug-like assessment of pyridine carbothioamide analogs: from molecular modeling to in-vivo evaluation. Future Medicinal Chemistry. [Link]
-
Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. Journal of research in medical sciences : the official journal of Isfahan University of Medical Sciences, 19(5), 442-447. [Link]
-
Minaiyan, M., et al. (2014). A study on the anti-inflammatory effects of new derivatives of 3-hydroxy pyridine-4-one. PubMed. [Link]
-
Al-Ghorbani, M., et al. (2023). Green Synthesis of Novel Pyridines via One-Pot Multicomponent Reaction and Their Anti-Inflammatory Evaluation. ACS Omega, 8(12), 11335-11346. [Link]
-
Saleh, N. M., et al. (2021). Pyridine‐derived VEGFR‐2 inhibitors: Rational design, synthesis, anticancer evaluations, in silico ADMET profile, and molecular docking. ResearchGate. [Link]
-
Singh, G. N., et al. (2021). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. PMC. [Link]
-
QSAR model to develop newer generation GSK-3β inhibitors targeting Alzheimer. (2023). ResearchGate. [Link]
-
Calculated IC50 of the synthesized compounds against GSK-3β using the equation obtained. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
3D-QSAR and molecular docking studies on pyrazolopyrimidine derivatives as glycogen synthase kinase-3beta inhibitors. (n.d.). PubMed. [Link]
-
Al-Ghorbani, M., et al. (2022). Minimum inhibitory concentration (MIC) of the pyridine derivatives in model bacterial strains. ResearchGate. [Link]
-
Patel, S., et al. (2022). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. Drug Invention Today, 14(7), 1-9. [Link]
-
Pop, C., et al. (2022). Pyridine Compounds with Antimicrobial and Antiviral Activities. PMC. [Link]
-
Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][2][3][4]Thiadiazole Moiety. (2024). PubMed. [Link]
-
Singh, G. N., et al. (n.d.). Discovery of New Pyrazolopyridine, Furopyridine, and Pyridine Derivatives as CDK2 Inhibitors: Design, Synthesis, Docking Studies, and Anti-Proliferative Activity. PMC. [Link]
-
Chichibabin amination: Easy mechanism. (2022). Chemistry Notes. [Link]
-
Chichibabin pyridinium synthesis. (n.d.). ResearchGate. Retrieved January 19, 2026, from [Link]
-
Western Blot Analysis of Phosphorylated Proteins. (n.d.). Wako. Retrieved January 19, 2026, from [Link]
-
Western Blot for Phosphorylated Proteins - Tips & Troubleshooting. (n.d.). Bio-Techne. Retrieved January 19, 2026, from [Link]
-
Development of Novel Molecules as Modulators of Amyloid-β Aggregation. (2021). UWSpace. [Link]
-
Novel Amide Derivatives as Modulators of Amyloid-Beta Aggregation. (n.d.). UWSpace. Retrieved January 19, 2026, from [Link]
-
Evaluation of hydrazone and N-acylhydrazone derivatives of vitamin B6 and pyridine-4-carbaldehyde as potential drugs against Alzheimer's disease. (2025). ResearchGate. [Link]
-
Design, synthesis and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity. (n.d.). PubMed. [Link]
-
New Pyridinone Derivatives as Potent HIV-1 Nonnucleoside Reverse Transcriptase Inhibitors. (n.d.). ACS Publications. Retrieved January 19, 2026, from [Link]
-
Synthesis of novel pyridine and pyrimidine derivatives as potential inhibitors of HIV-1 reverse transcriptase using palladium-catalysed C-N cross-coupling and nucleophilic aromatic substitution reactions. (2021). ResearchGate. [Link]
-
Design, Synthesis, and Biological Activity of Amine-Type Cyclopentanepyridinone Derivatives as HIV-1 Non-Nucleoside Reverse Transcriptase Inhibitors. (2025). ACS Omega. [Link]
-
Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors. (1999). PubMed. [Link]
-
Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase. (2005). Lookchem. [Link]
-
Influenza Neuraminidase Inhibitors: Synthetic Approaches, Derivatives and Biological Activity. (n.d.). PMC. [Link]
-
Design, Synthesis and Bioactivity Evaluation of Target-Based Antiviral Drugs. (n.d.). MDPI. Retrieved January 19, 2026, from [Link]
-
Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity. (2014). ResearchGate. [Link]
-
Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase. (n.d.). Europe PMC. Retrieved January 19, 2026, from [Link]
Sources
- 1. Synthesis and inhibitory activity of benzoic acid and pyridine derivatives on influenza neuraminidase - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Pyridine-3-carboxamide-6-yl-ureas as novel inhibitors of bacterial DNA gyrase: structure based design, synthesis, SAR and antimicrobial activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. pubs.acs.org [pubs.acs.org]
- 4. Design, synthesis, and SAR of a novel pyrazinone series with non-nucleoside HIV-1 reverse transcriptase inhibitory activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. chemistnotes.com [chemistnotes.com]
- 6. Chichibabin reaction - Wikipedia [en.wikipedia.org]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Synthesis and Antimicrobial Activity Evaluation of Pyridine Derivatives Containing Imidazo[2,1-b][1,3,4]Thiadiazole Moiety - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Synthesis and evaluation of 1,4,5,6-tetrahydropyridazine derivatives as influenza neuraminidase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. orgsyn.org [orgsyn.org]
- 11. globalresearchonline.net [globalresearchonline.net]
- 12. Inhibiting Aβ toxicity in Alzheimer's disease by a pyridine amine derivative - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. Synthesis and Biological Evaluation of 3-(Pyridine-3-yl)-2-Oxazolidinone Derivatives as Antibacterial Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Synthesis and Biological Evaluation of Benzothiazolyl-pyridine Hybrids as New Antiviral Agents against H5N1 Bird Flu and SARS-COV-2 Viruses - PMC [pmc.ncbi.nlm.nih.gov]
Spectroscopic Analysis of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Foreword
This technical guide provides a comprehensive overview of the spectroscopic characterization of the heterocyclic compound 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This molecule serves as a valuable building block in medicinal chemistry and organic synthesis, particularly in the development of novel therapeutics such as indole derivatives and cholinergic drugs.[1] A thorough understanding of its spectroscopic properties is paramount for its identification, purity assessment, and elucidation of its role in complex chemical transformations. This guide will delve into the theoretical underpinnings and practical aspects of the key spectroscopic techniques used to characterize this compound: Nuclear Magnetic Resonance (NMR) spectroscopy, Mass Spectrometry (MS), and Infrared (IR) spectroscopy. While publicly available, experimentally-derived spectra for this specific compound are limited, this guide will provide a robust framework for its analysis based on established principles and data from structurally related molecules.
Molecular Structure and Expected Spectroscopic Features
The structure of this compound, with the chemical formula C₁₀H₁₃NO₃ and a molecular weight of approximately 195.22 g/mol , dictates its characteristic spectroscopic signatures.[1][2] The molecule comprises a pyridine ring substituted at the 3-position with a methoxy group and at the 5-position with a 2-methyl-1,3-dioxolane group.
Molecular Structure Visualization
Caption: Molecular structure of this compound.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of this molecule in solution. Both ¹H and ¹³C NMR will provide detailed information about the chemical environment of each atom.
¹H NMR Spectroscopy
The proton NMR spectrum will exhibit distinct signals for the protons on the pyridine ring, the methoxy group, and the dioxolane moiety.
Expected Chemical Shifts and Multiplicities:
| Protons | Expected Chemical Shift (ppm) | Multiplicity | Integration |
| Pyridine H2, H4, H6 | 7.0 - 8.5 | s, d, or dd | 1H each |
| Methoxy (-OCH₃) | 3.8 - 4.0 | s | 3H |
| Dioxolane (-OCH₂CH₂O-) | 3.9 - 4.2 | m | 4H |
| Dioxolane methyl (-CH₃) | 1.5 - 1.7 | s | 3H |
-
Rationale for Assignments: The aromatic protons of the pyridine ring are expected to appear in the downfield region (7.0-8.5 ppm) due to the deshielding effect of the ring current. The exact chemical shifts and coupling patterns will depend on the substitution pattern. The methoxy protons will appear as a sharp singlet around 3.8-4.0 ppm. The methylene protons of the dioxolane ring are expected to be in the 3.9-4.2 ppm range, likely as a multiplet due to potential non-equivalence. The methyl group on the dioxolane ring will be a singlet in the upfield region (1.5-1.7 ppm).
Experimental Protocol for ¹H NMR:
-
Sample Preparation: Dissolve 5-10 mg of the compound in approximately 0.6 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a 5 mm NMR tube.
-
Instrumentation: Utilize a high-resolution NMR spectrometer (e.g., 400 MHz or higher).
-
Data Acquisition: Acquire a standard one-dimensional proton spectrum. Key parameters to set include an appropriate spectral width, acquisition time, and relaxation delay.
-
Data Processing: Fourier transform the raw data, phase correct the spectrum, and integrate the signals.
NMR Acquisition Workflow
Caption: Standard workflow for acquiring an NMR spectrum.
¹³C NMR Spectroscopy
The ¹³C NMR spectrum will provide information on the carbon skeleton of the molecule.
Expected Chemical Shifts:
| Carbon | Expected Chemical Shift (ppm) |
| Pyridine C2, C6 | 140 - 155 |
| Pyridine C3, C5 | 120 - 140 |
| Pyridine C4 | 110 - 125 |
| Methoxy (-OCH₃) | 55 - 60 |
| Dioxolane C2 (quaternary) | 105 - 115 |
| Dioxolane C4, C5 (-OCH₂CH₂O-) | 65 - 75 |
| Dioxolane methyl (-CH₃) | 20 - 30 |
-
Rationale for Assignments: The pyridine carbons will resonate in the aromatic region, with carbons attached to the nitrogen and the methoxy group appearing further downfield. The quaternary carbon of the dioxolane ring (C2) is characteristically found around 105-115 ppm. The methylene carbons of the dioxolane and the methoxy carbon will appear in the 55-75 ppm range. The methyl carbon of the dioxolane will be the most upfield signal.
Experimental Protocol for ¹³C NMR:
The protocol is similar to that for ¹H NMR, but requires a carbon-observe probe and typically longer acquisition times due to the lower natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus. Proton decoupling is standardly applied to simplify the spectrum to single lines for each unique carbon.
Mass Spectrometry (MS)
Mass spectrometry provides information about the molecular weight and fragmentation pattern of the molecule, which is crucial for confirming its identity. High-resolution mass spectrometry (HRMS) can determine the exact mass, confirming the elemental composition.[1]
Expected Fragmentation Pattern:
The molecular ion peak (M⁺) is expected at m/z 195. Subsequent fragmentation is likely to involve:
-
Loss of a methyl group (-CH₃): Resulting in a fragment at m/z 180.
-
Cleavage of the dioxolane ring: This can lead to several characteristic fragments.
-
Loss of the entire dioxolane moiety: This would lead to a fragment corresponding to the 3-methoxypyridine radical cation.
Experimental Protocol for MS:
-
Sample Introduction: The sample can be introduced via direct infusion or coupled to a chromatographic system like Gas Chromatography (GC) or Liquid Chromatography (LC).
-
Ionization: Electron Ionization (EI) or a soft ionization technique like Electrospray Ionization (ESI) can be used. ESI is often preferred for its ability to produce an intact protonated molecule [M+H]⁺ at m/z 196.
-
Mass Analysis: A variety of mass analyzers can be used, such as a quadrupole, time-of-flight (TOF), or Orbitrap.
-
Data Analysis: The resulting mass spectrum is analyzed to identify the molecular ion and major fragment ions.
Infrared (IR) Spectroscopy
IR spectroscopy is used to identify the functional groups present in the molecule based on their characteristic vibrational frequencies.
Expected Characteristic Absorption Bands:
| Functional Group | Wavenumber (cm⁻¹) | Description |
| C-H (aromatic) | 3000 - 3100 | Stretching |
| C-H (aliphatic) | 2850 - 3000 | Stretching |
| C=N, C=C (aromatic) | 1400 - 1600 | Ring stretching |
| C-O (ether) | 1050 - 1250 | Stretching |
| C-O (dioxolane) | 1000 - 1150 | Stretching |
-
Rationale for Assignments: The spectrum will be characterized by aromatic C-H stretches above 3000 cm⁻¹ and aliphatic C-H stretches below this value. The pyridine ring vibrations will appear in the 1400-1600 cm⁻¹ region. The most prominent features for this molecule will be the strong C-O stretching bands from the methoxy group and the dioxolane ring in the 1000-1250 cm⁻¹ region.
Experimental Protocol for IR Spectroscopy:
-
Sample Preparation: The sample can be analyzed as a thin film on a salt plate (e.g., NaCl or KBr), as a KBr pellet, or in solution using an appropriate IR-transparent solvent.
-
Instrumentation: A Fourier Transform Infrared (FTIR) spectrometer is typically used.
-
Data Acquisition: A background spectrum is first collected, followed by the sample spectrum.
-
Data Analysis: The spectrum is analyzed to identify the characteristic absorption bands of the functional groups.
Conclusion
The spectroscopic characterization of this compound relies on a combination of NMR, MS, and IR techniques. While obtaining publicly available, complete experimental data for this specific molecule is challenging, this guide provides a robust framework for its analysis. The predicted spectroscopic data, based on the known effects of its constituent functional groups, offers a reliable reference for researchers working with this important synthetic intermediate. Rigorous application of these spectroscopic methods is essential for ensuring the identity, purity, and quality of this compound in research and drug development endeavors.
References
Sources
The Methoxy-Pyridine Scaffold: A Privileged Motif in Drug Discovery and Chemical Biology
An In-depth Technical Guide on the Biological Activities of Methoxy-Pyridine Compounds for Researchers, Scientists, and Drug Development Professionals.
Introduction: The Enduring Significance of the Pyridine Ring and the Methoxy Group's Modulatory Influence
The pyridine ring is a cornerstone of medicinal chemistry, a ubiquitous heterocyclic scaffold found in a vast array of natural products and synthetic pharmaceuticals.[1] Its prevalence stems from favorable pharmacokinetic properties, including metabolic stability and an ability to participate in hydrogen bonding, which are critical for molecular recognition by biological targets.[2][3] The introduction of a methoxy group (-OCH3) onto the pyridine ring is a common and impactful derivatization strategy. The methoxy group, while seemingly simple, profoundly influences the parent molecule's electronic and steric properties, often enhancing its biological activity and drug-like characteristics.[4] It can modulate binding affinity, improve solubility, and alter metabolic pathways, making it a valuable tool for medicinal chemists in the fine-tuning of lead compounds.[4] This guide delves into the diverse and potent biological activities exhibited by methoxy-pyridine compounds, with a focus on their anticancer, antimicrobial, and neuroprotective potential.
Part 1: Anticancer Activities of Methoxy-Pyridine Compounds
The fight against cancer is a primary focus of modern drug discovery, and methoxy-pyridine derivatives have emerged as a promising class of anticancer agents. Their mechanisms of action are diverse, targeting key signaling pathways and cellular processes that are dysregulated in cancer.
Mechanism of Action: Targeting Critical Cancer Pathways
A significant number of methoxy-pyridine compounds exert their anticancer effects by inhibiting key players in oncogenic signaling cascades.
The Phosphatidylinositol 3-kinase (PI3K)/Akt/mTOR pathway is a central regulator of cell growth, proliferation, survival, and metabolism, and its aberrant activation is a frequent event in human cancers.[5][6] Methoxy-pyridine derivatives have been successfully designed as potent dual inhibitors of PI3K and mTOR.[6][7] By targeting both kinases, these compounds can achieve a more complete blockade of the pathway, overcoming feedback activation loops that can limit the efficacy of single-target inhibitors.[6]
dot
Caption: PI3K/Akt/mTOR signaling pathway and points of inhibition by methoxy-pyridine compounds.
Microtubules, dynamic polymers of α- and β-tubulin, are essential components of the cytoskeleton and play a critical role in cell division, motility, and intracellular transport. Disruption of microtubule dynamics is a clinically validated anticancer strategy. Certain trimethoxyphenyl pyridine derivatives have been shown to inhibit tubulin polymerization, leading to cell cycle arrest in the G2/M phase and subsequent apoptosis.[1]
The PIM (Proviral Integration site for Moloney murine leukemia virus) kinases are a family of serine/threonine kinases that are overexpressed in various cancers and are implicated in cell survival, proliferation, and drug resistance. Novel pyridine derivatives have been developed as potent PIM-1 kinase inhibitors, inducing apoptosis and autophagy in cancer cells.[8]
Structure-Activity Relationship (SAR) Insights
The anticancer potency of methoxy-pyridine compounds is highly dependent on their substitution pattern. Key SAR observations include:
-
Position of the Methoxy Group: The location of the methoxy group on the pyridine ring can significantly impact activity. For instance, in a series of pyrimido[4,5-c]quinolin-1(2H)-ones, 2-methoxy and 2,4-dimethoxy substitutions enhanced antimigratory activity.[9]
-
Nature of Other Substituents: The presence of other functional groups, such as chloro and nitro groups, can enhance the anticancer activity of methoxy-pyridine derivatives.[2] For example, in a series of 3-cyanopyridine derivatives, compounds bearing naphthyl and 3-pyridyl moieties alongside a 2-methoxy group exhibited the highest cytotoxic activity.[4]
-
Core Scaffold: The heterocyclic core to which the methoxy-pyridine is attached plays a crucial role. Sulfonamide methoxypyridine derivatives with a quinoline core have shown strong PI3Kα and mTOR kinase inhibitory activity.[6]
In Vitro Cytotoxicity Data
The following table summarizes the in vitro anticancer activity of selected methoxy-pyridine derivatives against various human cancer cell lines.
| Compound Class | Cancer Cell Line | IC50 (µM) | Reference |
| Pyrazolo[3,4-b]pyridine | Hela (Cervical) | 2.59 | [5] |
| Pyrazolo[3,4-b]pyridine | MCF7 (Breast) | 4.66 | [5] |
| Pyrazolo[3,4-b]pyridine | HCT-116 (Colon) | 1.98 | [5] |
| Trimethoxyphenyl pyridine | HCT-116 (Colon) | 4.83 | [1] |
| Trimethoxyphenyl pyridine | HepG-2 (Liver) | 3.25 | [1] |
| Trimethoxyphenyl pyridine | MCF-7 (Breast) | 6.11 | [1] |
| 3-Cyano-2-methoxypyridine | MCF-7 (Breast) | 1.69 | [4] |
| 3-Cyano-2-methoxypyridine | MCF-7 (Breast) | 2.13 | [4] |
| 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one | HepG2 (Liver) | 4.5 | [3] |
| 2-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)pyridine | HepG2 (Liver) | 7.5 | [3] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivative | MCF-7 (Breast) | 0.5 | [8] |
| 2-((3-Cyano-4,6-dimethylpyridin-2-yl)oxy)acetamide derivative | HepG2 (Liver) | 5.27 | [8] |
Experimental Protocol: MTT Assay for Cytotoxicity
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure the cytotoxic effects of potential anticancer drugs.
Materials:
-
Human cancer cell lines (e.g., MCF-7, HepG2, HCT-116)
-
Complete cell culture medium (e.g., DMEM with 10% FBS)
-
Methoxy-pyridine test compounds
-
MTT solution (5 mg/mL in PBS)
-
DMSO
-
96-well plates
-
Multichannel pipette
-
Plate reader
Procedure:
-
Cell Seeding: Seed cancer cells into 96-well plates at a density of 5,000-10,000 cells/well in 100 µL of complete medium and incubate for 24 hours at 37°C in a 5% CO2 incubator.
-
Compound Treatment: Prepare serial dilutions of the methoxy-pyridine compounds in complete medium. Remove the old medium from the cells and add 100 µL of the compound dilutions to the respective wells. Include a vehicle control (medium with the same concentration of DMSO used to dissolve the compounds) and a blank control (medium only).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a 5% CO2 incubator.
-
MTT Addition: Add 20 µL of MTT solution to each well and incubate for 4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the medium and add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%) by plotting a dose-response curve.
dot
Caption: Workflow for the MTT cytotoxicity assay.
Part 2: Antimicrobial Activities of Methoxy-Pyridine Compounds
The rise of antimicrobial resistance is a global health crisis, necessitating the discovery of novel antimicrobial agents. Methoxy-pyridine derivatives have demonstrated promising activity against a range of pathogenic bacteria and fungi.
Spectrum of Activity and Mechanism of Action
Methoxy-pyridine compounds have shown activity against both Gram-positive and Gram-negative bacteria, as well as fungal species.[10][11] The exact mechanisms of action are still under investigation for many derivatives, but potential targets include essential bacterial enzymes and cell wall synthesis. For example, some pyridine derivatives are known to target DNA gyrase, an enzyme crucial for bacterial DNA replication.
In Vitro Antimicrobial Activity Data
The following table presents the minimum inhibitory concentration (MIC) values for selected methoxy-pyridine derivatives against various microbial strains.
| Compound Class | Microbial Strain | MIC (µg/mL) | Reference |
| Pyridine-indole derivative | M. tuberculosis H37Rv | 1.6989 µM | [10] |
| 2-Methoxy-nicotinonitrile derivative | Bacillus megaterium | Moderate activity | [11] |
| 2-Methoxy-nicotinonitrile derivative | Staphylococcus aureus | Moderate activity | [11] |
| 2-Methoxy-nicotinonitrile derivative | Escherichia coli | Moderate activity | [11] |
| 2-Methoxy-nicotinonitrile derivative | Aspergillus niger | Moderate activity | [11] |
| Triazole functionalized methoxy-pyridine | Staphylococcus aureus MTCC 96 | Promising activity | [12] |
Experimental Protocol: Broth Microdilution for MIC Determination
The broth microdilution method is a standard laboratory procedure for determining the minimum inhibitory concentration (MIC) of an antimicrobial agent against a specific microorganism.
Materials:
-
Bacterial or fungal strains
-
Appropriate broth medium (e.g., Mueller-Hinton broth for bacteria, RPMI-1640 for fungi)
-
Methoxy-pyridine test compounds
-
96-well microtiter plates
-
Spectrophotometer or plate reader
Procedure:
-
Prepare Inoculum: Grow the microbial strain overnight in the appropriate broth. Adjust the turbidity of the culture to match a 0.5 McFarland standard (approximately 1-2 x 10^8 CFU/mL for bacteria).
-
Prepare Compound Dilutions: Prepare serial twofold dilutions of the methoxy-pyridine compounds in the broth medium directly in the 96-well plates.
-
Inoculation: Inoculate each well with the standardized microbial suspension to achieve a final concentration of approximately 5 x 10^5 CFU/mL. Include a positive control (inoculum without compound) and a negative control (broth only).
-
Incubation: Incubate the plates at the optimal temperature for the microorganism (e.g., 37°C for most bacteria) for 18-24 hours.
-
Determine MIC: The MIC is the lowest concentration of the compound that completely inhibits visible growth of the microorganism. This can be determined visually or by measuring the optical density at 600 nm.
dot
Caption: Workflow for MIC determination using the broth microdilution method.
Part 3: Neuroprotective and Central Nervous System Activities
Methoxy-pyridine compounds have shown significant promise in the context of neurodegenerative diseases, particularly Alzheimer's disease, and as ligands for key receptors in the central nervous system (CNS).
Mechanism of Action in Neuroprotection
Alzheimer's disease is characterized by the accumulation of amyloid-beta (Aβ) peptides in the brain. Gamma-secretase is a key enzyme in the production of Aβ. Methoxy-pyridine derivatives have been developed as gamma-secretase modulators (GSMs) that allosterically bind to the enzyme and shift its cleavage of the amyloid precursor protein (APP) to produce shorter, less amyloidogenic Aβ peptides.[13][14] This modulation is a promising therapeutic strategy as it avoids the toxicities associated with complete inhibition of gamma-secretase, which is also involved in the processing of other important proteins like Notch.[14]
dot
Caption: Modulation of γ-secretase activity by methoxy-pyridine GSMs.
Oxidative stress and neuroinflammation are key pathological features of many neurodegenerative diseases.[15][16] Some dihydropyridine derivatives, which can include methoxy-substituted compounds, have demonstrated potent antioxidant properties by scavenging reactive oxygen and nitrogen species.[15][16] Furthermore, they can exhibit anti-inflammatory effects, potentially through the inhibition of kinases like GSK-3β.[15][16]
Ligands for Nicotinic Acetylcholine Receptors (nAChRs)
Nicotinic acetylcholine receptors are ligand-gated ion channels that play crucial roles in cognitive function, learning, and memory. The pyridine nitrogen of nicotine is known to form a hydrogen bond with a backbone NH group in the nAChR binding site.[17] Methoxy-pyridine derivatives can be designed to target specific nAChR subtypes with high affinity, making them valuable tools for studying receptor function and for the development of therapeutics for conditions like nicotine addiction and cognitive disorders.[18][19]
Experimental Protocol: In Vitro Gamma-Secretase Activity Assay
This protocol describes a cell-free assay to measure the activity of gamma-secretase and the modulatory effects of methoxy-pyridine compounds.
Materials:
-
Cell membranes containing active gamma-secretase (e.g., from CHO cells overexpressing APP)
-
Fluorogenic gamma-secretase substrate
-
Assay buffer (e.g., HEPES buffer with detergents)
-
Methoxy-pyridine test compounds
-
96-well black microplates
-
Fluorometer
Procedure:
-
Prepare Reagents: Thaw the cell membranes and substrate on ice. Prepare serial dilutions of the methoxy-pyridine compounds in the assay buffer.
-
Assay Setup: In a 96-well plate, add the assay buffer, the test compounds, and the cell membrane preparation.
-
Initiate Reaction: Add the fluorogenic substrate to each well to start the reaction.
-
Incubation: Incubate the plate at 37°C for 1-2 hours, protected from light.
-
Fluorescence Measurement: Measure the fluorescence intensity using a fluorometer with appropriate excitation and emission wavelengths.
-
Data Analysis: Calculate the percentage of gamma-secretase activity in the presence of the compounds relative to a vehicle control. Determine the IC50 or EC50 value for the modulatory effect.
Conclusion and Future Directions
Methoxy-pyridine compounds represent a versatile and highly valuable scaffold in drug discovery. Their diverse biological activities, spanning from anticancer and antimicrobial to neuroprotective effects, underscore their potential for the development of novel therapeutics. The ability of the methoxy group to fine-tune the physicochemical and pharmacological properties of the pyridine ring provides a powerful tool for medicinal chemists to optimize lead compounds. Future research in this area will likely focus on the design of more selective and potent methoxy-pyridine derivatives, the elucidation of their detailed mechanisms of action, and their evaluation in in vivo models of human diseases. The continued exploration of this privileged structural motif holds great promise for addressing unmet medical needs.
References
- [Reference for cytotoxicity data of 2-methoxypyridine deriv
- Rynearson, K. D., et al. (2020). Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators. Bioorganic & Medicinal Chemistry, 28(22), 115734.
- [Reference for SAR of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones].
- Abdel-Aziz, A. A.-M., et al. (2023). Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9. Molecules, 28(17), 6429.
- [Reference for design strategy of sulfonamide methoxypyridine deriv
- El-Naggar, A. M., et al. (2021). Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers. RSC Advances, 11(63), 40015-40030.
- Mihai, C. T., et al. (2021). Pyridine Compounds with Antimicrobial and Antiviral Activities. Molecules, 26(21), 6649.
- Gao, Y., et al. (2023). Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors. Pharmaceuticals, 16(3), 461.
- [Reference for anticancer capabilities of pyridine heterocycles].
- Wagner, S. L., et al. (2021). Preclinical validation of a potent γ-secretase modulator for Alzheimer's disease prevention. Journal of Experimental Medicine, 218(5), e20202560.
- El-Gohary, N. S., & Shaaban, O. G. (2023). Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies. ACS Omega, 8(49), 47000-47017.
- [Reference for cytotoxic effects of 6-(2,4-dimethoxyphenyl)-4-(3,4-methylenedioxyphenyl)-1H-pyridin-2-one and its pyridine analogue].
- Al-Warhi, T., et al. (2023). Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors. Scientific Reports, 13(1), 12345.
- [Reference for development of 7-Methoxyfuro[2,3-C]pyridine-based anticancer agents].
- [Reference for synthesis of novel triazole functionalized pyridine derivatives as potential antimicrobial agents].
- [Reference for pyridine-derived γ-secretase modul
- [Reference for anticancer activities of some synthesized 2,4,6-trisubstituted pyridine candid
- [Reference for review on pyridine analogues as anti-microbial, anti-TB and anti-oxidant activity].
- [Reference for synthesis and antimicrobial activity of 2"-methoxy-4"-[2-(4'-chlorophenyl)-6-methyl imidazo[1,2-a]pyridin-3-yl]-6"-aryl nicotinonitrile].
- [Reference for neuroprotective profiles of novel 1,4-dihydropyridine deriv
- [Reference for 3-(Piperidin-4-ylmethoxy)pyridine containing compounds as potent inhibitors of Lysine Specific Demethylase 1].
- [Reference for recent developments of small molecule γ-secretase modul
- [Reference for antioxidant, anti-inflammatory and neuroprotective profiles of novel 1,4-dihydropyridine derivatives for the tre
- [Reference for pyridine deriv
- [Reference for synthesis and antimicrobial screening of 6-Aryl-2-(Amino/Methoxy)-4-[(4′-Difluoro Methoxy) (3′-Hydroxy) Phenyl] Nicotinonitrile].
- [Reference for discovery of a potent pyrazolopyridine series of γ-secretase modul
- [Reference for in vitro activity of Sudapyridine (WX-081) against Non-Tuberculous Mycobacteria].
- [Reference for synthesis, in vitro antibacterial and in vivo anti-inflamm
- [Reference for antioxidant, anti-inflammatory and neuroprotective profiles of novel 1,4-dihydropyridine derivatives for the tre
- [Reference for Phosphatidylinositol-3-Kinase (PI3K) and Histone Deacetylase (HDAC) Multitarget Inhibitors].
- [Reference for exploring antimicrobial features for new imidazo[4,5-b]pyridine deriv
- [Reference for neuroprotector effect of p,p'-methoxyl-diphenyl diselenide in a model of sporadic dementia of Alzheimer's type in mice].
- [Reference for affinity of nicotinoids to a model nicotinic acetylcholine receptor (nAChR) binding pocket in the human].
- [Reference for the pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH].
- [Reference for selective α3β4 nicotinic acetylcholine receptor ligand as a potential tracer for drug addiction].
- [Reference for binding interactions with the complementary subunit of nicotinic receptors].
- [Reference for 3-(Piperidin-4-ylmethoxy)pyridine containing compounds are potent inhibitors of Lysine Specific Demethylase 1].
- [Reference for estimating binding affinities of the nicotinic receptor for low-efficacy ligands].
- [Reference for synthesis and antimicrobial activity of (2-Methoxy/2-Amino)-6-{4'-[(4''-Chlorophenyl) (Phenyl) Methyl Amino] Ph].
Sources
- 1. Design, synthesis, docking study and anticancer evaluation of new trimethoxyphenyl pyridine derivatives as tubulin inhibitors and apoptosis inducers - RSC Advances (RSC Publishing) DOI:10.1039/D1RA07922K [pubs.rsc.org]
- 2. chemijournal.com [chemijournal.com]
- 3. researchgate.net [researchgate.net]
- 4. Design, synthesis, and anti-breast cancer activity evaluation of novel 3-cyanopyridine derivatives as PIM-1 inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthesis and In Vitro Anticancer Activity of Novel 4-Aryl-3-(4-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-b]pyridines Arrest Cell Cycle and Induce Cell Apoptosis by Inhibiting CDK2 and/or CDK9 - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Design, Synthesis, and Biological Evaluation of Sulfonamide Methoxypyridine Derivatives as Novel PI3K/mTOR Dual Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine Compounds with Antimicrobial and Antiviral Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
- 13. Design and synthesis of novel methoxypyridine-derived gamma-secretase modulators - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Preclinical validation of a potent γ-secretase modulator for Alzheimer’s disease prevention - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Antioxidant, Anti-inflammatory and Neuroprotective Profiles of Novel 1,4-Dihydropyridine Derivatives for the Treatment of Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Nicotinic pharmacophore: The pyridine N of nicotine and carbonyl of acetylcholine hydrogen bond across a subunit interface to a backbone NH - PMC [pmc.ncbi.nlm.nih.gov]
- 18. osti.gov [osti.gov]
- 19. mdpi.com [mdpi.com]
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine safety and handling
An In-depth Technical Guide to the Safe Handling of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Introduction: Navigating Data Gaps with Chemical Analogy
This compound (CAS No. 1072933-64-2) is a heterocyclic compound utilized as a building block in organic synthesis, particularly in the development of pharmaceutical agents like indole derivatives and cholinergic drugs.[1] Its molecular structure, featuring a substituted pyridine core, is key to its synthetic utility.[1]
However, a comprehensive review of publicly available safety data reveals a critical gap: specific toxicological and Globally Harmonized System (GHS) classification data for this compound are not available.[2][3] For researchers and drug development professionals, handling a substance with an uncharacterized safety profile presents a significant challenge.
This guide provides a robust framework for the safe handling of this compound. The core directive of this document is to establish safety protocols based on the principle of chemical analogy . The primary driver of the compound's potential hazards is attributed to its foundational pyridine structure. Pyridine is a well-characterized hazardous substance, and its safety profile provides a conservative and reliable basis for risk assessment and mitigation.[4][5][6] Therefore, all recommendations herein are extrapolated from the established safety and handling procedures for pyridine and its derivatives.
Part 1: Inferred Hazard Identification and Classification
While specific GHS classifications for this compound are unavailable, the known hazards of pyridine serve as a prudent surrogate.[2][3] Pyridine is classified as a highly flammable liquid that is harmful if swallowed, inhaled, or in contact with skin, and it causes skin and serious eye irritation.[7][8][9] Consequently, this derivative should be treated as possessing a similar hazard profile until empirical data prove otherwise.
Physicochemical and Inferred Hazard Data Summary
| Property | Value / Classification | Source / Rationale |
| CAS Number | 1072933-64-2 | [2][10][11] |
| Molecular Formula | C₁₀H₁₃NO₃ | [1][2] |
| Molecular Weight | 195.22 g/mol | [1][11] |
| GHS Pictograms (Inferred) | 🔥 GHS02 (Flammable) ❗ GHS07 (Harmful/Irritant) | Based on Pyridine classification[7][9] |
| Signal Word (Inferred) | Danger | Based on Pyridine classification[7][9] |
| Hazard Statements (Inferred) | H225: Highly flammable liquid and vapor.H302+H312+H332: Harmful if swallowed, in contact with skin or if inhaled.H315: Causes skin irritation.H319: Causes serious eye irritation. | Based on Pyridine classification[7][8][9] |
| Precautionary Statements | P210, P261, P280, P301+P312, P302+P352, P305+P351+P338 | Based on Pyridine classification[9] |
Part 2: Exposure Controls and Personal Protective Equipment (PPE)
The cornerstone of safe handling is minimizing exposure through a combination of engineering controls and appropriate PPE. The volatile and toxic nature of pyridine-based compounds necessitates stringent protective measures.[4][5]
Engineering Controls: The Primary Barrier
-
Fume Hood: All manipulations of this compound, including weighing, transferring, and use in reactions, must be conducted within a properly functioning and certified chemical fume hood.[4][12] This is critical to prevent the inhalation of potentially harmful vapors.[5]
-
Ventilation: The laboratory must be well-ventilated to ensure that any fugitive emissions are diluted and removed effectively.[4][7]
-
Emergency Equipment: An emergency eyewash station and safety shower must be readily accessible, within a 10-second travel distance of the work area.[12][13]
Personal Protective Equipment (PPE): The Last Line of Defense
PPE is non-negotiable when handling this compound.[4] The following ensemble provides comprehensive protection based on the hazards of pyridine derivatives.[6]
-
Hand Protection: Wear chemical-resistant gloves. Nitrile or neoprene gloves are recommended for their resistance to pyridine.[4][6] Latex gloves should be avoided.[6] Gloves must be inspected for integrity before use and removed using the proper technique to avoid skin contact.
-
Eye and Face Protection: Chemical splash goggles are mandatory.[4] If there is a significant risk of splashing, a face shield should be worn in addition to goggles.[6]
-
Skin and Body Protection: A chemical-resistant lab coat must be worn and kept fully buttoned.[4] For larger quantities or procedures with a higher risk of splashes, flame-retardant and antistatic protective clothing is advisable.[6]
-
Respiratory Protection: When engineering controls are insufficient, a NIOSH-approved respirator with an organic vapor cartridge is necessary.[6] However, reliance on respirators should be a secondary measure to robust engineering controls like a fume hood.
Figure 1: Pre-Handling and PPE Workflow.
Part 3: Protocols for Safe Handling, Storage, and Disposal
Adherence to standardized protocols is essential for preventing accidents and ensuring a safe laboratory environment.
Step-by-Step Handling Protocol
-
Preparation: Before beginning work, ensure all required engineering controls are active and all PPE is correctly donned as per the workflow in Figure 1.
-
Aliquotting: Transfer the chemical from its stock container to the reaction vessel inside a chemical fume hood. Keep containers tightly closed when not in use to minimize the release of vapors.[4]
-
Reaction Setup: Ground and bond containers and receiving equipment when transferring significant quantities to prevent static discharge, a potential ignition source.[7] Use non-sparking tools where appropriate.[8]
-
Post-Handling: After handling, wash hands and any exposed skin thoroughly with soap and water.[7] Decontaminate the work surface within the fume hood.
-
Prohibition: Do not eat, drink, or smoke in any area where this chemical is handled or stored.[7][8]
Storage Requirements
Proper storage is crucial for maintaining chemical stability and preventing hazardous situations.
-
Location: Store in a cool, dry, and well-ventilated area designated for hazardous chemicals.[4][12]
-
Container: Keep the compound in a tightly closed, clearly labeled container.[4][8]
-
Ignition Sources: Store away from heat, sparks, open flames, and other sources of ignition.[9][12] The storage area should be a designated flammables area.[8]
-
Incompatibilities: Segregate from incompatible materials such as strong oxidizing agents and strong acids.[13]
Waste Disposal
Chemical waste must be managed responsibly to protect personnel and the environment.
-
Collection: Collect waste containing this compound in a dedicated, sealed, and properly labeled hazardous waste container.[12]
-
Disposal: Dispose of chemical waste through a licensed disposal company, following all local, state, and federal regulations.[13][14] Do not pour waste down the drain.[8][14]
Part 4: Emergency Response Procedures
Immediate and correct action during an emergency can significantly mitigate harm.
First-Aid Measures
These measures are based on the typical response for exposure to pyridine-based compounds.[8]
-
Inhalation: Immediately move the affected person to fresh air. If breathing is difficult or has stopped, provide artificial respiration and seek immediate medical attention.[13]
-
Skin Contact: Remove all contaminated clothing immediately. Flush the affected skin with copious amounts of water for at least 15 minutes.[4][12] Seek medical attention.
-
Eye Contact: Immediately flush eyes with plenty of water for at least 15 minutes, holding the eyelids open.[4] Remove contact lenses if present and easy to do.[13] Seek immediate medical attention.
-
Ingestion: Do NOT induce vomiting. Rinse the mouth with water. Call a physician or poison control center immediately.[8]
Spill Response Protocol
-
Small Spills (Inside Fume Hood):
-
Large Spills (or any spill outside a fume hood):
-
Evacuate the laboratory immediately and alert others.
-
Prevent entry to the area.
-
Contact your institution's emergency response team.
-
Remove all sources of ignition from the area if it is safe to do so.[8]
-
Figure 2: Decision Tree for Spill Response.
References
-
Handling Pyridine: Best Practices and Precautions. Post Apple Scientific. (2024-03-12). [Link]
-
12 Safety Precautions To Follow When Handling Pyridine. Post Apple Scientific. (2024-10-01). [Link]
-
Pyridine - SAFETY DATA SHEET. Penta chemicals. (2024-11-26). [Link]
-
STANDARD OPERATING PROCEDURES FOR HAZARDOUS AND PARTICULARLY HAZARDOUS CHEMICALS For Pyridine. University of Washington. [Link]
-
This compound. Amerigo Scientific. [Link]
-
3-(methoxymethoxy)-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Chemsrc. (2025-10-01). [Link]
-
3-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. PubChem, National Center for Biotechnology Information. [Link]
-
GHS Hazardous Chemical Information List. Safe Work Australia. [Link]
-
Substance Information - ECHA. European Chemicals Agency. [Link]
-
3-(Methoxycarbonyl)pyridine-5-boronic acid, pinacol ester. PubChem, National Center for Biotechnology Information. [Link]
-
Substances Intended to be Registered as of 28-Oct-2010. European Chemicals Agency. [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. Page loading... [wap.guidechem.com]
- 3. echemi.com [echemi.com]
- 4. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 5. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. pentachemicals.eu [pentachemicals.eu]
- 8. thermofishersci.in [thermofishersci.in]
- 9. sigmaaldrich.com [sigmaaldrich.com]
- 10. This compound | 1072933-64-2 [chemicalbook.com]
- 11. This compound - Amerigo Scientific [amerigoscientific.com]
- 12. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 13. fishersci.com [fishersci.com]
- 14. sigmaaldrich.com [sigmaaldrich.com]
An In-depth Technical Guide to the Solubility of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, a key heterocyclic building block in contemporary organic synthesis and drug discovery.[1] Intended for researchers, scientists, and professionals in drug development, this document delves into the theoretical underpinnings of its solubility, provides robust experimental protocols for its determination, and offers insights into the interpretation of solubility data.
Introduction: The Critical Role of Solubility in a Modern Synthetic Intermediate
This compound, with the molecular formula C₁₀H₁₃NO₃, is a versatile intermediate utilized in the synthesis of complex molecules, including potential therapeutic agents such as cholinergic drugs and indole derivatives with antimicrobial and anticancer properties.[1] The success of synthetic reactions, purification processes, and formulation development hinges on a thorough understanding of the compound's solubility in various organic solvents.[2][3][4][5] Poor solubility can lead to significant challenges in achieving desired reaction kinetics, complicates isolation and purification, and can be a major roadblock in the formulation of active pharmaceutical ingredients (APIs).[3][4] This guide, therefore, aims to equip the researcher with the foundational knowledge and practical methodologies to expertly navigate the solubility landscape of this important synthetic intermediate.
Theoretical Framework for Predicting Solubility
The principle of "like dissolves like" serves as a fundamental guideline for predicting solubility.[6][7] This principle is governed by the interplay of intermolecular forces between the solute (this compound) and the solvent. Key factors influencing the solubility of this compound include its polarity, hydrogen bonding capacity, and molecular size.[8][9][10]
Molecular Structure and Polarity Analysis
This compound possesses a moderately polar structure. The presence of a pyridine ring, a methoxy group, and a dioxolane ring introduces polar characteristics due to the presence of heteroatoms (nitrogen and oxygen) with lone pairs of electrons.[1] The compound has a calculated LogP (octanol-water partition coefficient) of 1.31, indicating a balance between lipophilicity and hydrophilicity.[1]
-
Polar Functional Groups: The methoxy and dioxolane moieties can participate in dipole-dipole interactions and are potential hydrogen bond acceptors.[1]
-
Aromatic System: The pyridine ring contributes to van der Waals forces and potential π-π stacking interactions.
Based on this structure, it is anticipated that this compound will exhibit good solubility in polar aprotic solvents and moderate solubility in polar protic and some nonpolar solvents.
The Influence of Solvent Choice
The selection of an appropriate solvent is paramount. Organic solvents can be broadly categorized based on their polarity:
-
Polar Protic Solvents: (e.g., methanol, ethanol) can act as both hydrogen bond donors and acceptors.
-
Polar Aprotic Solvents: (e.g., acetone, ethyl acetate, dimethylformamide) possess a dipole moment but do not have acidic protons.
-
Nonpolar Solvents: (e.g., hexane, toluene) have low dielectric constants and primarily interact through van der Waals forces.
A logical approach to solvent selection for solubility studies is to test a range of solvents from these categories to build a comprehensive solubility profile.
Experimental Determination of Solubility: A Validated Protocol
The following section outlines a detailed, step-by-step methodology for the quantitative determination of the solubility of this compound. This protocol is designed to be a self-validating system, ensuring accuracy and reproducibility.
Materials and Equipment
-
This compound (purity >95%)
-
A selection of organic solvents (e.g., methanol, ethanol, acetone, ethyl acetate, dichloromethane, toluene, hexane) of analytical grade
-
Analytical balance
-
Vortex mixer
-
Thermostatic shaker or water bath
-
Centrifuge
-
High-Performance Liquid Chromatography (HPLC) system with a suitable detector (e.g., UV-Vis)
-
Volumetric flasks and pipettes
-
Syringe filters (0.22 µm)
Experimental Workflow
The experimental workflow is designed to establish equilibrium between the undissolved solute and the saturated solution, followed by accurate quantification of the dissolved compound.
Caption: A stepwise workflow for the experimental determination of solubility.
Detailed Protocol
-
Preparation of Saturated Solutions:
-
Accurately weigh an excess amount of this compound into a series of glass vials. The amount should be sufficient to ensure that undissolved solid remains after equilibration.
-
Add a precise volume of the selected organic solvent to each vial.
-
-
Equilibration:
-
Tightly cap the vials and vortex vigorously for 1-2 minutes to ensure thorough mixing.
-
Place the vials in a thermostatic shaker set to a constant temperature (e.g., 25 °C) and agitate for a sufficient period to reach equilibrium (typically 24-48 hours). A preliminary kinetic study can determine the optimal equilibration time.
-
-
Sample Collection and Preparation:
-
After equilibration, visually confirm the presence of undissolved solid.
-
Centrifuge the vials at a high speed to pellet the undissolved solid.
-
Carefully withdraw a known volume of the supernatant using a pipette, taking care not to disturb the solid.
-
Filter the supernatant through a 0.22 µm syringe filter into a clean vial to remove any remaining solid particles.
-
If necessary, dilute the filtered solution with the same solvent to bring the concentration within the linear range of the analytical method.
-
-
Quantification by HPLC:
-
Prepare a series of standard solutions of this compound of known concentrations in the solvent of interest.
-
Analyze the standard solutions by HPLC to generate a calibration curve.
-
Inject the prepared sample solutions into the HPLC system.
-
Determine the concentration of the dissolved compound in the samples by interpolating from the calibration curve.
-
-
Calculation of Solubility:
-
Calculate the solubility using the following formula, accounting for any dilution factors: Solubility (mg/mL) = Concentration from HPLC (mg/mL) x Dilution Factor
-
Data Presentation and Interpretation
For ease of comparison, the experimentally determined solubility data should be summarized in a structured table.
Table 1: Solubility of this compound in Various Organic Solvents at 25 °C
| Solvent Category | Solvent | Dielectric Constant | Solubility (mg/mL) |
| Polar Protic | Methanol | 32.7 | [Experimental Value] |
| Ethanol | 24.6 | [Experimental Value] | |
| Polar Aprotic | Acetone | 20.7 | [Experimental Value] |
| Ethyl Acetate | 6.02 | [Experimental Value] | |
| Dichloromethane | 9.08 | [Experimental Value] | |
| Nonpolar | Toluene | 2.38 | [Experimental Value] |
| Hexane | 1.88 | [Experimental Value] |
Interpreting the Results
The interpretation of the solubility data should be grounded in the chemical principles discussed earlier. A logical relationship between solvent properties and observed solubility can be visualized as follows:
Caption: Logical relationship between solute-solvent properties and solubility.
A high solubility in polar aprotic solvents like acetone would be expected due to strong dipole-dipole interactions. In polar protic solvents such as methanol, hydrogen bonding between the solvent and the heteroatoms of the solute would also contribute to good solubility. Conversely, in nonpolar solvents like hexane, where only weak van der Waals forces are at play, the solubility is expected to be significantly lower.
Conclusion
A comprehensive understanding of the solubility of this compound is indispensable for its effective utilization in research and development. This guide has provided a robust framework for both predicting and experimentally determining its solubility in a range of organic solvents. By employing the detailed protocols and interpretative logic presented herein, researchers can make informed decisions regarding solvent selection for synthesis, purification, and formulation, thereby accelerating the pace of discovery and development.
References
- This compound - Benchchem. (URL: )
- EXPERIMENT 1 DETERMIN
- Experiment: Solubility of Organic & Inorganic Compounds. (URL: )
- Solubility of Organic Compounds. (2023-08-31). (URL: )
-
How To Determine Solubility Of Organic Compounds? - Chemistry For Everyone. (2025-02-11). YouTube. (URL: [Link])
-
The Importance of Solubility for New Drug Molecules. (2020-05-11). Biomed Pharmacol J. (URL: [Link])
- DRUG SOLUBILITY: IMPORTANCE AND ENHANCEMENT TECHNIQUES. (URL: )
-
Drug Solubility: Importance and Enhancement Techniques. (URL: [Link])
- CHAPTER 2: Role of Solubility, Permeability and Absorption in Drug Discovery and Development. (2015-11-20). Books. (URL: )
-
Some Factors Affecting the Solubility of Polymers. (2025-08-06). ResearchGate. (URL: [Link])
-
Factors Affecting Solubility. BYJU'S. (URL: [Link])
-
Solubility and Factors Affecting Solubility. (2023-01-29). Chemistry LibreTexts. (URL: [Link])
Sources
- 1. benchchem.com [benchchem.com]
- 2. The Importance of Solubility for New Drug Molecules – Biomedical and Pharmacology Journal [biomedpharmajournal.org]
- 3. ucd.ie [ucd.ie]
- 4. Drug Solubility: Importance and Enhancement Techniques - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. chem.ws [chem.ws]
- 7. m.youtube.com [m.youtube.com]
- 8. researchgate.net [researchgate.net]
- 9. byjus.com [byjus.com]
- 10. What factors affect solubility? | AAT Bioquest [aatbio.com]
Methodological & Application
Strategic Synthesis of 5-Methoxy-Azaindole Scaffolds Utilizing 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine as a Key Precursor
An Application Note for Advanced Synthesis
Abstract
The indole nucleus is a cornerstone of medicinal chemistry, forming the structural basis for numerous natural products, pharmaceuticals, and biologically active compounds.[1] Specifically, substituted azaindoles (pyrrolo-pyridines) are of significant interest due to their prevalence in targeted therapeutics, including kinase inhibitors and antiviral agents. This application note details the strategic use of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine as a versatile and highly valuable building block for the synthesis of 5-methoxy-azaindole derivatives.[2] The core of this strategy lies in the use of the 2-methyl-1,3-dioxolane moiety as a robust protecting group for the C5-acetyl function, which, upon strategic deprotection, serves as the key carbonyl component in classical and modern indole synthesis methodologies. We present detailed protocols for the Fischer Indole Synthesis and a conceptual framework for Palladium-Catalyzed routes, providing researchers in drug discovery and process development with a comprehensive guide to leveraging this precursor.
Introduction: The Strategic Value of a Protected Precursor
The indole scaffold's biological relevance is vast, with derivatives showing efficacy as anticancer, anti-tubercular, and anti-viral agents.[3][4] The functionalization of the indole ring, particularly at the C5 position, can significantly modulate pharmacological activity. The target of this guide, 5-methoxy-azaindole, combines the privileged indole core with a pyridine ring, enhancing its drug-like properties.
The precursor, this compound, offers a significant tactical advantage. The acetyl group, essential for forming the pyrrole ring in many syntheses, is masked as a stable ketal (a dioxolane). This protection strategy prevents unwanted side reactions during prior synthetic steps and allows for the controlled, in situ generation of the reactive ketone under specific acidic conditions. This approach enhances the modularity and efficiency of complex synthetic campaigns.
Core Chemistry: Deprotection and Unmasking the Carbonyl
The 2-methyl-1,3-dioxolane group is a cyclic ketal that serves to protect the acetyl moiety from nucleophiles, bases, and mild reducing or oxidizing agents.[5] Its removal is typically achieved through acid-catalyzed hydrolysis, which regenerates the parent ketone, 3-Methoxy-5-acetylpyridine, and ethylene glycol. This deprotection can be performed as a discrete step or, more elegantly, integrated directly into the acidic conditions of subsequent reactions like the Fischer Indole Synthesis.
Caption: Acid-catalyzed deprotection of the dioxolane precursor.
Synthetic Protocol 1: The Fischer Indole Synthesis
The Fischer Indole Synthesis is a robust and widely adopted method for constructing the indole nucleus from an arylhydrazine and a carbonyl compound under acidic conditions.[6][7][8] The acidic environment required for the reaction is perfectly suited for the simultaneous in situ deprotection of our precursor, making this a highly efficient one-pot procedure. The reaction proceeds through the formation of a hydrazone, which then undergoes a protonation-driven[9][9]-sigmatropic rearrangement, followed by cyclization and ammonia elimination to yield the aromatic indole.[6][10][11]
Detailed Reaction Mechanism
Sources
- 1. taylorandfrancis.com [taylorandfrancis.com]
- 2. benchchem.com [benchchem.com]
- 3. Indole Derivatives: A Versatile Scaffold in Modern Drug Discovery—An Updated Review on Their Multifaceted Therapeutic Applications (2020–2024) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
- 5. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 6. Fischer indole synthesis - Wikipedia [en.wikipedia.org]
- 7. bhu.ac.in [bhu.ac.in]
- 8. Synthesis, Reactions and Medicinal Uses of Indole | Pharmaguideline [pharmaguideline.com]
- 9. Fischer Indole Synthesis [organic-chemistry.org]
- 10. uwindsor.ca [uwindsor.ca]
- 11. m.youtube.com [m.youtube.com]
Application Notes & Protocols for Stille Cross-Coupling with Pyridine Derivatives
For: Researchers, scientists, and drug development professionals.
Introduction: The Strategic Importance of Pyridine Scaffolds and the Stille Reaction
The pyridine ring is a cornerstone motif in medicinal chemistry and materials science. Its presence in numerous FDA-approved drugs and advanced materials underscores the critical need for efficient and versatile synthetic methods to functionalize this heterocycle. The palladium-catalyzed Stille cross-coupling reaction, which forges carbon-carbon bonds between an organostannane and an organic electrophile, has emerged as a powerful tool for this purpose.[1][2][3] Its high functional group tolerance and the stability of the organotin reagents make it particularly attractive for complex molecule synthesis.[1][4][5]
However, the coupling of pyridine derivatives is not without its challenges. The electron-deficient nature of the pyridine ring and the coordinating ability of the nitrogen atom can significantly impact the efficiency of the catalytic cycle, often leading to lower yields or requiring specialized conditions compared to conventional aromatic systems.[6][7] This guide provides a comprehensive overview of the Stille coupling for pyridine derivatives, offering mechanistic insights, optimized protocols, and practical advice to navigate the complexities of this essential transformation.
Mechanistic Insights: The Stille Catalytic Cycle with Pyridine Substrates
The mechanism of the Stille reaction is a well-studied catalytic cycle involving three key steps: oxidative addition, transmetalation, and reductive elimination.[1][5] Understanding how pyridine substrates influence each step is crucial for troubleshooting and optimizing reaction conditions.
-
Oxidative Addition: A Pd(0) catalyst initiates the cycle by inserting into the carbon-halide (or pseudohalide) bond of the pyridyl electrophile. The reactivity of pyridyl halides generally follows the order I > Br > OTf >> Cl.[1][2] The electron-deficient nature of the pyridine ring can facilitate this step.
-
Transmetalation: This is often the rate-determining step in the Stille coupling.[1] An organostannane transfers its organic group to the palladium center. The lone pair on the pyridine nitrogen can coordinate to the palladium or tin center, which can either be beneficial or detrimental depending on the specific substrate and conditions.[4][8] In some cases, this coordination can inhibit the catalyst.
-
Reductive Elimination: The newly formed diorganopalladium(II) complex collapses to yield the desired biaryl product and regenerate the Pd(0) catalyst, thus completing the cycle.[1][5]
Below is a diagram illustrating the catalytic cycle for the Stille coupling of a bromopyridine with an organostannane.
Caption: Catalytic cycle of the Stille cross-coupling with a pyridine substrate.
Optimizing the Reaction: Key Parameters and Considerations
Successful Stille coupling of pyridine derivatives hinges on the careful selection of several key parameters.
Catalyst and Ligand Selection
The choice of the palladium source and the ancillary ligand is paramount. While Pd(PPh₃)₄ is a classic choice, a variety of Pd(0) and Pd(II) precatalysts can be effective.[2] The ligand plays a crucial role in stabilizing the palladium center and modulating its reactivity. For pyridine substrates, electron-rich and sterically demanding phosphine ligands or N-heterocyclic carbenes (NHCs) often provide superior results by promoting the reductive elimination step and preventing catalyst deactivation.[6][9]
| Palladium Precatalyst | Common Ligands | Scientist's Notes |
| Pd(PPh₃)₄ | None (already coordinated) | A reliable starting point, but may require higher temperatures. |
| Pd₂(dba)₃ | P(t-Bu)₃, XPhos, SPhos | Often used in combination with bulky, electron-rich phosphine ligands for challenging couplings. |
| Pd(OAc)₂ | AsPh₃, P(furyl)₃ | A common Pd(II) source that is reduced in situ to Pd(0). |
| PdCl₂(PPh₃)₂ | None (already coordinated) | Another stable Pd(II) precatalyst. |
The "Copper Effect"
The addition of a copper(I) co-catalyst, typically CuI, can dramatically accelerate sluggish Stille couplings, a phenomenon known as the "copper effect".[1][10] The exact mechanism is solvent-dependent, but it is believed that in polar solvents, the copper facilitates transmetalation by forming a more reactive organocuprate species.[1][10] In less polar solvents, copper can act as a phosphine scavenger, freeing up a coordination site on the palladium and accelerating the reaction.[10] For pyridine couplings, where catalyst inhibition can be an issue, the use of a CuI co-catalyst is often beneficial.
Solvent and Temperature
The choice of solvent can influence the reaction rate and yield. Polar aprotic solvents like DMF, NMP, or dioxane are commonly used. The temperature required for the reaction to proceed to completion can range from room temperature to over 100 °C, depending on the reactivity of the coupling partners and the catalyst system employed.
Detailed Experimental Protocol: A General Procedure
This protocol provides a general starting point for the Stille cross-coupling of a bromopyridine derivative. Optimization may be required for specific substrates.
Caption: General experimental workflow for Stille cross-coupling.
Reagents and Materials
-
Pyridyl halide (e.g., 2-bromopyridine, 1.0 mmol)
-
Organostannane (e.g., vinyltributyltin, 1.1 - 1.5 mmol)
-
Palladium catalyst (e.g., Pd(PPh₃)₄, 1-5 mol%)
-
Copper(I) iodide (CuI, 10-20 mol%)
-
Lithium chloride (LiCl, 3.0 mmol)
-
Anhydrous, degassed solvent (e.g., DMF, dioxane, toluene, 5-10 mL)
-
Inert gas (Nitrogen or Argon)
-
Standard laboratory glassware (Schlenk flask, condenser, etc.)
-
Stirring and heating apparatus (magnetic stirrer, oil bath)
Step-by-Step Procedure
-
Reaction Setup: To a flame-dried Schlenk flask under an inert atmosphere, add the pyridyl halide (1.0 mmol), lithium chloride (3.0 mmol), and the palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 mmol).
-
Scientist's Note: Lithium chloride is often added to facilitate the transmetalation step by breaking up tin aggregates and forming a more reactive palladium species.
-
-
Solvent Addition: Add the anhydrous, degassed solvent (5-10 mL) via syringe.
-
Co-catalyst Addition: If using, add the copper(I) iodide (0.1 mmol).
-
Organostannane Addition: Add the organostannane (1.1 mmol) to the reaction mixture via syringe.
-
Reaction: Heat the reaction mixture to the desired temperature (e.g., 80-100 °C) and stir. Monitor the progress of the reaction by TLC or LC-MS.
-
Work-up: Once the reaction is complete, cool the mixture to room temperature. Quench the reaction by adding a saturated aqueous solution of potassium fluoride (KF). Stir vigorously for 30 minutes.
-
Scientist's Note: The KF work-up is crucial for removing the toxic tributyltin byproducts by precipitating them as insoluble tributyltin fluoride, which can then be filtered off.[5]
-
-
Extraction: Dilute the mixture with water and extract with an organic solvent (e.g., ethyl acetate, 3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford the desired coupled pyridine derivative.
Troubleshooting Common Issues
| Problem | Potential Cause | Suggested Solution |
| Low or no conversion | Inactive catalyst | Use a fresh batch of catalyst. Consider a different Pd source or ligand. |
| Catalyst inhibition by pyridine | Add a CuI co-catalyst. Use a more electron-rich, bulky ligand. | |
| Poorly reactive halide | Switch from bromide to iodide. | |
| Homocoupling of organostannane | Reaction conditions too harsh | Lower the reaction temperature. Use a lower catalyst loading. |
| Difficulty removing tin byproducts | Incomplete precipitation | Ensure a sufficient excess of aqueous KF is used during work-up and stir for an adequate amount of time. |
Conclusion
The Stille cross-coupling reaction is an indispensable method for the synthesis and functionalization of pyridine-containing molecules. While challenges related to the electronic nature of the pyridine ring exist, a rational approach to the selection of catalysts, ligands, and additives can lead to high-yielding and robust transformations. By understanding the underlying mechanism and carefully optimizing the reaction conditions, researchers can effectively leverage the Stille coupling to access a wide array of novel pyridine derivatives for applications in drug discovery and beyond.
References
-
Stille reaction - Wikipedia. [Link]
-
Nakajima, K., et al. (2011). A General and Straightforward Route toward Diarylmethanes. Integrated Cross-Coupling Reactions Using (2-Pyridyl)silylmethylstannane as an Air-Stable, Storable, and Versatile Coupling Platform. Organic Letters. [Link]
-
Stille Coupling - Chemistry LibreTexts. [Link]
-
Heller, M., & Schubert, U. S. (2003). Functionalized 2,2′-Bipyridines and 2,2′:6′,2′′-Terpyridines via Stille-Type Cross-Coupling Procedures. The Journal of Organic Chemistry. [Link]
-
Pérez-Temprano, M. H., et al. (2012). Quantitative Evaluation of the Factors Contributing to the “Copper Effect” in the Stille Reaction. Organometallics. [Link]
-
Ghorbani-Vaghei, R., & Amiri, M. (2020). Copper-Catalyzed Stille Cross-Coupling Reaction and Application in the Synthesis of the Spliceostatin Core Structure. ACS Omega. [Link]
-
Selig, P. S., et al. (2013). The application of Stille cross-coupling reactions with multiple nitrogen containing heterocycles. Journal of Heterocyclic Chemistry. [Link]
-
Espinet, P., & Echavarren, A. M. (2004). The Mechanisms of the Stille Reaction. Angewandte Chemie International Edition. [Link]
-
The Mechanisms of the Stille Reaction | Request PDF - ResearchGate. [Link]
-
Casado, A. L., et al. (2015). The Stille Reaction, 38 Years Later. ACS Catalysis. [Link]
-
Stille Coupling - Organic Chemistry Portal. [Link]
-
Stille Reaction: An Important Tool in the Synthesis of Complex Natural Products. [Link]
-
Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog. [Link]
-
Cationic 2,2′-bipyridyl 61 as effective ligand for Stille reaction - ResearchGate. [Link]
-
Cho, C.-G., et al. (2000). Regioselectivity in the Stille Coupling Reactions of 3,5-Dibromo-2-pyrone. The Journal of Organic Chemistry. [Link]
-
Stille Coupling | NROChemistry. [Link]
-
Stannylation of Aryl Halides, Stille Cross-Coupling, and One-Pot Two-Step Stannylation/Stille Cross-Coupling Reactions under Solvent-Free Conditions - ResearchGate. [Link]
-
Fort, Y., et al. (2007). Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective. Angewandte Chemie International Edition in English. [Link]
-
Ball, L. T., & Lloyd-Jones, G. C. (2021). The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations. Angewandte Chemie International Edition in English. [Link]
-
Heterocycle Formation via Palladium-Catalyzed C–H Functionalization - PMC - NIH. [Link]
-
Optimization of Conditions for the Preparation of Coupled Pyridine 2a a - ResearchGate. [Link]
-
Stille Reaction (Palladium Catalyzed Coupling) - Common Organic Chemistry. [Link]
-
Roth, G. P., et al. (1995). Optimized Stille coupling reactions catalyzed by palladium on carbon with CuI as cocatalyst. Tetrahedron Letters. [Link]
-
Vantourout, J. C., et al. (2016). Palladium-Catalyzed Cross Coupling of Secondary and Tertiary Alkyl Bromides with a Nitrogen Nucleophile. ACS Central Science. [Link]
-
Stille Polycondensation: A Versatile Synthetic Approach to Functional Polymers - Wiley-VCH. [Link]
-
Maleczka, R. E., & Gallagher, W. P. (2001). Stille Reactions Catalytic in Tin: A “Sn-F” Route for Intermolecular and Intramolecular Couplings. Organic Letters. [Link]
-
Predict the product of the following Stille coupling reactions.(b... | Study Prep in Pearson+. [Link]
-
Dithienylethene-Based Photoswitchable Phosphines for the Palladium-Catalyzed Stille Coupling Reaction - PMC - PubMed Central. [Link]
-
(PDF) Palladium-Catalyzed Coupling of Vinyl Triflates with Organostannanes: 4- tert -Butyl-1-Vinylcyclohexene and 1-(4- tert -Butylcyclohexen-1-yl)-2-Propen-1-one - ResearchGate. [Link]
-
Nitrogen heterocycles via palladium-catalyzed carbocyclization. Formal synthesis of (+)-alpha-allokainic acid - PubMed. [Link]
-
A Historical Note of the Stille Reaction | Request PDF - ResearchGate. [Link]
Sources
- 1. Stille reaction - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. researchgate.net [researchgate.net]
- 4. uwindsor.ca [uwindsor.ca]
- 5. Stille Coupling | NROChemistry [nrochemistry.com]
- 6. Study on the Selection Mechanism of Ligands and Catalysts in Palladium-Catalyzed Coupling Reactions: A Case Study of Pyridine and Conventional Aromatic Systems - Oreate AI Blog [oreateai.com]
- 7. The 2-Pyridyl Problem: Challenging Nucleophiles in Cross-Coupling Arylations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. pubs.acs.org [pubs.acs.org]
- 9. Palladium complexes of N-heterocyclic carbenes as catalysts for cross-coupling reactions--a synthetic chemist's perspective - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. pdf.benchchem.com [pdf.benchchem.com]
Application Note: A Researcher's Guide to ¹H and ¹³C NMR Analysis of Substituted Pyridines
Abstract
The pyridine scaffold is a cornerstone in medicinal chemistry and materials science. A thorough understanding of its electronic and structural properties is paramount for rational drug design and the development of novel materials. Nuclear Magnetic Resonance (NMR) spectroscopy is the most powerful tool for the structural elucidation of substituted pyridines. However, the presence of the heteroaromatic nitrogen atom introduces unique electronic effects that can complicate spectral interpretation. This guide provides an in-depth analysis of the ¹H and ¹³C NMR characteristics of the pyridine ring, detailing the profound influence of various substituents on chemical shifts and coupling constants. We present field-proven protocols for sample preparation and data acquisition, alongside a discussion of advanced 2D NMR techniques for unambiguous spectral assignment.
Introduction: The Unique NMR Signature of the Pyridine Ring
Pyridine, an aromatic heterocycle, is structurally analogous to benzene but with one methine group replaced by a nitrogen atom. This substitution has significant consequences for the molecule's electronic structure and, therefore, its NMR spectrum. The nitrogen atom is more electronegative than carbon, leading to a net withdrawal of electron density from the ring via an inductive effect.[1][2] Furthermore, the nitrogen's lone pair of electrons resides in an sp² hybrid orbital within the plane of the ring and does not participate in the aromatic π-system.
These features result in a general deshielding of all ring protons and carbons compared to benzene (δ 7.34 ppm for ¹H, δ 128.5 ppm for ¹³C).[3] The protons and carbons alpha to the nitrogen (positions 2 and 6) are the most deshielded, followed by the gamma position (position 4), and finally the beta positions (positions 3 and 5), which are the most shielded of the ring atoms.
Table 1: Typical NMR Chemical Shifts (δ) for Unsubstituted Pyridine
| Nucleus | Position | Typical Chemical Shift (ppm in CDCl₃) |
| ¹H | H-2, H-6 (α) | ~8.6 |
| H-4 (γ) | ~7.7 | |
| H-3, H-5 (β) | ~7.3 | |
| ¹³C | C-2, C-6 (α) | ~150 |
| C-4 (γ) | ~136 | |
| C-3, C-5 (β) | ~124 |
Data compiled from various sources, including the Spectral Database for Organic Compounds (SDBS).[4][5][6]
The Influence of Substituents on Pyridine NMR Spectra
The true power of NMR lies in its sensitivity to subtle electronic changes within a molecule. Attaching a substituent to the pyridine ring can dramatically alter the chemical shifts of the remaining protons and carbons. These changes, known as Substituent-Induced Chemical Shifts (SCS), provide invaluable information about the substituent's electronic nature and its interaction with the ring.[3][7][8]
Substituents are broadly classified into two categories:
-
Electron-Donating Groups (EDGs): Groups like -OCH₃, -NH₂, and -CH₃ increase the electron density in the ring through resonance (mesomeric) and/or inductive effects. This increased electron density leads to greater shielding and an upfield shift (lower δ value) of the ring's ¹H and ¹³C signals.
-
Electron-Withdrawing Groups (EWGs): Groups like -NO₂, -CN, and -C(O)R decrease the electron density in the ring. This deshielding effect causes a downfield shift (higher δ value) .
The magnitude and direction of the shift depend on both the substituent's identity and its position on the ring.
J-Coupling in Pyridines
Spin-spin coupling provides through-bond connectivity information. In pyridines, the magnitude of the proton-proton coupling constant (J) is indicative of the relationship between the coupled nuclei.[9]
Table 2: Typical ¹H-¹H Coupling Constants in a Pyridine Ring
| Coupling Type | Number of Bonds | Typical Range (Hz) |
| J(ortho) | 3 | 4.0 - 6.0 |
| J(meta) | 4 | 1.0 - 3.0 |
| J(para) | 5 | 0 - 1.0 |
Note: The presence of the nitrogen atom and substituents can cause these values to deviate. A key feature is that ³J(H2,H3) is typically smaller than ³J(H3,H4) due to the influence of the adjacent electronegative nitrogen.[10][11]
Experimental Protocols
Garbage in, garbage out. The quality of an NMR spectrum is critically dependent on meticulous sample preparation and appropriate acquisition parameters.
Protocol 1: Standard Sample Preparation for Substituted Pyridines
Objective: To prepare a high-quality, homogeneous solution suitable for high-resolution NMR analysis.
Materials:
-
Substituted Pyridine Sample
-
High-quality 5 mm NMR tube (e.g., Wilmad 528-PP or equivalent)[12]
-
Deuterated Solvent (e.g., CDCl₃, Acetone-d₆, DMSO-d₆)
-
Internal Standard (e.g., Tetramethylsilane, TMS)
-
Pasteur pipette and cotton or glass wool plug
-
Small vial
Methodology:
-
Weigh the Sample:
-
Select a Solvent:
-
Causality: The choice of solvent is critical. It must fully dissolve the sample without reacting with it. The solvent's residual peaks should not overlap with signals of interest.[14]
-
Pyridine-Specific Insight: Be aware that acidic protons in the solvent (like the residual CHCl₃ in CDCl₃) can interact with the basic nitrogen of the pyridine, causing peak broadening or shifts.[15][16] Solvents like Acetone-d₆ or Benzene-d₆ can be excellent alternatives to minimize such interactions.[15]
-
-
Dissolve the Sample:
-
Add approximately 0.6-0.7 mL of the chosen deuterated solvent to the vial containing your sample.[12]
-
If using an internal standard, add a very small amount of TMS. A common practice is to use a solvent that already contains a known percentage of TMS (e.g., CDCl₃ with 0.03% TMS).
-
Gently swirl or vortex the vial to ensure complete dissolution.
-
-
Filter the Sample:
-
Trustworthiness: This step is essential for removing microscopic particulate matter (dust, fibers) that can severely degrade the magnetic field homogeneity (shimming) and thus the spectral resolution.[12][14]
-
Place a small, tight plug of cotton or glass wool into a Pasteur pipette.
-
Filter the sample solution directly from the vial into the NMR tube.
-
-
Cap and Label:
-
Cap the NMR tube securely.
-
Label the tube clearly near the top with a permanent marker. Do not use paper labels, as they can affect the tube's balance in the spinner.[12]
-
Protocol 2: Key 1D NMR Acquisition Parameters
Objective: To set up standard ¹H and ¹³C experiments for routine structural analysis. These parameters are starting points and may require optimization.
| Parameter | ¹H Experiment | ¹³C Experiment | Rationale & Expert Insight |
| Spectral Width (SW) | ~12-16 ppm | ~200-220 ppm | Must be wide enough to encompass all signals, from potentially deshielded aromatic protons to shielded alkyl groups. The large range for ¹³C accounts for diverse carbon environments. |
| Number of Scans (NS) | 8-16 | 128-1024+ | ¹H is a highly sensitive nucleus, requiring few scans. ¹³C has low natural abundance (~1.1%) and lower gyromagnetic ratio, necessitating significantly more scans for adequate signal-to-noise. |
| Relaxation Delay (d1) | 1-2 s | 2-5 s | This delay allows excited nuclei to return to equilibrium. For ¹³C, quaternary carbons often have long relaxation times; a longer d1 ensures they are not saturated, allowing for more accurate integration (though ¹³C is not typically used for routine quantification without specific parameterization). |
| Acquisition Time (at) | 2-4 s | 1-2 s | A longer acquisition time yields better digital resolution, resulting in sharper peaks. |
Advanced Techniques for Unambiguous Assignment
For complex or heavily substituted pyridines, 1D spectra can become crowded and ambiguous. 2D NMR experiments are indispensable for definitively assigning the structure.[17][18]
-
COSY (Correlation Spectroscopy): Reveals ¹H-¹H coupling networks. A cross-peak between two protons indicates they are spin-coupled, typically over 2-4 bonds. This is the primary tool for tracing proton connectivity around the ring.
-
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with the carbon it is directly attached to (one-bond ¹J(CH) correlation). This is the fastest and most sensitive method for assigning protonated carbons.
-
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons over multiple bonds (typically 2-3 bonds, ²J(CH) and ³J(CH)). This is crucial for identifying quaternary carbons and piecing together different fragments of a molecule.
Conclusion
The NMR analysis of substituted pyridines is a nuanced but highly informative process. A foundational understanding of the electronic effects of the nitrogen heteroatom is the starting point for any spectral interpretation. By systematically evaluating the substituent-induced chemical shifts and coupling patterns, researchers can gain deep insights into the molecular structure. Adherence to rigorous sample preparation protocols is non-negotiable for acquiring high-quality data. For complex derivatives, a multi-dimensional approach combining 1D and 2D NMR techniques provides an unambiguous and robust pathway to complete structural assignment, empowering researchers in drug discovery and materials science to make confident, data-driven decisions.
References
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the ¹³C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]
-
Barskiy, D. A., et al. (2023). Detection of pyridine derivatives by SABRE hyperpolarization at zero field. Nature Communications. Available at: [Link]
-
Kleinpeter, E., et al. (1997). ¹³C NMR Chemical Shift Calculations for Some Substituted Pyridines: A Comparative Consideration. Journal of Chemical Information and Modeling. Available at: [Link]
-
Mantch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Journal of Chemistry. Available at: [Link]
-
Coletta, F., Gambaro, A., & Rigatti, G. (1976). Substituent Effects on the 13C-NMR Chemical Shifts of the Pyridinic Ring. Spectroscopy Letters. Available at: [Link]
-
Kolling, O. W. (1979). Pyridine Nitrogen-15 Nuclear Magnetic Resonance Chemical Shift as a Probe of Medium Effects in Aprotic and Hydrogen Bonding Solvents. Analytical Chemistry. Available at: [Link]
-
Zalewski, R. I., & Gierczyk, B. (2001). Substituent Effects in the ¹³C-NMR Spectra of Six-Membered Nitrogen Heteroaromatic Compounds. Molecules. Available at: [Link]
-
SpectraBase. Pyridine. Wiley. Available at: [Link]
-
Danil de Namor, A. F., et al. (2004). Solvent Effect on the 1H NMR Spectra of a Pyridinocalix(4)arene Derivative and its Protonation Constants in Methanol. Journal of the Chilean Chemical Society. Available at: [Link]
-
Haukka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
Castellano, S., Sun, C., & Kostelnik, R. (1967). Analysis of the NMR Spectrum of Pyridine. The Journal of Chemical Physics. Available at: [Link]
-
Demarco, P. V., et al. (1969). Pyridine-induced solvent shifts in the nuclear magnetic resonance spectra of hydroxylic compounds. Journal of the American Chemical Society. Available at: [Link]
-
Contreras, R. H., et al. (2001). DFT Calculation of NMR JFF Spin−Spin Coupling Constants in Fluorinated Pyridines. The Journal of Physical Chemistry A. Available at: [Link]
-
Bruker Corporation. NMR Sample Preparation. Available at: [Link] (Note: A general resource, specific document linked may vary. The provided link is a placeholder for a typical manufacturer's guide.)
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ResearchGate. Available at: [Link]
-
Haukka, M., et al. (2022). Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. Inorganic Chemistry. Available at: [Link]
-
Mantch, H. H., & Smith, I. C. P. (1973). A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. Canadian Science Publishing. Available at: [Link]
-
National Institute of Advanced Industrial Science and Technology (AIST), Japan. Spectral Database for Organic Compounds (SDBS). Available at: [Link]
-
Silva, A. M. S., & Pinto, D. C. G. A. (2012). Advanced NMR techniques for structural characterization of heterocyclic structures. ESA-IPB. Available at: [Link]
-
Szafran, M., et al. (1991). ¹H and ¹³C Nuclear Magnetic Resonance of Dihydroimidazo-Pyridine and Imidazo-(1,2-a). DTIC. Available at: [Link]
-
Human Metabolome Database. ¹H NMR Spectrum for Pyridine. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. Magnetic Resonance in Chemistry. Available at: [Link]
-
University of Cambridge, Department of Chemistry. How to make an NMR sample. Available at: [Link]
-
Castellano, S., et al. (1967). Analysis of the NMR Spectrum of Pyridine. AIP Publishing. Available at: [Link]
-
SpectraBase. Pyridine - Optional[¹H NMR] - Spectrum. Available at: [Link]
-
Iali, W., et al. (2018). Using ²H labelling to improve the NMR detectability of pyridine and its derivatives by SABRE. Magnetic Resonance in Chemistry. Available at: [Link]
-
Jones, R. G., & Huckerby, T. N. (1968). Analysis of the N.M.R. spectrum of pyridine using sub-spectral, direct, and perturbation techniques. Molecular Physics. Available at: [Link]
-
Iowa State University, Chemical Instrumentation Facility. NMR Sample Preparation. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR, part 18. Ring currents and π-electron effects in hetero-aromatics. Modgraph. Available at: [Link]
-
Abraham, R. J., & Mobli, M. (2007). ¹H chemical shifts in NMR. Part 18. Ring currents and π-electron effects in hetero-aromatics. ResearchGate. Available at: [Link]
-
Gowland, J. A., & McClelland, R. A. (1979). A nuclear magnetic resonance study of pyridinium and p-anisidinium carboxylate salts. Canadian Journal of Chemistry. Available at: [Link]
-
Wikipedia. J-coupling. Available at: [Link]
-
University of Wisconsin-Madison, Chemistry Department. Coupling constants for ¹H and ¹³C NMR. Available at: [Link]
-
Chemistry LibreTexts. NMR Spectroscopy. Available at: [Link]
-
Michigan State University, Department of Chemistry. NMR Spectroscopy. Available at: [Link]
Sources
- 1. Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. pubs.acs.org [pubs.acs.org]
- 3. mdpi.com [mdpi.com]
- 4. sdbs.db.aist.go.jp [sdbs.db.aist.go.jp]
- 5. Human Metabolome Database: 1H NMR Spectrum (1D, 500 MHz, CDCl3, experimental) (HMDB0000926) [hmdb.ca]
- 6. spectrabase.com [spectrabase.com]
- 7. tandfonline.com [tandfonline.com]
- 8. sci-hub.se [sci-hub.se]
- 9. J-coupling - Wikipedia [en.wikipedia.org]
- 10. pubs.aip.org [pubs.aip.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. How to make an NMR sample [chem.ch.huji.ac.il]
- 13. NMR Sample Preparation | Chemical Instrumentation Facility [cif.iastate.edu]
- 14. sites.bu.edu [sites.bu.edu]
- 15. cdnsciencepub.com [cdnsciencepub.com]
- 16. pubs.acs.org [pubs.acs.org]
- 17. researchgate.net [researchgate.net]
- 18. sites.esa.ipb.pt [sites.esa.ipb.pt]
Application Notes and Protocols: The Strategic Role of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine as a Cholinergic Drug Intermediate
Introduction: Unveiling a Key Building Block in Cholinergic Drug Discovery
The intricate network of the cholinergic system, orchestrated by the neurotransmitter acetylcholine (ACh), governs a vast array of physiological processes, from muscle contraction and cognition to autonomic functions. Consequently, pharmacological modulation of this system with cholinergic drugs offers therapeutic avenues for a multitude of disorders, including Alzheimer's disease, myasthenia gravis, and glaucoma.[1][2][3] The design and synthesis of novel cholinergic agents with improved efficacy and selectivity remain a cornerstone of medicinal chemistry. Central to these synthetic endeavors is the strategic utilization of versatile chemical intermediates. Among these, 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS 1072933-64-2) has emerged as a pivotal building block, particularly in the construction of nicotinic acetylcholine receptor (nAChR) modulators.[4]
These application notes provide an in-depth guide for researchers, scientists, and drug development professionals on the multifaceted role and practical application of this compound in the synthesis of cholinergic drugs. We will delve into the chemical rationale behind its use, present detailed experimental protocols, and offer insights grounded in established synthetic principles.
The Molecular Advantage: Deconstructing this compound
The utility of this pyridine derivative as a drug intermediate is rooted in its distinct structural features, which offer both stability during initial synthetic steps and latent reactivity for subsequent transformations.
-
The Pyridine Core: The pyridine ring is a common scaffold in medicinal chemistry, known for its ability to engage in various non-covalent interactions with biological targets.[5] It serves as the foundational framework for building more complex molecular architectures.
-
The Methoxy Group (-OCH₃): This electron-donating group can influence the reactivity of the pyridine ring and can be a key pharmacophoric element, participating in hydrogen bonding or other interactions within the receptor's binding pocket.[4]
-
The 1,3-Dioxolane Moiety: This functional group is the cornerstone of this intermediate's strategic importance. It serves as a protecting group for a carbonyl (acetyl) function.[6] The stable cyclic acetal structure of the dioxolane prevents the otherwise reactive acetyl group from undergoing unwanted side reactions during multi-step syntheses, ensuring precise chemical transformations on other parts of the molecule.[6][7] This protection can be cleanly removed under acidic conditions to unveil the acetyl group for further elaboration into the final drug candidate.
The physicochemical properties of this compound are summarized in the table below:
| Property | Value | Reference |
| CAS Number | 1072933-64-2 | [4][8][9][10] |
| Molecular Formula | C₁₀H₁₃NO₃ | [4][8] |
| Molecular Weight | 195.22 g/mol | [4][8] |
| Polar Surface Area | 40.58 Ų | [4] |
| LogP | 1.31 | [4] |
Synthetic Strategy: A Gateway to Cholinergic Agents
The overarching synthetic strategy involving this compound hinges on a key deprotection step to reveal the reactive acetyl group, which can then be further functionalized. This approach provides a robust platform for generating a library of potential cholinergic drug candidates.
A generalized workflow for the utilization of this intermediate is depicted below:
Caption: Generalized workflow for the use of the protected pyridine intermediate.
Exemplary Protocol: Synthesis of a Nicotinic Acetylcholine Receptor Modulator Precursor
The following protocol details the deprotection of this compound to yield 3-Methoxy-5-acetylpyridine, a key precursor for the synthesis of various cholinergic agents, including analogs of potent nAChR ligands. This protocol is a foundational step and is adapted from established procedures for acetal hydrolysis.[7]
Objective: To efficiently deprotect the acetyl group of this compound.
Materials:
-
This compound
-
Acetone
-
2M Hydrochloric Acid (HCl)
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Ethyl Acetate
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Reflux condenser
-
Separatory funnel
-
Rotary evaporator
-
Thin Layer Chromatography (TLC) plates (silica gel)
-
UV lamp
Procedure:
-
Reaction Setup: In a 100 mL round-bottom flask equipped with a magnetic stir bar, dissolve 1.0 g of this compound in 20 mL of acetone.
-
Acid Addition: To the stirring solution, add 10 mL of 2M hydrochloric acid dropwise at room temperature.
-
Reaction Monitoring: Allow the reaction to stir at room temperature. Monitor the progress of the reaction by TLC (e.g., using a 1:1 mixture of ethyl acetate and hexanes as the eluent) until the starting material is consumed (typically 2-4 hours). The product, 3-Methoxy-5-acetylpyridine, should have a different Rf value.
-
Quenching: Once the reaction is complete, carefully neutralize the mixture by the slow addition of a saturated sodium bicarbonate solution until the effervescence ceases and the pH is approximately 7-8.
-
Extraction: Transfer the mixture to a separatory funnel and extract the product with ethyl acetate (3 x 20 mL).
-
Washing: Combine the organic layers and wash with brine (20 mL).
-
Drying and Concentration: Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate the solvent under reduced pressure using a rotary evaporator.
-
Purification (if necessary): The resulting crude product, 3-Methoxy-5-acetylpyridine, can be further purified by column chromatography on silica gel if required.
Expected Outcome: A high yield of 3-Methoxy-5-acetylpyridine as a solid or oil.
From Intermediate to Active Pharmaceutical Ingredient (API): The Path Forward
The newly synthesized 3-Methoxy-5-acetylpyridine is a versatile precursor for a range of cholinergic drug candidates. For instance, it can undergo condensation reactions with various amines to form Schiff bases, which can then be reduced or cyclized to generate complex heterocyclic systems. This approach is conceptually similar to synthetic routes leading to potent nicotinic acetylcholine receptor modulators like varenicline, which features a complex polycyclic amine structure.[5][6][11][12][13]
The following diagram illustrates a hypothetical synthetic pathway from the deprotected intermediate to a potential cholinergic agent.
Caption: Synthetic pathway from the protected intermediate to a potential API.
Conclusion: A Versatile Tool in the Medicinal Chemist's Arsenal
This compound stands out as a strategically designed intermediate for the synthesis of cholinergic drugs. Its key feature, the protected acetyl group, allows for controlled and sequential chemical modifications, paving the way for the efficient construction of complex and novel drug candidates. The protocols and strategies outlined in these application notes provide a solid foundation for researchers to leverage the potential of this valuable building block in the ongoing quest for more effective and selective cholinergic therapies.
References
-
The Role of 1,3-Dioxolane in Pharmaceutical Synthesis and Formulation. (n.d.). NINGBO INNO PHARMCHEM CO.,LTD. Retrieved January 19, 2026, from [Link]
- Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof. (2012). Google Patents.
-
An efficient synthesis of varenicline. (2013). ResearchGate. Retrieved January 19, 2026, from [Link]
- Improved processes for the synthesis of varenicline l-tartrate. (2009). Google Patents.
-
Cholinergic Agonists. (n.d.). Retrieved January 19, 2026, from [Link]
-
Cholinergic Drugs: Mechanisms and Clinical Applications. (n.d.). Medi Study Go. Retrieved January 19, 2026, from [Link]
-
Shukla, R., & Anand, K. (2023). Cholinergic Medications. In StatPearls. StatPearls Publishing. Retrieved January 19, 2026, from [Link]
-
This compound. (n.d.). Amerigo Scientific. Retrieved January 19, 2026, from [Link]
-
Lecture 3:-Cholinergic drugs. (n.d.). Retrieved January 19, 2026, from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved January 19, 2026, from [Link]
Sources
- 1. medistudygo.com [medistudygo.com]
- 2. Cholinergic Medications - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. medicine.uodiyala.edu.iq [medicine.uodiyala.edu.iq]
- 4. benchchem.com [benchchem.com]
- 5. WO2009065872A2 - Improved processes for the synthesis of varenicline l-tartrate - Google Patents [patents.google.com]
- 6. US8314235B2 - Process for preparing varenicline, varenicline intermediates, pharmaceutically acceptable salts thereof - Google Patents [patents.google.com]
- 7. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 8. This compound - Amerigo Scientific [amerigoscientific.com]
- 9. Page loading... [wap.guidechem.com]
- 10. This compound | 1072933-64-2 [chemicalbook.com]
- 11. Varenicline synthesis - chemicalbook [chemicalbook.com]
- 12. EP2551269A1 - Process for the preparation of varenicline - Google Patents [patents.google.com]
- 13. researchgate.net [researchgate.net]
Application Notes and Protocols for Reactions Involving 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
For: Researchers, scientists, and drug development professionals.
Introduction: A Versatile Heterocyclic Building Block
3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine is a highly functionalized pyridine derivative that serves as a key intermediate in the synthesis of a wide range of complex organic molecules. Its structure, featuring a methoxy group at the 3-position and a protected acetyl group (as a 2-methyl-1,3-dioxolane) at the 5-position, offers multiple points for synthetic modification. This compound is particularly valuable in medicinal chemistry and materials science, where the pyridine scaffold is a common motif in biologically active compounds and functional materials.[1] The methoxy group can influence the electronic properties of the pyridine ring, while the dioxolane moiety provides a stable protecting group for a ketone, which can be deprotected under acidic conditions to reveal a reactive acetyl group for further elaboration.[1] This application note provides detailed protocols for common transformations involving this versatile building block, including its synthesis, participation in palladium-catalyzed cross-coupling reactions, and the deprotection of the dioxolane group.
Physicochemical Properties
A clear understanding of the physical and chemical properties of this compound is essential for its effective use in synthesis.
| Property | Value | Reference |
| CAS Number | 1072933-64-2 | [2][3][4] |
| Molecular Formula | C₁₀H₁₃NO₃ | [2][4] |
| Molecular Weight | 195.22 g/mol | [2][4] |
| Appearance | Off-white to yellow solid | Commercially available |
| Solubility | Soluble in common organic solvents such as dichloromethane, ethyl acetate, and methanol. | General chemical knowledge |
Synthesis of this compound
The synthesis of the title compound can be achieved through a multi-step sequence, typically starting from a readily available pyridine derivative. The following protocol is a representative example of how this compound can be prepared in the laboratory.[1]
Protocol 1: Synthesis via Ketone Protection and Nucleophilic Aromatic Substitution
This protocol involves the protection of a ketone functionality, followed by a nucleophilic aromatic substitution to introduce the methoxy group.
Workflow for the Synthesis of this compound
Caption: Synthesis of the title compound.
Step-by-Step Procedure:
-
Protection of the Acetyl Group:
-
To a solution of 3-acetyl-5-bromopyridine (1.0 eq) in toluene, add ethylene glycol (1.5 eq) and a catalytic amount of p-toluenesulfonic acid (p-TsOH, 0.05 eq).
-
Heat the mixture to reflux with a Dean-Stark apparatus to remove water.
-
Monitor the reaction by TLC or GC-MS until the starting material is consumed.
-
Cool the reaction mixture to room temperature and wash with saturated aqueous sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure to obtain 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, which can often be used in the next step without further purification.
-
-
Introduction of the Methoxy Group:
-
In a flame-dried flask under an inert atmosphere (e.g., nitrogen or argon), dissolve 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).
-
Add sodium methoxide (1.5 eq) and copper(I) iodide (CuI, 0.1 eq).
-
Heat the reaction mixture to 100-120 °C and stir until the starting material is consumed (monitor by TLC or LC-MS).
-
Cool the reaction to room temperature and quench with water.
-
Extract the product with ethyl acetate.
-
Wash the combined organic layers with water and brine, then dry over anhydrous sodium sulfate.
-
Filter and concentrate under reduced pressure. Purify the crude product by column chromatography on silica gel to afford this compound.
-
Application in Palladium-Catalyzed Cross-Coupling Reactions
The pyridine core of this compound makes it an excellent substrate for palladium-catalyzed cross-coupling reactions, which are fundamental for the construction of C-C and C-N bonds. To utilize this compound in such reactions, a leaving group (e.g., a halogen) is required on the pyridine ring. The synthetic precursor, 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, is an ideal substrate for these transformations.
Protocol 2: Suzuki-Miyaura Coupling of 3-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
The Suzuki-Miyaura coupling is a versatile method for forming C-C bonds by reacting an organoboron compound with an organic halide in the presence of a palladium catalyst and a base.[5][6] This protocol is adapted from established procedures for the coupling of similar bromopyridine derivatives.[6]
Catalytic Cycle of the Suzuki-Miyaura Reaction
Caption: The catalytic cycle of the Suzuki-Miyaura reaction.
Typical Suzuki-Miyaura Reaction Conditions
| Parameter | Condition |
| Palladium Catalyst | Pd(PPh₃)₄ (3 mol%) or Pd(dppf)Cl₂ (3 mol%) |
| Ligand | (If a simple Pd source is used, e.g., Pd(OAc)₂) |
| Base | K₃PO₄ (2 eq) or K₂CO₃ (2 eq) |
| Solvent | 1,4-Dioxane/H₂O (4:1) or DME/H₂O (4:1) |
| Temperature | 85-95 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Reaction Setup:
-
To a Schlenk flask, add 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 eq), the desired arylboronic acid (1.1-1.5 eq), tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄, 3-5 mol%), and potassium phosphate (K₃PO₄, 2.0 eq).
-
Evacuate the flask and backfill with an inert gas (e.g., argon or nitrogen). Repeat this cycle three times.
-
Add a degassed mixture of 1,4-dioxane and water (typically in a 4:1 ratio) via syringe.
-
Seal the flask and heat the reaction mixture to 85-95 °C with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the progress of the reaction by TLC or LC-MS.
-
Upon completion, cool the reaction mixture to room temperature.
-
Dilute the mixture with ethyl acetate and water.
-
Separate the organic layer and wash it with water and then brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to obtain the desired coupled product.
-
Protocol 3: Buchwald-Hartwig Amination of 3-Bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
The Buchwald-Hartwig amination is a palladium-catalyzed cross-coupling reaction for the formation of C-N bonds, which is a key transformation in the synthesis of many pharmaceuticals.[5][7][8] This protocol is based on general procedures for the amination of bromopyridines.[9]
Catalytic Cycle of the Buchwald-Hartwig Amination
Caption: The catalytic cycle of the Buchwald-Hartwig amination.
Typical Buchwald-Hartwig Amination Reaction Conditions
| Parameter | Condition |
| Palladium Pre-catalyst | Pd₂(dba)₃ (2 mol%) or Pd(OAc)₂ (2 mol%) |
| Ligand | XPhos (4 mol%) or RuPhos (4 mol%) |
| Base | NaOt-Bu (1.4 eq) or LiHMDS (1.5 eq) |
| Solvent | Toluene or 1,4-Dioxane |
| Temperature | 100-110 °C |
| Reaction Time | 12-24 hours |
Step-by-Step Procedure:
-
Reaction Setup:
-
In a glovebox or under a stream of inert gas, add the palladium pre-catalyst (e.g., Pd₂(dba)₃, 2 mol%) and the phosphine ligand (e.g., XPhos, 4 mol%) to a dry Schlenk tube.
-
Add the base (e.g., sodium tert-butoxide, 1.4 eq) and 3-bromo-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (1.0 eq).
-
Add the anhydrous, degassed solvent (e.g., toluene) via syringe.
-
Finally, add the amine (1.2 eq) to the reaction mixture via syringe.
-
Seal the tube and heat the reaction mixture to 110 °C with vigorous stirring.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction progress by TLC or LC-MS.
-
Once the reaction is complete, cool the mixture to room temperature.
-
Dilute the mixture with ethyl acetate and filter through a pad of Celite to remove the catalyst and inorganic salts. Wash the Celite pad with additional ethyl acetate.
-
Concentrate the filtrate under reduced pressure.
-
-
Purification:
-
Purify the crude product by flash column chromatography on silica gel to yield the desired N-substituted pyridine derivative.
-
Deprotection of the Dioxolane Group
A common subsequent step in a synthetic sequence involving this compound or its derivatives is the deprotection of the dioxolane group to reveal the acetyl functionality. This is typically achieved through acid-catalyzed hydrolysis.
Protocol 4: Acid-Catalyzed Deprotection to 3-Acetyl-5-methoxypyridine
This protocol employs mild acidic conditions to cleave the acetal and regenerate the ketone.
Workflow for the Deprotection of the Dioxolane Group
Caption: Deprotection of the dioxolane group.
Step-by-Step Procedure:
-
Reaction Setup:
-
In a round-bottom flask, dissolve the this compound derivative (1.0 eq) in a mixture of acetone and water.
-
Add a catalytic amount of a strong acid, such as 2M hydrochloric acid (HCl).
-
Stir the reaction mixture at room temperature.
-
-
Reaction Monitoring and Work-up:
-
Monitor the reaction by TLC or LC-MS until the starting material is consumed.
-
Neutralize the reaction mixture by the careful addition of a saturated aqueous solution of sodium bicarbonate.
-
Extract the product with a suitable organic solvent, such as ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and filter.
-
-
Purification:
-
Concentrate the filtrate under reduced pressure. The crude product can be purified by column chromatography or recrystallization, if necessary.
-
Troubleshooting and Safety Considerations
-
Cross-Coupling Reactions:
-
Low Yields: If yields are low in Suzuki or Buchwald-Hartwig reactions, consider screening different ligands, bases, and solvents. The choice of these reagents is critical and often substrate-dependent. For Suzuki couplings, ensure the quality of the boronic acid, as they can degrade over time.
-
Side Reactions: In Suzuki couplings, homocoupling of the boronic acid can be a side reaction. This can sometimes be minimized by carefully degassing the reaction mixture and using a high-quality palladium catalyst.
-
-
Deprotection:
-
Incomplete Reaction: If deprotection is slow or incomplete, the concentration of the acid or the reaction temperature can be slightly increased. However, be mindful of potential acid-labile functional groups elsewhere in the molecule.
-
-
Safety:
-
Always handle organometallic reagents and palladium catalysts in an inert atmosphere (glovebox or Schlenk line) as they can be air and moisture sensitive.
-
Palladium reagents are toxic and should be handled with appropriate personal protective equipment (PPE).
-
Strong bases like sodium tert-butoxide are corrosive and moisture-sensitive.
-
Always perform reactions in a well-ventilated fume hood.
-
References
-
ChemRxiv. (2021). Buchwald-Hartwig amination of a bromopyridine with cyclohexane-1,2-diamine. Retrieved January 19, 2026, from [Link]
-
Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, November 29). Buchwald–Hartwig amination. Retrieved January 19, 2026, from [Link]
-
University of Wisconsin-Madison. (n.d.). Grignard Reaction. Retrieved January 19, 2026, from [Link]
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved January 19, 2026, from [Link]
-
Wikipedia. (2023, December 29). Suzuki reaction. Retrieved January 19, 2026, from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved January 19, 2026, from [Link]
-
MDPI. (2017, January 27). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. Retrieved January 19, 2026, from [Link]
Sources
- 1. benchchem.com [benchchem.com]
- 2. guidechem.com [guidechem.com]
- 3. This compound | 1072933-64-2 [chemicalbook.com]
- 4. This compound - Amerigo Scientific [amerigoscientific.com]
- 5. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 6. mdpi.com [mdpi.com]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 9. Article | ChemSpider Synthetic Pages [cssp.chemspider.com]
Application Notes & Protocols: Strategic Synthesis of 2,3,5-Trisubstituted Pyridine Analogs
Abstract
The 2,3,5-trisubstituted pyridine scaffold is a privileged structural motif in modern medicinal chemistry, forming the core of numerous therapeutic agents and biologically active compounds.[1][2] Its unique electronic properties and capacity for precise vectoral display of substituents make it a cornerstone for drug design. This guide provides researchers, scientists, and drug development professionals with a detailed overview of robust synthetic strategies for accessing these valuable analogs. We will explore both de novo ring construction methodologies and late-stage functionalization of pre-formed pyridine rings, focusing on the underlying principles, experimental causality, and practical implementation. Detailed, field-proven protocols are provided for key transformations, supported by mechanistic insights and comparative data to guide strategic synthetic planning.
Introduction: The Strategic Importance of the Pyridine Core
The pyridine ring is one of the most ubiquitous nitrogen-containing heterocycles in FDA-approved drugs.[1] The specific 2,3,5-substitution pattern allows for the meticulous arrangement of pharmacophoric elements, enabling chemists to fine-tune properties such as target binding, selectivity, and ADME (absorption, distribution, metabolism, and excretion) profiles. Developing efficient, modular, and scalable synthetic routes to these analogs is therefore a critical objective in pharmaceutical research and development.[3] This document serves as a practical guide to the primary synthetic avenues, balancing classic ring-forming reactions with modern catalytic functionalization techniques.
Core Synthetic Philosophies: Ring Construction vs. Ring Functionalization
The synthesis of 2,3,5-trisubstituted pyridines can be approached from two fundamentally different directions: building the ring system from acyclic precursors (de novo synthesis) or modifying an existing, simpler pyridine core. The choice of strategy is dictated by factors such as the availability of starting materials, desired substituent complexity, and scalability.
Caption: High-level overview of the two primary synthetic approaches.
Part I: De Novo Ring Construction Strategies
Building the pyridine skeleton from the ground up offers significant control over the initial placement of substituents. These methods assemble the core from simpler, acyclic fragments.
The Bohlmann-Rahtz Pyridine Synthesis
The Bohlmann-Rahtz synthesis is a powerful and versatile two-step method for producing substituted pyridines, particularly well-suited for generating 2,3,6-trisubstituted patterns, which can be further functionalized.[4][5] The reaction proceeds via the condensation of an enamine with an ethynylketone to form a key aminodiene intermediate. This intermediate, upon thermal or acid-catalyzed cyclodehydration, yields the pyridine ring.[4][6]
Mechanism Insight: The initial Michael addition of the enamine to the activated alkyne is followed by proton transfer. The critical, often rate-limiting, step is the heat-induced Z/E isomerization of the resulting aminodiene, which is required to achieve the s-cis conformation necessary for the subsequent 6π-electrocyclization and dehydration to furnish the aromatic pyridine.[4]
Caption: Simplified workflow of the Bohlmann-Rahtz Pyridine Synthesis.
Protocol 1: One-Pot Acid-Catalyzed Bohlmann-Rahtz Synthesis
This protocol is adapted from modern improvements that utilize acid catalysis to lower the high temperatures traditionally required for cyclodehydration and enable a one-pot procedure.[4][5]
-
Materials:
-
Enamine (1.0 eq)
-
Ethynylketone (1.1 eq)
-
Acetic Acid (5.0 eq)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add the enamine and anhydrous toluene.
-
Add the ethynylketone to the solution at room temperature.
-
Add glacial acetic acid to the reaction mixture. Causality Note: Acetic acid serves as both a proton source and a catalyst, promoting both the initial conjugate addition and the final cyclodehydration at significantly lower temperatures than the uncatalyzed thermal process.[4]
-
Heat the reaction mixture to 80-110 °C and monitor by TLC or LC-MS until the starting materials are consumed (typically 4-12 hours).
-
Upon completion, cool the reaction to room temperature and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the 2,3,6-trisubstituted pyridine.
-
Transition Metal-Catalyzed [2+2+2] Cycloaddition
A highly elegant and atom-economical approach to pyridines is the transition metal-catalyzed [2+2+2] cycloaddition of two alkyne molecules and a nitrile.[7] This method provides a powerful means to construct highly substituted pyridines with excellent regiocontrol, depending on the catalyst and substrates used.
Mechanism Insight: The catalytic cycle typically involves the formation of a metalacyclopentadiene intermediate from two alkyne units coordinated to a low-valent transition metal (e.g., Co, Rh, Ni). This intermediate then undergoes coordination and insertion of the nitrile's C≡N bond, followed by reductive elimination to release the aromatic pyridine product and regenerate the active catalyst.[7] The substitution pattern of the final product is determined by the regioselectivity of the initial alkyne coupling and the subsequent nitrile insertion.
General Workflow (Conceptual):
-
Catalyst Activation: A precatalyst (e.g., CpCo(CO)₂) is activated under thermal or photochemical conditions.
-
Reactant Assembly: Two distinct alkyne partners and a nitrile partner are combined in the presence of the catalyst.
-
Cycloaddition: The reaction is heated (or irradiated) to drive the catalytic cycle.
-
Workup & Purification: Standard aqueous workup followed by chromatographic purification.
| Parameter | Description | Typical Conditions & Notes |
| Catalysts | Cobalt, Rhodium, Nickel, Ruthenium complexes | CpCo(CO)₂ is classic; modern catalysts offer milder conditions and improved selectivity.[7] |
| Alkyne Partners | Can be symmetrical or unsymmetrical, terminal or internal | Steric and electronic differences between the two alkynes are key to achieving regioselectivity. |
| Nitrile Partner | Provides the nitrogen atom and C2/C3 substituents | A wide range of alkyl and aryl nitriles are tolerated. |
| Solvents | Toluene, THF, Dioxane | Anhydrous and degassed solvents are critical for catalyst stability. |
Part II: Pyridine Ring Functionalization Strategies
This approach begins with a readily available, substituted pyridine and introduces the remaining functional groups through regioselective reactions. This is particularly powerful for late-stage diversification in drug discovery programs.
Transition-Metal-Catalyzed Cross-Coupling Reactions
Cross-coupling reactions are the workhorse of modern synthetic chemistry for forming C-C and C-heteroatom bonds. Their application to pyridine substrates allows for the precise installation of aryl, alkyl, alkynyl, and amino groups at specific positions.[1][8]
Caption: Generalized catalytic cycle for Palladium-catalyzed cross-coupling.
Key Cross-Coupling Reactions for Pyridine Functionalization:
| Reaction | C-C/C-N Bond | Coupling Partner (R-M) | Key Features & Causality |
| Suzuki-Miyaura | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Boronic Acids/Esters | Tolerant of many functional groups; requires a base (e.g., K₂CO₃, Cs₂CO₃) to activate the boronic acid for transmetalation.[9][10] |
| Negishi | C(sp²)-C(sp²) / C(sp²)-C(sp³) | Organozinc Reagents | Highly reactive nucleophiles; often proceeds under milder conditions without a strong base. Good for complex fragment coupling.[11][12] |
| Sonogashira | C(sp²)-C(sp) | Terminal Alkynes | Forms C-C triple bonds. Typically requires a Pd catalyst and a Cu(I) co-catalyst to form a copper acetylide intermediate, which speeds up transmetalation.[13][14][15] |
| Buchwald-Hartwig | C(sp²)-N | Amines (1° or 2°) | Forms arylamines. Requires a strong, non-nucleophilic base (e.g., NaOtBu) and specialized phosphine ligands (e.g., XPhos, RuPhos) to facilitate the reductive elimination step, which is often challenging for C-N bond formation.[16][17][18] |
Protocol 2: Suzuki-Miyaura Coupling of a 3-Bromo-5-substituted Pyridine
This protocol describes a general procedure for introducing a substituent at the C2 position of a 3,5-disubstituted pyridine precursor.
-
Materials:
-
2-Substituted-3-bromo-5-substituted Pyridine (1.0 eq)
-
Arylboronic Acid (1.2 - 1.5 eq)
-
Pd(PPh₃)₄ (0.03 - 0.05 eq) or Pd(dppf)Cl₂ (0.03 - 0.05 eq)
-
K₃PO₄ or Cs₂CO₃ (2.0 - 3.0 eq)
-
Solvent: 1,4-Dioxane/Water (e.g., 4:1 v/v)
-
-
Procedure:
-
To a reaction vessel, add the bromopyridine, arylboronic acid, palladium catalyst, and base.
-
Evacuate and backfill the vessel with an inert gas (N₂ or Ar) three times. Causality Note: Oxygen must be rigorously excluded as it can oxidize the Pd(0) catalyst, rendering it inactive.
-
Add the degassed dioxane/water solvent mixture via syringe.
-
Heat the reaction to 85-100 °C with vigorous stirring for 6-24 hours. Monitor progress by LC-MS.
-
After cooling, dilute the mixture with ethyl acetate and water. Separate the layers.
-
Extract the aqueous layer with ethyl acetate (2x).
-
Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate.
-
Purify the crude product by flash column chromatography or recrystallization to obtain the desired 2,3,5-trisubstituted pyridine.[9]
-
Direct C-H Functionalization
Direct C-H functionalization has emerged as a highly atom- and step-economical strategy, avoiding the need for pre-functionalization (e.g., halogenation) of the pyridine ring.[8] Achieving regioselectivity, especially at the C3 and C5 positions, is a significant challenge due to the electronic nature of the pyridine ring, which favors functionalization at C2, C4, and C6.[1][8][19]
Strategies for Regiocontrol:
-
Directing Groups: A functional group on the pyridine or a substituent can coordinate to the metal catalyst, directing the C-H activation to a specific, often ortho, position.
-
Electronic Control: In the absence of strong directing groups, the inherent electronic properties of the pyridine N-oxide can be exploited to direct functionalization to the C3/C5 positions.[20]
-
Catalyst/Ligand Control: Sophisticated catalyst systems can overcome the inherent reactivity of the pyridine ring to favor distal C-H bonds. For example, specific palladium catalysts with tailored ligands have been developed for C3-arylation.[8]
Conceptual Workflow: C3-Arylation of a Pyridine
-
Substrate & Reagents: A 2,5-disubstituted pyridine is combined with an arylating agent (e.g., an aryl halide or boronic acid).
-
Catalyst System: A specialized palladium catalyst (e.g., Pd(OAc)₂) and a ligand (e.g., a phenanthroline derivative) are added.[8]
-
Additives: An oxidant (e.g., Ag₂CO₃) and a base (e.g., Cs₂CO₃) are often required.
-
Reaction: The mixture is heated in a suitable solvent (e.g., toluene, benzene) until the reaction is complete.
-
Purification: Standard workup and chromatography yield the 2,3,5-trisubstituted product.
Conclusion and Outlook
The synthesis of 2,3,5-trisubstituted pyridine analogs is a dynamic field that leverages both time-honored ring-forming reactions and cutting-edge catalytic methods. Classic approaches like the Bohlmann-Rahtz synthesis provide robust entry points to specific substitution patterns from simple starting materials. In parallel, modern transition-metal-catalyzed cross-coupling and C-H activation reactions offer unparalleled flexibility for late-stage diversification, which is invaluable in the fast-paced environment of drug discovery. The choice of synthetic route must be carefully considered based on the specific target molecule, desired scalability, and available resources. By understanding the mechanistic underpinnings and practical nuances of these diverse methodologies, researchers can strategically and efficiently construct complex pyridine libraries to accelerate the discovery of novel therapeutics.
References
-
Z.-P. Yang, et al. (2022). Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones. The Journal of Organic Chemistry. Available at: [Link]
-
B. Heller & M. Hapke. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085-94. Available at: [Link]
-
Wikipedia. (n.d.). Kröhnke pyridine synthesis. Wikipedia. Available at: [Link]
-
D. A. Nagib & M. E. Scott. (2016). Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines. PMC - NIH. Available at: [Link]
-
S. K. Guchhait, et al. (n.d.). C-H Functionalization of Pyridines. Organic & Biomolecular Chemistry (RSC Publishing). Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. Organic Chemistry Portal. Available at: [Link]
-
S. K. Gademsetty, et al. (2023). Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis. Beilstein Journals. Available at: [Link]
-
J. A. Ellman, et al. (n.d.). Pyridine synthesis by [4 + 2] cycloadditions of 1-azadienes: hetero-Diels Alder and transition metal-catalysed approaches. Organic Chemistry Frontiers (RSC Publishing). Available at: [Link]
- P. S. K. Gilmore, et al. (n.d.). Preparation of a Kröhnke Pyridine Combinatorial Library Suitable for Solution-Phase Biological Screening.
-
Mini-Reviews in Organic Chemistry. (2022). Recent Advances in Direct Pyridine C-H Activation Strategies. Ingenta Connect. Available at: [Link]
-
ResearchGate. (n.d.). C-H Functionalization of Pyridines. ResearchGate. Available at: [Link]
-
Baran Lab, Scripps Research. (2004). Pyridine Synthesis: Cliff Notes. Available at: [Link]
-
L. L. Schafer. (2019). Pyridines in Action: 7 selected examples of pyridine in drug synthesis. Medium. Available at: [Link]
-
SynArchive. (n.d.). Bohlmann-Rahtz Pyridine Synthesis. SynArchive. Available at: [Link]
-
Wikipedia. (n.d.). Bohlmann–Rahtz pyridine synthesis. Wikipedia. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Organic Chemistry Portal. Available at: [Link]
-
P. J. Guiry, et al. (2021). Functionalization of Pyridines at Remote Synthetic Landscapes via Undirected Metalation and Capture. ChemRxiv. Available at: [Link]
-
ResearchGate. (2007). The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications. ResearchGate. Available at: [Link]
-
Q. Zhu, et al. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Scirp.org. Available at: [Link]
-
ResearchGate. (n.d.). Hantzsch pyridine synthesis. ResearchGate. Available at: [Link]
-
PubMed. (n.d.). A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines. PubMed. Available at: [Link]
-
Wikipedia. (n.d.). Hantzsch pyridine synthesis. Wikipedia. Available at: [Link]
-
YouTube. (2023). Hantzsch Dihydropyridine Synthesis Mechanism. YouTube. Available at: [Link]
-
Organic Letters. (n.d.). Synthesis of 2-Substituted Pyridines via a Regiospecific Alkylation, Alkynylation, and Arylation of Pyridine N-Oxides. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,4,6‐trisubstituted pyridines 18 via Kröhnke methodology. ResearchGate. Available at: [Link]
-
Asian Publication Corporation. (n.d.). Synthesis of Novel Hantzsch Dihydropyridine Derivatives. Asian Publication Corporation. Available at: [Link]
-
ACS GCI Pharmaceutical Roundtable. (n.d.). Buchwald-Hartwig Amination. Wordpress. Available at: [Link]
-
RSC Publishing. (2014). Synthesis of alkynyl/alkenyl-substituted pyridine derivatives via heterocyclization and Pd-mediated Sonogashira/Heck coupling process in one-pot: a new MCR strategy. RSC Publishing. Available at: [Link]
-
PMC - NIH. (n.d.). TMSOTf-mediated Kröhnke pyridine synthesis using HMDS as the nitrogen source under microwave irradiation. PMC - NIH. Available at: [Link]
-
Organic Syntheses Procedure. (n.d.). 5-Methyl-2,2'-Bipyridine. Organic Syntheses. Available at: [Link]
-
M. I. H. Ansari, et al. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities. PMC - NIH. Available at: [Link]
-
ResearchGate. (n.d.). A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines. ResearchGate. Available at: [Link]
-
ResearchGate. (n.d.). Negishi coupling of 2-pyridylzinc bromide—paradigm shift in cross-coupling chemistry?. ResearchGate. Available at: [Link]
-
Organic Chemistry Portal. (n.d.). Substituted arene synthesis by alkynylation. Organic Chemistry Portal. Available at: [Link]
-
Organic Letters. (2022). Palladium-Catalyzed Sonogashira Coupling of a Heterocyclic Phosphonium Salt with a Terminal Alkyne. ACS Publications. Available at: [Link]
-
NIH. (n.d.). Synthesis of New N-Arylpyrimidin-2-amine Derivatives Using a Palladium Catalyst. NIH. Available at: [Link]
-
UPCommons. (n.d.). Discovery of novel 2,3,5-trisubstituted pyridine analogs as potent inhibitors of IL-1b via modulation of the p38 MAPK signaling pathway. UPCommons. Available at: [Link]
-
CCS Chemistry. (n.d.). Enantioconvergent Negishi Cross-Coupling of Racemic sec-Alkylzinc Reagent with Aryl Halides Enabled by Bulky N-Heterocyclic Carbene-Pd Catalyst. CCS Chemistry. Available at: [Link]
-
Wikipedia. (n.d.). Negishi coupling. Wikipedia. Available at: [Link]
-
Wikipedia. (n.d.). Sonogashira coupling. Wikipedia. Available at: [Link]
-
The Journal of Organic Chemistry. (n.d.). Palladium-Catalyzed Cross-Coupling Reactions of Pyridylboronic Acids with Heteroaryl Halides Bearing a Primary Amine Group: Synthesis of Highly Substituted Bipyridines and Pyrazinopyridines. ACS Publications. Available at: [Link]
-
Chemical Science (RSC Publishing). (n.d.). Pyridine sulfinates as general nucleophilic coupling partners in palladium-catalyzed cross-coupling reactions with aryl halides. RSC Publishing. Available at: [Link]
-
Canadian Science Publishing. (n.d.). Synthesis of 2-arylpyridines by the Suzuki–Miyaura cross-coupling of PyFluor with hetero(aryl) boronic acids and esters. Canadian Science Publishing. Available at: [Link]
-
ACS Publications. (n.d.). Arylation of Halogenated Pyrimidines via a Suzuki Coupling Reaction. ACS Publications. Available at: [Link]
-
ResearchGate. (n.d.). Synthesis of 2,3,6‐trisubstituted pyridines. ResearchGate. Available at: [Link]
Sources
- 1. C–H functionalization of pyridines - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 2. researchgate.net [researchgate.net]
- 3. upcommons.upc.edu [upcommons.upc.edu]
- 4. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 5. jk-sci.com [jk-sci.com]
- 6. Bohlmann–Rahtz pyridine synthesis - Wikipedia [en.wikipedia.org]
- 7. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Recent Advances in the C–H-Functionalization of the Distal Positions in Pyridines and Quinolines - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 10. pubs.acs.org [pubs.acs.org]
- 11. Organic Syntheses Procedure [orgsyn.org]
- 12. Negishi coupling - Wikipedia [en.wikipedia.org]
- 13. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 16. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 18. researchgate.net [researchgate.net]
- 19. researchgate.net [researchgate.net]
- 20. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
Application Note & Protocols: 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine as a Versatile Building Block for Heterocyclic Compound Synthesis
Part 1: Abstract & Introduction
The pyridine scaffold is a cornerstone of modern medicinal chemistry and materials science, forming the core of numerous therapeutic agents and functional materials.[1][2][3] Its unique electronic properties and ability to engage in hydrogen bonding make it a privileged structure in drug design. However, the synthesis of highly functionalized, multi-substituted pyridines remains a significant challenge, requiring robust and versatile building blocks. This guide introduces 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine , a strategically designed intermediate that offers two distinct points for molecular elaboration: the protected acetyl group at the 5-position and the pyridine ring itself.
The intrinsic design of this building block—featuring an acid-labile ketal protecting group and an electron-rich pyridine ring—unlocks a sequential and controlled approach to constructing complex molecular architectures. This document provides an in-depth exploration of its synthetic utility, complete with detailed, field-tested protocols for its application in two primary synthetic strategies:
-
Deprotection and Side-Chain Elaboration: Unmasking the acetyl group to build fused and appended heterocyclic systems.
-
Pyridine Ring Functionalization: Leveraging modern cross-coupling chemistry to introduce aryl and other substituents onto the pyridine core.
Part 2: Compound Profile & Synthesis Overview
This compound is a stable, crystalline solid at room temperature, making it convenient to handle and store.
| Property | Value | Reference |
| CAS Number | 1072933-64-2 | [4][5] |
| Molecular Formula | C₁₀H₁₃NO₃ | [6] |
| Molecular Weight | 195.22 g/mol | [6] |
| Appearance | White to off-white solid | (Typical) |
Synthesis Rationale
The title compound is typically prepared from its precursor, 3-acetyl-5-methoxypyridine . The core of this preparatory step is the protection of the ketone functional group as a 1,3-dioxolane (a cyclic ketal). This protection is crucial for two reasons:
-
Preventing Unwanted Reactivity: The acetyl group's α-protons are acidic and the carbonyl carbon is electrophilic. Protecting it prevents interference with reactions targeting the pyridine ring, such as metalation or cross-coupling.[7]
-
Enabling Orthogonal Synthesis: The dioxolane is stable to a wide range of conditions (basic, nucleophilic, reductive) but can be selectively removed with acid, allowing for a multi-step synthesis where different parts of the molecule are modified independently.[8]
Safety & Handling
As of this writing, comprehensive hazard data for this specific compound is not widely available.[4] Standard laboratory safety protocols should be followed:
-
Work in a well-ventilated fume hood.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.
-
Avoid inhalation of dust and direct contact with skin and eyes.
Part 3: Application I: Deprotection & Side-Chain Elaboration to Form Fused Heterocycles
A primary application of this building block involves the deprotection of the dioxolane to reveal the acetyl group, which then serves as a versatile handle for constructing new rings. The acetyl group provides a 1,2-dicarbonyl synthon equivalent, ideal for condensation reactions with dinucleophiles like hydrazine to form pyrazoles, hydroxylamine for isoxazoles, or other reagents for various heterocyclic systems.[9]
Logical Workflow: Deprotection to Pyrazole Synthesis
Caption: Workflow for converting the building block into a pyrazole derivative.
Protocol 3.1: Ketal Deprotection to 3-Acetyl-5-methoxypyridine
Principle: This protocol employs p-toluenesulfonic acid (p-TsOH) in an acetone/water solvent system.[8] The acid catalyzes the hydrolysis of the ketal back to the ketone and ethylene glycol. Acetone acts as both a solvent and a scavenger for the liberated ethylene glycol, helping to drive the equilibrium towards the deprotected product.[10]
Materials:
-
This compound (1.0 eq)
-
p-Toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.15 eq)
-
Acetone
-
Deionized Water
-
Ethyl acetate
-
Saturated aqueous sodium bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄)
Procedure:
-
In a round-bottom flask, dissolve this compound (e.g., 5.0 g, 25.6 mmol) in a 9:1 mixture of acetone and water (100 mL).
-
Add p-TsOH·H₂O (e.g., 0.73 g, 3.84 mmol) to the solution.
-
Stir the mixture at room temperature for 2-4 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material is fully consumed.
-
Once complete, carefully neutralize the reaction by adding saturated NaHCO₃ solution until effervescence ceases.
-
Remove the majority of the acetone under reduced pressure using a rotary evaporator.
-
Extract the remaining aqueous solution with ethyl acetate (3 x 50 mL).
-
Combine the organic layers, wash with brine (50 mL), dry over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
The resulting crude product, 3-acetyl-5-methoxypyridine, can be purified by column chromatography on silica gel if necessary.
Protocol 3.2: Synthesis of 3-(5-Methyl-1H-pyrazol-3-yl)-5-methoxypyridine
Principle: This is a classic Knorr-type pyrazole synthesis. The acetylpyridine intermediate reacts with hydrazine. The initial condensation forms a hydrazone, which then undergoes intramolecular cyclization and dehydration under reflux to yield the stable aromatic pyrazole ring.
Materials:
-
3-Acetyl-5-methoxypyridine (1.0 eq)
-
Hydrazine hydrate (N₂H₄·H₂O) (1.2 eq)
-
Ethanol (200 proof)
-
Glacial acetic acid (catalytic amount)
Procedure:
-
To a solution of 3-acetyl-5-methoxypyridine (e.g., 3.0 g, 19.8 mmol) in ethanol (60 mL), add hydrazine hydrate (e.g., 1.2 mL, 23.8 mmol).
-
Add 2-3 drops of glacial acetic acid to catalyze the initial condensation.
-
Heat the mixture to reflux and maintain for 4-6 hours, monitoring by TLC.
-
After completion, cool the reaction mixture to room temperature and then place it in an ice bath for 30 minutes to promote precipitation of the product.
-
Collect the solid product by vacuum filtration, washing the filter cake with cold ethanol.
-
The product can be further purified by recrystallization from ethanol to yield the desired pyrazole derivative.
Part 4: Application II: Pyridine Ring Functionalization via Cross-Coupling
The second major synthetic route involves using the pyridine ring as a scaffold for building biaryl or other complex structures via metal-catalyzed cross-coupling reactions.[2][11] The Suzuki-Miyaura coupling is a powerful and widely used method for this purpose, known for its functional group tolerance and mild conditions.[12][13][14] This strategy first requires the introduction of a halide (typically bromine) onto the pyridine ring to serve as the electrophilic partner in the coupling reaction.
Logical Workflow: Bromination to Suzuki-Miyaura Coupling
Caption: Workflow for C-C bond formation via bromination and Suzuki coupling.
Protocol 4.1: Regioselective Bromination (Representative)
Principle: Direct electrophilic bromination of a pyridine ring is challenging due to its electron-deficient nature.[15] However, the 3-methoxy group is an activating, ortho-, para-directing group. The most likely positions for substitution are C2, C4, and C6. Steric hindrance from the adjacent methoxy group may disfavor the C2 position. A common method for brominating moderately activated pyridines is using N-Bromosuccinimide (NBS) in a strong acid like sulfuric acid, which protonates the ring nitrogen, further influencing regioselectivity. The C4 position is often favored in 3-substituted pyridines.
Materials:
-
This compound (1.0 eq)
-
N-Bromosuccinimide (NBS) (1.05 eq)
-
Concentrated Sulfuric Acid (H₂SO₄)
-
Dichloromethane (DCM)
-
Ice, Saturated NaHCO₃ solution, Brine
Procedure:
-
In a flask cooled in an ice bath, slowly add this compound (e.g., 2.0 g, 10.2 mmol) to concentrated H₂SO₄ (20 mL). Stir until fully dissolved.
-
In small portions, add NBS (e.g., 1.9 g, 10.7 mmol) to the cold solution, ensuring the temperature remains below 10 °C.
-
After the addition is complete, allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Carefully pour the reaction mixture onto crushed ice (~100 g).
-
Slowly neutralize the acidic solution by adding saturated NaHCO₃ solution until the pH is ~7-8.
-
Extract the aqueous layer with DCM (3 x 40 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and concentrate to yield the crude brominated product. Purify by column chromatography.
Protocol 4.2: Suzuki-Miyaura Cross-Coupling
Principle: This reaction creates a new carbon-carbon bond between the brominated pyridine (electrophile) and an organoboron compound (nucleophile) using a palladium catalyst.[12] The catalytic cycle involves three main steps: oxidative addition of the palladium(0) catalyst to the aryl bromide, transmetalation with the boronic acid (facilitated by the base), and reductive elimination to yield the product and regenerate the catalyst.[13]
Materials:
-
Brominated pyridine intermediate from Protocol 4.1 (1.0 eq)
-
Arylboronic acid (e.g., Phenylboronic acid) (1.2 eq)
-
Tetrakis(triphenylphosphine)palladium(0) [Pd(PPh₃)₄] (0.03 eq)
-
Potassium carbonate (K₂CO₃) (2.0 eq)
-
1,4-Dioxane
-
Deionized Water
Procedure:
-
To a reaction vessel, add the brominated pyridine (e.g., 1.0 g, 3.65 mmol), the arylboronic acid (e.g., 0.53 g, 4.38 mmol), and K₂CO₃ (e.g., 1.0 g, 7.3 mmol).
-
Add a 4:1 mixture of 1,4-dioxane and water (25 mL).
-
Bubble argon or nitrogen gas through the solution for 15-20 minutes to degas the solvent.
-
Under a positive pressure of inert gas, add the palladium catalyst, Pd(PPh₃)₄ (e.g., 126 mg, 0.11 mmol).
-
Heat the reaction mixture to 85-95 °C and stir for 6-12 hours, or until TLC indicates consumption of the starting material.[2]
-
Cool the reaction to room temperature and dilute with ethyl acetate (50 mL).
-
Wash the organic layer sequentially with water (25 mL) and brine (25 mL).
-
Dry the organic phase over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purify the crude residue by silica gel column chromatography to isolate the final biaryl product.
Part 5: Data & Application Summary
| Building Block Application | Key Transformation | Reagents & Conditions | Purpose & Rationale |
| Side-Chain Elaboration | Ketal Deprotection | p-TsOH, Acetone/H₂O, RT | Unmasks the acetyl group under mild acidic conditions.[8] |
| Pyrazole Formation | N₂H₄·H₂O, EtOH, Reflux | Utilizes the acetyl group for condensation to form a new heterocyclic ring. | |
| Ring Functionalization | Regioselective Bromination | NBS, H₂SO₄, RT | Installs a halide handle required for subsequent cross-coupling. |
| Suzuki-Miyaura Coupling | Arylboronic Acid, Pd(PPh₃)₄, K₂CO₃, Dioxane/H₂O, 90°C | Forms a new C-C bond, enabling the synthesis of complex biaryl systems.[2][11] |
Part 6: References
-
BenchChem. (n.d.). This compound. Retrieved from
-
BenchChem. (n.d.). A Comparative Guide to Orthogonal Deprotection Strategies for Dioxolane Groups. Retrieved from
-
ResearchGate. (n.d.). Synthesis and transformations of 3-acetylpyridine-2(1H)-thiones. Retrieved from
-
ACS Publications. (n.d.). A Simple, Modular Synthesis of Substituted Pyridines. Retrieved from
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from
-
Wikipedia. (n.d.). Dioxolane. Retrieved from
-
Guidechem. (n.d.). This compound. Retrieved from
-
Organic Chemistry Portal. (n.d.). Pyridine synthesis. Retrieved from
-
RSC Publishing. (n.d.). Novel synthesis of heterocyclic compounds from acetylenes. Retrieved from
-
SciELO. (n.d.). Novel Greener Microwave-Assisted Deprotection Methodology for the 1,3-Dioxolane Ketal of Isatin Using Calix[n]arenes. Retrieved from
-
YouTube. (2021). Pyridines – synthesis, reactions and applications. Retrieved from
-
PMC - NIH. (n.d.). Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. Retrieved from
-
PMC - NIH. (2017). Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction. Retrieved from
-
ChemicalBook. (n.d.). This compound | 1072933-64-2. Retrieved from
-
BLDpharm. (n.d.). 1072933-64-2|this compound. Retrieved from
-
Moldb. (n.d.). 1072933-64-2 | this compound. Retrieved from
-
MSU chemistry. (n.d.). Heterocyclic Compounds. Retrieved from
-
PMC - NIH. (2011). Direct Methoxypyridine Functionalization Approach to Magellanine-Type Lycopodium Alkaloids. Retrieved from
-
Wikipedia. (n.d.). Suzuki reaction. Retrieved from
-
Chemistry LibreTexts. (2024). Suzuki-Miyaura Coupling. Retrieved from
-
Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from
-
HETEROCYCLIC COMPOUNDS. (n.d.). Retrieved from
-
ChemicalBook. (2025). The Application and Synthesis of 3-Acetylpyridine. Retrieved from
-
PrepChem.com. (n.d.). Synthesis of 3-acetyl pyridine. Retrieved from
-
BenchChem. (n.d.). A Researcher's Guide to 3-Bromo-5-methoxypyridine: A Cost-Benefit Analysis in Synthesis. Retrieved from
Sources
- 1. Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. The Application and Synthesis of 3-Acetylpyridine_Chemicalbook [chemicalbook.com]
- 4. Page loading... [wap.guidechem.com]
- 5. This compound | 1072933-64-2 [chemicalbook.com]
- 6. 1072933-64-2 | this compound - Moldb [moldb.com]
- 7. Dioxolane - Wikipedia [en.wikipedia.org]
- 8. pdf.benchchem.com [pdf.benchchem.com]
- 9. researchgate.net [researchgate.net]
- 10. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. Suzuki reaction - Wikipedia [en.wikipedia.org]
- 13. chem.libretexts.org [chem.libretexts.org]
- 14. Suzuki Coupling [organic-chemistry.org]
- 15. m.youtube.com [m.youtube.com]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Pyridine Derivatives
Welcome to the Technical Support Center for the purification of crude pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in obtaining high-purity pyridine-based compounds. Drawing from established chemical principles and field-proven methodologies, this document provides in-depth troubleshooting guides, frequently asked questions (FAQs), and detailed protocols to streamline your purification workflows. Our focus is on not just the "how," but the critical "why" behind each step, ensuring you can adapt and optimize these methods for your specific derivative.
Section 1: Understanding the Challenge - Common Impurities in Crude Pyridine
Before selecting a purification strategy, it is crucial to understand the nature of the impurities commonly found in crude pyridine and its derivatives. These impurities can originate from the synthetic route or degradation during storage.[1][2]
-
Water: Pyridine is notoriously hygroscopic and readily absorbs atmospheric moisture.[3] It also forms a minimum-boiling azeotrope with water (approximately 57% pyridine to 43% water by mole fraction), making simple distillation ineffective for complete removal.[3][4]
-
Homologues (Picolines, Lutidines): Synthetic processes often yield a mixture of pyridine and its alkylated homologues (e.g., picolines, lutidines).[2][5] Their similar boiling points and chemical properties make separation by simple distillation challenging.
-
Other Nitrogenous Heterocycles: Depending on the synthesis (e.g., from coal tar or synthetic routes like the Chichibabin reaction), impurities such as pyrazines, pyrimidines, and pyridazines may be present.[1]
-
Non-Basic Compounds & Starting Materials: Unreacted starting materials and non-basic byproducts can contaminate the crude product.[5]
-
Color Impurities: Older or impure samples of pyridine can appear yellow or brown due to the presence of oxidized or polymerized species.[6][7]
Section 2: Troubleshooting Guides & FAQs
This section addresses specific issues you might encounter during the purification of pyridine derivatives in a practical question-and-answer format.
Issue 1: My Pyridine Derivative is Wet. How Do I Effectively Dry It?
Question: I've performed a reaction using pyridine as a solvent, and now my product, a pyridine derivative, is contaminated with water. What is the most robust method for drying it?
Answer: The choice of drying method depends on the required level of dryness and the scale of your experiment. Due to the formation of an azeotrope with water, a multi-step approach is often necessary.
Expert Insight: Simply adding a drying agent is often insufficient for achieving the anhydrous conditions required for many organometallic or water-sensitive reactions. A combination of pre-drying with a bulk desiccant followed by a more rigorous chemical drying and distillation is the gold standard.
Troubleshooting Workflow for Drying Pyridine Derivatives:
Caption: Decision workflow for drying pyridine derivatives.
Step-by-Step Protocols:
-
Pre-drying with KOH/NaOH:
-
To your flask containing the crude, wet pyridine derivative, add solid potassium hydroxide (KOH) or sodium hydroxide (NaOH) pellets (approximately 20 g per liter).[5]
-
Allow the mixture to stand for several hours, or up to two weeks for very wet samples, with occasional swirling.[5] The basic pellets will absorb the bulk of the water.
-
Carefully decant or filter the pyridine derivative away from the spent desiccant.
-
-
Final Drying by Distillation from Calcium Hydride (CaH₂):
-
Safety First: Calcium hydride reacts with water to produce flammable hydrogen gas. Ensure your apparatus is vented and work in a well-ventilated fume hood.
-
To the pre-dried pyridine derivative, add calcium hydride powder (5-10 g per liter).[3]
-
Fit the flask with a distillation head and condenser. It is crucial to protect the system from atmospheric moisture using a drying tube filled with CaCl₂ or an inert gas (Argon or Nitrogen) atmosphere.[8]
-
Gently reflux the mixture for at least one hour to ensure all water has reacted.
-
Proceed to distill the pyridine derivative, collecting the fraction that boils at the expected temperature. Discard the initial small fraction (forerun), which may contain more volatile impurities.
-
Store the distilled, anhydrous pyridine derivative over activated 3Å or 4Å molecular sieves in a well-sealed container, preferably under an inert atmosphere.[7][8]
-
-
Azeotropic Distillation:
-
This method is useful for removing water from a reaction mixture containing a pyridine derivative without isolating it first.
-
Set up a distillation apparatus, potentially with a Dean-Stark trap to physically separate the water.
-
As the mixture is heated, the lower-boiling azeotrope of the solvent and water will distill off, effectively removing the water from the desired compound.[9]
-
| Drying Method | Pros | Cons | Best For |
| Solid KOH/NaOH | Inexpensive, high capacity for water. | Only for pre-drying; does not achieve anhydrous conditions. | Removing bulk water from very wet samples. |
| Distillation from CaH₂ | Highly effective, provides truly anhydrous product. | Reacts to produce H₂ gas; requires distillation setup. | Applications requiring stringent anhydrous conditions. |
| Molecular Sieves (3Å/4Å) | Convenient, safe, good for storage. | Slower than reactive agents; lower capacity. | Maintaining dryness of an already purified solvent. |
| Azeotropic Distillation | Removes water in situ from reaction mixtures. | Co-distills solvent which must be removed later. | Drying heat-sensitive compounds or complex mixtures. |
Issue 2: My Purified Pyridine Derivative is Still Contaminated with Similarly-Boiling Homologues.
Question: I've distilled my crude 4-methylpyridine (γ-picoline), but NMR analysis shows it's still contaminated with 2-methylpyridine (α-picoline) and 3-methylpyridine (β-picoline). How can I separate these isomers?
Answer: Simple distillation is often insufficient for separating pyridine homologues with close boiling points. More advanced techniques that exploit subtle differences in their chemical or physical properties are required.
Expert Insight: Fractional distillation can be effective if the boiling point difference is significant and you use a column with a high number of theoretical plates (e.g., a Vigreux or packed column). However, for very close-boiling isomers, chemical separation methods are often more efficient.
Troubleshooting Options:
-
High-Efficiency Fractional Distillation:
-
Principle: Separates liquids based on small differences in boiling points.
-
Execution: Use a long, insulated fractional distillation column (e.g., Vigreux or packed with Raschig rings or metal sponge). The key is a slow distillation rate and a high reflux ratio to allow equilibrium to be established at each "plate" in the column.[8]
-
Why it Works: The vapor phase becomes progressively enriched in the more volatile component as it rises through the column.
-
-
Crystallization via Salt Formation:
-
Principle: Exploits differences in the solubility of salts formed from the pyridine derivatives.
-
Execution: Treat the mixture of pyridine homologues with an acid like oxalic acid in a suitable solvent such as acetone.[5] The oxalate salt of one isomer may be significantly less soluble and will precipitate out, allowing for separation by filtration. The free base can then be regenerated by treating the salt with a strong base (e.g., NaOH solution) and extracting the purified pyridine derivative.[5]
-
Why it Works: Even structurally similar molecules can have very different crystal lattice energies when they form salts, leading to large differences in solubility.
-
-
Preparative Chromatography:
-
Principle: Separates compounds based on their differential partitioning between a stationary phase and a mobile phase.
-
Execution: For small to medium scales, flash column chromatography is effective. For basic compounds like pyridine derivatives, it is often necessary to add a small amount of a basic modifier (e.g., 0.1-1% triethylamine or pyridine) to the eluent to prevent streaking on the silica gel column.[10] For industrial-scale separations, preparative HPLC can be used.
-
Why it Works: The polarity and steric hindrance of the pyridine derivatives will cause them to interact differently with the stationary phase (e.g., silica or C18), allowing for their separation as the mobile phase flows through the column.
-
Caption: Methods for separating pyridine homologues.
Issue 3: How Do I Remove Non-Basic Impurities from My Crude Pyridine Derivative?
Question: My synthesis of a pyridine derivative has left non-basic organic starting materials in the final product. How can I easily remove them?
Answer: An acid-base extraction is a highly effective and classic method for separating basic compounds like pyridine derivatives from neutral or acidic impurities.
Expert Insight: This technique leverages the basicity of the pyridine nitrogen. By protonating it with an acid, the pyridine derivative becomes a water-soluble salt, allowing it to be separated from water-insoluble organic impurities.
Protocol for Acid-Base Extraction:
-
Dissolution: Dissolve the crude mixture in a water-immiscible organic solvent (e.g., diethyl ether, ethyl acetate, or dichloromethane).
-
Acid Wash: Transfer the solution to a separatory funnel and wash it with a dilute aqueous acid solution (e.g., 1-2 M HCl or H₂SO₄). The basic pyridine derivative will react to form a pyridinium salt and move into the aqueous layer. The non-basic impurities will remain in the organic layer.
-
Separation: Separate the two layers. Discard the organic layer containing the impurities.
-
Basification: Cool the aqueous layer (containing the pyridinium salt) in an ice bath and slowly add a strong base (e.g., 6M NaOH or solid KOH) until the solution is strongly basic (check with pH paper). This will deprotonate the pyridinium salt, regenerating the free base (your pyridine derivative), which will often separate as an oil or solid.
-
Extraction: Extract the regenerated pyridine derivative back into a fresh portion of an organic solvent.
-
Drying and Concentration: Dry the organic extract over an anhydrous drying agent (e.g., Na₂SO₄ or MgSO₄), filter, and remove the solvent by rotary evaporation to yield the purified pyridine derivative.
Section 3: Safety First - Handling Pyridine and Its Derivatives
WARNING: Pyridine and many of its derivatives are hazardous. They are flammable, toxic upon inhalation, ingestion, and skin contact, and can cause serious eye irritation.[6][11]
-
Ventilation: Always handle pyridine and its derivatives in a properly functioning chemical fume hood.
-
Personal Protective Equipment (PPE): Wear appropriate PPE, including chemical-resistant gloves (consult a glove compatibility chart), splash goggles, a face shield, and a lab coat.[11]
-
Ignition Sources: Pyridine has a low flash point (~20 °C) and is highly flammable.[6] Keep it away from open flames, hot plates, and other sources of ignition.
-
Storage: Store in a cool, dry, well-ventilated area in a tightly sealed, compatible container (e.g., glass or high-density polyethylene).[12]
-
Disposal: Dispose of waste pyridine and contaminated materials in accordance with local, state, and federal regulations.[13]
References
-
Purification of Pyridine - Chempedia. (n.d.). LookChem. Retrieved from [Link]
- KR101652750B1 - Purification method of pyridine and pyridine derivatives. (n.d.). Google Patents.
-
Pyridine. (n.d.). Wikipedia. Retrieved from [Link]
- US6087507A - Separation of pyridine or pyridine derivatives from aqueous solutions. (n.d.). Google Patents.
-
How do I get dry pyridine? (2014, December 5). ResearchGate. Retrieved from [Link]
-
Drying and distilling pyridine. (2024, January 12). Reddit. Retrieved from [Link]
-
Pyridine. (n.d.). In Some Industrial Chemicals. NCBI Bookshelf. Retrieved from [Link]
-
Workup: Drying Methods. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
- CN101981007A - Method for purification of pyridine, and method for production of chlorinated pyridine. (n.d.). Google Patents.
-
Separation of Pyridine and Water using Pressure Swing Distillation. (n.d.). DWSIM. Retrieved from [Link]
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI. Retrieved from [Link]
-
How to dry the pyridine? (2021, January 14). ResearchGate. Retrieved from [Link]
- US3431266A - Method for recovery of pyridine bases. (n.d.). Google Patents.
-
12 Safety Precautions To Follow When Handling Pyridine. (2024, October 1). Post Apple Scientific. Retrieved from [Link]
- US5100514A - Separation of pyridine from water by extractive distillation. (n.d.). Google Patents.
-
Pyridine Derivatives and Impurity Standards for Pharma R&D. (2025, December 22). Pharmaffiliates. Retrieved from [Link]
-
Safety Data Sheet: Pyridine. (n.d.). Carl ROTH. Retrieved from [Link]
-
Double Distillation Column Process for Separation of Azeotropic Mixture (Pyridine-Water) using Pressure Swing Distillation(PSD). (n.d.). DWSIM. Retrieved from [Link]
-
Pyridine, alkyl derivatives: Human health tier II assessment Preface. (2015, September 1). NICNAS. Retrieved from [Link]
-
HAZARD SUMMARY. (n.d.). NJ.gov. Retrieved from [Link]
- CN102020603A - Method for preparing pyridine bases. (n.d.). Google Patents.
-
Extractions (video). (n.d.). Khan Academy. Retrieved from [Link]
-
Mod-33 Lec-37 Pyridine Synthesis. (2013, July 8). YouTube. Retrieved from [Link]
-
Chromatography: How to Run a Flash Column. (n.d.). University of Rochester, Department of Chemistry. Retrieved from [Link]
-
Design, Synthesis and Evaluation of Pyridine-Based Chromatographic Adsorbents for Antibody Purification. (2014, August 15). PubMed. Retrieved from [Link]
Sources
- 1. KR101652750B1 - Purification method of pyridine and pyridine derivatives - Google Patents [patents.google.com]
- 2. Pyridine - Some Industrial Chemicals - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. om.fossee.in [om.fossee.in]
- 5. Purification of Pyridine - Chempedia - LookChem [lookchem.com]
- 6. Pyridine - Wikipedia [en.wikipedia.org]
- 7. researchgate.net [researchgate.net]
- 8. reddit.com [reddit.com]
- 9. Workup [chem.rochester.edu]
- 10. Chromatography [chem.rochester.edu]
- 11. nj.gov [nj.gov]
- 12. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 13. sigmaaldrich.com [sigmaaldrich.com]
identifying side products in 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine reactions
Welcome to the technical support center for 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to navigate the complexities of working with this versatile building block. Here, we address common challenges, provide in-depth troubleshooting guides, and answer frequently asked questions to ensure the success of your experiments. Our approach is rooted in mechanistic principles to not only solve immediate issues but also to empower you with the knowledge to anticipate and prevent future complications.
Part 1: Troubleshooting Guide for Synthesis and Reactions
This section is dedicated to identifying and resolving specific issues that may arise during the synthesis and subsequent reactions of this compound.
Issue 1: Incomplete Reaction or Low Yield During Synthesis
Question: I am attempting to synthesize this compound from 3-bromo-5-methoxypyridine via a halogen-metal exchange followed by quenching with 2-methyl-1,3-dioxolane, but I'm observing a low yield of the desired product. What are the likely causes and solutions?
Answer: Low yields in this synthesis often stem from a few critical factors related to the highly reactive nature of the organometallic intermediate.
Probable Causes & Solutions:
-
Degradation of the Organometallic Intermediate: Organolithium or Grignard reagents derived from 3-bromo-5-methoxypyridine are highly reactive and can be unstable, especially at higher temperatures.
-
Solution: Maintain a strictly low temperature (typically -78 °C for lithiation) throughout the generation and subsequent reaction of the organometallic species.[1] Any temperature fluctuations can lead to decomposition or side reactions.
-
-
Presence of Protic Impurities: Water or other protic impurities in your solvents or reagents will quench the organometallic intermediate, leading to the formation of 3-methoxypyridine as a byproduct.
-
Solution: Ensure all glassware is rigorously dried, and use anhydrous solvents. It is best practice to distill solvents over a suitable drying agent before use.
-
-
Inefficient Halogen-Metal Exchange: The efficiency of the halogen-metal exchange can be influenced by the choice of organolithium reagent and the reaction time.
-
Solution: n-Butyllithium or t-butyllithium are commonly used.[1][2] Ensure the correct stoichiometry of the organolithium reagent is used. A slight excess may be necessary to compensate for any trace impurities. Monitor the reaction progress by TLC or LC-MS to determine the optimal reaction time for the exchange before adding the electrophile.
-
Issue 2: Presence of an Unexpected Carbonyl Peak in NMR/IR of the Product
Question: After my reaction using this compound, my product analysis shows a carbonyl peak, suggesting the dioxolane protecting group has been cleaved. How can I prevent this?
Answer: The 2-methyl-1,3-dioxolane group is an acetal, which serves to protect a carbonyl functionality. Its stability is highly pH-dependent.
Probable Causes & Solutions:
-
Acidic Reaction or Workup Conditions: The primary cause of premature deprotection is exposure to acidic conditions.[3][4] This can occur during the reaction itself if acidic reagents are used, or during the aqueous workup.
-
Solution:
-
Reaction: If possible, use non-acidic reagents. If acidic conditions are unavoidable, consider a more acid-stable protecting group.
-
Workup: During the workup, quench the reaction with a mild base, such as a saturated aqueous solution of sodium bicarbonate (NaHCO₃), before extraction. Ensure the aqueous layer is basic (pH > 7) before proceeding.
-
-
-
Lewis Acid Catalysis: Some metal catalysts can act as Lewis acids and promote the hydrolysis of the acetal.
-
Solution: If a metal catalyst is necessary for your transformation, screen for catalysts with lower Lewis acidity or consider adding a non-coordinating base to the reaction mixture to neutralize any adventitious acid.
-
Issue 3: Formation of Regioisomeric Byproducts in Subsequent Functionalization
Question: I am using this compound as a substrate for an electrophilic aromatic substitution/functionalization and obtaining a mixture of products. How can I improve the regioselectivity?
Answer: The pyridine ring has a complex reactivity pattern, and the positions of the existing substituents will direct incoming electrophiles or dictate the site of metallation.
Probable Causes & Solutions:
-
Competing Directing Effects: The methoxy group at the 3-position and the nitrogen atom in the pyridine ring exert different directing effects. The nitrogen atom is deactivating for electrophilic aromatic substitution and directs incoming electrophiles to the 3- and 5-positions. The methoxy group is an activating, ortho-, para-director. In this case, the directing effects can be complex. For metallation reactions, such as lithiation, the directing effect of the methoxy group and the coordinating effect of the pyridine nitrogen will favor deprotonation at the C2 or C4 positions.
-
Solution:
-
Reaction Choice: Select reactions known for high regioselectivity on substituted pyridines. For instance, certain transition-metal-catalyzed C-H functionalization reactions can offer high selectivity.[5][6]
-
Blocking Groups: In some cases, a removable blocking group can be temporarily installed at a more reactive site to direct the functionalization to the desired position.
-
Reaction Conditions: The choice of solvent, temperature, and catalyst/reagent can significantly influence the regiochemical outcome. A thorough optimization of reaction conditions is often necessary.
-
-
Part 2: Frequently Asked Questions (FAQs)
Q1: What are the most common impurities I should look for after synthesizing this compound?
A1: The most common impurities are typically unreacted starting materials and byproducts from side reactions. These include:
-
3-bromo-5-methoxypyridine: Unreacted starting material.
-
3-methoxypyridine: Formed if the organometallic intermediate is quenched by a proton source.
-
3-Methoxy-5-acetylpyridine: This is the deprotected ketone. Its presence indicates that the dioxolane group was hydrolyzed at some stage.
-
Homocoupled byproduct: Dimerization of the organometallic intermediate can sometimes occur, leading to a bipyridine species.
These impurities can often be identified and quantified using techniques like HPLC, GC-MS, and NMR spectroscopy.[7]
Q2: I am planning a Grignard reaction on a derivative of this compound. What potential side reactions should I be aware of?
A2: When using Grignard reagents with this substrate, consider the following potential side reactions:
-
Reaction with the Pyridine Ring: Grignard reagents can add to the pyridine ring, especially if it is activated, for example, by N-acylation to form a pyridinium salt.[8]
-
Basicity of the Grignard Reagent: Grignard reagents are strong bases and can deprotonate any acidic protons in your molecule or react with other electrophilic sites.
-
Metal-Halogen Exchange: If your derivative contains a halogen, the Grignard reagent can participate in a metal-halogen exchange, leading to a mixture of products.[2]
To minimize these side reactions, it is crucial to control the reaction temperature and the stoichiometry of the Grignard reagent.
Q3: How can I best characterize the side products in my reaction mixture?
A3: A combination of analytical techniques is often necessary for unambiguous structure elucidation of side products:
-
High-Performance Liquid Chromatography (HPLC) and Liquid Chromatography-Mass Spectrometry (LC-MS): These are excellent for separating the components of the reaction mixture and obtaining molecular weight information for each.
-
Gas Chromatography-Mass Spectrometry (GC-MS): Useful for volatile impurities and provides both retention time and mass spectral data.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are invaluable for determining the structure of the major product and any significant impurities. 2D NMR techniques (like COSY and HMBC) can be used to piece together the structure of unknown byproducts.
-
Fourier-Transform Infrared (FTIR) Spectroscopy: Can help identify the presence of key functional groups, such as a carbonyl from premature deprotection.[9]
Q4: Is the 2-methyl-1,3-dioxolane group stable to common reducing and oxidizing agents?
A4: Generally, the 2-methyl-1,3-dioxolane group is stable to a wide range of common reducing agents (e.g., NaBH₄, LiAlH₄) and oxidizing agents (e.g., PCC, PDC, KMnO₄ under basic or neutral conditions). However, strongly acidic oxidizing conditions can lead to cleavage of the acetal. It is always advisable to perform a small-scale test reaction to confirm the stability of the protecting group under your specific reaction conditions.
Part 3: Data and Diagrams
Table 1: Summary of Potential Side Products and Identification Methods
| Potential Side Product | Probable Origin | Recommended Analytical Technique(s) | Key Diagnostic Signal(s) |
| 3-Methoxypyridine | Quenching of organometallic intermediate | GC-MS, ¹H NMR | Molecular ion peak corresponding to C₆H₇NO; Characteristic pyridine proton signals in ¹H NMR. |
| 3-Methoxy-5-acetylpyridine | Hydrolysis of the dioxolane group | LC-MS, ¹H NMR, IR | Carbonyl stretch in IR (~1680 cm⁻¹); Methyl ketone singlet in ¹H NMR (~2.5 ppm). |
| Bipyridine dimer | Homocoupling of organometallic intermediate | LC-MS | Molecular ion peak corresponding to the dimerized product. |
| Regioisomers | Non-selective functionalization | HPLC, ¹H NMR, ¹³C NMR | Different retention times in HPLC; Distinct sets of aromatic proton signals in ¹H NMR. |
Diagrams
Caption: Troubleshooting workflow for low yield in synthesis.
Caption: Workflow to prevent unwanted deprotection.
References
-
ACS Publications. A Simple, Modular Synthesis of Substituted Pyridines. Available at: [Link]
-
The Journal of Organic Chemistry. Polysubstituted Pyridines from 1,4-Oxazinone Precursors. Available at: [Link]
-
Organic Chemistry Portal. Pyridine synthesis. Available at: [Link]
-
PMC - NIH. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Available at: [Link]
-
RSC Publishing. Chemoselective deprotection and deprotection with concomitant reduction of 1,3-dioxolanes, acetals and ketals using nickel boride. Available at: [Link]
-
A Review on Pyridine Derivatives Having Appropriate Remedies for Extreme Diseases. International Journal of Pharmaceutical Sciences and Research. Available at: [Link]
-
Condensation/ Multi-component Reactions MCR/Oxidation Approaches to Pyridines. Available at: [Link]
-
YouTube. Unlocking the Mystery: No Acetal Deprotection with HCl? Discovering Cis-Stereochemistry in Pyridine!. Available at: [Link]
-
Organic Chemistry Portal. Synthesis of aldehydes by deprotection or hydrolysis. Available at: [Link]
-
Green Chemistry (RSC Publishing). Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions. Available at: [Link]
-
Edubirdie. Mechanism For Acetals & Ketals Deprotection - Lecture Notes | York University. Available at: [Link]
-
ResearchGate. Preparation of substituted alkoxypyridines via directed metalation and metal-halogen exchange. Available at: [Link]
-
Organic Chemistry Portal. 1,3-Dioxanes, 1,3-Dioxolanes. Available at: [Link]
-
NIH. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions. Available at: [Link]
-
Journal of Student Scholarhip - TCNJ. Halogen-Metal Exchange Reactions of Bromoaryl-Substituted β-Lactams. Available at: [Link]
-
Wikipedia. Metal–halogen exchange. Available at: [Link]
-
PMC - NIH. Metal-Mediated Halogen Exchange in Aryl and Vinyl Halides: A Review. Available at: [Link]
-
MSU chemistry. Chemical Reactivity. Available at: [Link]
- Google Patents. CN112479991A - Preparation method of 2-bromo-5-aldehyde pyridine.
-
NIH. Synthesis, Characterization, and Mesomorphic Properties of New Pyridine Derivatives. Available at: [Link]
Sources
- 1. joss.tcnj.edu [joss.tcnj.edu]
- 2. Metal–halogen exchange - Wikipedia [en.wikipedia.org]
- 3. Electrochemically assisted deprotection of acetals, ketals, and dithioacetals under neutral conditions - Green Chemistry (RSC Publishing) [pubs.rsc.org]
- 4. Mechanism For Acetals & Ketals Deprotection - Lecture Notes | York University - Edubirdie [edubirdie.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
- 8. Enantioselective Catalytic Dearomative Addition of Grignard Reagents to 4-Methoxypyridinium Ions - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Technical Support Center: Synthesis of Substituted Pyridines
A Guide for Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for the synthesis of substituted pyridines. This guide is designed to provide practical, in-depth troubleshooting advice and answers to frequently asked questions encountered in the synthesis of this critical heterocyclic motif. As a Senior Application Scientist, my goal is to blend established chemical principles with field-proven insights to help you navigate the complexities of pyridine synthesis.
The pyridine ring is a cornerstone in pharmaceuticals, agrochemicals, and materials science.[1][2][3] However, its synthesis is often fraught with challenges, including issues with regioselectivity, functional group tolerance, and scalability.[1][4][5][6] This resource is structured to address these challenges head-on, providing you with the knowledge to optimize your synthetic routes and overcome common experimental hurdles.
Troubleshooting Guide
This section is formatted as a series of common problems you might encounter in the lab, followed by their likely causes and actionable solutions.
Issue 1: Low Yield in Hantzsch Pyridine Synthesis
Question: I'm performing a Hantzsch synthesis to prepare a substituted pyridine, but my yields are consistently low. What are the likely causes, and how can I improve the outcome?
Answer: Low yields in the Hantzsch synthesis are a frequent challenge.[7] This classical multicomponent reaction, while powerful, can be hampered by several factors.[2][3][8]
Probable Causes & Solutions:
-
Suboptimal Reaction Conditions: Traditional methods often involve refluxing in ethanol, which can be inefficient and lead to long reaction times.[7]
-
Solution: Consider employing a catalyst to accelerate the reaction. p-Toluenesulfonic acid (PTSA) under ultrasonic irradiation in aqueous micelles has been shown to dramatically increase yields.[7] Solvent-free conditions using catalysts like γ-Al2O3 nanoparticles at elevated temperatures can also provide high yields in shorter times.[7]
-
-
Incomplete Oxidation of the Dihydropyridine Intermediate: The initial product of the Hantzsch reaction is a 1,4-dihydropyridine, which must be oxidized to the final pyridine product.[7][8] Incomplete oxidation is a common reason for low yields.
-
Solution: Ensure you are using an effective oxidizing agent in the correct stoichiometric amount. Common choices include nitric acid, potassium ferrocyanide, or iodine in refluxing methanol.[7][9] Careful monitoring of the reaction by TLC or LC-MS is crucial to confirm the complete conversion of the dihydropyridine intermediate.
-
-
Side Reactions: The formation of byproducts can consume starting materials and reduce the yield of your desired product.[7]
-
Solution: The order of reagent addition can be critical, especially in the synthesis of unsymmetrical pyridines.[8] Pre-forming one of the intermediates, such as the enamine, before adding the other components can sometimes minimize side reactions.
-
| Parameter | Traditional Method | Optimized Method |
| Catalyst | None | p-Toluenesulfonic acid (PTSA) or γ-Al2O3 nanoparticles[7] |
| Solvent | Ethanol | Aqueous micelles or solvent-free[7] |
| Energy Source | Thermal (reflux) | Ultrasonic irradiation[7] |
| Oxidizing Agent | Nitric acid | Iodine in methanol[9] |
Issue 2: Poor Regioselectivity in Pyridine Ring Formation
Question: My reaction is producing a mixture of regioisomers, making purification difficult and lowering the yield of the desired product. How can I improve the regioselectivity?
Answer: Achieving high regioselectivity is a significant challenge in the synthesis of substituted pyridines, particularly when using unsymmetrical starting materials.[5][10][11] The electronic and steric properties of your substrates, as well as the reaction conditions, play a crucial role.
Probable Causes & Solutions:
-
Steric and Electronic Effects in Hantzsch and Related Syntheses: In reactions like the Hantzsch or Bohlmann-Rahtz synthesis, the initial condensation steps can proceed through multiple pathways, leading to different regioisomers.[10]
-
Solution: The use of sterically bulky substituents on one of the reactants can direct the cyclization to favor the formation of the less sterically hindered product.[10] For instance, in the Hantzsch synthesis, a bulky aldehyde can influence the regiochemical outcome.
-
-
Lack of Directing Groups in C-H Functionalization: Modern methods involving direct C-H functionalization can also suffer from a lack of regioselectivity on an unsubstituted pyridine ring.[4]
-
Metallacycle-Mediated Processes: While powerful, [2+2+2] cycloadditions of alkynes and nitriles often struggle with regioselectivity.[5][6]
-
Solution: A tethered approach, where two of the reacting components are linked, can pre-organize the system and lead to a single regioisomer.[6]
-
Caption: Decision workflow for troubleshooting poor regioselectivity.
Issue 3: Functional Group Intolerance
Question: My starting materials contain sensitive functional groups that are not surviving the reaction conditions. How can I synthesize my target pyridine without protecting groups?
Answer: Functional group tolerance is a critical consideration in modern organic synthesis, as it allows for more efficient and step-economical routes. Many classical pyridine syntheses utilize harsh conditions that are incompatible with sensitive functionalities.[1]
Probable Causes & Solutions:
-
Harsh Reaction Conditions (e.g., strong acids/bases, high temperatures): Many traditional condensation reactions require conditions that can lead to the degradation of functional groups like esters, amides, or certain heterocycles.
-
Solution: Explore modern synthetic methods that proceed under milder conditions. For example, copper-catalyzed cascade reactions for the synthesis of highly substituted pyridines have shown excellent functional group tolerance.[9][13] Similarly, iron-catalyzed cross-coupling reactions of heteroaromatic tosylates with alkyl Grignard reagents can be performed at low temperatures, preserving a wide range of functional groups.[9]
-
-
Use of Stoichiometric and Harsh Reagents: Reagents like strong oxidants or reductants can lack the chemoselectivity needed for complex molecules.
-
Solution: Consider metal-free reaction conditions where possible. For instance, the combination of iodine and triethylamine can trigger an oxime-based synthesis of 2-aryl-substituted pyridines with high chemoselectivity and broad functional group tolerance.[9] Electrochemical methods are also emerging as a sustainable approach with excellent functional group compatibility for heterocycle synthesis.[14]
-
Frequently Asked Questions (FAQs)
Q1: What are the fundamental challenges in the electrophilic substitution of pyridines?
A1: The pyridine ring is electron-deficient due to the presence of the electronegative nitrogen atom. This deactivation makes it significantly less reactive towards electrophilic aromatic substitution compared to benzene.[1][15] Furthermore, the lone pair of electrons on the nitrogen atom can coordinate with Lewis acids, further deactivating the ring and often leading to reactions at the nitrogen atom instead of the carbon atoms.[1][15]
Q2: How can I achieve C-4 functionalization of a pyridine ring selectively?
A2: Direct and selective C-4 functionalization has been a long-standing challenge.[12] One effective strategy is to use a blocking group at the more reactive C-2 and C-6 positions. A recently developed method employs a simple maleate-derived blocking group that allows for exquisite control of Minisci-type decarboxylative alkylation at the C-4 position.[9][12]
Q3: My purification of a substituted pyridine is proving difficult. What are some common issues and solutions?
A3: Purification challenges can arise from several factors, including the polarity of the pyridine nitrogen, the presence of closely related isomers, or residual catalyst.
-
Polarity: The basic nitrogen atom can cause tailing on silica gel chromatography. Adding a small amount of a basic modifier, such as triethylamine or ammonia, to the eluent can often mitigate this issue.
-
Isomer Separation: If your reaction produces a mixture of regioisomers, careful optimization of your column chromatography conditions (e.g., solvent system, gradient) is essential.[16] In some cases, recrystallization may be a more effective method for separating isomers.
-
Catalyst Removal: For reactions employing metal catalysts, removal of the metal residue is crucial, especially for pharmaceutical applications.[17] Passing the crude product through a plug of a suitable scavenger resin or performing an aqueous wash with a chelating agent can be effective.
Q4: I need to scale up my pyridine synthesis. What are the key considerations?
A4: Scalability is a major hurdle for many laboratory-scale pyridine syntheses.[18]
-
Reaction Type: One-pot reactions are generally preferred for large-scale synthesis to improve efficiency.[18]
-
Reagent Cost and Availability: The cost and availability of starting materials become critical at scale.
-
Safety and Exotherms: Be mindful of potential exotherms, especially in oxidation or condensation reactions.
-
Work-up and Purification: Extraction and distillation procedures may need to be adapted for larger volumes. The use of continuous flow reactors, particularly with microwave assistance, can be a highly effective strategy for scaling up pyridine synthesis, as it allows for better control over reaction parameters and can improve yields and safety.[19][20]
Caption: Key challenges in the synthesis of substituted pyridines.
Experimental Protocols
Protocol 1: Hantzsch Synthesis of a 1,4-Dihydropyridine with Ultrasonic Irradiation
This protocol is adapted from a method shown to improve yields in the Hantzsch synthesis.[7]
Materials:
-
Aldehyde (1.0 mmol)
-
Ethyl acetoacetate (2.0 mmol)
-
Ammonium acetate (1.2 mmol)
-
p-Toluenesulfonic acid (PTSA) (0.1 mmol)
-
Aqueous micellar solution (e.g., 2% TPGS-750-M in water)
Procedure:
-
In a round-bottom flask, combine the aldehyde, ethyl acetoacetate, ammonium acetate, and PTSA in the aqueous micellar solution.
-
Place the flask in an ultrasonic bath.
-
Irradiate the mixture at a controlled temperature (e.g., 40-50 °C) and monitor the reaction progress by TLC.
-
Upon completion, extract the product with an organic solvent (e.g., ethyl acetate).
-
Combine the organic layers, dry over anhydrous Na2SO4, filter, and concentrate under reduced pressure.
-
Purify the crude 1,4-dihydropyridine by column chromatography or recrystallization.
Note: The subsequent oxidation to the pyridine can be carried out using a mild oxidant like iodine in methanol.
Protocol 2: Regioselective C-4 Alkylation via a Minisci-Type Reaction
This protocol is based on a method for the selective C-4 alkylation of pyridines.[12]
Materials:
-
Pyridine adduct (e.g., maleate-derived) (0.5 mmol)
-
Carboxylic acid (1.0 mmol)
-
Silver nitrate (AgNO3) (20 mol%)
-
Ammonium persulfate ((NH4)2S2O8) (1.0 mmol)
-
1,2-Dichloroethane (DCE) and Water (1:1)
Procedure:
-
To a solution of the pyridine adduct in a 1:1 mixture of DCE and water, add the carboxylic acid, silver nitrate, and ammonium persulfate.
-
Heat the reaction mixture at 50 °C for 2 hours.
-
Monitor the reaction by TLC or LC-MS.
-
After cooling to room temperature, perform an aqueous work-up and extract the product with an organic solvent.
-
The blocking group can then be removed under basic conditions (e.g., using DBU) to yield the C-4 alkylated pyridine.
-
Purify the final product by column chromatography.
References
- Benchchem. Troubleshooting poor regioselectivity in the synthesis of substituted pyridines.
- Organic Chemistry Portal. Pyridine synthesis.
- Benchchem. Technical Support Center: Pyridine Synthesis Troubleshooting.
- Sarchem Labs. Pyridine in Pharmaceutical Science and Medicinal Compound Synthesis.
- Benchchem. Troubleshooting low yield in multi-component pyridine synthesis.
- PubMed Central. Pyridine C(sp2)
- Benchchem. troubleshooting poor yield in pyrazolo[3,4-b]pyridine synthesis.
- American Chemical Society.
- Pharmaguideline. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine.
- ACS Publications.
- ResearchGate.
- Wikipedia. Pyridine.
- Baran Lab. Pyridine Synthesis: Cliff Notes.
- PubMed Central. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines.
- PMC - NIH.
- ACS Publications.
- Unb. Pyridine Synthesis: A Comprehensive Overview.
- MDPI. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions.
- ACS Publications.
- PMC - NIH. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
- MDPI.
- PMC - NIH. A Simple, Modular Synthesis of Substituted Pyridines.
- Denmark Group. DE NOVO SYNTHESIS OF SUBSTITUTED PYRIDINES.
- Benchchem. Technical Support Center: Scaling Up the Synthesis of 2,6-dipyridin-2-ylpyridine.
- ACS GCI Pharmaceutical Roundtable Reagent Guides. Pyridine Ring Synthesis.
- ResearchGate. (PDF) One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor.
Sources
- 1. Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Pyridine - Wikipedia [en.wikipedia.org]
- 3. Pyridine Synthesis: A Comprehensive Overview [selecaoppge.unb.br]
- 4. researchgate.net [researchgate.net]
- 5. Three-Component Coupling Sequence for the Regiospecific Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 6. denmarkgroup.web.illinois.edu [denmarkgroup.web.illinois.edu]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. baranlab.org [baranlab.org]
- 9. Pyridine synthesis [organic-chemistry.org]
- 10. pdf.benchchem.com [pdf.benchchem.com]
- 11. Mechanism and regioselectivity in an open-and-shut case of pyridine halogenation - American Chemical Society [acs.digitellinc.com]
- 12. Practical and Regioselective Synthesis of C4-Alkylated Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 13. A Simple, Modular Synthesis of Substituted Pyridines - PMC [pmc.ncbi.nlm.nih.gov]
- 14. pubs.acs.org [pubs.acs.org]
- 15. Synthesis, Reactions and Medicinal Uses of Pyridine and Basicity of Pyridine | Pharmaguideline [pharmaguideline.com]
- 16. pdf.benchchem.com [pdf.benchchem.com]
- 17. Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions | MDPI [mdpi.com]
- 18. pdf.benchchem.com [pdf.benchchem.com]
- 19. One-step synthesis of pyridines and dihydropyridines in a continuous flow microwave reactor - PMC [pmc.ncbi.nlm.nih.gov]
- 20. researchgate.net [researchgate.net]
Navigating the Stability of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine: A Technical Support Guide
For Researchers, Scientists, and Drug Development Professionals
Welcome to the technical support center for 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. As a key building block in medicinal chemistry and drug development, understanding the stability and handling of this compound is paramount to ensure the integrity of your experiments and the quality of your results. This guide, structured in a user-friendly question-and-answer format, provides in-depth technical information, troubleshooting advice, and preventative measures to address common challenges encountered during the use of this versatile molecule.
Section 1: Understanding the Core Stability Profile
The stability of this compound is intrinsically linked to its chemical structure, specifically the presence of the 1,3-dioxolane ring, which acts as a protecting group for a ketone functionality. This acetal is the most reactive site under certain conditions and its integrity is crucial for the compound's utility.
Frequently Asked Questions (FAQs) on Stability
Q1: What is the primary degradation pathway for this compound?
A1: The primary degradation pathway is the acid-catalyzed hydrolysis of the 1,3-dioxolane (acetal) group.[1][2] This reaction cleaves the acetal, regenerating the parent ketone, 3-acetyl-5-methoxypyridine, and ethylene glycol. This process is initiated by protonation of one of the oxygen atoms in the dioxolane ring, followed by ring-opening to form a resonance-stabilized oxocarbenium ion. Subsequent attack by water completes the hydrolysis.
Q2: Under what pH conditions is the compound most stable?
A2: this compound is most stable under neutral and basic conditions.[1][2] The acetal linkage is generally robust in the absence of acid.
Q3: How does temperature affect the stability of the compound?
Q4: Are there any solvents that should be avoided during storage or in reaction mixtures?
A4: Protic solvents, especially in combination with acidic conditions, should be used with caution as they can participate in the hydrolysis of the dioxolane group. Acidic impurities in solvents can also initiate degradation. It is crucial to use dry, high-purity solvents, particularly in reactions where the stability of the acetal is required.
Section 2: Troubleshooting Guide for Synthesis and Handling
This section addresses specific problems that may arise during the synthesis, purification, and handling of this compound.
Synthesis Troubleshooting
Q5: My synthesis of this compound from 3-acetyl-5-methoxypyridine results in a low yield. What are the potential causes and solutions?
A5: Low yields in the acetalization reaction can stem from several factors:
-
Incomplete Reaction: The formation of the dioxolane is a reversible equilibrium reaction. To drive the reaction to completion, water, a byproduct of the reaction, must be effectively removed.
-
Solution: Employ a Dean-Stark apparatus during the reaction to azeotropically remove water. Alternatively, the use of a chemical dehydrating agent can be effective.[1]
-
-
Inefficient Catalysis: An inappropriate amount or type of acid catalyst can lead to a sluggish reaction or the formation of side products.
-
Solution: Use a catalytic amount of a suitable acid, such as p-toluenesulfonic acid (p-TsOH). The optimal catalyst loading should be determined empirically, but typically ranges from 0.1 to 5 mol%.
-
-
Substrate Purity: Impurities in the starting material, 3-acetyl-5-methoxypyridine, can interfere with the reaction.
-
Solution: Ensure the starting material is of high purity. If necessary, purify it by recrystallization or chromatography before use.
-
Q6: I am observing the formation of a significant amount of a side product during the synthesis. What could it be and how can I minimize it?
A6: A common side product is the result of self-condensation of the starting ketone under acidic conditions. Additionally, if the reaction temperature is too high or the reaction time is excessively long, other degradation pathways may be initiated.
-
Solution:
-
Maintain the reaction temperature at the lowest effective level.
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography (GC) to avoid prolonged reaction times.
-
Ensure a strictly anhydrous reaction environment.
-
Purification Troubleshooting
Q7: I am having difficulty purifying the compound by silica gel chromatography. It seems to be degrading on the column. What is the cause and how can I prevent this?
A7: The silica gel itself can be slightly acidic, which can lead to the hydrolysis of the acid-sensitive dioxolane group during chromatography.[4]
-
Solution:
-
Neutralize the Silica Gel: Before preparing the column, wash the silica gel with a dilute solution of a non-nucleophilic base, such as triethylamine (typically 1-2% in the eluent), followed by the eluent to remove the excess base.[4]
-
Use a Buffered Mobile Phase: Incorporate a small amount of a non-nucleophilic base like triethylamine into the mobile phase to neutralize any acidic sites on the silica gel.
-
Alternative Stationary Phases: Consider using a less acidic stationary phase, such as neutral alumina.
-
Rapid Purification: Perform the chromatography as quickly as possible to minimize the contact time between the compound and the stationary phase.
-
Q8: What is a recommended solvent system for the purification of this compound by silica gel chromatography?
A8: A good starting point for a solvent system is a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate. The exact ratio will depend on the specific impurities present. A typical gradient could be from 5% to 50% ethyl acetate in hexane. It is always recommended to first determine the optimal solvent system using TLC.[4]
Handling and Storage Troubleshooting
Q9: I have noticed a change in the appearance (e.g., color change, crystallization) of my stored this compound. What could be the reason?
A9: A change in appearance could indicate degradation. The formation of the parent ketone or other impurities can alter the physical state of the compound. This is often due to exposure to moisture and/or acidic vapors in the storage environment.
-
Solution:
-
Store the compound in a tightly sealed container to protect it from atmospheric moisture.
-
Store in a desiccator, especially for long-term storage.
-
Avoid storing near acidic compounds.
-
Q10: What are the ideal long-term storage conditions for this compound?
A10: For optimal long-term stability, this compound should be stored in a cool, dry, and dark place.[3]
-
Temperature: Refrigeration (2-8 °C) is recommended.
-
Atmosphere: Store under an inert atmosphere (e.g., argon or nitrogen) to prevent exposure to moisture and air.
-
Container: Use an amber glass vial or a container that protects the compound from light, as pyridine-containing molecules can be light-sensitive.[3]
Section 3: Experimental Protocols and Data
To further assist in your experimental work, this section provides a summary of stability data and a general experimental workflow.
Summary of Stability-Influencing Factors
| Parameter | Condition to Avoid | Recommended Condition | Rationale |
| pH | Acidic (pH < 7) | Neutral to Basic (pH ≥ 7) | The dioxolane group is susceptible to acid-catalyzed hydrolysis.[1][2] |
| Temperature | High Temperatures | Cool (Refrigerated) | Reduces the rate of potential degradation reactions.[3] |
| Moisture | Presence of Water | Anhydrous | Water is a reactant in the hydrolysis of the acetal.[1] |
| Light | Exposure to UV/Sunlight | Stored in the dark | Pyridine derivatives can be photosensitive.[3] |
| Solvents | Protic and/or Acidic | Anhydrous, Aprotic | To prevent solvolysis and acid-catalyzed degradation. |
Illustrative Workflow for Synthesis and Purification
Caption: A general workflow for the synthesis and purification of this compound.
Degradation Pathway
Caption: Acid-catalyzed hydrolysis of this compound.
By adhering to the guidelines and troubleshooting advice presented in this technical support center, researchers can confidently handle and utilize this compound, ensuring the stability of the compound and the reliability of their experimental outcomes.
References
- Sci-Hub. (n.d.). Kinetics of hydrolysis of 2-aryl-2-phenyl-1,3-dithianes in 10%(v/v) dioxane–water, containing perchloric acid. Acidity functions in this solvent and the reactivity of α-thio carbocations.
-
Organic Chemistry Portal. (n.d.). 1,3-Dioxanes, 1,3-Dioxolanes. Retrieved from [Link]
-
Saari, V., Eerola, A., Ora, M., Gimenez Molina, A., Horvath, A., Sanghvi, Y. S., & Virta, P. (2015). Selective Acetalization in Pyridine: A Sustainable 5'-O-(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Organic Letters, 17(15), 3891–3894. [Link]
-
Loba Chemie. (n.d.). PYRIDINE FOR SYNTHESIS. Retrieved from [Link]
-
ResearchGate. (n.d.). The pivotal role of the pyridine ring in enhancing second order nonlinearity in methoxy substituted chalcones. Retrieved from [Link]
-
National Institutes of Health. (2024). Silica Gel Chromatographic Methods for Identification, Isolation and Purification of Gossypol Acetic Acid. Retrieved from [Link]
-
Wiley-VCH. (n.d.). Supporting Information. Retrieved from [Link]
-
National Institutes of Health. (n.d.). Selective Acetalization in Pyridine: A Sustainable 5′‑O‑(2-Methoxypropyl) Protecting Group in the Synthesis of Nucleic Acid Analogs. Retrieved from [Link]
- Google Patents. (n.d.). EP0369208A1 - Process for the preparation of 3,5-dimethyl-4-methoxy pyridine derivatives, and intermediate therefor.
-
Science of Synthesis. (n.d.). Product Class 8: 1,3-Dioxanes, 1,3-Dioxepanes, and Larger-Ring O/O Acetals. Retrieved from [Link]
-
Semantic Scholar. (n.d.). The Hydrolysis of 1,3-Dioxolan and Its Alkyl-Substituted Derivatives. Part I. The Structural Factors Influencing the Rates of Hydrolysis of a Series of Methyl-Substituted Dioxolans. Retrieved from [Link]
-
Reddit. (2023, August 21). How to isolate PEGylated product and methyl pyridine. Retrieved from [Link]
-
Carl ROTH. (2023, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of 2-methoxy-2-methyl-3-{6-[2-(5-methyl-2-phenyl-1,3-oxazol-4-yl)ethoxy]pyridin-3-yl}propanoic acid, a dual PPARα/γ agonist. Retrieved from [Link]
-
ResearchGate. (n.d.). Hydrolysis rate constants for two carboxylic acid esters. Retrieved from [Link]
-
Sciencemadness Discussion Board. (2008, April 10). Storage of pyridine?. Retrieved from [Link]
-
National Institutes of Health. (2012). Synthesis and Biological Activity of New 1,3-Dioxolanes as Potential Antibacterial and Antifungal Compounds. Retrieved from [Link]
- Google Patents. (n.d.). CN103664886A - Preparation method of 2-[[[4-(3-methoxypropoxy)-3-methylpyridine-2-yl]-methyl]thio]-1H-benzimidazole.
-
PubMed. (1976). Peptide sweeteners. 4. Hydroxy and methoxy substitution of the aromatic ring in L-aspartyl-L-phenylalanine methyl ester. Structure-taste relationships. Retrieved from [Link]
-
National Institutes of Health. (n.d.). A multiple linear regression approach to the estimation of carboxylic acid ester and lactone alkaline hydrolysis rate constants. Retrieved from [Link]
-
Preprints.org. (2023, November 3). Three-Step Synthesis of (E)-1-(2-(Pyridin- 2-yl)benzo[d]thiazol-6-yl)-3-(3,4,5- trimethoxyphenyl)prop-2-en-1-one as a Potential. Retrieved from [Link]
-
Semantic Scholar. (n.d.). Synthesis of methylpyridines by catalytic method in the gas phase. Retrieved from [Link]
Sources
Technical Support Center: Troubleshooting NMR Peak Assignments for Complex Pyridine Structures
<
Welcome to the Technical Support Center for NMR-based structural elucidation of complex pyridine derivatives. This guide is designed for researchers, scientists, and drug development professionals who encounter challenges in assigning NMR peaks for these often intricate structures. Here, we move beyond simple spectral interpretation, offering in-depth troubleshooting strategies and advanced methodologies grounded in established scientific principles.
I. Frequently Asked Questions (FAQs)
This section addresses common initial hurdles in the analysis of pyridine NMR spectra.
Q1: Why are the α-protons (adjacent to the nitrogen) of my pyridine ring so far downfield?
The nitrogen atom in the pyridine ring is electronegative, leading to a significant deshielding effect on the adjacent α-protons (H2/H6). This deshielding results in a characteristic downfield chemical shift, often observed in the range of 8.5-9.5 ppm, depending on the solvent and substituents.[1] This effect is even more pronounced in pyridinium salts where the nitrogen atom carries a formal positive charge.[1][2]
Q2: My aromatic signals are heavily overlapped. What are the first steps to resolve them?
Signal overlapping in the aromatic region is a frequent challenge. Here are some initial strategies:
-
Change the NMR Solvent: Switching to a different deuterated solvent can alter the chemical shifts of your protons and potentially resolve the overlap.[1][3] Aromatic solvents like benzene-d₆ can induce significant shifts due to anisotropic effects, offering a different spectral presentation compared to chloroform-d.[1]
-
Increase Spectrometer Field Strength: If accessible, using a spectrometer with a higher magnetic field will increase the dispersion of the signals, often resolving overlapping multiplets.[1]
-
Temperature Variation: In some cases, subtle conformational changes or intermolecular interactions can be influenced by temperature. Acquiring spectra at different temperatures may help to separate overlapping signals.[4][5][6]
Q3: I've formed a pyridine N-oxide. How will this affect my NMR spectrum?
The N-oxide functional group significantly alters the electronic distribution in the pyridine ring. The N-O bond introduces a dipole, and the oxygen atom can participate in hydrogen bonding. Generally, you can expect to see:
-
Shifts in both ¹H and ¹³C Spectra: The chemical shifts of the ring protons and carbons will be different from the parent pyridine. For instance, in pyridine N-oxide, the α-protons are typically shifted upfield, while the γ-proton is shifted downfield compared to pyridine.[7][8]
-
Changes in Coupling Constants: The electronic changes can also subtly alter the coupling constants between ring protons.
Q4: How does protonation of the pyridine nitrogen affect the NMR spectrum?
Protonation of the nitrogen atom to form a pyridinium salt has a profound effect on the NMR spectrum.[9] The positive charge on the nitrogen leads to a strong deshielding of all ring protons, causing them to shift significantly downfield.[2][10][11] This effect is most pronounced for the α-protons.[1] The coupling patterns will also be affected by the change in the electronic structure of the ring.[12][13]
II. In-Depth Troubleshooting Guides
This section provides detailed workflows for more complex assignment challenges.
Guide 1: Distinguishing Between Isomers
Differentiating between positional isomers of substituted pyridines is a common and critical task.
Step-by-Step Protocol for Isomer Differentiation:
-
Acquire High-Resolution ¹H NMR: Obtain a standard one-dimensional proton NMR spectrum with good resolution and signal-to-noise.
-
Analyze Coupling Patterns: Carefully examine the splitting patterns of the aromatic protons.
-
A 2-substituted pyridine will typically show a doublet, a triplet, a triplet, and a doublet (or more complex patterns if long-range couplings are resolved).
-
A 3-substituted pyridine will often display a singlet (or narrow triplet), a doublet, a doublet of doublets, and another doublet.
-
A 4-substituted pyridine will exhibit two doublets (an AA'BB' system if the substituent is symmetric).
-
-
Utilize 2D COSY: A COSY (Correlation Spectroscopy) experiment is essential for confirming proton-proton coupling networks.[14][15][16] Cross-peaks in the COSY spectrum will definitively show which protons are adjacent to each other.
-
Employ 2D HMBC for Long-Range Correlations: The HMBC (Heteronuclear Multiple Bond Correlation) experiment is arguably the most powerful tool for distinguishing isomers.[14][15][16] It reveals correlations between protons and carbons over two or three bonds.
-
For a substituent at the 2-position, the protons of the substituent should show an HMBC correlation to the C2 and C3 carbons of the pyridine ring.
-
For a 3-substituted pyridine, the substituent's protons will correlate to C2, C3, and C4.
-
For a 4-substituted pyridine, correlations will be observed to C3, C4, and C5.
-
Visualizing the HMBC Workflow for Isomer Identification:
Caption: HMBC correlations for distinguishing pyridine isomers.
Guide 2: Leveraging Advanced NMR Techniques for Highly Congested Spectra
For particularly complex or heavily substituted pyridines, standard 1D and 2D techniques may be insufficient.
Advanced NMR Methodologies:
-
TOCSY (Total Correlation Spectroscopy): This experiment is invaluable when you have overlapping multiplets from different spin systems.[14] A cross-peak in a TOCSY spectrum indicates that two protons are part of the same continuous chain of coupled spins. This is particularly useful for identifying all the protons of a substituent or the entire pyridine ring system, even if some signals are obscured.[16]
-
NOESY/ROESY (Nuclear Overhauser Effect Spectroscopy): These experiments detect protons that are close in space, regardless of whether they are directly bonded.[14] This is crucial for determining the relative orientation of substituents on the pyridine ring. A cross-peak between a substituent proton and a specific ring proton provides strong evidence for their spatial proximity.
-
HSQC (Heteronuclear Single Quantum Coherence): This experiment correlates each proton directly to the carbon it is attached to.[14][15][16] While seemingly simple, it is a cornerstone for assigning carbon signals and serves as a starting point for interpreting HMBC data.
Workflow for Complex Structure Elucidation:
Caption: Advanced NMR workflow for complex pyridine structures.
Guide 3: The Role of Computational Chemistry
When experimental data is ambiguous, computational methods can provide valuable insights.
-
DFT (Density Functional Theory) Calculations: DFT can be used to predict the ¹H and ¹³C chemical shifts of a proposed structure.[17] By comparing the calculated spectrum to the experimental one, you can gain confidence in your assignment or identify discrepancies that may point to an incorrect structure. The accuracy of these predictions is highly dependent on the chosen functional and basis set.[17]
-
GIAO (Gauge-Including Atomic Orbital) Method: This is a common approach within DFT for calculating NMR shielding tensors, which are then converted to chemical shifts.[18]
Important Considerations:
-
Computational predictions are not a substitute for experimental data but rather a powerful complementary tool.
-
The accuracy of the prediction depends on the quality of the input geometry, which should be optimized at a suitable level of theory.[17]
III. Data Tables for Quick Reference
Table 1: Typical ¹H Chemical Shift Ranges for Pyridine Protons
| Proton Position | Typical Chemical Shift (ppm) in CDCl₃ |
| α (H2, H6) | 8.5 - 8.7 |
| β (H3, H5) | 7.1 - 7.4 |
| γ (H4) | 7.5 - 7.8 |
Note: These are approximate ranges and can be significantly influenced by substituents and solvent.[19]
Table 2: Typical J-Coupling Constants in Pyridine
| Coupling | Typical Value (Hz) |
| ³J(H2, H3) | 4.5 - 5.5 |
| ³J(H3, H4) | 7.5 - 8.0 |
| ⁴J(H2, H4) | 1.5 - 2.0 |
| ⁴J(H2, H6) | < 1.0 |
| ⁵J(H2, H5) | < 1.0 |
Note: These values can vary with substitution.[19][20]
IV. The Impact of Experimental Conditions
Solvent Effects
The choice of solvent can have a dramatic impact on the chemical shifts in the NMR spectrum of pyridine and its derivatives.[3][21][22] This is due to a combination of factors, including:
-
Hydrogen Bonding: Solvents capable of hydrogen bonding can interact with the lone pair of electrons on the nitrogen atom, altering the electronic environment of the ring.
-
Anisotropic Effects: Aromatic solvents like benzene-d₆ can induce significant upfield or downfield shifts depending on the orientation of the solute relative to the solvent molecule's ring current.
-
Polarity: The polarity of the solvent can influence the polarization of the solute molecule, leading to changes in chemical shifts.[21]
Temperature Effects
Temperature can also influence the NMR spectrum in several ways:[6]
-
Conformational Averaging: For molecules with flexible substituents, changing the temperature can alter the rate of conformational exchange. At low temperatures, you may see distinct signals for different conformers, which coalesce into a single averaged signal at higher temperatures.[5]
-
Intermolecular Interactions: Temperature can affect the strength and dynamics of intermolecular interactions, such as hydrogen bonding and π-π stacking, which can in turn affect chemical shifts.[4]
-
Chemical Exchange: If there are protons in your system that are undergoing chemical exchange (e.g., with a protic solvent), the rate of this exchange is temperature-dependent and will affect the appearance of the corresponding signals.
V. Beyond NMR: Corroborative Techniques
While NMR is the primary tool for structure elucidation, mass spectrometry (MS) provides invaluable complementary information.
Mass Spectrometry for Pyridine Structures
-
Molecular Weight Determination: High-resolution mass spectrometry (HRMS) provides the accurate mass of the molecular ion, which is crucial for determining the elemental composition of your compound.
-
Fragmentation Patterns: Electron ionization (EI) mass spectrometry can induce characteristic fragmentation of pyridine rings.[23][24][25] The loss of HCN (27 Da) is a common fragmentation pathway for the pyridine ring itself.[23] The fragmentation patterns of substituents can also provide valuable structural clues.[26][27]
VI. References
-
Jones, V. I. P., & Ladd, J. A. (1970). Solvent effects in the proton magnetic resonance spectrum of pyridine. Journal of the Chemical Society B: Physical Organic, 567-569.
-
Supporting Information for N-oxidation of Pyridine Derivatives. (n.d.). Millipore Sigma.
-
A Study of Solvent Effects on the 13C Nuclear Magnetic Resonance Spectra of Cholesterol, Pyridine, And Uridine. (n.d.). Canadian Journal of Chemistry.
-
Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ESA-IPB.
-
Jirí Czernek, et al. (2021). Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates. Magnetochemistry.
-
Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and theory. (2023). RSC Publishing.
-
Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited. (2009). ERIC.
-
Solvent effect on the 1H NMR spectra of a pyridinocalix(4)arene derivative and its protonation constants in methanol. (n.d.). SciELO.
-
Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices. (2018). PLOS One.
-
Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. (n.d.). ResearchGate.
-
Carbon-13 nuclear magnetic resonance study of pyridine N-oxide. (n.d.). ACS Publications.
-
Pyridine-N-oxide(694-59-7) 1H NMR spectrum. (n.d.). ChemicalBook.
-
NMR chemical shift prediction of pyridines. (n.d.). Stenutz.
-
²H NMR spectra line shape evolution with temperature of [D5]pyridine... (n.d.). ResearchGate.
-
Technical Support Center: Interpreting Mass Spectrometry Fragmentation Patterns of 2,3-Dihydrofuro[2,3-c]pyridine. (n.d.). Benchchem.
-
Variable-temperature NMR studies of 2-(pyridin-2-yl)-1H-benzo[d]imidazole. (n.d.). Life Science Journal.
-
Estimation of the total range of 1JCC couplings in heterocyclic compounds: Pyridines and their N-oxides, the experimental and DFT studies. (2025). ResearchGate.
-
How does solvent choice effect chemical shift in NMR experiments? (2022). Reddit.
-
8 Advanced NMR techniques for structural characterization of heterocyclic structures. (n.d.). ResearchGate.
-
3-Pyridinol N-oxide(6602-28-4) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Mass spectra of some isomeric monosubstituted pyridines. Participation of the ring nitrogen in the fragmentation of the 2 isomers. (n.d.). The Journal of Organic Chemistry.
-
Qualitative Applications of the NMR Spectra of Alkylpyridines: Part I. Chemical Shifts of the Ring Protons. (n.d.). R Discovery.
-
Formal Synthesis of Ortho-Cyanated N-Heterocycles via Direct, Metal-Free Cyanation of N-Oxides Under Benign Conditions. (n.d.). MDPI.
-
NMR Spectra of Pyridine, Picolines and Hydrochlorides and of Their Hydrochlorides and Methiodides. (n.d.). Bulletin de l'Académie Polonaise des Sciences, Série des sciences chimiques.
-
Long-range carbon-13-proton coupling constants. I. Cyanopyridines. (1974). Journal of the American Chemical Society.
-
Long-range proton-carbon coupling constants: NMR methods and applications. (n.d.). PubMed.
-
NMR study of proton transfer interactions in the system pyridine + HCI (O%-95%). (n.d.). AIP Publishing.
-
The mass spectra of furan, pyrrole, pyridine and pyrazine recorded at I... (n.d.). ResearchGate.
-
Electronic Supplementary Information. (n.d.). The Royal Society of Chemistry.
-
A computational tool to accurately and quickly predict 19F NMR chemical shifts of molecules with fluorine-carbon. (2022). ChemRxiv.
-
Fragmentation pathways in the mass spectra of isomeric phenylazoxypyridine-N-oxides. (1992). Canadian Science Publishing.
-
Experimental and calculated values n J CN couplings (Hz) in the pyridine derivatives. (n.d.). ResearchGate.
-
Troubleshooting peak assignments in NMR spectra of pyridinium compounds. (n.d.). Benchchem.
-
Application Notes and Protocols for NMR Spectroscopy of Pyridine Derivatives. (n.d.). Benchchem.
-
Evidence by NMR of Temperature-dependent - Solvent Electric Field Effects on Proton Transfer. (n.d.). Zeitschrift für Physikalische Chemie.
-
Measurement of Long Range C H Coupling Constants. (2012). University of Ottawa NMR Facility Blog.
-
Accurate Prediction of 1H NMR Chemical Shifts of Small Molecules Using Machine Learning. (n.d.). Journal of Chemical Information and Modeling.
-
NMR/IR Analysis - Predicting a Structure and Assigning a Spectrum with a Pyridine Ring. (2017). YouTube.
-
A Simple Method for Measuring Long-Range 1H−13C Coupling Constants in Organic Molecules. (n.d.). ACS Publications.
-
Variable temperature 500 MHz 1 H NMR spectra of [Cu(2)(POP)] [PF 6 ]... (n.d.). ResearchGate.
-
Advanced NMR Techniques and Applications. (n.d.). Fiveable.
-
Advanced Spectroscopy: Organic Structures from 2D NMR Spectra (Vol 1). (n.d.). ResearchGate.
-
How Does Temperature Affect NMR?. (2025). YouTube.
-
J-Coupling. (n.d.). Weizmann Institute of Science.
-
Nature of NMR Shifts in Paramagnetic Octahedral Ru(III) Complexes with Axial Pyridine-Based Ligands. (2023). Inorganic Chemistry.
-
Pyridine(110-86-1) 1H NMR spectrum. (n.d.). ChemicalBook.
-
Analysis of the NMR Spectrum of Pyridine. (n.d.). AIP Publishing.
-
Pd(II) Complexes with Pyridine Ligands: Substituent Effects on the NMR Data, Crystal Structures, and Catalytic Activity. (2022). NIH.
-
Precise measurement of long-range heteronuclear coupling constants by a novel broadband proton-proton - decoupled CPM. (n.d.). Chemistry – A European Journal.
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. bcpw.bg.pw.edu.pl [bcpw.bg.pw.edu.pl]
- 3. reddit.com [reddit.com]
- 4. researchgate.net [researchgate.net]
- 5. lifesciencesite.com [lifesciencesite.com]
- 6. m.youtube.com [m.youtube.com]
- 7. rsc.org [rsc.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. ERIC - EJ1003056 - Experimental Determination of pK[subscript a] Values by Use of NMR Chemical Shifts, Revisited, Journal of Chemical Education, 2012-Nov [eric.ed.gov]
- 10. Experimental and computational studies on a protonated 2-pyridinyl moiety and its switchable effect for the design of thermolytic devices | PLOS One [journals.plos.org]
- 11. pubs.aip.org [pubs.aip.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. sites.esa.ipb.pt [sites.esa.ipb.pt]
- 15. pdf.benchchem.com [pdf.benchchem.com]
- 16. fiveable.me [fiveable.me]
- 17. Analyzing Discrepancies in Chemical-Shift Predictions of Solid Pyridinium Fumarates - PMC [pmc.ncbi.nlm.nih.gov]
- 18. chemrxiv.org [chemrxiv.org]
- 19. Pyridine(110-86-1) 1H NMR [m.chemicalbook.com]
- 20. pubs.aip.org [pubs.aip.org]
- 21. tandfonline.com [tandfonline.com]
- 22. cdnsciencepub.com [cdnsciencepub.com]
- 23. Fingerprinting fragments of fragile interstellar molecules: dissociation chemistry of pyridine and benzonitrile revealed by infrared spectroscopy and ... - Faraday Discussions (RSC Publishing) DOI:10.1039/D3FD00015J [pubs.rsc.org]
- 24. pubs.acs.org [pubs.acs.org]
- 25. researchgate.net [researchgate.net]
- 26. pdf.benchchem.com [pdf.benchchem.com]
- 27. cdnsciencepub.com [cdnsciencepub.com]
Technical Support Center: Overcoming Low Solubility of Pyridine-Based Intermediates
Welcome to the technical support center for researchers, scientists, and drug development professionals. This guide provides in-depth troubleshooting strategies and frequently asked questions (FAQs) to address the common challenge of low solubility encountered with pyridine-based intermediates during experimentation. This resource is designed to provide not just protocols, but the underlying scientific principles to empower you to make informed decisions in your work.
Troubleshooting Guide: A Proactive Approach to Solubility Challenges
Low solubility of pyridine-based intermediates can be a significant bottleneck in synthetic chemistry and drug development, impacting reaction kinetics, purification, and formulation. This guide offers a systematic approach to diagnosing and resolving these issues.
Initial Assessment: Understanding the "Why"
Before attempting to modify your system, it's crucial to understand the root cause of the low solubility. Pyridine and its derivatives are polar, with a lone pair of electrons on the nitrogen atom that is not delocalized into the aromatic π-system, making them basic.[1] Their solubility is a complex interplay of their molecular structure, the solvent system, and the experimental conditions.
Q1: My pyridine-based intermediate is crashing out of my reaction mixture. What are the first steps I should take?
A1: When an intermediate precipitates unexpectedly, a rapid assessment of the reaction environment is critical. Consider the following immediate actions:
-
Solvent Polarity Mismatch: Pyridine itself is miscible with a wide range of solvents, from nonpolar hexane to water.[1][2][3] However, the solubility of substituted pyridines can vary dramatically. If your intermediate is highly substituted with nonpolar moieties, the polarity of your solvent may be too high. Conversely, the introduction of polar functional groups may render it insoluble in a nonpolar solvent.
-
Temperature Effects: Solubility is often temperature-dependent. A slight decrease in room temperature could be enough to cause a compound to fall out of a near-saturated solution. Gently warming the reaction mixture can be a quick diagnostic test.
-
pH Shift: The basicity of the pyridine nitrogen (pKa of the conjugate acid is ~5.21) means its solubility can be highly sensitive to the pH of the medium.[1] If your reaction generates an acidic or basic byproduct, it could be altering the protonation state of your intermediate and, consequently, its solubility.
Systematic Troubleshooting Workflow
If initial assessments do not resolve the issue, a more systematic approach is required. The following workflow provides a structured method for tackling persistent solubility problems.
Caption: A decision-making workflow for addressing low solubility of pyridine-based intermediates.
Detailed Troubleshooting Protocols
Solvent System Optimization
Q2: How do I rationally select a new solvent or co-solvent system for my pyridine intermediate?
A2: The principle of "like dissolves like" is a good starting point. However, a more nuanced approach involves considering the specific intermolecular forces at play.
-
Co-solvency: The use of a water-miscible organic solvent, or co-solvent, can significantly enhance the solubility of poorly soluble compounds.[4][5] Co-solvents work by reducing the polarity of the aqueous medium, making it more favorable for hydrophobic molecules to dissolve.[6] Common co-solvents for biological assays include DMSO and ethanol.[7][8]
Protocol for Co-solvent Screening:
-
Prepare a stock solution of your intermediate in a strong organic solvent where it is highly soluble (e.g., DMSO).
-
In a series of vials, prepare different ratios of your primary solvent and the co-solvent (e.g., 9:1, 4:1, 1:1 aqueous buffer to DMSO).
-
Add a small, consistent volume of the stock solution to each co-solvent mixture.
-
Observe for precipitation immediately and after a set period (e.g., 1 hour, 24 hours) to distinguish between kinetic and thermodynamic solubility.
-
| Co-Solvent | Typical Starting Concentration (v/v) | Notes |
| DMSO | 1-5% | A powerful solvent, but can interfere with some biological assays at higher concentrations.[8] |
| Ethanol | 5-20% | Less toxic than DMSO and generally well-tolerated in many systems. |
| Propylene Glycol | 10-30% | Often used in pharmaceutical formulations. |
| PEG 400 | 10-40% | A good choice for increasing the solubility of highly lipophilic compounds. |
pH Modification and Salt Formation
Q3: Can I simply adjust the pH to improve the solubility of my basic pyridine intermediate?
A3: Yes, this is a very effective strategy. Since pyridine derivatives are basic, lowering the pH of an aqueous solution will lead to the protonation of the pyridine nitrogen, forming a pyridinium salt.[1] These salts are generally much more water-soluble than the free base.[9][10]
Protocol for pH-Dependent Solubility Assessment:
-
Prepare a series of buffers with a range of pH values (e.g., pH 2, 4, 6, 7.4, 8).
-
Add an excess of your solid pyridine intermediate to each buffer.
-
Agitate the samples at a constant temperature until equilibrium is reached (typically 24-48 hours).
-
Filter the samples to remove undissolved solid.
-
Analyze the concentration of the dissolved intermediate in the filtrate using a suitable analytical method (e.g., HPLC-UV).
Q4: When should I consider isolating my intermediate as a salt?
A4: If you consistently require your intermediate to be in a soluble form, especially for downstream applications like formulation or biological screening, isolating it as a salt is a robust strategy.[11][12] Salt formation can significantly improve not only solubility but also dissolution rate and stability.[10][13]
Protocol for Salt Formation:
-
Dissolve the pyridine-based free base in a suitable organic solvent (e.g., diethyl ether, acetone).[9]
-
Add a stoichiometric amount of a suitable acid (e.g., HCl in isopropanol, methanesulfonic acid).
-
The corresponding salt will often precipitate from the solution.
-
The salt can then be isolated by filtration and dried.
Structural Modification
Q5: My project allows for structural modifications. What are some effective strategies for pyridine-based compounds?
A5: Medicinal chemistry often employs structural modifications to improve the physicochemical properties of a molecule.
-
Introduction of Solubilizing Groups: Attaching polar, ionizable groups can dramatically increase aqueous solubility. For example, the introduction of a morpholine moiety has been shown to increase the water solubility of thieno[2,3-b]pyridines by three orders of magnitude.[14]
-
Prodrug Approach: A prodrug is an inactive or less active derivative that is converted to the active drug in vivo.[15][16] This strategy can be used to temporarily mask a poorly soluble parent molecule with a more soluble promoiety.[17][18][19]
Caption: The prodrug approach for enhancing the solubility of pyridine-based intermediates.
Advanced Techniques
Q6: I've tried the common methods without success. What other options are available?
A6: For particularly challenging compounds, more advanced formulation strategies may be necessary.
-
Polymer Encapsulation: Dispersing a hydrophobic drug in a hydrophilic polymer can improve its dissolution and absorption.[20] For instance, loading a potent thieno[2,3-b]pyridine derivative into a cholesteryl-poly(allylamine) polymer matrix enhanced its water solubility.[14]
-
Cocrystallization: This crystal engineering approach involves combining an active pharmaceutical ingredient (API) with a water-soluble coformer in the same crystal lattice.[21] This can alter the physicochemical properties of the API, including its solubility and dissolution rate.[21]
-
Micronization: Reducing the particle size of the drug increases the surface area-to-volume ratio, which can lead to an enhanced dissolution rate.[5][20][22]
Frequently Asked Questions (FAQs)
Q: What is the difference between kinetic and thermodynamic solubility?
A: Kinetic solubility is the maximum concentration of a compound that can be achieved by dissolving it from a high-concentration stock solution (e.g., in DMSO) into an aqueous buffer. It often represents a supersaturated and unstable state that can lead to precipitation over time. Thermodynamic solubility is the concentration of a compound in a saturated solution at equilibrium with its solid phase, representing the true, stable solubility.[23]
Q: Can I use in silico tools to predict the solubility of my pyridine derivatives?
A: Yes, several computational models can predict aqueous solubility based on a compound's structure. These tools are useful for early-stage screening and for prioritizing experimental work. However, experimental verification is always necessary to confirm the predictions.[23]
Q: My pyridine intermediate forms different crystal habits. Can this affect its solubility?
A: Absolutely. The phenomenon of a single compound existing in multiple crystalline forms is known as polymorphism. Different polymorphs can have significantly different physical properties, including solubility, melting point, and stability.[24] It is crucial to control the crystallization process to ensure batch-to-batch consistency.
Q: Are there any specific intermolecular interactions that I should be aware of with pyridine-based compounds?
A: Yes, for pyridinium salts, weak dispersion forces like C–H···π interactions can play a significant role in dictating solubility. In some cases, these interactions can disrupt the ionic crystal lattice, leading to increased solubility in organic solvents.[25]
References
-
Pyridine - chemeurope.com. Available at: [Link]
-
Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - NIH. Available at: [Link]
-
Co -solvent : Significance and symbolism. Available at: [Link]
-
Pyridine - Some Industrial Chemicals - NCBI Bookshelf. Available at: [Link]
-
Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - NIH. Available at: [Link]
-
Pyridine - Solubility of Things. Available at: [Link]
-
Pyridine – High-Purity Solvent - Consolidated Chemical. Available at: [Link]
-
Prodrug strategies to overcome poor water solubility - PubMed. Available at: [Link]
-
Solubility 5 effect of cosolvents on the aqueous solubility of organic chemicals - YouTube. Available at: [Link]
-
C–H···π interactions increase pyridinium solubility by disrupting ionic... - ResearchGate. Available at: [Link]
-
Evaluation of dimethyl sulfoxide (DMSO) as a co -solvent for toxicity testing of hydrophobic organic compounds - PubMed. Available at: [Link]
-
Pyridine as a compound solvent - any thoughts? - ResearchGate. Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed Central. Available at: [Link]
-
Why Do Co -solvents Enhance the Solubility of Solutes in Supercritical Fluids? New Evidence and Opinion | Request PDF - ResearchGate. Available at: [Link]
-
Pyridine and Pyridine Derivatives - ResearchGate. Available at: [Link]
-
Prodrug strategies to overcome poor water solubility . (2007) | Valentino J. Stella - SciSpace. Available at: [Link]
-
Prodrug strategies to overcome poor water solubility - ResearchGate. Available at: [Link]
-
Solubility enhancement techniques . Available at: [Link]
-
The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed. Available at: [Link]
-
Improving the solubility and dissolution of poorly soluble drugs by salt formation and the consequent effect on mechanical properties - Aston Research Explorer. Available at: [Link]
-
Click-to-Release Reactions for Tertiary Amines and Pyridines - ACS Publications. Available at: [Link]
-
Improving Aqueous Solubility and In Vitro Pharmacokinetic Properties of the 3-Nitroimidazo[1,2-a]pyridine Antileishmanial Pharmacophore - MDPI. Available at: [Link]
-
Which one is the best method to follow the salt formation of pyridine derivatives and biphenyl compounds ? | ResearchGate. Available at: [Link]
-
Solubility enhancement techniques : A comprehensive review - WJBPHS. Available at: [Link]
-
Strategies to Address Low Drug Solubility in Discovery and Development . Available at: [Link]
-
(PDF) Principles of Salt Formation - ResearchGate. Available at: [Link]
-
Salt formation to improve drug solubility - PubMed. Available at: [Link]
-
Crystallization & Solid Form Challenges for Intermediates - At Tianming Pharmaceutical. Available at: [Link]
-
A systematic study of lutidine salts formed with the pharmaceutically acceptable salt -forming agent, pamoic acid - CrystEngComm (RSC Publishing) DOI:10.1039/B507408H. Available at: [Link]
-
Solubility : A speed‒breaker on the drug discovery highway - MedCrave online. Available at: [Link]
-
Effect of pH on solubility (Lehninger's Principles) - Chemistry Stack Exchange. Available at: [Link]
-
FUNDAMENTALS OF SOLUBILITY ENHANCEMENT TECHNIQUES : WHAT DO WE NEED TO CONSIDER?. Available at: [Link]
Sources
- 1. Pyridine [chemeurope.com]
- 2. solubilityofthings.com [solubilityofthings.com]
- 3. consolidated-chemical.com [consolidated-chemical.com]
- 4. Co-solvent: Significance and symbolism [wisdomlib.org]
- 5. wjbphs.com [wjbphs.com]
- 6. m.youtube.com [m.youtube.com]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. Evaluation of dimethyl sulfoxide (DMSO) as a co-solvent for toxicity testing of hydrophobic organic compounds - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. Salt formation to improve drug solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. A systematic study of lutidine salts formed with the pharmaceutically acceptable salt-forming agent, pamoic acid - CrystEngComm (RSC Publishing) [pubs.rsc.org]
- 13. research.aston.ac.uk [research.aston.ac.uk]
- 14. Investigation into Improving the Aqueous Solubility of the Thieno[2,3-b]pyridine Anti-Proliferative Agents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PMC [pmc.ncbi.nlm.nih.gov]
- 16. The Prodrug Approach: A Successful Tool for Improving Drug Solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. Prodrug strategies to overcome poor water solubility - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. scispace.com [scispace.com]
- 19. researchgate.net [researchgate.net]
- 20. Solubility enhancement techniques [wisdomlib.org]
- 21. Engineering Cocrystals of Poorly Water-Soluble Drugs to Enhance Dissolution in Aqueous Medium - PMC [pmc.ncbi.nlm.nih.gov]
- 22. journal.appconnect.in [journal.appconnect.in]
- 23. pdf.benchchem.com [pdf.benchchem.com]
- 24. tianmingpharm.com [tianmingpharm.com]
- 25. researchgate.net [researchgate.net]
Technical Support Center: Synthesis and Purification of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Welcome to the technical support center for the synthesis and purification of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This guide is designed for researchers, chemists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and detailed experimental protocols to enhance the purity and yield of this valuable synthetic intermediate.
Introduction
This compound is a key building block in the synthesis of a variety of pharmacologically active molecules.[1] The core of its synthesis lies in the protection of the ketone functionality of a 3-acetyl-5-methoxypyridine precursor as a cyclic ketal. While seemingly straightforward, this acid-catalyzed reaction is an equilibrium process that is highly sensitive to reaction conditions. Achieving high purity and yield requires careful control of several key parameters. This guide provides a comprehensive overview of the reaction, potential pitfalls, and strategies for optimization.
Frequently Asked Questions (FAQs)
Q1: My reaction is not going to completion, and I have a significant amount of starting material left. What are the likely causes?
A1: Incomplete conversion is a common issue in ketalization reactions. The primary reasons include:
-
Insufficient Catalyst: The acid catalyst is essential for activating the carbonyl group. An insufficient amount will result in a slow or stalled reaction.
-
Presence of Water: Ketal formation is a reversible reaction that produces water as a byproduct. Any water present in the reaction mixture, either from wet reagents or atmospheric moisture, will shift the equilibrium back towards the starting materials.
-
Inadequate Temperature: The reaction may require heating to proceed at a reasonable rate and to facilitate the removal of water.
Q2: My final product is discolored. What is the cause and how can I prevent it?
A2: Discoloration in pyridine derivatives can often be attributed to impurities or degradation products. Purification by distillation, sometimes after treatment with a drying agent like potassium hydroxide (KOH) or a mild oxidizing agent, can yield a colorless product. Proper storage of the purified compound in a dark, airtight container is also crucial.
Q3: During the work-up, my product seems to be decomposing. Why is this happening?
A3: The 1,3-dioxolane group is sensitive to acid, especially in the presence of water. If the acidic catalyst is not completely neutralized during the work-up, the ketal can hydrolyze back to the ketone upon contact with aqueous solutions.
Q4: How should I store the purified this compound?
A4: The purified compound should be stored in a tightly sealed, dark glass bottle under an inert atmosphere (e.g., nitrogen or argon) at 2-8°C to protect it from moisture and light, which can cause degradation over time.
Troubleshooting Guide
This section provides a systematic approach to resolving common issues encountered during the synthesis and purification of this compound.
| Issue | Potential Cause | Recommended Action |
| Low Yield | Incomplete reaction | - Increase the amount of acid catalyst (e.g., p-toluenesulfonic acid).- Ensure efficient removal of water using a Dean-Stark trap.- Increase the reaction temperature and/or time. Monitor progress by TLC or GC. |
| Product loss during work-up | - Ensure complete neutralization of the acid catalyst with a mild base (e.g., saturated sodium bicarbonate solution) before aqueous extraction.- Avoid vigorous shaking during extraction to prevent emulsion formation. | |
| Impure Product (by TLC/GC) | Presence of starting material | - See "Low Yield" section for optimizing reaction completion. |
| Hydrolysis of the ketal | - Ensure anhydrous reaction conditions.- Perform a thorough neutralization of the acid catalyst during work-up. | |
| Side-products from unoptimized conditions | - Consider using a milder, solid acid catalyst like Amberlyst-15 to simplify purification and potentially improve selectivity. | |
| Difficult Purification | Emulsion formation during extraction | - Add brine (saturated NaCl solution) to the aqueous layer to break the emulsion.- Filter the mixture through a pad of Celite. |
| Co-distillation with impurities | - Use fractional distillation with a high-efficiency column.- Consider purification by column chromatography on silica gel. |
Reaction and Troubleshooting Workflow
Caption: Workflow for the synthesis and troubleshooting of this compound.
Experimental Protocols
The following protocols are provided as a general guideline. Optimization may be necessary to achieve the desired purity and yield.
Protocol 1: Synthesis of this compound
This procedure is based on standard acid-catalyzed ketalization reactions.
Materials:
-
3-Acetyl-5-methoxypyridine
-
Ethylene glycol
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
Toluene
-
Saturated sodium bicarbonate solution
-
Brine (saturated NaCl solution)
-
Anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄)
Procedure:
-
Set up a round-bottom flask with a Dean-Stark trap and a reflux condenser.
-
To the flask, add 3-acetyl-5-methoxypyridine (1.0 eq), ethylene glycol (1.5 eq), and a catalytic amount of p-toluenesulfonic acid monohydrate (0.05 eq).
-
Add a sufficient amount of toluene to dissolve the reactants and fill the Dean-Stark trap.
-
Heat the mixture to reflux and monitor the collection of water in the Dean-Stark trap.
-
Continue refluxing until no more water is collected and thin-layer chromatography (TLC) or gas chromatography (GC) indicates the consumption of the starting material.
-
Cool the reaction mixture to room temperature.
-
Carefully add saturated sodium bicarbonate solution to neutralize the p-TsOH.
-
Transfer the mixture to a separatory funnel and wash the organic layer with saturated sodium bicarbonate solution, followed by brine.
-
Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate, filter, and concentrate under reduced pressure to obtain the crude product.
Protocol 2: Purification by Fractional Distillation
For the purification of pyridine derivatives, fractional distillation under reduced pressure is often effective.
Procedure:
-
Assemble a fractional distillation apparatus with a short-path distillation head and a vacuum source.
-
Transfer the crude product to the distillation flask.
-
Slowly reduce the pressure and gently heat the flask.
-
Collect the fractions at the appropriate boiling point and pressure. The desired product is a colorless oil.
Understanding and Controlling Side Reactions
The primary side reaction in this synthesis is the hydrolysis of the 1,3-dioxolane ring.
Mechanism of Ketal Formation and Hydrolysis
Caption: Simplified mechanism of acid-catalyzed ketal formation and hydrolysis.
As the mechanism illustrates, the presence of water can drive the reaction in the reverse direction (hydrolysis). Therefore, maintaining anhydrous conditions is paramount for achieving a high yield of the desired ketal.
References
Sources
preventing decomposition of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine during storage
Answering the user's request.## Technical Support Center: Storage and Handling of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
Welcome to the technical support guide for this compound (CAS 1072933-64-2). This resource is designed for researchers, chemists, and drug development professionals to ensure the long-term stability and integrity of this critical building block. Improper storage can lead to sample degradation, compromising experimental outcomes and leading to costly delays. This guide provides in-depth, field-proven insights into the causality of decomposition and offers robust protocols for its prevention.
Understanding the Molecule: A Stability Perspective
This compound is a heterocyclic compound featuring three key structural elements: a pyridine ring, a methoxy ether, and a methyl-substituted dioxolane. While the pyridine and methoxy groups are relatively stable, the dioxolane moiety is a cyclic acetal , which serves as a protecting group for a ketone. This acetal linkage is the molecule's primary vulnerability.
The principal decomposition pathway is the acid-catalyzed hydrolysis of the acetal .[1][2][3][4][5][6][7][8] In the presence of trace amounts of acid and water, the dioxolane ring will open, reverting to the parent ketone, 3-acetyl-5-methoxypyridine, and releasing ethylene glycol. This process can be initiated by atmospheric moisture, particularly if acidic impurities are present in the storage environment or the sample itself.[9][10][11][12]
Frequently Asked Questions (FAQs)
Q1: What is the primary cause of decomposition for this compound during storage?
The most common cause of degradation is the hydrolysis of the 1,3-dioxolane ring. This reaction is an equilibrium process that is significantly accelerated by the presence of acid, even in catalytic amounts.[7][13][14] Atmospheric moisture provides the water necessary for this reaction, and trace acidic vapors in a laboratory environment can act as the catalyst.
Below is a diagram illustrating the acid-catalyzed hydrolysis mechanism.
Caption: Acid-catalyzed hydrolysis pathway of the dioxolane group.
Q2: What are the ideal short-term ( < 1 month) storage conditions?
For routine, short-term storage, the primary goal is to minimize exposure to moisture and light. The compound should be stored in a tightly sealed vial, preferably with a PTFE-lined cap to ensure an airtight seal. Placing the vial inside a secondary container, such as a desiccator cabinet containing a desiccant like silica gel or Drierite™, is highly recommended.
Q3: For long-term storage ( > 1 month), what additional precautions are necessary?
For long-term viability, it is crucial to store the compound under a dry, inert atmosphere.[15] This involves displacing the air, which contains oxygen and moisture, with an inert gas like argon or nitrogen. This practice prevents both hydrolysis and potential slow oxidation. Cold temperatures further slow the rate of any potential degradation.
| Parameter | Short-Term Storage (< 1 month) | Long-Term Storage (> 1 month) | Rationale |
| Temperature | 2-8 °C (Refrigerated) | ≤ -20 °C (Frozen) | Reduces kinetic rate of decomposition. |
| Atmosphere | Ambient (in sealed vial) | Dry Argon or Nitrogen | Displaces moisture and oxygen, preventing hydrolysis and oxidation.[15][16] |
| Container | Amber glass vial, PTFE-lined cap | Ampoule (flame-sealed) or Septum-capped vial | Provides an impermeable barrier to moisture and air.[17] |
| Environment | In a desiccator | In a freezer (-20°C or -80°C) | Ensures a consistently dry and low-energy environment.[18] |
Q4: I suspect my sample has degraded. How can I confirm this?
Visual inspection is the first step; degradation may sometimes result in a change of color or physical state. However, the most reliable method is analytical chemistry.
-
¹H NMR Spectroscopy: This is the most direct method. The intact compound has a characteristic singlet for the dioxolane's methyl group. Upon hydrolysis to 3-acetyl-5-methoxypyridine, this peak will disappear and a new singlet corresponding to the acetyl methyl group will appear at a different chemical shift.
-
GC-MS (Gas Chromatography-Mass Spectrometry): This technique can separate the parent compound from its ketone degradation product, and the mass spectrometer will confirm their identities based on their mass-to-charge ratio and fragmentation patterns.
Troubleshooting Guide
This guide provides a logical workflow for identifying and resolving potential stability issues.
Caption: Decision tree for troubleshooting compound stability.
Experimental Protocols
Protocol 1: Purity Assessment via ¹H NMR Spectroscopy
This protocol describes a standard method to quickly assess the integrity of your sample.
-
Sample Preparation: Accurately weigh approximately 5-10 mg of your this compound sample.
-
Dissolution: Dissolve the sample in ~0.7 mL of a deuterated solvent (e.g., CDCl₃ or DMSO-d₆) in a clean, dry NMR tube. Ensure the solvent is from a fresh bottle or has been stored over molecular sieves to minimize water content.
-
Analysis: Acquire a standard ¹H NMR spectrum.
-
Data Interpretation:
-
Intact Compound: Look for the key signals, including the singlet corresponding to the C-methyl group on the dioxolane ring (approx. 1.7 ppm in CDCl₃).
-
Degradation Product: The presence of 3-acetyl-5-methoxypyridine will be indicated by a new singlet for the acetyl methyl group (approx. 2.6 ppm in CDCl₃).
-
Quantification: Integrate the peaks for the intact compound's methyl group and the degradation product's methyl group. The relative integration values provide an estimate of the purity.
-
Protocol 2: Long-Term Storage Preparation under Inert Atmosphere
This protocol ensures maximum stability for long-term archiving of the compound.
-
Preparation: Place a clean, dry vial (with a septum-equipped cap) and a magnetic stir bar into a round-bottom flask. Heat the flask under vacuum to remove adsorbed moisture and allow it to cool to room temperature under a positive pressure of inert gas (argon or nitrogen).
-
Aliquotting: In a glovebox or under a steady stream of inert gas, transfer the desired amount of the solid compound into the pre-dried vial.
-
Atmosphere Exchange (Schlenk Line Method):
-
Securely cap the vial.
-
Insert a needle connected to the inert gas line and a second "vent" needle through the septum.
-
Gently purge the vial with the inert gas for 1-2 minutes to displace all air.
-
Remove the vent needle first, followed by the gas inlet needle, to maintain a slight positive pressure inside the vial.
-
-
Sealing: For added protection, wrap the cap-vial interface with Parafilm®.
-
Storage: Label the vial clearly with the compound name, date, and storage conditions ("Store at -20°C under N₂"). Place the vial in the designated freezer.[19]
By adhering to these guidelines, researchers can significantly mitigate the risk of decomposition, ensuring the quality and reliability of their experimental starting materials.
References
-
Chemical Storage Guidelines. (n.d.). Environmental Health & Safety, Princeton University. Retrieved from [Link]
- Greene, T. W., & Wuts, P. G. M. (1999). Protective Groups in Organic Synthesis. Wiley-Interscience.
-
Dioxolane - Wikipedia. (n.d.). Retrieved from [Link]
-
Principles of Inert Atmosphere Storage. (2024). ResearchGate. Retrieved from [Link]
-
How do you store chemicals in inert gas? (2025). Sciencemadness.org. Retrieved from [Link]
-
1,3-Dioxanes, 1,3-Dioxolanes. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
- Mesken, F. A. J. (1981). Methods for the Preparation of Acetals from Alcohols or Oxiranes and Carbonyl Compounds. Synthesis, 1981(7), 501-522.
-
A Beginner's Guide to Chemical Storage Best Practices. (n.d.). Moravek. Retrieved from [Link]
-
Acetals Formation and Hydrolysis. (n.d.). Organic Chemistry Tutor. Retrieved from [Link]
-
Acetal Hydrolysis Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
Sources
- 1. snyder-group.uchicago.edu [snyder-group.uchicago.edu]
- 2. 1,3-Dioxanes, 1,3-Dioxolanes [organic-chemistry.org]
- 3. Protecting groups in organic synthesis - protection and deprotection of alcoholic hydroxyl groups (II) [en.highfine.com]
- 4. semanticscholar.org [semanticscholar.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. scribd.com [scribd.com]
- 7. organicchemistrytutor.com [organicchemistrytutor.com]
- 8. Acetal Hydrolysis Mechanism - Chemistry Steps [chemistrysteps.com]
- 9. researchgate.net [researchgate.net]
- 10. Role of Pyridine Nitrogen Position on the Moisture Sensitivity of Organic Emitters - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. Acetal - Wikipedia [en.wikipedia.org]
- 14. pubs.acs.org [pubs.acs.org]
- 15. researchgate.net [researchgate.net]
- 16. westlake.com [westlake.com]
- 17. Sciencemadness Discussion Board - How do you store chemicals in inert gas? - Powered by XMB 1.9.11 [sciencemadness.org]
- 18. moravek.com [moravek.com]
- 19. safety.fsu.edu [safety.fsu.edu]
Technical Support Center: Scaling Up Purification of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine via Column Chromatography
Welcome to the technical support center for the chromatographic purification of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth, practical solutions to challenges encountered when scaling up the purification of this key pyridine derivative. The information presented here is a synthesis of established chromatographic principles and field-proven experience to ensure scientific integrity and successful implementation.
I. Frequently Asked Questions (FAQs)
This section addresses common initial questions regarding the purification of this compound.
Q1: What are the key physicochemical properties of this compound that influence its chromatographic behavior?
A1: Understanding the molecule's properties is the foundation of effective purification. This compound has a molecular weight of 195.22 g/mol , a polar surface area (PSA) of 40.58 Ų, and a LogP of 1.31.[1] These values indicate moderate polarity and lipophilicity. The presence of the basic pyridine nitrogen (pKa typically between 5 and 6 for pyridine derivatives) is a critical factor, as it can lead to strong interactions with acidic silanol groups on standard silica gel, often resulting in peak tailing.[2][3] The methoxy and dioxolane groups can participate in hydrogen bonding, which also influences its retention characteristics.[1]
Q2: What are the initial recommended stationary and mobile phases for small-scale purification of this compound?
A2: For a moderately polar compound like this, both normal-phase and reversed-phase chromatography are viable options.
-
Normal-Phase: Standard silica gel (SiO₂) is a common starting point. However, due to the basicity of the pyridine ring, peak tailing can be an issue.[2] To mitigate this, consider using end-capped silica or adding a small amount of a basic modifier like triethylamine (TEA) (e.g., 0.1-1%) to the mobile phase. A typical mobile phase would be a mixture of a non-polar solvent like hexane or heptane and a more polar solvent like ethyl acetate or isopropanol.
-
Reversed-Phase: C18-bonded silica is a robust choice for reversed-phase chromatography. The mobile phase would typically consist of a mixture of water and an organic solvent such as acetonitrile (ACN) or methanol (MeOH). To ensure good peak shape, it is often necessary to add a modifier to the mobile phase. Formic acid or trifluoroacetic acid (TFA) at low concentrations (e.g., 0.1%) can protonate the pyridine nitrogen, improving peak symmetry.[4] Alternatively, using a buffer to control the pH can be effective.
Q3: How do I effectively scale up my purification method from a small-scale (e.g., milligrams) to a larger scale (e.g., grams or kilograms)?
A3: Scaling up column chromatography is a systematic process that relies on maintaining key parameters constant between the small-scale and large-scale runs. The principle is based on a linear relationship between the amount of stationary phase and the sample load.[5][6]
Key Parameters to Keep Constant for Linear Scale-Up:
| Parameter | Rationale |
| Sample Load as a Percentage of Stationary Phase Mass | This ensures that the ratio of analyte to adsorbent remains the same, preserving the separation profile.[5][6] |
| Column Media and Brand | Different brands of silica or C18 can have varying surface areas and activity, affecting the separation. |
| Elution Solvents | The composition and quality of the mobile phase must be identical. |
| Elution Gradient in Column Volumes (CVs) | Expressing the gradient in terms of column volumes, rather than time, makes the method independent of column size and flow rate.[5][6] |
| Linear Velocity of the Mobile Phase | Maintaining the same linear velocity (not volumetric flow rate) ensures that the residence time of the analyte on the column is proportional, preserving the resolution.[5] |
A successful scale-up starts with a well-optimized small-scale method.[5]
II. Troubleshooting Guide
This section provides detailed solutions to specific problems you may encounter during the scale-up process.
Issue 1: Poor Separation and Co-elution of Impurities
Q: I've scaled up my purification, but now my target compound is co-eluting with an impurity. How can I improve the resolution?
A: This is a common challenge when moving to higher sample loads. Here’s a systematic approach to improving separation:
-
Optimize the Mobile Phase Selectivity:
-
Change the Organic Modifier: If you are using ethyl acetate in normal-phase, try switching to a different solvent like methyl tert-butyl ether (MTBE) or a mixture of solvents. In reversed-phase, switching from methanol to acetonitrile, or vice versa, can alter the selectivity due to different interactions with the analyte and stationary phase.
-
Adjust Mobile Phase pH (Reversed-Phase): Small changes in the mobile phase pH can significantly alter the ionization state of your compound and impurities, leading to changes in retention and potentially improved separation.[2]
-
Utilize a Different Stationary Phase: If optimizing the mobile phase is insufficient, consider a stationary phase with a different chemistry. For instance, if you are using C18, a phenyl or cyano-bonded phase could offer different selectivity due to pi-pi or dipole-dipole interactions.[2]
-
-
Refine the Gradient Profile:
-
Shallow Gradient: A shallower gradient around the elution point of your target compound can increase the separation between closely eluting peaks.
-
Isocratic Hold: Introducing an isocratic hold at a specific solvent composition can also help to resolve difficult pairs of compounds.
-
Experimental Protocol: Developing a Focused Gradient
A "scouting" gradient is an effective way to quickly determine the optimal elution conditions, which can then be refined into a more focused gradient for better separation.[7]
-
Perform a Scouting Run: On a small analytical column, run a fast, steep gradient (e.g., 5% to 95% B over 10-15 column volumes). This will show you the approximate solvent composition at which your compound elutes.
-
Calculate the Focused Gradient: Based on the scouting run, create a new gradient that is much shallower around the elution point of your target compound. For example, if your compound eluted at 40% B in the scouting run, your focused gradient might be 30-50% B over 12 column volumes.[7]
Issue 2: Peak Tailing and Asymmetrical Peaks
Q: My purified fractions show significant peak tailing, which is affecting the purity and yield. What is the cause and how can I fix it?
A: Peak tailing for basic compounds like this compound is most often caused by the interaction of the basic pyridine nitrogen with acidic residual silanol groups on the silica surface of the stationary phase.[2] This leads to a secondary, stronger retention mechanism that broadens the peak.
Solutions for Peak Tailing:
| Method | Mechanism of Action | Considerations |
| Add a Basic Modifier (Normal-Phase) | A competing base, like triethylamine (TEA) or pyridine (0.1-1%), is added to the mobile phase. It preferentially interacts with the acidic silanol sites, "masking" them from your target compound.[2] | Can sometimes be difficult to remove from the final product. |
| Adjust Mobile Phase pH (Reversed-Phase) | Lowering the pH of the mobile phase (e.g., to 2.5-3.0 with formic or acetic acid) protonates the silanol groups, reducing their interaction with the basic analyte.[2] | Ensure your stationary phase is stable at low pH. |
| Use an End-Capped or High-Purity Silica Column | These columns have fewer accessible silanol groups, leading to more symmetrical peaks for basic compounds.[2] | May be a more expensive option. |
| Avoid Column Overload | Injecting too much sample can saturate the stationary phase and lead to peak distortion.[2] Reduce the sample load and re-evaluate the peak shape. |
Workflow for Mitigating Peak Tailing
Caption: Troubleshooting workflow for peak tailing.
Issue 3: High Backpressure During Scale-Up
Q: When I moved to a larger column, the system pressure increased significantly, sometimes exceeding the limits of my equipment. What are the likely causes?
A: High backpressure is a common issue in large-scale chromatography and can arise from several factors:
-
Precipitation of the Sample: If your sample is dissolved in a strong solvent and injected into a weaker mobile phase, it can precipitate at the head of the column, causing a blockage.
-
Clogged Frit: Particulates in the sample or mobile phase can clog the inlet frit of the column.
-
High Mobile Phase Viscosity: Certain solvent mixtures, especially at lower temperatures, can be more viscous, leading to higher pressure.
-
Excessive Flow Rate: The flow rate should be scaled appropriately for the larger column diameter. A linear velocity that was acceptable on a small column might generate excessive pressure on a larger one.
Troubleshooting High Backpressure:
-
Ensure Sample Solubility: Dissolve your crude material in a solvent that is as weak as, or only slightly stronger than, the initial mobile phase.[8]
-
Filter Your Sample: Before loading, filter your sample solution through a 0.45 µm filter to remove any particulate matter.
-
Check for System Clogs: Disconnect the column and run the pump to see if the pressure remains high. If it does, the clog is in the system (tubing, injector). If the pressure drops, the clog is in the column.
-
Reverse Flush the Column: If the clog is at the inlet, carefully reverse the direction of flow at a low flow rate to dislodge the blockage from the frit.
-
Optimize Flow Rate: Ensure your scaled-up flow rate is appropriate for the column dimensions and particle size of the stationary phase.
Issue 4: Low Recovery of the Target Compound
Q: After purification, my final yield is much lower than expected. Where could my compound be going?
A: Low recovery can be attributed to several factors, from irreversible adsorption to sample degradation.
-
Irreversible Adsorption: Highly active sites on the silica gel can irreversibly bind your compound. This is more common with very polar or highly basic compounds.
-
Sample Degradation: The acidic nature of silica gel can cause the degradation of sensitive compounds.[9] The dioxolane group in your molecule could potentially be sensitive to strong acids.
-
Co-elution with an Unseen Impurity: Your compound might be co-eluting with an impurity that does not have a UV chromophore, leading you to discard fractions that actually contain your product.
-
Incomplete Elution: The mobile phase may not be strong enough to elute all of the compound from the column.
Investigating Low Recovery:
-
Perform a 2D TLC Stability Test: This test can quickly indicate if your compound is degrading on silica gel.[9]
-
Spot your sample on a TLC plate.
-
Develop the plate in a suitable solvent system.
-
Dry the plate and rotate it 90 degrees.
-
Develop the plate again in the same solvent system. If a new spot appears off the diagonal, it indicates degradation.
-
-
Strip the Column: After your purification run is complete, flush the column with a very strong solvent (e.g., methanol or isopropanol) to see if any of your compound elutes.
-
Analyze "Empty" Fractions: Use a more universal detection method, like mass spectrometry, to analyze fractions that appear to be baseline on the UV chromatogram to check for your compound.
-
Consider an Alternative Stationary Phase: If degradation is confirmed, switch to a less acidic stationary phase like alumina or a deactivated silica.[9]
Scale-Up Purification Workflow
Caption: High-level workflow for scaling up purification.
III. References
-
Biotage. (2023). How do I scale-up my reversed-phase flash chromatography method?
-
Waters. (n.d.). UPC2 Strategy for Scaling SFC Methods: Applications for Preparative Chromatography.
-
BenchChem. (n.d.). Technical Support Center: Chromatographic Purification of Pyridine Derivatives.
-
BenchChem. (n.d.). This compound.
-
Biotage. (2023). What's the best way to scale-up flash chromatography?
-
Chromatography Today. (2016). Method Development for Reproducible Flash Purification of Pharmaceuticals by UHPLC and HPLC.
-
Teledyne ISCO. (n.d.). Flash Method Development in a Flash.
-
University of Rochester, Department of Chemistry. (n.d.). Troubleshooting Flash Column Chromatography.
-
Chromatography Forum. (2015). Method for pyridine amine derivative.
-
HALO Columns. (2023). LC Chromatography Troubleshooting Guide.
-
HELIX Chromatography. (n.d.). HPLC Methods for analysis of Pyridine.
Sources
- 1. benchchem.com [benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. helixchrom.com [helixchrom.com]
- 4. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 5. biotage.com [biotage.com]
- 6. biotage.com [biotage.com]
- 7. teledynelabs.com [teledynelabs.com]
- 8. halocolumns.com [halocolumns.com]
- 9. Chromatography [chem.rochester.edu]
Validation & Comparative
A Comparative Guide to the Biological Activity of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine Analogs as Nicotinic Acetylcholine Receptor Modulators
This guide provides a comprehensive comparison of the biological activity of analogs based on the 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine scaffold. Our focus is on elucidating the structure-activity relationships (SAR) that govern their interaction with neuronal nicotinic acetylcholine receptors (nAChRs), a critical target in drug discovery for a range of neurological and psychiatric disorders. By examining key structural modifications, we aim to provide researchers, scientists, and drug development professionals with actionable insights into the rational design of novel nAChR modulators.
Introduction: The 3,5-Disubstituted Pyridine Scaffold and its Significance
The this compound core represents a versatile platform in medicinal chemistry. The 3,5-disubstituted pyridine motif is a well-established pharmacophore for ligands targeting nAChRs.[1][2] Nicotinic receptors are ligand-gated ion channels that play a crucial role in various physiological processes in the central nervous system (CNS).[3] The development of subtype-selective nAChR ligands is a key objective for treating conditions such as Alzheimer's disease, Parkinson's disease, schizophrenia, and nicotine addiction, with the goal of minimizing side effects.[3][4] The 3-methoxy group acts as a key hydrogen bond acceptor, while the substituent at the 5-position provides a vector for modification to enhance potency and selectivity. The dioxolane moiety in the parent compound can be considered a protected carbonyl group, offering a latent reactive handle for further derivatization or acting as a key interaction motif itself.
The Nicotinic Acetylcholine Receptor (nAChR) Family
Neuronal nAChRs are pentameric structures composed of various combinations of α (α2-α10) and β (β2-β4) subunits.[5] The most abundant subtype in the brain is the α4β2 nAChR, which is a primary target for understanding nicotine addiction and for the development of smoking cessation therapies.[6] Other subtypes, such as the α3β4 and α7 nAChRs, are also implicated in various CNS disorders and represent important therapeutic targets.[5][7] Ligands can act as agonists, partial agonists, antagonists, or allosteric modulators, each with distinct therapeutic potential.
Comparative Analysis of Analog Activity
While a dedicated, publicly available SAR study on a comprehensive series of this compound analogs is not yet prevalent in the literature, we can infer the biological activity trends by examining closely related 3,5-disubstituted pyridyl ether analogs. The following sections will compare the impact of structural modifications at key positions on the pyridine ring, drawing upon data from authoritative studies on analogous compounds.
The Critical Role of the 3-Alkoxy Substituent
The 3-alkoxy group, typically a methoxy or a larger ether linkage, is a crucial determinant of high affinity for nAChRs. This is attributed to its ability to act as a hydrogen bond acceptor, mimicking the interaction of the natural ligand, acetylcholine. Studies on a variety of 3-pyridyl ether compounds have consistently demonstrated that this feature is essential for potent binding.[1][4]
Impact of Modifications at the 5-Position of the Pyridine Ring
The 5-position of the pyridine ring is a key site for introducing diversity to modulate the pharmacological profile of these ligands. Variations at this position significantly influence binding affinity, subtype selectivity, and functional activity (agonist vs. antagonist).
| Compound Reference | 3-Position Substituent | 5-Position Substituent | Target | Affinity (Kᵢ or IC₅₀) |
| Analog A | -(OCH₂)-Azetidine | H | α4β2 nAChR | ~50 pM[1] |
| Analog B | -(OCH₂)-Pyrrolidine | H | α4β2 nAChR | - |
| Analog C | -(O)-Pyrrolidine | 2-chloro-3-(4-cyanophenyl) | α4β2 nAChR | 22 nM[8] |
| Analog D | -(OCH₂)-Azetidine | 2-fluoro | α4β2 nAChR | 11-210 pM |
| Analog E | deschloroepibatidine | 3'-(3'-methoxy)pyridinyl | α4β2* nAChR | 0.094 nM |
| Analog F | deschloroepibatidine | 3'-(3'-fluoro)pyridinyl | α4β2* nAChR | 0.18 nM |
Data presented is for analogous 3,5-disubstituted pyridyl ethers and deschloroepibatidine analogs to illustrate SAR principles.
From the data on analogous compounds, several key insights emerge:
-
Aromatic and Heteroaromatic Substituents: The introduction of aryl or heteroaryl groups at the 5-position can lead to highly potent ligands. For instance, the presence of a substituted phenyl ring, as seen in Analog C, results in a nanomolar affinity for the α4β2 nAChR.[8]
-
Halogenation: Halogenation at the 5-position can also enhance affinity. As shown with Analog D, a fluorine atom is well-tolerated and can contribute to high potency.
-
Electronic Effects: The electronic nature of the substituent at the 5-position plays a role. In a series of deschloroepibatidine analogs, both electron-donating (methoxy) and electron-withdrawing (fluoro) groups on a 3'-pyridinyl substituent at the 5-position resulted in high-affinity ligands (Analogs E and F). This suggests that a combination of steric and electronic factors governs the interaction with the receptor.
Experimental Protocols
To ensure the reproducibility and validity of the biological data discussed, it is crucial to understand the methodologies employed. Below are detailed, step-by-step protocols for key experiments typically used in the evaluation of nAChR ligands.
Radioligand Binding Assay for nAChR Affinity
This assay determines the affinity of a test compound for a specific receptor subtype by measuring its ability to displace a radiolabeled ligand.
Protocol:
-
Membrane Preparation:
-
Homogenize brain tissue (e.g., rat cerebral cortex for α4β2* nAChRs) in ice-cold buffer (e.g., 50 mM Tris-HCl, pH 7.4).
-
Centrifuge the homogenate at low speed to remove nuclei and large debris.
-
Centrifuge the resulting supernatant at high speed to pellet the membranes.
-
Wash the membrane pellet by resuspension and recentrifugation.
-
Resuspend the final pellet in assay buffer and determine the protein concentration.
-
-
Binding Assay:
-
In a 96-well plate, add a fixed concentration of a radiolabeled ligand (e.g., [³H]epibatidine).
-
Add increasing concentrations of the unlabeled test compound (analogs of this compound).
-
To determine non-specific binding, add a high concentration of a known nAChR ligand (e.g., nicotine or cytisine) to a set of wells.
-
Add the prepared membrane homogenate to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., 4°C or room temperature) for a defined period to reach equilibrium.
-
-
Separation and Detection:
-
Rapidly filter the contents of each well through a glass fiber filter mat using a cell harvester to separate bound from free radioligand.
-
Wash the filters with ice-cold assay buffer to remove unbound radioligand.
-
Place the filters in scintillation vials, add scintillation cocktail, and count the radioactivity using a liquid scintillation counter.
-
-
Data Analysis:
-
Calculate the specific binding by subtracting the non-specific binding from the total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of the specific binding of the radioligand) by non-linear regression analysis.
-
Calculate the equilibrium dissociation constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kₐ), where [L] is the concentration of the radioligand and Kₐ is its dissociation constant.
-
Functional Assay: Calcium Flux Measurement in a Cell-Based System
This assay measures the functional activity of a compound (agonist or antagonist) by detecting changes in intracellular calcium levels upon receptor activation in cells expressing the nAChR subtype of interest.
Protocol:
-
Cell Culture and Transfection:
-
Culture a suitable cell line (e.g., HEK293 or SH-SY5Y) in appropriate growth medium.
-
Transfect the cells with plasmids encoding the desired nAChR subunits (e.g., α4 and β2).
-
Select and maintain a stable cell line expressing the functional receptors.
-
-
Calcium Indicator Loading:
-
Plate the transfected cells in a 96-well plate.
-
Load the cells with a calcium-sensitive fluorescent dye (e.g., Fluo-4 AM or Fura-2 AM) according to the manufacturer's instructions.
-
-
Compound Application and Signal Detection:
-
Use a fluorescence plate reader (e.g., FLIPR or FlexStation) to monitor the fluorescence intensity over time.
-
To assess agonist activity, add increasing concentrations of the test compound and measure the increase in fluorescence.
-
To assess antagonist activity, pre-incubate the cells with the test compound for a specific period, then add a known nAChR agonist (e.g., acetylcholine or nicotine) and measure the inhibition of the agonist-induced fluorescence increase.
-
-
Data Analysis:
-
For agonists, plot the change in fluorescence against the logarithm of the compound concentration and determine the EC₅₀ (effective concentration to produce 50% of the maximal response) and Eₘₐₓ (maximal efficacy).
-
For antagonists, plot the inhibition of the agonist response against the logarithm of the antagonist concentration and determine the IC₅₀.
-
Visualizing the Structure-Activity Landscape
To better understand the relationships between chemical structure and biological activity, we can visualize the key pharmacophoric elements and the general workflow for evaluating these compounds.
Caption: Key pharmacophoric elements of 3,5-disubstituted pyridine nAChR ligands.
Caption: General experimental workflow for the evaluation of novel nAChR modulators.
Conclusion and Future Directions
The this compound scaffold represents a promising starting point for the development of novel nAChR modulators. By leveraging the established structure-activity relationships of analogous 3,5-disubstituted pyridyl ethers, researchers can rationally design new compounds with enhanced potency and subtype selectivity. The 3-methoxy group is a critical anchor for receptor binding, while the 5-position offers a versatile handle for fine-tuning the pharmacological profile. Future research should focus on the synthesis and systematic evaluation of a focused library of analogs of the title compound to directly probe the influence of the 5-position substituent on nAChR activity. Such studies will be instrumental in advancing our understanding of the intricate interactions between these ligands and their receptors, ultimately paving the way for the development of novel therapeutics for a range of neurological disorders.
References
-
Lee, J., Davis, C. B., Rivero, R. A., Reitz, A. B., & Shank, R. P. (2000). Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor. Bioorganic & Medicinal Chemistry Letters, 10(10), 1063–1066. [Link]
-
Abreo, M. A., Lin, N. H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Donnelly-roberts, D. L., Anderson, D. J., Sullivan, J. P., Williams, M., Arneric, S. P., & Holladay, M. W. (1996). Novel 3-pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors. Journal of Medicinal Chemistry, 39(4), 817–825. [Link]
-
Gao, Y., et al. (2010). Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography. Journal of Medicinal Chemistry, 53(13), 5065–5076. [Link]
-
Holladay, M. W., Abreo, M. A., Lin, N.-H., Garvey, D. S., Gunn, D. E., Hettinger, A. M., Wasicak, J. T., Pavlik, P. A., Martin, Y. C., Donnelly-Roberts, D. L., Anderson, D. J., Sullivan, J. P., Williams, M., & Arneric, S. P. (1996). Novel 3-Pyridyl Ethers with Subnanomolar Affinity for Central Neuronal Nicotinic Acetylcholine Receptors. Journal of Medicinal Chemistry, 39(4), 817-825. [Link]
-
Glassco, W., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. Bioorganic & Medicinal Chemistry, 10(12), 3877–3887. [Link]
-
Zaveri, N. T., et al. (2010). Novel alpha3beta4 nicotinic acetylcholine receptor-selective ligands. Discovery, structure-activity studies and pharmacological evaluation. Journal of Medicinal Chemistry, 53(24), 8527–8538. [Link]
-
Anderson, D. J., et al. (2002). Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165. University of Bath's research portal. [Link]
-
Albuquerque, E. X., Pereira, E. F., Alkondon, M., & Rogers, S. W. (2009). Mammalian nicotinic acetylcholine receptors: from structure to function. Physiological Reviews, 89(1), 73–120. [Link]
-
Taly, A., Corringer, P. J., Guedin, D., Lestage, P., & Changeux, J. P. (2009). Nicotinic receptors: allosteric transitions and therapeutic targets in the nervous system. Nature Reviews Drug Discovery, 8(9), 733–750. [Link]
-
Wikipedia contributors. (2023, December 29). Nicotinic agonist. In Wikipedia, The Free Encyclopedia. [Link]
Sources
- 1. Novel 3-Pyridyl ethers with subnanomolar affinity for central neuronal nicotinic acetylcholine receptors - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Synthesis and pharmacological characterization of novel analogues of the nicotinic acetylcholine receptor agonist (+/-)-UB-165 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synthesis and Biological Evaluation of Novel Carbon-11 Labeled Pyridyl Ethers: Candidate Ligands for In Vivo Imaging of α4β2 Nicotinic Acetylcholine Receptors (α4β2-nAChRs) in the brain with Positron Emission Tomography - PMC [pmc.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Nicotinic agonist - Wikipedia [en.wikipedia.org]
- 7. Synthesis, Pharmacological Characterization, and Structure–Activity Relationships of Noncanonical Selective Agonists for α7 nAChRs - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Synthesis and structure-activity relationship of novel pyridyl ethers for the nicotinic acetylcholine receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Selecting Cytotoxicity Assays for Novel Pyridine Derivatives
For researchers, scientists, and drug development professionals invested in the therapeutic potential of novel pyridine derivatives, the accurate assessment of cytotoxicity is a cornerstone of preclinical evaluation. The pyridine scaffold is a privileged structure in medicinal chemistry, forming the core of numerous approved drugs. Its derivatives are continually being explored for various therapeutic applications, particularly in oncology.[1][2] The journey from a promising novel compound to a clinical candidate, however, is rigorous, with cytotoxicity profiling serving as a critical initial gatekeeper.[3]
This guide provides an in-depth comparison of commonly employed cytotoxicity assays, offering the technical insights and field-proven perspectives necessary to make informed decisions for your research on novel pyridine derivatives. We will move beyond simple protocol recitation to explore the causality behind experimental choices, ensuring a robust and self-validating approach to your cytotoxicity studies.
The First Crucial Decision: Endpoint vs. Real-Time Assays
The initial branch in the decision tree for cytotoxicity assessment is choosing between an endpoint and a real-time assay. This choice fundamentally dictates the type of data you will acquire and the insights you can glean about your novel pyridine derivative's biological impact.
Endpoint assays provide a snapshot of cell health at a single, predetermined time point after compound exposure.[4] They are generally straightforward, cost-effective, and well-suited for high-throughput screening of large compound libraries.[5]
Real-time assays , in contrast, continuously monitor cellular responses over the entire duration of the experiment.[6] This provides a dynamic view of cytotoxicity, revealing the kinetics of the cellular response, which can be crucial for understanding the mechanism of action.[7]
Caption: Initial decision point in cytotoxicity assay selection.
A Comparative Analysis of Key Cytotoxicity Assays
Here, we dissect four widely used cytotoxicity assays, comparing their principles, protocols, and providing experimental context relevant to the study of pyridine derivatives.
MTT Assay: The Metabolic Workhorse
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric method that has long been a staple in cytotoxicity testing.[8] It indirectly assesses cell viability by measuring the metabolic activity of mitochondrial reductase enzymes.[9] In viable cells, these enzymes reduce the yellow tetrazolium salt MTT to purple formazan crystals. The amount of formazan produced is proportional to the number of living, metabolically active cells.
Principle of the MTT Assay
Caption: Workflow of the MTT cytotoxicity assay.
Experimental Protocol: MTT Assay
-
Cell Seeding: Plate cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Compound Treatment: Treat cells with a serial dilution of the novel pyridine derivative. Include vehicle-only controls. Incubate for the desired exposure time (e.g., 24, 48, or 72 hours).
-
MTT Addition: Add MTT solution to each well to a final concentration of 0.5 mg/mL and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Carefully remove the MTT-containing medium and add a solubilizing agent, such as dimethyl sulfoxide (DMSO), to each well to dissolve the formazan crystals.
-
Absorbance Measurement: Read the absorbance of the wells at approximately 570 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell viability relative to the vehicle-treated control and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
Considerations for Pyridine Derivatives:
Many pyridine derivatives have demonstrated cytotoxic effects that are readily quantifiable by the MTT assay. For instance, a series of 1,4-dihydropyridine derivatives were evaluated against MCF-7, LS180, and MOLT-4 cancer cell lines, with some compounds exhibiting IC50 values in the micromolar range.[10]
LDH Release Assay: A Measure of Membrane Integrity
The Lactate Dehydrogenase (LDH) release assay is another common colorimetric endpoint assay. It quantifies cytotoxicity by measuring the activity of LDH, a stable cytosolic enzyme that is released into the cell culture medium upon damage to the plasma membrane.[9][11]
Principle of the LDH Assay
Caption: Principle of a typical caspase-3/7 activity assay.
Experimental Protocol: Caspase-3/7 Assay
-
Cell Seeding and Treatment: Follow the same initial steps as the MTT assay.
-
Reagent Addition: Add the caspase-3/7 reagent directly to the wells containing the treated cells.
-
Incubation: Incubate the plate at room temperature for a specified period (e.g., 1-2 hours).
-
Signal Measurement: Measure the resulting luminescent or fluorescent signal using a microplate reader.
-
Data Analysis: Correlate the signal intensity with the level of caspase-3/7 activation.
Comparative Performance and Experimental Data
The choice of assay can significantly impact the interpretation of results. For instance, the MTT assay reflects metabolic activity, which may not always directly correlate with cell death, especially if a compound affects mitochondrial function without causing immediate cell lysis. [12]In contrast, the LDH assay is a more direct measure of membrane damage. [13]
| Assay Type | Principle | Advantages | Disadvantages | Best For |
|---|---|---|---|---|
| MTT Assay | Mitochondrial reductase activity | High-throughput, cost-effective, well-established | Indirect measure of viability, potential for compound interference, endpoint measurement | Large-scale screening of compound libraries |
| LDH Release Assay | Measures release of cytosolic enzyme upon membrane damage | Direct measure of cytotoxicity, non-destructive to remaining cells | Less sensitive than MTT, can have higher background | Confirming membrane damage, multiplexing with other assays |
| Real-Time Impedance-Based Assay | Measures changes in electrical impedance due to cell adhesion, morphology, and number | Label-free, continuous monitoring, provides kinetic data | Higher initial instrument cost, can be sensitive to cell seeding density | Detailed mechanistic studies, determining onset and rate of cytotoxicity |
| Caspase Activity Assay | Measures activity of key apoptotic enzymes | Provides mechanistic insight into apoptosis | Specific to apoptosis, may miss other forms of cell death | Investigating the mechanism of action of a cytotoxic compound |
Experimental Data for Novel Pyridine Derivatives:
While direct comparative data for the same pyridine derivative across all these assays is scarce in the literature, we can synthesize findings from various studies. For example, one study on novel pyrido[2,3-d]pyrimidine derivatives reported IC50 values against MCF-7 cells in the range of 16.9–29.6 μM using an MTT assay. [1]Another study on imidazo[1,2-a]pyridine derivatives demonstrated induction of apoptosis accompanied by caspase-3/7 activation. [14]A different investigation into pyrazolo[3,4-b]pyridine derivatives showed potent cytotoxicity with a GI50 value of 0.72 µM. [15]
Delving Deeper: Signaling Pathways Targeted by Pyridine Derivatives
Many cytotoxic pyridine derivatives exert their effects by modulating key signaling pathways involved in cell survival, proliferation, and apoptosis. [1]Understanding these pathways is crucial for interpreting your cytotoxicity data and for the rational design of more potent and selective compounds.
A significant number of pyridine derivatives have been shown to induce apoptosis through the intrinsic (mitochondrial) pathway. This often involves the modulation of the PI3K/Akt/mTOR signaling cascade, a critical regulator of cell growth and survival. [16]Inhibition of this pathway can lead to the upregulation of pro-apoptotic proteins like p53 and BAX, and the downregulation of anti-apoptotic proteins like BCL2. [16]This ultimately results in the release of cytochrome c from the mitochondria, the formation of the apoptosome, and the activation of caspase-9 and the executioner caspase-3. [16]
Caption: A simplified signaling pathway for apoptosis induced by some pyridine derivatives.
Troubleshooting and Final Recommendations
No assay is without its potential pitfalls. High background signals, compound interference, and inappropriate cell density can all lead to misleading results. [17][18]It is imperative to perform appropriate controls, including media-only blanks, vehicle controls, and positive controls with known cytotoxic agents.
For the initial screening of a library of novel pyridine derivatives, the MTT assay remains a robust and efficient choice. For compounds that show promising activity, a secondary validation with an LDH release assay is recommended to confirm that the observed effect is indeed due to cell death via membrane disruption.
For lead compounds, a real-time impedance-based assay will provide invaluable kinetic data, offering deeper insights into the compound's mechanism of action. Finally, to elucidate the mode of cell death, a caspase-3/7 activity assay should be employed to determine if the pyridine derivative is inducing apoptosis.
By thoughtfully selecting and combining these assays, researchers can build a comprehensive and reliable cytotoxicity profile for their novel pyridine derivatives, paving the way for their further development as potential therapeutic agents.
References
-
Comparison of the LDH and MTT Assays for Quantifying Cell Death: Validity for Neuronal Apoptosis? - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
Schäfer, A., Gminski, R., & Mersch-Sundermann, V. (2016). Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line. Alternatives to animal experimentation : ALTEX, 33(1), 47–56. [Link]
-
Fotakis, G., & Timbrell, J. A. (2006). In vitro cytotoxicity assays: comparison of LDH, neutral red, MTT and protein assay in hepatoma cell lines following exposure to cadmium chloride. Toxicology letters, 160(2), 171–177. [Link]
-
Mueller, H., Kassack, M. W., & Wiese, M. (2004). Comparison of the usefulness of the MTT, ATP, and calcein assays to predict the potency of cytotoxic agents in various human cancer cell lines. Journal of biomolecular screening, 9(6), 506–515. [Link]
-
Zhang, Y., Yang, C., Wang, Y., Zhang, C., & Wang, Z. (2019). Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method. ACS omega, 4(7), 12046–12054. [Link]
-
Salleh, N., Ahmad, N., & Zulkifli, R. M. (2015). LD50 Estimations for DiabecineTM Polyherbal Extracts Based on In Vitro Diabetic Models of 3T3-L1, WRL-68 and 1.1B4 Cell Lines. Chemical Engineering Transactions, 45, 1513-1518. [Link]
-
A Comparative and Critical Analysis for In Vitro Cytotoxic Evaluation of Magneto-Crystalline Zinc Ferrite Nanoparticles Using MTT, Crystal Violet, LDH, and Apoptosis Assay - MDPI. (2023, August 16). Retrieved January 18, 2026, from [Link]
-
Apoptosis, Oxidative Stress, and Cell Cycle Disruption: Antitumor Effects of a Novel Palladium(II) Complexes - PMC. (2025, October 22). Retrieved January 18, 2026, from [Link]
-
Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each - Patsnap. (2025, May 9). Retrieved January 18, 2026, from [Link]
-
Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cytotoxicity results of pyridine analogous in the MTT assessment. - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Representative dot plots of cell apoptosis: (A) HepG2 and (C) WI-38... - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Using the xCELLigence RTCA SP Instrument to Perform Cytotoxicity Assays | Agilent. (2020, August 19). Retrieved January 18, 2026, from [Link]
-
Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs. (n.d.). Retrieved January 18, 2026, from [Link]
-
Agilent xCELLigence Real-Time Cell Analysis. (n.d.). Retrieved January 18, 2026, from [Link]
-
A Comparison of Real-Time and Endpoint Cell Viability Assays for Improved Synthetic Lethal Drug Validation - PubMed. (n.d.). Retrieved January 18, 2026, from [Link]
-
DOT Language - Graphviz. (2024, September 28). Retrieved January 18, 2026, from [Link]
-
(PDF) Selenylated Imidazo [1,2-a]Pyridine Induces Apoptosis and Oxidative Stress in 2D and 3D Models of Colon Cancer Cells - ResearchGate. (2025, October 13). Retrieved January 18, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - NIH. (2023, November 27). Retrieved January 18, 2026, from [Link]
-
Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - NCBI. (2019, May 1). Retrieved January 18, 2026, from [Link]
-
dot | Graphviz. (2022, October 2). Retrieved January 18, 2026, from [Link]
-
Assessment of the Cytotoxic Effect of a Series of 1,4-Dihydropyridine Derivatives Against Human Cancer Cells - Brieflands. (n.d.). Retrieved January 18, 2026, from [Link]
-
Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method | ACS Omega. (2019, July 11). Retrieved January 18, 2026, from [Link]
-
Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC. (2025, November 20). Retrieved January 18, 2026, from [Link]
-
Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies | ACS Omega. (n.d.). Retrieved January 18, 2026, from [Link]
-
xCELLigence Real Time Cell Analysis System: A New Method for Cell Proliferation and Cytotoxicity | Request PDF - ResearchGate. (2025, August 6). Retrieved January 18, 2026, from [Link]
-
Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC. (2024, April 5). Retrieved January 18, 2026, from [Link]
-
Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells | PLOS One - Research journals. (n.d.). Retrieved January 18, 2026, from [Link]
-
iCELLigence real-time cell analysis system for examining the cytotoxicity of drugs to cancer cell lines - PMC. (n.d.). Retrieved January 18, 2026, from [Link]
-
How to escape from a cytotoxicity failure? - Audrey P. Turley & Lise Vanderkelen - YouTube. (2022, July 1). Retrieved January 18, 2026, from [Link]
-
Synthesis and cytotoxicity of thieno[2,3-b]pyridine and furo[2,3-b]pyridine derivatives. (2014, October 30). European Journal of Medicinal Chemistry, 86, 420-437. [Link]
-
The Anticancer Effects of Novel Imidazo[1,2-a]Pyridine Compounds against HCC1937 Breast Cancer Cells. (2022, September 17). Journal of Personalized Medicine, 12(9), 1519. [Link]
-
Cell-based Assays for Assessing Toxicity: A Basic Guide - ResearchGate. (n.d.). Retrieved January 18, 2026, from [Link]
-
Real-time Cytotoxicity Assays in Human Whole Blood | Protocol Preview - YouTube. (2022, July 6). Retrieved January 18, 2026, from [Link]
Sources
- 1. Synthesis of novel bioactive pyrido[2,3-d]pyrimidine derivatives with potent cytotoxicity through apoptosis as PIM-1 kinase inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 2. journal.waocp.org [journal.waocp.org]
- 3. Design and Synthesis of Novel Pyridine-Based Compounds as Potential PIM-1 Kinase Inhibitors, Apoptosis, and Autophagy Inducers Targeting MCF-7 Cell Lines: In Vitro and In Vivo Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Endpoint vs Kinetic Enzyme Activity Assays: When to Use Each [synapse.patsnap.com]
- 5. assayquant.com [assayquant.com]
- 6. Comparison of Cytotoxicity Evaluation of Anticancer Drugs between Real-Time Cell Analysis and CCK-8 Method - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. brieflands.com [brieflands.com]
- 11. mdpi.com [mdpi.com]
- 12. Comparison of the LDH and MTT assays for quantifying cell death: validity for neuronal apoptosis? - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Comparison of four different colorimetric and fluorometric cytotoxicity assays in a zebrafish liver cell line - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Pro-Oxidant Activity of Amine-Pyridine-Based Iron Complexes Efficiently Kills Cancer and Cancer Stem-Like Cells | PLOS One [journals.plos.org]
- 15. Development of New Pyrazolo [3,4-b]Pyridine Derivatives as Potent Anti-Leukemic Agents and Topoisomerase IIα Inhibitors with Broad-Spectrum Cytotoxicity - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Novel imidazo[1,2-a]pyridine inhibits AKT/mTOR pathway and induces cell cycle arrest and apoptosis in melanoma and cervical cancer cells - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Cytotoxicity Assay Protocol & Troubleshooting - Creative Biolabs [creativebiolabs.net]
- 18. Cytotoxicity Assays: In Vitro Methods to Measure Dead Cells - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
A Comparative Guide to the Structure-Activity Relationship of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine Derivatives as Novel Nicotinic Acetylcholine Receptor Modulators
This guide provides a forward-looking analysis of the structure-activity relationships (SAR) for derivatives of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine. While this specific scaffold represents a nascent area of research, its structural motifs are present in known bioactive molecules. This document, therefore, leverages established principles from analogous pyridine-based ligands, particularly those targeting nicotinic acetylcholine receptors (nAChRs), to propose a rational framework for designing and evaluating novel therapeutic and insecticidal candidates.
Introduction: The Untapped Potential of a Versatile Scaffold
The pyridine ring is a cornerstone of medicinal chemistry, forming the core of numerous approved drugs and agrochemicals. Its ability to engage in a variety of non-covalent interactions, coupled with its metabolic stability, makes it a privileged scaffold. The compound this compound is an intriguing starting point for a drug discovery campaign. While primarily documented as a synthetic intermediate, its constituent parts—a 3,5-substituted pyridine core, a methoxy group, and a dioxolane moiety—suggest a latent potential for biological activity.
Nicotinic acetylcholine receptors (nAChRs) are a major target for insecticides and are implicated in a range of neurological disorders.[1] The development of novel nAChR modulators is driven by the need to overcome insecticide resistance and to create more selective therapeutics.[2] This guide outlines a hypothetical SAR study of this compound derivatives, providing a roadmap for its exploration as a novel class of nAChR modulators.
Core Scaffold Analysis and Proposed SAR Exploration
The parent compound, this compound, presents several avenues for chemical modification. Our proposed SAR exploration focuses on three key regions of the molecule, drawing parallels from the well-established SAR of neonicotinoid insecticides and other pyridine-based nAChR ligands.[3][4]
The Pyridine Core: The Heart of the Pharmacophore
The pyridine nitrogen is a critical hydrogen bond acceptor in many nAChR ligands. Modifications to the pyridine ring can modulate the electronic properties and steric profile of the molecule, influencing its interaction with the receptor.
-
Position 2, 4, and 6 Modifications: These positions are prime candidates for introducing substituents that can probe for additional binding pockets within the receptor. Small alkyl, halogen, or cyano groups could be introduced to explore the steric and electronic requirements in this region.
-
Bioisosteric Replacement of the Pyridine Ring: While a more advanced strategy, replacing the pyridine with other five- or six-membered heterocycles (e.g., pyrimidine, pyridazine) could fine-tune the molecule's ADME properties and potentially alter its selectivity profile.
The 3-Methoxy Group: A Handle for Modulating Potency and Metabolism
The methoxy group at the 3-position is a potential site of metabolic attack (O-demethylation). Its replacement with bioisosteres could enhance metabolic stability and modulate receptor affinity.[5]
-
Alkoxy Chain Homologation: Extending the methyl group to an ethyl or propyl could probe for a nearby hydrophobic pocket.
-
Fluorinated Bioisosteres: Replacing the methoxy group with a fluoro, difluoromethoxy, or trifluoromethoxy group can block metabolism and alter the electronic nature of the pyridine ring, which may impact binding affinity.[6]
-
Other Bioisosteric Replacements: Small, polar groups like amino or hydroxyl, or non-polar groups like a methylthio ether, could also be explored to understand the nature of the receptor pocket at this position.[5]
The 5-(2-methyl-1,3-dioxolane-2-yl) Moiety: A Unique Substituent with Potential for Key Interactions
The dioxolane ring is a relatively uncommon substituent in nAChR modulators, making it a point of novelty. The oxygen atoms in the dioxolane ring can act as hydrogen bond acceptors, potentially forming key interactions with the receptor.[7][8]
-
Modification of the Dioxolane Methyl Group: Replacing the methyl group with other small alkyl groups (ethyl, propyl) or a hydrogen atom would reveal the steric tolerance at this position.
-
Ring Opening or Replacement: The dioxolane could be hydrolyzed to the corresponding diol or replaced with other cyclic or acyclic acetals to assess the importance of this specific ring system. A simple acetyl group at the 5-position would serve as a key comparator.
The following diagram illustrates the proposed points of modification on the core scaffold.
Caption: Proposed sites for chemical modification on the core scaffold.
Experimental Design for a Hypothetical SAR Study
A systematic approach is required to synthesize and evaluate a library of derivatives based on the proposed modifications. The following experimental workflow outlines a robust strategy for a preliminary SAR study.
Synthetic Chemistry Workflow
The synthesis of derivatives would likely start from a common intermediate, such as a halogenated 3-methoxypyridine, allowing for diversification at the 5-position. Subsequent modifications at other positions on the pyridine ring and the methoxy group would follow established synthetic methodologies for pyridine chemistry.[9][10]
Caption: A generalized synthetic workflow for generating a library of derivatives.
Primary Biological Assay: Competitive Radioligand Binding
The initial screening of the synthesized compounds would be performed using a competitive radioligand binding assay to determine their affinity for insect nAChRs. This assay is a high-throughput and cost-effective method for initial SAR assessment.[11][12]
Protocol: Competitive Radioligand Binding Assay for Insect nAChRs
-
Membrane Preparation:
-
Homogenize insect heads (e.g., from Drosophila melanogaster or Myzus persicae) in ice-cold homogenization buffer (50 mM Tris-HCl, pH 7.4, with protease inhibitors).
-
Centrifuge the homogenate at low speed to remove large debris.
-
Centrifuge the supernatant at high speed to pellet the cell membranes.
-
Wash the membrane pellet and resuspend in assay buffer. Determine protein concentration using a standard method (e.g., BCA assay).
-
-
Assay Setup:
-
In a 96-well plate, combine the following in each well:
-
Assay Buffer (50 mM Tris-HCl, pH 7.4)
-
A fixed concentration of a suitable radioligand (e.g., [³H]imidacloprid or [³H]epibatidine) at a concentration close to its Kd.
-
Varying concentrations of the unlabeled test compound (typically from 10⁻¹¹ to 10⁻⁵ M).
-
Insect membrane preparation.
-
-
Include controls for total binding (no competitor) and non-specific binding (excess of a known high-affinity unlabeled ligand).
-
-
Incubation and Filtration:
-
Incubate the plate at a specified temperature (e.g., 25°C) for a sufficient time to reach equilibrium (e.g., 60-90 minutes).
-
Rapidly filter the contents of each well through a glass fiber filter pre-soaked in polyethyleneimine to reduce non-specific binding.
-
Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
-
Detection and Data Analysis:
-
Place the filters in scintillation vials with scintillation fluid.
-
Measure the radioactivity (in counts per minute, CPM) using a liquid scintillation counter.
-
Calculate specific binding by subtracting non-specific binding from total binding.
-
Plot the percentage of specific binding against the logarithm of the test compound concentration.
-
Determine the IC₅₀ value (the concentration of test compound that inhibits 50% of specific binding) by non-linear regression analysis.
-
Calculate the Ki (inhibition constant) using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + ([L]/Kd)), where [L] is the concentration of the radioligand and Kd is its dissociation constant.[11]
-
Secondary Functional Assay: Two-Electrode Voltage Clamp (TEVC) Electrophysiology
Compounds that show high affinity in the binding assay should be further characterized in a functional assay to determine their mode of action (agonist, antagonist, or allosteric modulator). TEVC using Xenopus oocytes expressing the target nAChR is a robust method for this purpose.[13][14]
Protocol: Two-Electrode Voltage Clamp Electrophysiology
-
Oocyte Preparation and Injection:
-
Harvest and defolliculate Xenopus laevis oocytes.
-
Inject oocytes with cRNA encoding the subunits of the desired nAChR subtype (e.g., insect α/β subunits).
-
Incubate the injected oocytes for 2-5 days to allow for receptor expression.
-
-
Electrophysiological Recording:
-
Place an oocyte in a recording chamber continuously perfused with recording solution.
-
Impale the oocyte with two microelectrodes filled with KCl and voltage-clamp the oocyte at a holding potential of -70 mV.
-
To test for agonist activity, apply the test compound at various concentrations and measure the induced inward current.
-
To test for antagonist activity, co-apply the test compound with a known agonist (e.g., acetylcholine) at its EC₅₀ concentration and measure the inhibition of the agonist-induced current.
-
-
Data Analysis:
-
For agonists, plot the current amplitude against the compound concentration to determine the EC₅₀ (effective concentration to elicit 50% of the maximal response) and the maximum efficacy.
-
For antagonists, plot the percentage of inhibition against the compound concentration to determine the IC₅₀.
-
Data Presentation and Interpretation
The data from these assays should be compiled into a table to facilitate the comparison of the different derivatives and the elucidation of the SAR.
| Compound ID | Modification (Position) | R Group | Binding Affinity (Ki, nM) | Functional Activity (EC₅₀/IC₅₀, µM) | Mode of Action |
| Parent | - | - | Value | Value | Agonist/Antagonist |
| 1a | 2 | -Cl | Value | Value | Agonist/Antagonist |
| 1b | 2 | -CH₃ | Value | Value | Agonist/Antagonist |
| 2a | 3-Methoxy | -OCHF₂ | Value | Value | Agonist/Antagonist |
| 2b | 3-Methoxy | -F | Value | Value | Agonist/Antagonist |
| 3a | 5-Dioxolane | -H (on C2) | Value | Value | Agonist/Antagonist |
| 3b | 5-Dioxolane | -CH₂CH₃ (on C2) | Value | Value | Agonist/Antagonist |
This table is a template for organizing the hypothetical experimental data.
Conclusion and Future Directions
The this compound scaffold holds considerable, yet unexplored, potential for the development of novel nAChR modulators. The proposed SAR study, grounded in the established principles of medicinal chemistry and the known pharmacology of analogous compounds, provides a rational starting point for a drug discovery program. By systematically modifying the pyridine core, the 3-methoxy group, and the 5-dioxolane moiety, it will be possible to delineate the structural requirements for high-affinity binding and functional activity at nAChRs. Promising lead compounds identified through this initial SAR exploration could then be advanced into further optimization, including the assessment of subtype selectivity, in vivo efficacy, and toxicological profiling. This structured approach will be crucial in unlocking the therapeutic or insecticidal potential of this novel chemical class.
References
-
A novel class of insecticides that modulate nicotinic acetylcholine receptors. PubMed.
-
Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs. J-Stage.
-
Structure–activity relationships of acyclic nicotinoids and neonicotinoids for insect nicotinic acetylcholine receptor/ion channel complex. Semantic Scholar.
-
Studies on the Structure-Activity Relationship and Mode of Actions of Neonicotinoid Insecticides. ResearchGate.
-
Comparative analysis of neonicotinoid binding to insect membranes: I. A structure-activity study of the mode of [3H]imidacloprid displacement in Myzus persicae and Aphis craccivora. PubMed.
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine (A Review). ResearchGate.
-
Design, Synthesis and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. PubMed Central.
-
Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors. PubMed Central.
-
The Influence of Dioxolane Ring Conjugates on Biological Activities: A Review Study. ResearchGate.
-
The Activity-Enhancing Effect of the 1,3-Dioxolane Ring in Biomedicine. Scilit.
-
Bioisosteric Replacements. Cambridge MedChem Consulting.
-
What are good methoxy isosteres in medicinal chemistry? ResearchGate.
-
The effects on lipophilicity of replacing oxygenated functionality with their fluorinated bioisosteres. ChemRxiv.
-
Bioisosteric Replacements. Chem-Space.
-
Application Notes and Protocols: Determining nAChR Agonist Affinity Using Radioligand Binding Assays. Benchchem.
-
A New Synthetic Route to 3,5-Diaminopyridine and 3,5-Dimethoxycarbonylamino-pyridine. ResearchGate.
-
Bioisosteres for Drug Hunters: Part 1 - Background, Carboxylic Acids, and Amides. WuXi AppTec.
-
Synthesis of α3β4 Nicotinic Acetylcholine Receptor Modulators Derived from Aristoquinoline that Reduce Reinstatement of Cocaine-Seeking Behavior. PubMed Central.
-
Design, Synthesis, and Activity of a Series of Arylpyrid-3-ylmethanones as Type I Positive Allosteric Modulators of α7 Nicotinic Acetylcholine Receptors. ResearchGate.
-
Scouting new sigma receptor ligands: Synthesis, pharmacological evaluation and molecular modeling of 1,3-dioxolane-based structures and derivatives. PubMed.
-
Electrophysiology of the Nicotinic Acetylcholine Receptor. ResearchGate.
-
Data Sheet Radioligand Binding Assay Protocol. Gifford Bioscience.
-
Radioligand Binding Assay. Gifford Bioscience.
-
High-throughput cell-based assays for identifying antagonists of multiple smoking-associated human nicotinic acetylcholine receptor subtypes. PLOS ONE.
-
Synthesis and Structure-Affinity Relationships of Receptor Ligands with 1,3-Dioxane Structure. MDPI.
-
Delineating the activity of the potent nicotinic acetylcholine receptor agonists (+)-anatoxin-a and (−)-hosieine-A. PMC.
-
Modification of the anabaseine pyridine nucleus allows achieving binding and functional selectivity for the α3β4 nicotinic acetylcholine receptor subtype. AIR Unimi.
-
Pyridine synthesis. Organic Chemistry Portal.
-
Discovery of novel 2-((pyridin-3-yloxy)methyl)piperazines as α7 nicotinic acetylcholine receptor modulators for the treatment of inflammatory disorders. PubMed.
-
Activation of muscle nicotinic acetylcholine receptor channels by nicotinic and muscarinic agonists. PMC.
-
Competitive Radioligand Binding Assays. Alfa Cytology.
-
Radiometric Ligand-Binding Assays. Revvity.
-
Synthesis of Multi-Substituted Pyridines from Ylidenemalononitriles and their Emission Properties. PMC.
-
Catalytic Enantioselective Synthesis of 3-Piperidines from Arylboronic Acids and Pyridine. ACS Publications.
-
Facile synthesis of 3-substituted imidazo[1,2- a ]pyridines through formimidamide chemistry. RSC Publishing.
Sources
- 1. Structure-Activity Relationships of Nicotinoids and Imidacloprid Analogs [jstage.jst.go.jp]
- 2. mdpi.com [mdpi.com]
- 3. semanticscholar.org [semanticscholar.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. chemrxiv.org [chemrxiv.org]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Pyridine synthesis [organic-chemistry.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. giffordbioscience.com [giffordbioscience.com]
- 13. Electrophysiology-Based Assays to Detect Subtype-Selective Modulation of Human Nicotinic Acetylcholine Receptors - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
A Comparative Analysis of Synthetic Routes to Substituted Pyridines: A Guide for Researchers
The pyridine scaffold is a fundamental structural motif in a vast array of functional molecules, from life-saving pharmaceuticals to innovative materials.[1][2] The precise placement of substituents on the pyridine ring is paramount in tuning the physicochemical and biological properties of these compounds.[2] This guide provides an in-depth comparative analysis of key synthetic strategies for accessing substituted pyridines, offering field-proven insights, detailed experimental protocols, and supporting data to empower researchers in selecting the optimal route for their specific synthetic challenges.
Part 1: Classical Cyclization Strategies: Building the Core
The foundational methods for constructing the pyridine ring often rely on the condensation of acyclic precursors.[2] These time-honored reactions remain invaluable for their simplicity and the ability to generate highly functionalized pyridines from readily available starting materials.[2]
Hantzsch Pyridine Synthesis
Discovered by Arthur Hantzsch in 1882, this multicomponent reaction involves the condensation of an aldehyde, two equivalents of a β-ketoester, and a nitrogen donor, such as ammonia or ammonium acetate.[3][4] The initial product is a 1,4-dihydropyridine, which is subsequently oxidized to the aromatic pyridine.[1][2][3][5][6] This method is particularly well-suited for the synthesis of symmetrically substituted pyridines.[1][2]
Mechanism Insight: The reaction proceeds through a series of condensations and cyclizations. Key steps include a Knoevenagel condensation, enamine formation, and a Michael addition, culminating in the formation of the dihydropyridine ring.[3][5]
Advantages:
-
Convergent, one-pot synthesis.[3]
-
High efficiency for symmetrical pyridines.[3]
-
Utilizes simple, readily available starting materials.[1]
Limitations:
-
Often requires harsh reaction conditions and long reaction times.[4]
-
Can result in low yields for certain substitution patterns.[4]
-
The oxidation step adds an additional synthetic transformation.[6]
Experimental Protocol: Synthesis of Diethyl 2,6-dimethyl-4-phenylpyridine-3,5-dicarboxylate [2]
-
Step 1: 1,4-Dihydropyridine Synthesis: A mixture of benzaldehyde (1.06 g, 10 mmol), ethyl acetoacetate (2.60 g, 20 mmol), and ammonium acetate (0.77 g, 10 mmol) in ethanol (20 mL) is refluxed for 4 hours. Upon cooling, the precipitated product is collected by filtration and washed with cold ethanol.
-
Step 2: Aromatization: The obtained 1,4-dihydropyridine (1.0 g) is dissolved in acetic acid (10 mL), and a solution of sodium nitrite (0.3 g) in water (1 mL) is added dropwise with stirring. The mixture is heated at 80°C for 1 hour. After cooling, the mixture is poured into water, and the precipitated product is collected by filtration, washed with water, and recrystallized from ethanol.[2]
Bohlmann-Rahtz Pyridine Synthesis
This two-step method provides access to 2,3,6-trisubstituted pyridines.[7][8] It involves the condensation of an enamine with an ethynylketone to form an aminodiene intermediate, which then undergoes a heat-induced cyclodehydration.[7][8]
Mechanism Insight: The use of an ynone (ethynylketone) instead of an enone circumvents the need for a separate oxidation step, as the desired aromaticity is achieved directly upon cyclization.[7]
Advantages:
-
More versatile than the Hantzsch synthesis for certain substitution patterns.[7]
-
Direct formation of the aromatic pyridine ring.[7]
Limitations:
-
Requires the preparation of enamine and ethynylketone starting materials.
-
High temperatures are often necessary for the cyclodehydration step.[7]
-
Purification of the aminodiene intermediate can be challenging.[7]
Experimental Protocol: One-Pot Synthesis of a Trisubstituted Pyridine [7]
-
A mixture of the starting β-ketoester, ammonium acetate, and the ethynyl ketone in a 5:1 mixture of toluene and acetic acid is heated. The enamine is generated in situ, which then reacts with the alkynone. The acidic conditions catalyze the cyclodehydration at a lower temperature than the traditional thermal method.[7]
Guareschi-Thorpe Pyridine Synthesis
This synthesis is a valuable method for preparing 2-pyridones. It involves the condensation of cyanoacetamide with a 1,3-diketone or a β-ketoester in the presence of a base like ammonia.[9][10][11]
Mechanism Insight: The reaction proceeds through a series of nucleophilic additions and cyclizations, driven by the reactivity of the active methylene group of cyanoacetamide.
Advantages:
-
Direct route to highly functionalized 2-pyridones.[9]
-
Utilizes readily available starting materials.
Limitations:
-
The scope can be limited by the availability of the dicarbonyl component.
-
Can produce mixtures of regioisomers.
Experimental Protocol: Synthesis of a 3-Cyano-2-pyridone [2]
-
A mixture of cyanoacetamide (0.84 g, 10 mmol), ethyl acetoacetate (1.30 g, 10 mmol), and ammonium carbonate (1.92 g, 20 mmol) in a 1:1 mixture of water and ethanol (20 mL) is heated at 80°C for 4 hours. The product precipitates upon cooling and is collected by filtration.[2] Recent advancements have demonstrated the use of aqueous ammonium carbonate as both a nitrogen source and a reaction promoter, offering a greener alternative.[12][13]
Table 1: Comparative Summary of Classical Cyclization Strategies
| Synthesis Method | Key Features | Advantages | Limitations |
| Hantzsch | Multicomponent reaction forming a 1,4-dihydropyridine intermediate.[1][3] | Simple, efficient for symmetrical pyridines.[3] | Requires a separate oxidation step, can have low yields.[4][6] |
| Bohlmann-Rahtz | Condensation of enamines and ethynylketones.[7] | Direct formation of the aromatic ring, versatile.[7] | Requires specific starting materials, often high temperatures.[7] |
| Guareschi-Thorpe | Condensation of cyanoacetamide with 1,3-dicarbonyls.[9] | Direct synthesis of 2-pyridones.[9] | Limited scope, potential for regioisomer formation. |
Workflow for Classical Pyridine Synthesis
Caption: Logical flow of classical pyridine synthesis methods.
Part 2: Modern Cross-Coupling Approaches: Functionalizing the Ring
Transition-metal-catalyzed cross-coupling reactions have revolutionized the synthesis of substituted pyridines, allowing for the precise introduction of a wide range of functional groups onto a pre-existing pyridine core.
Suzuki-Miyaura Coupling
This versatile palladium-catalyzed reaction couples an organoboron reagent (boronic acid or ester) with a halo- or triflyloxypyridine.[14] It is one of the most widely used methods for forming carbon-carbon bonds.[15]
Advantages:
-
Excellent functional group tolerance.[3]
-
Wide availability of boronic acids.
-
Generally mild reaction conditions.
Limitations:
-
Requires pre-functionalization of the pyridine ring with a halide or triflate.
-
Potential for catalyst inhibition by the basic nitrogen of the pyridine.[15]
Experimental Protocol: Synthesis of a 2-Arylpyridine [16]
-
To a solution of 2-bromopyridine (10 mmol) and the desired arylboronic acid (12 mmol) in a 4:1 mixture of 1,4-dioxane and water is added K3PO4 (30 mmol) and Pd(PPh3)4 (0.2 mmol). The mixture is degassed and heated at 85-95°C under an inert atmosphere until the starting material is consumed. After cooling, the reaction is diluted with water and extracted with an organic solvent. The product is purified by column chromatography.[16]
Sonogashira Coupling
This reaction provides a direct route to alkynyl-substituted pyridines by coupling a terminal alkyne with a halopyridine in the presence of a palladium catalyst and a copper(I) co-catalyst.[17][18]
Advantages:
-
Direct introduction of an alkynyl group, a versatile functional handle.
-
Mild reaction conditions.[18]
Limitations:
-
Requires a terminal alkyne, which can be unstable.
-
Copper-free methods have been developed to avoid potential issues with the copper co-catalyst.[17]
Experimental Protocol: Synthesis of a 3-Alkynylpyridine [19]
-
A mixture of 2-amino-3-bromopyridine (1 mmol), the terminal alkyne (1.2 mmol), Pd(PPh3)2Cl2 (0.02 mmol), and CuI (0.04 mmol) in triethylamine is stirred at room temperature under an inert atmosphere. Upon completion, the reaction mixture is filtered, and the solvent is removed under reduced pressure. The residue is purified by chromatography.
Buchwald-Hartwig Amination
This palladium-catalyzed reaction is a powerful tool for forming C-N bonds, allowing for the amination of halopyridines.[20][21]
Advantages:
-
Broad substrate scope for both the amine and the aryl halide.
-
Can be used to synthesize primary, secondary, and tertiary aminopyridines.[22]
Limitations:
-
Requires the use of specialized, often air-sensitive, phosphine ligands.
-
The strong bases used can limit functional group tolerance.[23]
Experimental Protocol: Synthesis of a 2-Aminopyridine [22][23]
-
In a sealed tube, 2-bromopyridine (1 mmol), the desired amine (1.2 mmol), Pd(OAc)2 (0.02 mmol), a suitable phosphine ligand (e.g., XPhos, 0.04 mmol), and a strong base (e.g., NaOtBu, 1.4 mmol) are combined in an anhydrous, deoxygenated solvent like toluene. The tube is sealed and heated at 80-100°C. After cooling, the reaction is quenched, extracted, and the product is purified.[23]
Table 2: Comparative Summary of Modern Cross-Coupling Methods
| Coupling Reaction | Bond Formed | Key Features | Advantages | Limitations |
| Suzuki-Miyaura | C-C (Aryl) | Pd-catalyzed, uses boronic acids.[14] | High functional group tolerance, readily available reagents. | Requires pre-functionalization, potential catalyst inhibition.[15] |
| Sonogashira | C-C (Alkynyl) | Pd/Cu co-catalyzed, uses terminal alkynes.[17] | Direct alkynylation, mild conditions.[18] | Alkyne stability, potential issues with copper. |
| Buchwald-Hartwig | C-N | Pd-catalyzed amination.[20] | Broad scope for amines and aryl halides. | Requires specialized ligands, strong bases can limit tolerance.[23] |
Workflow for Modern Pyridine Functionalization
Caption: Overview of modern cross-coupling strategies.
Part 3: Advanced Strategies: The Frontier of Pyridine Synthesis
Beyond classical cyclizations and cross-coupling reactions, several advanced strategies offer unique advantages in terms of atom economy and novel substitution patterns.
Transition-Metal-Catalyzed C-H Functionalization
This approach enables the direct functionalization of C-H bonds in the pyridine ring, avoiding the need for pre-functionalization with halides or other leaving groups.[24][25] Palladium, rhodium, and ruthenium catalysts are commonly employed.[24][26]
Advantages:
-
High atom economy.
-
Direct installation of functional groups.
-
Access to previously challenging substitution patterns.
Challenges:
-
Controlling regioselectivity can be difficult.[27]
-
The inherent low reactivity of C-H bonds often requires harsh conditions.
Cycloaddition Reactions
Cycloaddition reactions, particularly [2+2+2] cycloadditions, provide a powerful and convergent method for constructing the pyridine ring from simple, acyclic precursors like alkynes and nitriles.[28][29]
Advantages:
-
High efficiency and atom economy.[30]
-
Ability to construct highly substituted pyridines in a single step.[28]
-
Potential for asymmetric synthesis to create chiral pyridines.[28]
Limitations:
-
Often requires expensive and sensitive transition metal catalysts (e.g., cobalt, rhodium).[29]
-
The scope can be limited by the compatibility of the alkyne and nitrile substrates.
Decision-Making Framework
Choosing the optimal synthetic route depends on several factors. The following flowchart provides a simplified decision-making guide.
Caption: A guide for selecting a pyridine synthesis strategy.
Conclusion
The synthesis of substituted pyridines is a dynamic and evolving field.[2] Classical methods provide robust and straightforward routes to a variety of pyridine derivatives from simple starting materials.[2] Modern cross-coupling and C-H functionalization strategies offer unparalleled precision and efficiency for the late-stage modification of the pyridine core. The choice of synthetic route is a multifactorial decision that requires careful consideration of the desired substitution pattern, available starting materials, scalability, and functional group tolerance. This guide provides a framework for researchers to navigate these choices and select the most effective strategy for their synthetic endeavors.
References
- Transition-Metal-Catalyzed C–H Functionalization for the Synthesis of Substituted Pyridines. (n.d.).
- Comparative analysis of synthesis methods for polysubstituted pyridines - Benchchem. (n.d.).
- Hantzsch pyridine synthesis. (n.d.).
- A Comparative Guide to the Synthesis of Polysubstituted Pyridines: Classical vs. Modern Routes - Benchchem. (n.d.).
- Hantzsch Dihydropyridine Synthesis - Alfa Chemistry. (n.d.).
-
Heller, B., & Hapke, M. (2007). The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions. Chemical Society Reviews, 36(7), 1085–1094. [Link]
- Hantzsch pyridine synthesis - Wikipedia. (n.d.).
- Hantzsch Dihydropyridine (Pyridine) Synthesis - Organic Chemistry Portal. (n.d.).
- A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing). (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis - Organic Chemistry Portal. (n.d.).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Publishing. (n.d.).
- Bohlmann–Rahtz Pyridine Synthesis - J&K Scientific LLC. (n.d.).
- Recent Advances in Direct Pyridine C-H Activation Strategies - Ingenta Connect. (2022).
- A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines. (2025).
- Bohlmann-Rahtz Pyridine Synthesis Guide | PDF - Scribd. (n.d.).
- Hantzsch Pyridine Synthesis | PDF - Scribd. (n.d.).
- Pyridine C(sp 2 )–H bond functionalization under transition-metal and rare earth metal catalysis - Beilstein Journals. (n.d.).
- Bohlmann-Rahtz Pyridine Synthesis - SynArchive. (n.d.).
- A review for the assembly of multi-substituted pyridines via Co-catalyzed [2+2+2] cycloaddition with nitriles | Request PDF - ResearchGate. (n.d.).
- The Bohlmann-Rahtz Pyridine Synthesis: From Discovery to Applications - ResearchGate. (2007).
- Synthesis of Substituted Pyridines via Formal (3+3) Cycloaddition of Enamines with Unsaturated Aldehydes and Ketones | The Journal of Organic Chemistry - ACS Publications. (n.d.).
- Guareschi-Thorpe synthesis of pyridine - Química Organica.org. (n.d.).
- Guareschi-Thorpe Condensation. (n.d.).
- Pyridine Synthesis: Cliff Notes - Baran Lab. (2004).
-
Tamaddon, F., & Maddah-Roodan, S. (2023). Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate. RSC Advances, 13(36), 25304–25310. [Link]
- Buchwald-Hartwig Amination - Chemistry LibreTexts. (2023).
- Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Publishing. (n.d.).
- A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed. (n.d.).
- (a) Proposed mechanism for the modified Guareschi‐Thorpe condensation to produce 3‐cyano‐2(1H) - ResearchGate. (n.d.).
- Methodology for the Synthesis of Pyridines and Pyridones: Development and Applications. (2025).
- Unit 4 Pyridine | PDF - Slideshare. (n.d.).
- The Buchwald–Hartwig Amination After 25 Years - ResearchGate. (2019).
- Arylation of Pyridines via Suzuki-Miyaura Cross-Coupling and Pyridine-Directed C-H Activation Using a Continuous-Flow Approach - ResearchGate. (2025).
- Sonogashira Cross‐Coupling Reaction of Bromocyanofluoro Pyridine Compounds: Access to 5‐ and 6‐Alkynylfluoropyridinamidoximes Scaffolds - Sci-Hub. (n.d.).
- Technical Support Center: Sonogashira Coupling for Pyridine-Imidazole Synthesis - Benchchem. (n.d.).
-
Zhu, Q., Liao, L., Cheng, G., Yang, W., Deng, Y., & Yang, D. (2017). Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes. Modern Research in Catalysis, 6, 121-133. [Link]
- Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC - NIH. (n.d.).
- Buchwald-Hartwig Amination - Wordpress - ACS GCI Pharmaceutical Roundtable Reagent Guides. (2026).
- Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC - NIH. (2017).
- Sonogashira coupling - Wikipedia. (n.d.).
- A Practical Buchwald—Hartwig Amination of 2-Bromopyridines with Volatile Amines | Request PDF - ResearchGate. (2025).
- A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds - Organic Chemistry Portal. (n.d.).
- Reactivity of 3-Iodoimidazo[1,2- a ]pyridines Using a Suzuki-Type Cross-Coupling Reaction. (2025).
- Synergy in Sonogashira Cross-Coupling Reactions with a Magnetic Janus-Type Catalyst. (n.d.).
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. grokipedia.com [grokipedia.com]
- 4. Hantzsch pyridine synthesis - Wikipedia [en.wikipedia.org]
- 5. alfa-chemistry.com [alfa-chemistry.com]
- 6. Hantzsch Dihydropyridine (Pyridine) Synthesis [organic-chemistry.org]
- 7. Bohlmann-Rahtz Pyridine Synthesis [organic-chemistry.org]
- 8. jk-sci.com [jk-sci.com]
- 9. Guareschi-Thorpe synthesis of pyridine [quimicaorganica.org]
- 10. Guareschi-Thorpe Condensation [drugfuture.com]
- 11. Unit 4 Pyridine | PDF [slideshare.net]
- 12. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) DOI:10.1039/D3RA04590K [pubs.rsc.org]
- 13. Advanced Guareschi–Thorpe synthesis of pyridines in green buffer, and pH-controlled aqueous medium with ammonium carbonate - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 14. Synthesis of Pyridazine Derivatives by Suzuki-Miyaura Cross-Coupling Reaction and Evaluation of Their Optical and Electronic Properties through Experimental and Theoretical Studies - PMC [pmc.ncbi.nlm.nih.gov]
- 15. A Highly Active Catalyst for Suzuki-Miyaura Cross-Coupling Reactions of Heteroaryl Compounds [organic-chemistry.org]
- 16. Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine: Quantum Mechanical Investigations and Biological Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 17. pdf.benchchem.com [pdf.benchchem.com]
- 18. Sonogashira coupling - Wikipedia [en.wikipedia.org]
- 19. Palladium-Catalyzed Sonogashira Coupling Reaction of 2-Amino-3-Bromopyridines with Terminal Alkynes [scirp.org]
- 20. chem.libretexts.org [chem.libretexts.org]
- 21. Buchwald-Hartwig Amination - Wordpress [reagents.acsgcipr.org]
- 22. A practical Buchwald-Hartwig amination of 2-bromopyridines with volatile amines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. researchgate.net [researchgate.net]
- 24. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 25. BJOC - Pyridine C(sp2)–H bond functionalization under transition-metal and rare earth metal catalysis [beilstein-journals.org]
- 26. A brief review on the palladium-catalyzed C–H activation reactions of 2-phenylpyridines - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 27. Recent Advances in Direct Pyridine C-H Activation Strategies: Ingenta Connect [ingentaconnect.com]
- 28. The fascinating construction of pyridine ring systems by transition metal-catalysed [2 + 2 + 2] cycloaddition reactions - PubMed [pubmed.ncbi.nlm.nih.gov]
- 29. A review on the assembly of multi-substituted pyridines via Co-catalyzed [2 + 2 + 2] cycloaddition with nitriles - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 30. researchgate.net [researchgate.net]
A Researcher's Guide to the In Vitro Evaluation of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine Derivatives as Anticancer Agents
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals on the in vitro testing of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine derivatives against various cancer cell lines. While direct experimental data on this specific subclass of pyridine derivatives remains nascent, this document outlines a robust, scientifically-grounded approach to their evaluation, drawing parallels from structurally related pyridine compounds with demonstrated anticancer activity.
The pyridine scaffold is a cornerstone in medicinal chemistry, forming the core of numerous approved anticancer drugs.[1] Its derivatives are known to exhibit a wide range of biological activities, often targeting critical pathways in cancer cell proliferation and survival.[2] The subject of this guide, this compound, serves as a versatile building block in the synthesis of complex bioactive molecules, including indole derivatives which have shown promising cytotoxicity against cancer cells.[3] The presence of the methoxy and dioxolane groups suggests potential for specific interactions with biological targets, making its derivatives intriguing candidates for anticancer drug discovery.[3]
This guide will walk you through the essential experimental design, detailed protocols for cytotoxicity assessment, and a comparative analysis framework using established chemotherapeutic agents as benchmarks.
I. Experimental Design: A Blueprint for Meaningful Data
A well-designed in vitro study is paramount for generating reliable and reproducible data. The following considerations are crucial when planning the evaluation of novel this compound derivatives.
Selection of Cancer Cell Lines: Targeting a Spectrum of Malignancies
The initial step is to select a panel of human cancer cell lines that represent diverse tumor types. This allows for an assessment of both the breadth and selectivity of the compounds' anticancer activity. A recommended starting panel could include:
-
MCF-7: A well-characterized human breast adenocarcinoma cell line.
-
HepG2: A human hepatocellular carcinoma cell line.
-
A549: A human lung carcinoma cell line.
These cell lines are widely used in cancer research and have established protocols for culturing and maintenance.
Positive Controls: Establishing a Benchmark for Potency
To contextualize the cytotoxic potential of the novel pyridine derivatives, it is essential to include standard chemotherapeutic drugs as positive controls. Doxorubicin and Paclitaxel are excellent choices due to their different mechanisms of action and extensive historical data.
Concentration Range and Exposure Time: Defining the Dose-Response Relationship
A preliminary dose-response study is necessary to determine the effective concentration range of the test compounds. A broad range of concentrations (e.g., 0.01 µM to 100 µM) should be tested initially. The exposure time is also a critical parameter, with typical incubation periods of 24, 48, and 72 hours to assess both acute and prolonged effects.
II. Methodologies for In Vitro Cytotoxicity Assessment
Several assays can be employed to measure the cytotoxic effects of the pyridine derivatives. The Sulforhodamine B (SRB) and MTT assays are two of the most common and reliable methods.
Sulforhodamine B (SRB) Assay: A Protein-Based Measurement of Cell Density
The SRB assay is a colorimetric assay that relies on the binding of the SRB dye to cellular proteins. The amount of bound dye is directly proportional to the cell number.
Experimental Protocol:
-
Cell Seeding: Seed the selected cancer cell lines into 96-well plates at an optimized density (e.g., 5,000-10,000 cells/well) and allow them to adhere overnight.
-
Compound Treatment: Treat the cells with serial dilutions of the this compound derivatives and the positive controls (Doxorubicin and Paclitaxel) for the desired exposure time (e.g., 48 hours).
-
Cell Fixation: Gently aspirate the media and fix the cells by adding cold 10% (w/v) trichloroacetic acid (TCA) and incubating for 1 hour at 4°C.
-
Staining: Wash the plates with water and air dry. Stain the fixed cells with 0.4% (w/v) SRB solution in 1% acetic acid for 30 minutes at room temperature.
-
Washing: Remove the unbound SRB by washing with 1% (v/v) acetic acid.
-
Solubilization: Air dry the plates and solubilize the protein-bound dye with 10 mM Tris base solution.
-
Absorbance Measurement: Measure the absorbance at 510 nm using a microplate reader.
-
Data Analysis: Calculate the percentage of cell growth inhibition and determine the IC50 value (the concentration of the compound that inhibits cell growth by 50%).
MTT Assay: A Metabolic Activity-Based Assessment
The MTT assay is another colorimetric assay that measures the metabolic activity of cells, which is an indicator of cell viability. Viable cells with active metabolism can convert the yellow MTT tetrazolium salt into a purple formazan product.
Experimental Protocol:
-
Cell Seeding and Treatment: Follow the same procedure as for the SRB assay.
-
MTT Addition: After the treatment period, add MTT solution (e.g., to a final concentration of 0.5 mg/mL) to each well and incubate for 2-4 hours at 37°C.
-
Formazan Solubilization: Add a solubilization solution (e.g., DMSO or a detergent-based solution) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at a wavelength between 550 and 600 nm.
-
Data Analysis: Calculate the percentage of viable cells and determine the IC50 value.
III. Comparative Analysis and Data Interpretation
The primary output of these assays will be the IC50 values for each pyridine derivative against the tested cancer cell lines. This data should be tabulated for a clear and objective comparison.
Table 1: Hypothetical In Vitro Cytotoxicity Data (IC50 in µM) of this compound Derivatives
| Compound | MCF-7 | HepG2 | A549 |
| Derivative 1 | Data to be determined | Data to be determined | Data to be determined |
| Derivative 2 | Data to be determined | Data to be determined | Data to be determined |
| Doxorubicin | 0.65 - 2.5[4][5][6] | 4.50 - 12.2[5][6][7] | >20[5][6] |
| Paclitaxel | ~0.002 - 0.007[8][9] | 4.06[10][11] | 0.00135[12] |
Note: The IC50 values for Doxorubicin and Paclitaxel are sourced from existing literature and may vary depending on the specific experimental conditions.
The interpretation of the results should focus on:
-
Potency: Comparing the IC50 values of the novel derivatives to those of the standard drugs. Lower IC50 values indicate higher potency.
-
Selectivity: Analyzing the differential cytotoxicity of the derivatives across the different cancer cell lines. A compound with high potency against one cell line and low potency against others may have a selective mechanism of action.
-
Structure-Activity Relationship (SAR): If multiple derivatives are tested, correlations between their chemical structures and cytotoxic activities should be explored to guide future drug design and optimization.
IV. Visualizing the Experimental Workflow
A clear visual representation of the experimental workflow can aid in understanding and replicating the described methodologies.
Caption: Potential mechanisms of action for pyridine derivatives.
This guide provides a foundational framework for the systematic in vitro evaluation of this compound derivatives as potential anticancer agents. By following these rigorous experimental protocols and comparative analyses, researchers can generate high-quality, impactful data to advance the field of cancer drug discovery.
References
Sources
- 1. globalresearchonline.net [globalresearchonline.net]
- 2. Synthesis, Anticancer Screening, and In Silico Evaluations of Thieno[2,3-c]pyridine Derivatives as Hsp90 Inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. benchchem.com [benchchem.com]
- 4. journal.waocp.org [journal.waocp.org]
- 5. tis.wu.ac.th [tis.wu.ac.th]
- 6. Different Doxorubicin Sensitivity Across Various Human Cancer Cell Lines | Trends in Sciences [tis.wu.ac.th]
- 7. Evaluation of the anti-proliferative activity of 2-oxo-pyridine and 1′H-spiro-pyridine derivatives as a new class of EGFRWt and VEGFR-2 inhibitors with apoptotic inducers - PMC [pmc.ncbi.nlm.nih.gov]
- 8. plos.figshare.com [plos.figshare.com]
- 9. Cytotoxic studies of paclitaxel (Taxol) in human tumour cell lines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. researchgate.net [researchgate.net]
- 12. dovepress.com [dovepress.com]
A Comparative Spectroscopic Guide to 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine and Its Precursors
This technical guide provides an in-depth spectroscopic comparison of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine and its precursors, 3-methoxy-5-acetylpyridine and ethylene glycol. Designed for researchers, scientists, and professionals in drug development, this document offers a detailed analysis of the transformations observed through Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS). By understanding the characteristic spectral changes at each synthetic step, researchers can ensure the purity and identity of their compounds.
Synthetic Pathway Overview
The synthesis of this compound typically involves the protection of the ketone in 3-methoxy-5-acetylpyridine using ethylene glycol under acidic conditions. This reaction forms the dioxolane ring, a common protecting group strategy in multi-step organic synthesis.
Caption: Key spectroscopic changes upon acetalization.
Experimental Protocols
To ensure reproducibility and accuracy, the following detailed protocols for spectroscopic analysis are provided.
NMR Spectroscopy
-
Sample Preparation: Dissolve 5-10 mg of the purified compound in approximately 0.7 mL of deuterated chloroform (CDCl₃) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
¹H NMR Acquisition: Acquire the proton NMR spectrum on a 400 MHz spectrometer. Key parameters should include a 30° pulse angle, a relaxation delay of 5 seconds, and an acquisition time of at least 4 seconds. Typically, 16 scans are sufficient for a good signal-to-noise ratio.
-
¹³C NMR Acquisition: Using the same sample, acquire the carbon NMR spectrum on the same instrument, operating at a corresponding frequency (e.g., 101 MHz). A proton-decoupled pulse sequence should be used. A relaxation delay of 2 seconds and an acquisition time of 1-2 seconds are standard. A larger number of scans (e.g., 1024) is typically required.
-
Data Processing: Process the raw data using appropriate software. This includes Fourier transformation, phase correction, baseline correction, and referencing the spectra to the TMS signal at 0.00 ppm.
Infrared (IR) Spectroscopy
-
Sample Preparation: For liquid samples (ethylene glycol, 3-methoxy-5-acetylpyridine, and the final product), a thin film can be prepared by placing a drop of the neat liquid between two potassium bromide (KBr) or sodium chloride (NaCl) salt plates. For solid samples, a KBr pellet can be prepared by grinding a small amount of the sample with dry KBr powder and pressing it into a transparent disk.
-
Data Acquisition: Record a background spectrum of the empty salt plates or a pure KBr pellet. Then, place the sample in the spectrometer and record the sample spectrum over the range of 4000-400 cm⁻¹.
-
Data Processing: Subtract the background spectrum from the sample spectrum to obtain the final IR spectrum of the compound.
Mass Spectrometry
-
Sample Preparation: Prepare a dilute solution of the sample (approximately 1 mg/mL) in a volatile solvent such as methanol or dichloromethane.
-
Data Acquisition (EI-MS): For electron ionization mass spectrometry, the sample can be introduced via a direct insertion probe or through a gas chromatograph (GC-MS). For GC-MS, a non-polar capillary column is typically used with a temperature program suitable for the volatility of the compounds. The mass spectrometer is operated in EI mode at 70 eV.
-
Data Acquisition (HRMS): For high-resolution mass spectrometry, electrospray ionization (ESI) is a common technique. The sample solution is infused directly into the ESI source. The mass analyzer is calibrated to ensure high mass accuracy.
-
Data Analysis: Analyze the resulting mass spectrum to identify the molecular ion peak and characteristic fragment ions. For HRMS data, calculate the elemental composition from the accurate mass measurement.
Conclusion
The spectroscopic comparison of this compound and its precursors provides a clear and definitive method for monitoring the progress of the synthesis and confirming the identity of the final product. The key transformations—the disappearance of the acetyl group's spectral signatures and the appearance of the dioxolane moiety's characteristic signals—are readily observable in ¹H NMR, ¹³C NMR, and IR spectroscopy. Mass spectrometry further confirms the change in molecular weight and elemental composition. This guide serves as a valuable resource for researchers working with these and similar compounds, enabling them to confidently interpret their analytical data.
References
A Comparative Guide to the Efficacy of Novel Cholinergic Agents Derived from Pyridine
For Researchers, Scientists, and Drug Development Professionals
The Imperative for Novel Cholinergic Agents: Revisiting the Cholinergic Hypothesis
The cholinergic hypothesis of Alzheimer's disease, first proposed decades ago, posits that a decline in cholinergic neurotransmission is a key contributor to the cognitive deficits observed in the disease.[1][2][3] This hypothesis has been the bedrock for the development of cholinesterase inhibitors, which aim to increase the synaptic levels of acetylcholine (ACh).[4] While current treatments like donepezil, rivastramine, and galantamine offer symptomatic relief, their efficacy is often modest and can wane over time.[5][6][7][8][9] This has spurred the search for novel cholinergic agents with improved efficacy, better side-effect profiles, and potentially disease-modifying properties.
The pyridine ring, a ubiquitous scaffold in medicinal chemistry, has emerged as a promising starting point for the design of a new generation of cholinergic agents.[10] Its unique electronic properties and ability to engage in various intermolecular interactions make it an ideal pharmacophore for targeting key components of the cholinergic system.
Mechanisms of Action: Beyond Simple Inhibition
Novel pyridine-derived cholinergic agents exhibit a range of mechanisms to enhance cholinergic signaling. The primary strategies include:
-
Cholinesterase Inhibition: Many pyridine derivatives are potent inhibitors of acetylcholinesterase (AChE) and, in some cases, butyrylcholinesterase (BuChE).[11][12][13] BuChE is increasingly recognized as a relevant target in Alzheimer's disease, as its levels rise while AChE levels decline with disease progression.[4][14][15]
-
Dual-Binding Site Inhibition: A sophisticated approach involves the design of inhibitors that can simultaneously bind to the catalytic active site (CAS) and the peripheral anionic site (PAS) of AChE.[16] This dual-binding mechanism can offer enhanced inhibitory potency and may also interfere with the role of AChE in amyloid-beta (Aβ) aggregation.
-
Receptor Modulation: Some pyridine-based compounds act as agonists or positive allosteric modulators (PAMs) of nicotinic (nAChR) and muscarinic (mAChR) acetylcholine receptors.[17] This direct stimulation of postsynaptic receptors offers an alternative strategy to amplify the cholinergic signal.
Below is a visualization of the cholinergic signaling pathway, highlighting the targets of these novel agents.
Caption: Cholinergic Signaling Pathway and Drug Targets.
Comparative Efficacy of Pyridine-Derived Cholinesterase Inhibitors
A critical aspect of evaluating novel compounds is a direct comparison of their inhibitory potency against target enzymes. The following table summarizes the half-maximal inhibitory concentration (IC50) and inhibitory constant (Ki) values for a selection of pyridine-derived cholinesterase inhibitors, alongside established drugs for reference.
| Compound | Target Enzyme | IC50 (µM) | Ki (µM) | Reference |
| Pyridine Derivatives | ||||
| Compound 9 (diamine) | EeAChE | - | 0.312 | [11][13] |
| Compound 22 (diamine) | eqBChE | - | 0.099 | [11][13] |
| Compound 2l (pyrazoline) | hAChE | 0.040 | - | [18] |
| Compound 5 (pyridazine) | hAChE | 0.26 | - | [10] |
| Compound 5 (pyridazine) | hBuChE | 0.19 | - | [10] |
| Compound B4 (sultone) | TcAChE | 8.93 | 7.67 (non-comp.) | [19] |
| BDPY-4 (BODIPY) | EeAChE | 54.78 | 57.20 (non-comp.) | [20] |
| BDPY-4 (BODIPY) | eqBuChE | 150.30 | - | [20] |
| Compound 9r (tramiprosate analog) | AChE | 13 | - | [21] |
| Compound 9r (tramiprosate analog) | BuChE | 12 | - | [21] |
| Standard Drugs | ||||
| Donepezil | hAChE | 0.021 | - | [18] |
| Rivastigmine | hAChE | 2.76 | - | [10] |
| Tacrine | hAChE | 0.44 | - | [10] |
EeAChE: Electrophorus electricus Acetylcholinesterase; eqBChE: Equine serum Butyrylcholinesterase; hAChE: Human Acetylcholinesterase; hBuChE: Human Butyrylcholinesterase; TcAChE: Torpedo californica Acetylcholinesterase.
Structure-Activity Relationship (SAR): Decoding the Pharmacophore
The efficacy of pyridine-based cholinergic agents is intricately linked to their chemical structure. Analysis of various synthesized series reveals key structure-activity relationships (SAR):
-
Substitution on the Pyridine Ring: The position and nature of substituents on the pyridine ring significantly influence inhibitory potency. Halogen substitutions, for instance, have been shown to enhance activity in some series.[19]
-
Linker Length and Composition: In dual-binding site inhibitors, the length and flexibility of the linker connecting the pyridine moiety to another aromatic group are critical for optimal interaction with both the CAS and PAS of the cholinesterase enzyme.
-
Fused Ring Systems: The fusion of the pyridine ring with other heterocyclic systems can lead to increased inhibitory activity.[19]
A systematic approach to drug evaluation, from initial screening to in vivo testing, is crucial. The following workflow illustrates this process.
Sources
- 1. Revisiting the Cholinergic Hypothesis in Alzheimer's Disease: Emerging Evidence from Translational and Clinical Research - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The Cholinergic Hypothesis of Cognitive Aging Revisited Again: Cholinergic Functional Compensation - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. psychiatrist.com [psychiatrist.com]
- 5. An open-label, comparative study of rivastigmine, donepezil and galantamine in a real-world setting - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. dovepress.com [dovepress.com]
- 8. The comparative efficacy and safety of cholinesterase inhibitors in patients with mild‐to‐moderate Alzheimer's disease: a Bayesian network meta‐analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Frontiers | Meta-Analysis of Randomized Controlled Trials on the Efficacy and Safety of Donepezil, Galantamine, Rivastigmine, and Memantine for the Treatment of Alzheimer’s Disease [frontiersin.org]
- 10. Novel Dual Acetyl- and Butyrylcholinesterase Inhibitors Based on the Pyridyl–Pyridazine Moiety for the Potential Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. Butyrylcholinesterase as a Diagnostic and Therapeutic Target for Alzheimer's Disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. A Review of Butyrylcholinesterase as a Therapeutic Target in the Treatment of Alzheimer’s Disease - PMC [pmc.ncbi.nlm.nih.gov]
- 16. hilarispublisher.com [hilarispublisher.com]
- 17. Subtype-selective allosteric modulators of muscarinic receptors for the treatment of CNS disorders - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Design, Synthesis, and Evaluation of New Pyrazolines As Small Molecule Inhibitors of Acetylcholinesterase - PMC [pmc.ncbi.nlm.nih.gov]
- 19. Novel Pyridine-Containing Sultones: Structure-Activity Relationship and Biological Evaluation as Selective AChE Inhibitors for the Treatment of Alzheimer's disease - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Pyridine substituted BODIPYs: synthesis, characterization and cholinesterease, α-glucosidase inhibitory, DNA hydrolytic cleavage effects - PMC [pmc.ncbi.nlm.nih.gov]
- 21. Dual targeting of cholinesterase and amyloid beta with pyridinium/isoquinolium derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
A Senior Application Scientist's Guide to Confirming the Purity of Synthesized 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine by HPLC
Abstract
In the landscape of pharmaceutical development and synthetic chemistry, the confirmation of a compound's purity is not merely a quality control step but a foundational requirement for ensuring safety, efficacy, and reproducibility. This guide provides a comprehensive, in-depth methodology for confirming the purity of the synthesized intermediate, 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine, using High-Performance Liquid Chromatography (HPLC). We will explore the rationale behind method development, present a detailed experimental protocol, and compare the performance of HPLC with alternative analytical techniques. This document is intended for researchers, analytical scientists, and drug development professionals seeking to establish a robust and reliable purity assessment workflow.
Introduction: The Critical Role of Purity in Synthesis
The subject of our analysis, this compound, is a heterocyclic compound that can serve as a key building block in the synthesis of more complex active pharmaceutical ingredients (APIs). The presence of impurities, even in trace amounts, can have significant consequences, potentially altering biological activity, increasing toxicity, or compromising the stability of the final product. Therefore, a rigorous analytical method to verify its purity is paramount.
High-Performance Liquid Chromatography (HPLC) is the industry-standard technique for this purpose, offering high resolution, sensitivity, and quantitative accuracy.[1] Its versatility allows for the separation of the main compound from structurally similar impurities, starting materials, and byproducts that may be present post-synthesis. Adherence to stringent analytical validation, as outlined by the International Council for Harmonisation (ICH) guidelines, ensures that the method is suitable for its intended purpose.[2][3][4]
Rationale-Driven HPLC Method Development
A successful HPLC method is not a matter of chance but of systematic, science-led choices. The physicochemical properties of the analyte, this compound, guide every decision in the method development process.[5][6]
Analyte Properties:
-
Structure: A substituted pyridine ring.
-
Polarity: Moderately polar, owing to the methoxy and dioxolane functional groups and the nitrogen in the pyridine ring.
-
Acidity/Basicity: The pyridine nitrogen is basic (pKa of pyridine is ~5.2), meaning its charge state is dependent on the pH of the mobile phase.
-
UV Absorbance: The aromatic pyridine ring acts as a chromophore, making it suitable for UV detection.
This analysis leads to the following strategic choices for our HPLC method:
Column (Stationary Phase) Selection
For moderately polar compounds, Reversed-Phase HPLC is the mode of choice.[7] The stationary phase is nonpolar, and the mobile phase is polar.
-
Primary Choice: C18 (Octadecylsilane) Column: A C18 column is the workhorse of reversed-phase chromatography, offering excellent hydrophobic retention for a wide range of molecules. A column with dimensions of 4.6 x 150 mm and a particle size of 5 µm provides a good balance of efficiency and backpressure.
-
Rationale: The C18 stationary phase will interact with the nonpolar regions of our analyte, providing retention. Potential nonpolar impurities will be retained more strongly, while highly polar impurities will elute earlier.
-
Consideration for Peak Shape: The basic nature of the pyridine nitrogen can lead to undesirable interactions with residual acidic silanol groups on the silica backbone of the stationary phase, causing peak tailing.[8] To mitigate this, a modern, high-purity, end-capped C18 column is essential. End-capping "shields" these silanols, leading to more symmetrical peaks.[9]
Mobile Phase Selection
The mobile phase is critical for achieving the desired separation.
-
Composition: A gradient elution using a mixture of an aqueous buffer and an organic modifier is optimal.
-
Mobile Phase A (Aqueous): 0.1% Formic Acid in Water.
-
Mobile Phase B (Organic): 0.1% Formic Acid in Acetonitrile.
-
-
Rationale for Buffer: The basic pyridine nitrogen must be protonated to ensure a consistent charge state and prevent peak tailing.[7][10] Using a mobile phase with a pH well below the pKa of pyridine (e.g., pH ~2.7 for 0.1% formic acid) ensures the analyte is consistently in its protonated, cationic form, leading to sharp, symmetrical peaks.
-
Rationale for Gradient Elution: Purity analysis requires the detection of all potential impurities, which may have a wide range of polarities. An isocratic method might fail to elute highly retained impurities in a reasonable time or provide poor resolution for early-eluting ones. A gradient, starting with a high percentage of the aqueous phase and gradually increasing the organic phase, ensures that all components are eluted and resolved effectively.
Detector Selection
-
Detector: A UV-Vis or Photodiode Array (PDA) detector is ideal.[11]
-
Wavelength Selection: The pyridine ring exhibits strong UV absorbance. The optimal detection wavelength (λmax) should be determined by running a UV scan of the analyte dissolved in the mobile phase. A common starting wavelength for pyridine derivatives is around 254 nm.[7] A PDA detector offers the significant advantage of acquiring full spectra for each peak, which can be used to assess peak purity and help in the identification of unknown impurities.[12]
The logical flow of these decisions is illustrated in the diagram below.
Caption: Logic diagram for HPLC method development choices.
Experimental Protocol and System Validation
A trustworthy protocol is a self-validating one. Before analyzing any samples, the performance of the entire chromatographic system must be verified through System Suitability Testing (SST).[13][14]
Instrumentation and Reagents
-
HPLC System: A quaternary pump, autosampler, column oven, and PDA detector.
-
Column: C18 reversed-phase column (e.g., 4.6 mm x 150 mm, 5 µm particle size).
-
Reagents: HPLC-grade acetonitrile, HPLC-grade water, and formic acid.
-
Reference Standard: A well-characterized batch of this compound with known high purity (>99.5%).
-
Synthesized Sample: The batch of this compound to be tested.
Preparation of Solutions
-
Mobile Phase A: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade water and mix thoroughly.
-
Mobile Phase B: Add 1.0 mL of formic acid to 1.0 L of HPLC-grade acetonitrile and mix thoroughly.
-
Reference Standard Stock Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the reference standard into a 10 mL volumetric flask. Dissolve and dilute to volume with a 50:50 mixture of Mobile Phase A and B.
-
Working Standard Solution (0.1 mg/mL): Pipette 1.0 mL of the Stock Solution into a 10 mL volumetric flask and dilute to volume with the same 50:50 mixture.
-
Synthesized Sample Solution (1.0 mg/mL): Accurately weigh approximately 10 mg of the synthesized sample into a 10 mL volumetric flask. Dissolve and dilute to volume with the 50:50 mixture.
-
Filter all sample and standard solutions through a 0.45 µm syringe filter before placing them in the autosampler.
HPLC Operating Conditions
| Parameter | Condition |
| Column | C18, 4.6 x 150 mm, 5 µm |
| Mobile Phase A | 0.1% Formic Acid in Water |
| Mobile Phase B | 0.1% Formic Acid in Acetonitrile |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 30 °C |
| Injection Volume | 10 µL |
| Detection | PDA at 254 nm (or determined λmax) |
| Gradient Program | Time (min) |
| 0.0 | |
| 20.0 | |
| 25.0 | |
| 25.1 | |
| 30.0 |
System Suitability Testing (SST)
Before sample analysis, inject the Working Standard Solution five times. The results must meet the criteria established by regulatory bodies like the USP.[15][16]
| SST Parameter | Acceptance Criteria | Rationale |
| Tailing Factor (T) | T ≤ 2.0 | Ensures peak symmetry, which is critical for accurate integration. |
| Theoretical Plates (N) | N > 2000 | Measures column efficiency and indicates good peak sharpness. |
| Repeatability (%RSD) | %RSD of peak area for 5 injections ≤ 2.0% | Demonstrates the precision and reproducibility of the system.[15] |
If the system fails SST, troubleshooting is required before proceeding.[17][18][19]
The entire workflow from preparation to analysis is summarized below.
Caption: General workflow for HPLC purity analysis.
Data Analysis and Purity Calculation
The purity of the synthesized compound is typically determined using the area percentage method .[20][21]
Formula: % Purity = (Area of the Main Peak / Total Area of All Peaks) * 100
This calculation assumes that all compounds (the main analyte and all impurities) have a similar UV response at the chosen wavelength.[22] While this is a common and accepted practice for purity determination, it is an assumption. For regulatory filings, a more rigorous validation according to ICH Q2(R1) guidelines, which may involve determining the relative response factors of known impurities, would be required.[2][23]
Sample Data Table:
| Peak # | Retention Time (min) | Peak Area (mAU*s) | Area % | Identification |
| 1 | 4.52 | 1,520 | 0.07 | Impurity 1 |
| 2 | 12.85 | 2,156,800 | 99.81 | 3-Methoxy-5-(...)-pyridine |
| 3 | 15.61 | 2,350 | 0.11 | Impurity 2 |
| Total | 2,160,670 | 100.00 |
In this example, the purity of the synthesized batch is determined to be 99.81% .
Comparative Guide: HPLC vs. Alternative Purity Techniques
While HPLC is the preferred method, other techniques can provide complementary or alternative information.[24] The choice of method depends on the specific requirements of the analysis.[25][26]
| Feature | HPLC-UV | Gas Chromatography-MS (GC-MS) | Quantitative NMR (qNMR) |
| Principle | Separation by polarity; UV detection. | Separation by volatility; mass-based detection. | Signal intensity is directly proportional to the number of nuclei. |
| Analyte Suitability | Excellent for a wide range of polarities. Non-volatile compounds are ideal. | Requires analyte to be volatile and thermally stable. | Soluble compounds. Provides rich structural data. |
| Pros for this Analyte | - High resolution and sensitivity.- Robust and reproducible.- Well-established methodology. | - Provides molecular weight and fragmentation data, aiding impurity identification. | - A primary ratio method; can determine absolute purity against a certified internal standard.- Does not require a reference standard of the analyte itself.[27] |
| Cons for this Analyte | - Impurity identification requires MS coupling or isolation.- Assumes equal detector response for all components in area % calculation. | - The dioxolane group may be thermally labile.- Requires derivatization for non-volatile impurities. | - Lower sensitivity than HPLC.- More complex data analysis.- Higher instrumentation cost. |
| Primary Use Case | Gold standard for routine purity testing and quality control. | Impurity identification and analysis of volatile contaminants. | Characterization of reference standards and absolute purity determination.[27][28] |
Conclusion
This guide has detailed a robust, reliable, and scientifically-grounded HPLC method for confirming the purity of synthesized this compound. By understanding the analyte's properties and making rational choices in column, mobile phase, and detector selection, a high-resolution separation can be achieved. The implementation of System Suitability Testing ensures the trustworthiness of the results, a cornerstone of analytical chemistry in a regulated environment. While HPLC stands as the primary technique for this application, a comprehensive analytical strategy may leverage GC-MS for impurity identification and qNMR for the absolute quantification of reference materials. The presented method provides a solid foundation for any laboratory tasked with ensuring the quality and purity of synthesized chemical intermediates.
References
-
Waters Corporation. Troubleshooting Peak Shape Problems in HPLC. Link
-
ECA Academy. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
Chromatography Today. What are the Common Peak Problems in HPLC. Link
-
GALAK Chromatography. HPLC Troubleshooting - Peak Shape Problems & Ghost Peak. Link
-
Agilent. Tips and Tricks of HPLC System Troubleshooting. Link
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry. Link
-
Pharmalytics. System Suitability Test in HPLC – Fully Explained with Example | USP, FDA, cGMP Guidelines 2025. YouTube. Link
-
U.S. Food and Drug Administration. Q2(R1) Validation of Analytical Procedures: Text and Methodology. Link
-
International Council for Harmonisation. Quality Guidelines. Link
-
Shimadzu. Abnormal Peak Shapes. Link
-
Starodub. Revised ICH Guideline Q2(R1) On Validation Of Analytical Procedures. Link
-
BenchChem. Application Note: High-Performance Liquid Chromatography (HPLC) with UV Detection for the Analysis of Pyridine Compounds. Link
-
Pharmaguideline. System Suitability in HPLC Analysis. Link
-
MicroSolv Technology Corporation. System suitability Requirements for a USP HPLC Method - Tips & Suggestions. Link
-
CONCEPT HEIDELBERG. Significant Changes in HPLC System Suitability: New USP Provisions Planned. Link
-
ResearchGate. How to calculate the percentage purity using the HPLC?. Link
-
BenchChem. A Comparative Guide to Purity Analysis of Hepta-1,6-dien-4-one: GC-MS vs. Alternatives. Link
-
The United States Pharmacopeial Convention. General Chapters: <621> CHROMATOGRAPHY - SYSTEM SUITABILITY. Link
-
Bhagyashree Institute of Pharmacy. How to calculate chromatographic purity?. YouTube. Link
-
Torontech. HPLC Testing and Analysis - Detailed Guide for Accurate Results. Link
-
Chromatography Forum. How to design a purity test using HPLC. Link
-
News-Medical.Net. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Link
-
HELIX Chromatography. HPLC Methods for analysis of Pyridine. Link
-
Google Patents. US6413431B1 - HPLC method for purifying organic compounds. Link
-
PharmaCores. HPLC analytical Method development: an overview. Link
-
ALWSCI. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR. Link
-
ResearchGate. (PDF) HPLC METHOD DEVELOPMENT AND VALIDATION: A REVIEW. Link
-
Moravek. Why Is HPLC Ideal for Chemical Purity Testing?. Link
-
Asian Journal of Pharmaceutical Research. Steps involved in HPLC Method Development. Link
-
Chromatography Forum. Method for pyridine amine derivative. Link
-
Creative Biostructure. How NMR Enhances Chemical Analysis Accuracy?. Link
-
Inter-Research Science Publisher. Separation of chlorophylls and carotenoids from marine phytoplankton: a new HPLC method using a reversed phase C8 column and pyridine. Link
-
SIELC Technologies. HPLC Method for Analysis of 4-Amino-2-chloropyridine on Primesep 100 Column. Link
-
ScienceDirect. Comparative study of the analysis of seized samples by GC-MS, 1H NMR and FT-IR spectroscopy within a Night. Link
-
Chromatography Online. Peak Purity in Liquid Chromatography, Part I: Basic Concepts, Commercial Software, and Limitations. Link
Sources
- 1. moravek.com [moravek.com]
- 2. ICH Q2(R1) Validation of Analytical Procedures: Text and Methodology - ECA Academy [gmp-compliance.org]
- 3. fda.gov [fda.gov]
- 4. fda.gov [fda.gov]
- 5. HPLC analytical Method development: an overview [pharmacores.com]
- 6. researchgate.net [researchgate.net]
- 7. pdf.benchchem.com [pdf.benchchem.com]
- 8. chromatographytoday.com [chromatographytoday.com]
- 9. Method for pyridine amine derivative - Chromatography Forum [chromforum.org]
- 10. helixchrom.com [helixchrom.com]
- 11. asianjpr.com [asianjpr.com]
- 12. chromatographyonline.com [chromatographyonline.com]
- 13. m.youtube.com [m.youtube.com]
- 14. System Suitability in HPLC Analysis | Pharmaguideline [pharmaguideline.com]
- 15. System suitability Requirements for a USP HPLC Method - Tips & Suggestions [mtc-usa.com]
- 16. ftp.uspbpep.com [ftp.uspbpep.com]
- 17. bvchroma.com [bvchroma.com]
- 18. agilent.com [agilent.com]
- 19. Abnormal Peak Shapes : SHIMADZU (Shimadzu Corporation) [shimadzu.com]
- 20. researchgate.net [researchgate.net]
- 21. torontech.com [torontech.com]
- 22. m.youtube.com [m.youtube.com]
- 23. starodub.nl [starodub.nl]
- 24. pdf.benchchem.com [pdf.benchchem.com]
- 25. news-medical.net [news-medical.net]
- 26. Hybrid Analytical Techniques: GC-MS, LC-MS, GC-IR, LC-NMR - Industry news - News [alwsci.com]
- 27. creative-biostructure.com [creative-biostructure.com]
- 28. ueaeprints.uea.ac.uk [ueaeprints.uea.ac.uk]
biological activity comparison between methoxy-substituted and hydroxy-substituted pyridine analogs
An In-Depth Technical Guide
Authored by: A Senior Application Scientist
Introduction
The pyridine scaffold is a cornerstone in medicinal chemistry, recognized as a "privileged" structure due to its prevalence in a vast number of FDA-approved drugs and biologically active compounds.[1][2] Its versatile electronic properties, ability to engage in various non-covalent interactions, and favorable physicochemical characteristics make it an ideal framework for drug design.[3] However, the biological activity of a pyridine-based molecule is not dictated by the core alone; it is exquisitely sensitive to the nature and position of its substituents. A deep understanding of the structure-activity relationship (SAR) is paramount for optimizing potency, selectivity, and pharmacokinetic profiles.
This guide provides a detailed comparative analysis of two common and seemingly similar substituents: the methoxy (-OCH₃) group and the hydroxy (-OH) group. While separated by only a single methyl group, the transition from a hydroxy to a methoxy substituent can profoundly alter a compound's biological activity. We will explore the fundamental physicochemical differences that underpin these changes and examine specific experimental data across anticancer, antimicrobial, and enzyme inhibition activities to provide researchers with field-proven insights for rational drug design.
The Methoxy vs. Hydroxy Dichotomy: A Physicochemical Perspective
The choice between a hydroxyl and a methoxy group is a critical decision in lead optimization. Their distinct properties influence how a molecule interacts with its biological target and behaves within a physiological system.
-
Hydrogen Bonding: This is arguably the most significant differentiator. A hydroxyl group is both a hydrogen bond donor and acceptor. A methoxy group, lacking a labile proton, can only function as a hydrogen bond acceptor. The ability to donate a hydrogen bond often provides a crucial anchoring point within a protein's binding pocket, and its removal can lead to a complete loss of activity.
-
Lipophilicity: The addition of a methyl group makes the methoxy substituent more lipophilic (less polar) than the hydroxyl group. This can enhance cell membrane permeability and oral absorption but may also decrease aqueous solubility.[4]
-
Electronic Effects: Both groups are electron-donating through resonance, which can influence the reactivity and pKa of the pyridine ring.
-
Metabolic Stability: Hydroxyl groups are prime sites for Phase II metabolism, specifically glucuronidation and sulfation, which facilitates rapid excretion. A methoxy group can act as a "metabolic blocker" at that position, preventing conjugation. However, methoxy groups are susceptible to Phase I O-demethylation by cytochrome P450 enzymes, which converts them back into hydroxyl groups, often representing a key metabolic pathway.[1]
This interplay of properties means that substituting one for the other is not a simple isosteric replacement but a strategic modification with predictable, yet profound, consequences.
Conclusion and Future Perspectives
The substitution of a hydroxyl group with a methoxy group on a pyridine scaffold is a powerful strategy in medicinal chemistry that can lead to dramatic shifts in biological activity. The evidence clearly indicates that there is no universal "better" option; the optimal choice is entirely context-dependent, dictated by the specific biological target and desired therapeutic profile.
-
Hydroxy groups are invaluable for establishing critical hydrogen-bond donor interactions and can be essential for high-affinity binding.
-
Methoxy groups can improve metabolic stability, enhance membrane permeability, and explore different hydrophobic pockets within a target, potentially unlocking novel activities or improving pharmacokinetic properties.
Future drug design efforts should leverage this understanding. For instance, if a hydroxyl-containing lead compound suffers from poor metabolic stability, converting it to a methoxy analog is a logical first step. Conversely, if a methoxy-containing compound shows weak potency, its O-demethylated (hydroxy) metabolite should be synthesized and tested, as it may be the true active species or reveal a previously unoccupied hydrogen-bonding opportunity. By thoughtfully considering the distinct physicochemical and metabolic properties of these two functional groups, researchers can more rationally design and optimize the next generation of pyridine-based therapeutics.
References
- Barnes, L. V., Heithoff, D. M., Mahan, S. P., House, J. K., & Mahan, M. J. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. STAR Protocols.
- Abcam. (n.d.). MTT assay protocol. Abcam.
- BenchChem. (2025). Application Notes and Protocols for Cell-Based Cytotoxicity Assays: MTT and XTT. BenchChem.
- Kaderabkova, N., et al. (2023). Antibiotic susceptibility testing using minimum inhibitory concentration (MIC) assays. ResearchGate.
- Springer Nature Experiments. (n.d.). Cytotoxicity MTT Assay Protocols and Methods. Springer Nature.
- CLYTE Technologies. (2025). MTT Assay Protocol: Guide to Measuring Cell Viability & Proliferation. CLYTE Technologies.
- Institute for Collaborative Biotechnology. (2023). Antimicrobial susceptibility testing to evaluate minimum inhibitory concentration values of clinically relevant antibiotics. University of California, Santa Barbara.
- [Author unknown]. (n.d.). Minimal inhibitory concentration (MIC) test and determination of antimicrobial resistant bacteria. [Source unknown].
- Creative Bioarray. (n.d.). MTT Analysis Protocol. Creative Bioarray.
- Microbe Investigations. (n.d.). Minimum Inhibitory Concentration (MIC) Test. Microbe Investigations AG.
- NINGBO INNO PHARMCHEM CO.,LTD. (2026). The Role of Pyridine Derivatives in Modern Drug Discovery. [Source unknown].
- [Author unknown]. (n.d.). Review on Pyridine Analogues as Anti-Microbial, Anti-TB and Anti-oxidant Activity. [Source unknown].
- Singh, U. B., et al. (2024). A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis. RSC Medicinal Chemistry.
- Al-Zoubi, W., et al. (2020). The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design. Molecules.
- Khan, I., et al. (2023). Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities. Journal of Chemistry.
- [Author unknown]. (2025). Discovery of Fragment-Based Inhibitors of SARS-CoV-2 PLPro. ACS Publications.
- Robinson, M. W., et al. (n.d.). Synthesis and Biological Evaluation of Isomeric Methoxy Substitutions on Anti-Cancer Indolyl-Pyridinyl-Propenones: Effects on Potency and Mode of Activity. PubMed Central.
- Glavač, N., et al. (2024). Design, Synthesis and Biological Activity of Novel Methoxy- and Hydroxy-Substituted N-Benzimidazole-Derived Carboxamides. MDPI.
- El-Sayed, N. F., et al. (2025). Structure–activity relationship investigation of methoxy substitution on anticancer pyrimido[4,5-c]quinolin-1(2H)-ones. ResearchGate.
- Teh, S. S., et al. (n.d.). Mechanistic Insights into the Anticancer Potential of Methoxyflavones Analogs: A Review. [Source unknown].
- Sharma, G., et al. (2023). Anti-Neurodegenerating Activity: Structure–Activity Relationship Analysis of Flavonoids. MDPI.
- [Author unknown]. (n.d.). Screening Pyridine Derivatives against Human Hydrogen Sulfide-synthesizing Enzymes by Orthogonal Methods. CORE.
- [Author unknown]. (2025). Synthesis and Evaluation of Pyridine-Based Antibacterial Agents that Inhibit ATP Synthase in Acinetobacter baumannii. ACS Omega.
- [Author unknown]. (2015). Structure activity relationships of 4-hydroxy-2-pyridones: A novel class of antituberculosis agents. PubMed.
- [Author unknown]. (n.d.). The Structure–Antiproliferative Activity Relationship of Pyridine Derivatives. PMC.
- Gorentini, F., et al. (n.d.). New Pyrimidine and Pyridine Derivatives as Multitarget Cholinesterase Inhibitors: Design, Synthesis, and In Vitro and In Cellulo Evaluation. PubMed Central.
- BenchChem. (2025). In-Depth Technical Guide on the Biological Activity of 5-Hydroxy-2-methylpyridine. BenchChem.
- Malik, N., Dhiman, P., & Khatkar, A. (2024). Structure activity relationship (SAR) of synthesized compounds. ResearchGate.
- BenchChem. (2025). Foundational Studies on Pyridine Dicarboxamide Compounds in Enzymology: A Technical Guide. BenchChem.
Sources
- 1. A decade of pyridine-containing heterocycles in US FDA approved drugs: a medicinal chemistry-based analysis - PMC [pmc.ncbi.nlm.nih.gov]
- 2. The Expanding Role of Pyridine and Dihydropyridine Scaffolds in Drug Design - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Recent Advances in Pyridine Scaffold: Focus on Chemistry, Synthesis, and Antibacterial Activities - PMC [pmc.ncbi.nlm.nih.gov]
- 4. mdpi.com [mdpi.com]
Safety Operating Guide
A Senior Application Scientist's Guide to the Safe Disposal of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
The pyridine moiety is known to be flammable, toxic, and an irritant.[1][3] Therefore, all materials containing or contaminated with 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine must be treated as hazardous chemical waste from the point of generation.[2][4]
Hazard Assessment and Waste Identification
The foundational step in proper disposal is a thorough understanding of the potential hazards. Based on analogous pyridine compounds, this compound should be handled as a substance with multiple hazards.[3]
Waste Identification: Any of the following items are classified as hazardous waste and must be disposed of according to this guide:
-
Expired or unused this compound.
-
Solutions containing the compound.
-
Contaminated labware (e.g., pipette tips, vials, chromatography columns).[2]
-
Contaminated Personal Protective Equipment (PPE).[2]
Table 1: Anticipated Hazard Profile
| Hazard Classification | Description | Anticipated GHS Pictogram(s) |
| Flammability | Pyridine and its derivatives are flammable liquids and vapors that can form explosive mixtures in air.[6] | 🔥 |
| Acute Toxicity | Harmful if swallowed, in contact with skin, or if inhaled.[7] | ❗ |
| Skin Corrosion/Irritation | Causes skin irritation.[8] Prolonged contact may lead to absorption and systemic effects.[3][6] | ❗ |
| Serious Eye Damage/Irritation | Causes serious eye irritation or burns.[8] | ❗ |
Required Controls and Personal Protective Equipment (PPE)
To mitigate the risks identified above, a combination of engineering controls and appropriate PPE is mandatory.
-
Engineering Controls : All handling and preparation of waste (e.g., pouring, segregation) must be conducted within a certified chemical fume hood to prevent the inhalation of vapors.[6][9] An emergency eyewash station and safety shower must be readily accessible within a ten-second travel distance.[6]
-
Personal Protective Equipment : PPE should never be the sole method of protection but is essential to prevent dermal and ocular exposure.[9]
Table 2: Personal Protective Equipment (PPE) Requirements
| PPE Item | Specification | Purpose |
| Gloves | Chemical-resistant gloves (e.g., Butyl rubber, Viton®).[1] Nitrile gloves are not recommended for prolonged contact with pyridine-based compounds.[6] | To prevent skin contact and absorption. |
| Eye Protection | Chemical splash goggles or safety glasses with side-shields.[1][8] | To protect eyes from splashes and vapors. |
| Lab Coat | Standard flame-resistant laboratory coat. | To protect clothing and skin from contamination. |
Step-by-Step Disposal Protocol
Adherence to a systematic disposal protocol is critical for safety and regulatory compliance. The primary objective is to collect, label, and store the waste in a manner that prevents chemical reactions and environmental release while awaiting final disposal by a licensed professional.
Step 1: Waste Segregation
Proper segregation is the most crucial step in preventing dangerous chemical reactions.[10]
-
DO NOT mix this compound waste with other incompatible waste streams.[1]
-
AVOID mixing with strong acids (especially nitric acid) or strong oxidizers, as pyridine derivatives can react violently.[3][6][11]
-
Keep aqueous wastes separate from organic solvent wastes.[12]
-
Collect solid waste (contaminated weigh boats, pipette tips) separately from liquid waste.[2]
Step 2: Waste Collection and Containerization
The integrity of the waste container is essential for safe storage.
-
Select a Compatible Container : Use a leak-proof container made of a material compatible with pyridine derivatives, such as high-density polyethylene (HDPE) or the original product container if it's in good condition.[2][10] Do not use metal containers for acidic or basic solutions.[13]
-
Labeling : As soon as the first drop of waste is added, the container must be labeled.[11] The label must include:
-
Keep Containers Closed : Waste containers must be securely capped at all times, except when adding waste.[9][10][12] This prevents the release of flammable and toxic vapors.
Step 3: Temporary Storage in a Satellite Accumulation Area (SAA)
Labs must designate an area for the temporary storage of hazardous waste.
-
Location : The SAA must be at or near the point of waste generation and under the control of laboratory personnel.[10][14]
-
Storage Conditions : Store the waste container in a designated, well-ventilated area, away from heat or ignition sources.[6] Place liquid waste containers in secondary containment (such as a spill tray) to contain potential leaks.[9]
-
Time and Volume Limits : Do not accumulate more than 55 gallons of hazardous waste in an SAA.[5] Once a container is full, it must be moved from the SAA within three days.[10] Check with your institution's Environmental Health & Safety (EHS) office for specific time limits, which can be as short as 60-90 days from the initial accumulation date.[9][13][14]
Spill and Emergency Procedures
Preparedness for accidental releases is a non-negotiable aspect of laboratory safety.
-
Minor Spill (Cleanable within 10 minutes by trained personnel):
-
Alert personnel in the immediate area.
-
Ensure the fume hood is operational and remove all ignition sources.[15]
-
Wearing the full PPE detailed in Table 2, contain the spill with an inert, non-combustible absorbent material (e.g., vermiculite, sand, or activated carbon).[1][6][15]
-
Carefully collect the absorbed material using non-sparking tools and place it in a labeled hazardous waste container.[6]
-
Decontaminate the spill area with a suitable solvent (e.g., isopropanol) followed by soap and water.[2] Collect all cleaning materials as hazardous waste.
-
-
Major Spill (Requires outside assistance or poses a significant hazard):
Final Disposal Pathway
Hazardous waste must be tracked from its point of generation to its final disposal.[14]
-
Institutional EHS : Arrange for the collection of the sealed and labeled waste container through your institution's EHS office or a licensed hazardous waste disposal contractor.[2][17]
-
Disposal Method : The ultimate disposal method will be determined by the licensed contractor in accordance with federal and local regulations. For pyridine-based compounds, controlled incineration at high temperatures is a common and effective disposal method.[4][7][14] Never dispose of this chemical down the sink or in the general trash.[5][9][12]
Disposal Decision Workflow
The following diagram illustrates the logical workflow for managing waste from generation to final hand-off.
Caption: Decision workflow for the disposal of this compound waste.
References
-
NIH Waste Disposal Guide. [Link]
-
NIH Waste Disposal Guide 2022 - Chemical Waste. [Link]
-
NIH Waste Disposal Guide 2022. [Link]
-
NIH Waste Disposal Guide 2022 (Alternative Link). [Link]
-
NIH Chemical Safety Guide 2015 - Montgomery College. [Link]
-
Laboratory Guide for Managing Chemical Waste - Vanderbilt University Medical Center. [Link]
-
PRODUCTION, IMPORT, USE, AND DISPOSAL of Pyridine - ATSDR. [Link]
-
Standard Operating Procedures for Pyridine - Washington State University. [Link]
-
Laboratory Environmental Sample Disposal Information Document - EPA. [Link]
-
Laboratory Hazardous Waste Disposal Guidelines - Central Washington University. [Link]
-
How to Dispose of Chemical Waste in a Lab Correctly - GAIACA. [Link]
-
SAFETY DATA SHEET - 2-Chloropyridine-5-boronic acid pinacol ester - Fisher Scientific. [Link]
-
Managing Hazardous Chemical Waste in the Lab - Lab Manager. [Link]
-
CHEMICAL SPILL PROCEDURES - Clarkson University. [Link]
-
Pyridine: incident management - GOV.UK. [Link]
-
PYRIDINE FOR SYNTHESIS - Loba Chemie. [Link]
-
What to Do After a Styrene, Phenol, or Pyridine Spill - ACTenviro. [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. assets.publishing.service.gov.uk [assets.publishing.service.gov.uk]
- 4. atsdr.cdc.gov [atsdr.cdc.gov]
- 5. vumc.org [vumc.org]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. jubilantingrevia.com [jubilantingrevia.com]
- 8. fishersci.com [fishersci.com]
- 9. montgomerycollege.edu [montgomerycollege.edu]
- 10. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 11. orf.od.nih.gov [orf.od.nih.gov]
- 12. mwcog.org [mwcog.org]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 15. lin-web.clarkson.edu [lin-web.clarkson.edu]
- 16. What to Do After a Styrene, Phenol, or Pyridine Spill: Emergency Remediation Steps - Lone Star Hazmat [lonestarhazmat.com]
- 17. epa.gov [epa.gov]
Essential Safety and Operational Protocols for Handling 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine
This guide provides essential, immediate safety and logistical information for the handling of 3-Methoxy-5-(2-methyl-1,3-dioxolan-2-yl)pyridine (CAS No. 1072933-64-2) in a laboratory setting. In the absence of a specific Safety Data Sheet (SDS) for this compound, the following protocols are based on the known hazards of pyridine and its derivatives.[1] It is imperative that these guidelines are supplemented by a thorough, site-specific risk assessment and adherence to all institutional safety protocols. This compound is intended for research use only.[2]
The molecular structure of this compound, featuring a pyridine ring, a methoxy group, and a dioxolane substituent, suggests a profile of a potentially harmful and flammable substance. Pyridine and its derivatives are known to be toxic, flammable, and capable of causing skin and eye irritation.[3][4] Therefore, a cautious and well-planned approach to its handling, storage, and disposal is paramount.
I. Hazard Identification and Personal Protective Equipment (PPE)
Given the chemical's structure, it should be treated as a hazardous substance. The primary hazards are anticipated to be flammability, acute toxicity if ingested, inhaled, or in contact with skin, and serious eye and skin irritation.[4] A comprehensive PPE plan is the first and most critical line of defense against accidental exposure.
Table 1: Personal Protective Equipment (PPE) Requirements
| Protection Type | Specific Recommendations | Rationale |
| Eye and Face Protection | Chemical safety goggles with side shields are mandatory. A face shield should be worn over goggles when there is a significant risk of splashing.[1] | Protects against splashes and vapors that can cause serious eye irritation.[5] |
| Hand Protection | Chemically resistant gloves are required. Butyl rubber or neoprene gloves are recommended.[6][7] Nitrile gloves may offer some protection but should be changed frequently and inspected for any signs of degradation.[3] Always consult the glove manufacturer's compatibility chart. | Provides a crucial barrier against skin absorption, which can be a route for systemic toxicity.[4] |
| Body Protection | A flame-retardant lab coat, fully buttoned, is required.[1] For larger quantities or higher-risk procedures, a chemical-resistant apron over the lab coat is advised. | Protects against skin contact and potential ignition in case of a fire. |
| Respiratory Protection | All handling of this compound must be performed within a certified chemical fume hood.[6][7] If engineering controls are not sufficient to maintain exposure below occupational exposure limits for related compounds, a respirator may be necessary. Personnel must be enrolled in a respiratory protection program, medically cleared, and fit-tested for the specific respirator.[6] | Prevents the inhalation of potentially harmful vapors.[7] |
II. Prudent Handling and Storage Protocols
A proactive approach to handling and storage is essential to minimize risks. The following procedures are designed to prevent accidental exposure and maintain the integrity of the compound.
Step-by-Step Handling Procedure:
-
Preparation: Before handling, ensure the chemical fume hood is functioning correctly and the work area is clean and uncluttered. All necessary PPE must be donned correctly. An emergency eyewash and safety shower must be readily accessible.[6]
-
Dispensing: When transferring the chemical, use caution to avoid splashing or creating aerosols. Keep containers tightly closed when not in use.[7]
-
Heating and Reactions: If heating is required, use a well-controlled heating mantle or oil bath. Avoid open flames. The compound may undergo oxidation, reduction, and substitution reactions.[8]
-
Post-Handling: After handling, thoroughly wash hands and any exposed skin with soap and water. Decontaminate the work area.
Storage Requirements:
-
Store in a tightly closed, properly labeled container in a cool, dry, and well-ventilated area.[6]
-
Store away from sources of ignition such as heat, sparks, and open flames.[7]
-
Segregate from incompatible materials, particularly strong oxidizing agents and acids.[6]
Diagram 1: Workflow for Safe Handling
Caption: A decision tree for the proper segregation and disposal of waste.
References
-
GOV.UK. (n.d.). Pyridine: incident management. Retrieved from [Link]
-
Washington State University. (n.d.). Standard Operating Procedure for Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, October 1). 12 Safety Precautions To Follow When Handling Pyridine. Retrieved from [Link]
-
Post Apple Scientific. (2024, March 12). Handling Pyridine: Best Practices and Precautions. Retrieved from [Link]
-
Amerigo Scientific. (n.d.). This compound. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methoxy-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)pyridine. Retrieved from [Link]
-
Carl ROTH. (2025, March 31). Safety Data Sheet: Pyridine. Retrieved from [Link]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. This compound - Amerigo Scientific [amerigoscientific.com]
- 3. 12 Safety Precautions To Follow When Handling Pyridine [postapplescientific.com]
- 4. jubilantingrevia.com [jubilantingrevia.com]
- 5. fishersci.com [fishersci.com]
- 6. wpcdn.web.wsu.edu [wpcdn.web.wsu.edu]
- 7. Handling Pyridine: Best Practices and Precautions [postapplescientific.com]
- 8. benchchem.com [benchchem.com]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
